1-(2-Hydroxy-3-nitrophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111935. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGSPSZLMKODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296838 | |
| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-69-7 | |
| Record name | 2′-Hydroxy-3′-nitroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 111935 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28177-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111935 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |
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| Record name | 1-(2-Hydroxy-3-nitrophenyl)-ethanone | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS: 28177-69-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2'-Hydroxy-3'-nitroacetophenone, a key organic intermediate. The document delves into its chemical and physical properties, synthesis methodologies with detailed experimental protocols, and its significant application in the pharmaceutical industry, particularly in the synthesis of the anti-asthma drug Pranlukast. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering both foundational knowledge and practical insights.
Introduction
This compound (CAS No. 28177-69-7) is a substituted acetophenone that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a hydroxyl group, a nitro group, and an acetyl group on a benzene ring, makes it a versatile reagent for the synthesis of more complex molecules. Notably, it is a starting material for the leukotriene receptor antagonist, Pranlukast, highlighting its importance in medicinal chemistry.[2][3][4] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its synthesis and applications.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 28177-69-7 | |
| Synonyms | This compound, 2'-Hydroxy-3'-nitroacetophenone | [3][4] |
| Molecular Formula | C8H7NO4 | |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Pale yellow to yellow solid | [3][5] |
| Melting Point | 98.5-99.5 °C | [3][5] |
| Boiling Point (Predicted) | 223.5±20.0 °C | [5] |
| Density (Predicted) | 1.380±0.06 g/cm3 | [5] |
| Purity | ≥99.00% by HPLC | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Synthesis of this compound
The primary method for synthesizing this compound is through the nitration of 2'-hydroxyacetophenone.[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The hydroxyl group is an activating, ortho-, para-director, leading to the formation of both 3-nitro and 5-nitro isomers. The separation of these isomers is a critical step in obtaining the pure desired product.
A general workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesis of procedures described in the literature and is intended for trained professionals in a laboratory setting.[6][7]
Materials:
-
2'-Hydroxyacetophenone
-
Glacial Acetic Acid
-
Nitric Acid (63% or specific gravity 1.40)
-
Dichloromethane
-
Toluene
-
Methanol
-
Water (deionized)
-
Ice
Equipment:
-
Four-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
HPLC or recrystallization setup
Procedure:
-
Reaction Setup: In a four-necked flask, dissolve 2'-hydroxyacetophenone (175 g) in acetic acid (183 g) and dichloromethane (800 mL).[6]
-
Nitration: Heat the mixture to 40 °C. Slowly add 63% concentrated nitric acid (165 g) dropwise over 4-6 hours, maintaining the reaction temperature at 40 °C.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 40 °C for another 4-6 hours.[6]
-
Work-up: Add water (500 g) to the reaction mixture and stir for 30 minutes for extraction. Separate the organic layer.[6]
-
Concentration: Concentrate the organic layer to obtain the crude product.[6]
-
Purification (Isomer Separation):
-
Add toluene (900 g) to the crude product and heat to 60-70 °C for 2-4 hours.[6]
-
Cool the mixture to 30-50 °C and filter to collect the solid.[6]
-
Transfer the filter cake to a flask and add methanol (100 g) and water (800 g). Heat to 50-60°C.[6]
-
Cool to 30-50°C and filter.[6]
-
Slowly add acetic acid (150 g) dropwise over 2 hours at 60-70 °C.[6]
-
Cool the mixture to room temperature and filter. Dry the filter cake to obtain the final product.[6]
-
Alternative purification can be achieved by HPLC for smaller scale reactions.[7]
Green Synthesis Approach
A patent describes a more environmentally friendly approach to synthesizing 2-hydroxy-3-nitroacetophenone.[8] This method involves the directional hydroxylation of m-nitroacetophenone using a metal salt catalyst in a carboxylic acid solvent. This approach aims to improve the yield and reduce waste compared to traditional nitration methods.[8]
Applications in Drug Development
The primary application of this compound is as an intermediate in the synthesis of Pranlukast.[3][4][8] Pranlukast is a cysteinyl leukotriene receptor 1 antagonist used for the treatment of bronchial asthma. The synthesis of Pranlukast from this intermediate involves several subsequent reaction steps, highlighting the importance of having a reliable and efficient synthesis for this starting material.
Potential Biological Activities
While the main interest in this compound is as a synthetic intermediate, some sources suggest potential biological activities. It is described as an inorganic compound that may exhibit cytotoxic activity against cancer cells, possibly by inhibiting DNA synthesis or topoisomerase II. Further research is needed to fully elucidate these potential activities.
Safety and Handling
Proper safety precautions are crucial when handling this compound.
Hazard Identification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
-
Inhalation: Remove to fresh air. Get medical attention.
-
Ingestion: Clean mouth with water. Get medical attention.
Fire-Fighting Measures: [9]
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, chemical foam.
Handling and Storage: [5]
-
Store under an inert atmosphere (nitrogen or Argon) at 2-8°C.
-
Handle in accordance with good industrial hygiene and safety practices.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis, while straightforward in principle, requires careful control of reaction conditions and effective purification to isolate the desired isomer. The information provided in this guide offers a comprehensive resource for researchers and drug development professionals, enabling a deeper understanding of this compound and its role in organic synthesis. Further exploration into its potential biological activities could open new avenues for its application.
References
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PrepChem.com. Synthesis of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Eureka | Patsnap. Preparation method of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Available from: [Link]
-
GM Chemical. 2-Hydroxy-3-nitroacetophenone CAS 28177-69-7. Available from: [Link]
-
abcr Gute Chemie. AB283687 | CAS 28177-69-7. Available from: [Link]
-
GM CHEMICAL. 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Available from: [Link]
- Google Patents. CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.
-
NIST WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. Available from: [Link]
-
Taylor & Francis Online. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. Available from: [Link]
Sources
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- 2. Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Competitive 2-Hydroxy-3-nitroacetophenone [28177-69-7] 99% Manufacturer [gmchemix.com]
- 4. gmchemic.com [gmchemic.com]
- 5. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
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- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxy-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1-(2-Hydroxy-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. By delving into its molecular structure, physicochemical characteristics, reactivity, and spectral properties, this document serves as a critical resource for researchers engaged in drug discovery and development. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both scientific integrity and practical applicability.
Molecular Identity and Physicochemical Landscape
This compound, also known as 2-hydroxy-3-nitroacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a hydroxyl group and a nitro group ortho and meta to the acetyl group respectively, dictates its unique chemical behavior and utility as a synthetic building block.
Core Identifiers
A solid foundation in any chemical investigation begins with unambiguous identification. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 28177-69-7 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Hydroxy-3-nitroacetophenone, 2'-Hydroxy-3'-nitroacetophenone | [2][3] |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a compilation of known and predicted properties for this compound.
| Property | Value | Notes | Source(s) |
| Melting Point | 98.5-99.5 °C | Experimental | |
| Boiling Point | 223.5 °C at 760 mmHg | Predicted | |
| Physical Form | Solid | --- | |
| pKa | 7.31 ± 0.24 | Predicted; The phenolic hydroxyl group is the primary acidic site. | Chemicalize |
| XlogP | 1.6 | Predicted; Indicates moderate lipophilicity. | PubChem |
Expert Insight: The predicted pKa suggests that the phenolic proton is weakly acidic, a property that can be exploited in synthetic transformations and influences the molecule's behavior in biological systems. The moderate XlogP value indicates a balance between hydrophilicity and lipophilicity, a desirable characteristic for many drug candidates.
Synthesis and Purification: A Protocol-Driven Approach
The reliable synthesis of this compound is crucial for its application in multi-step pharmaceutical manufacturing. Two primary synthetic routes are presented below, including a classical nitration method and a more recent "green" approach.
Classical Synthesis via Nitration of 2-Hydroxyacetophenone
This method involves the direct nitration of 2-hydroxyacetophenone. The hydroxyl group is an ortho-, para-director; thus, the reaction yields a mixture of 3-nitro and 5-nitro isomers, necessitating a robust purification strategy.
Experimental Protocol:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 175 g of 2'-hydroxyacetophenone in 183 g of glacial acetic acid and 800 mL of dichloromethane.[4]
-
Nitration: Heat the mixture to 40 °C.[4] Slowly add 165 g of 63% concentrated nitric acid dropwise over 4-6 hours, maintaining the reaction temperature at 40 °C.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring at 40 °C for an additional 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture onto ice to precipitate the product.[2] Collect the precipitate, which contains a mixture of 3-nitro and 5-nitro isomers, by filtration.[2]
-
Purification: The isomers are separated by High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.[2]
Causality in Experimental Design: The use of acetic acid and dichloromethane as solvents provides a suitable medium for the reaction and helps to control the reaction temperature. The slow, dropwise addition of nitric acid is critical to prevent over-nitration and control the exothermic nature of the reaction. HPLC is the method of choice for purification due to the similar polarities of the isomers, which makes separation by simple crystallization challenging.
Green Synthesis via Directional Hydroxylation
A more recent, environmentally friendly approach involves the directional hydroxylation of m-nitroacetophenone, utilizing the directing effect of the ketone and nitro groups.[5]
Conceptual Workflow:
Caption: Green synthesis workflow.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, use a carboxylic acid (e.g., acetic acid) as the solvent.[5]
-
Catalytic Oxidation: Add a metal salt catalyst (e.g., divalent copper, nickel, or palladium acetate) to m-nitroacetophenone.[5]
-
Reaction Conditions: Heat the reaction mixture to 50-120 °C under a pressure of 0.5-1 MPa for 5-10 hours.[5]
-
Workup and Purification: After the reaction, cool the mixture, filter, and perform vacuum drying to obtain the final product.[5]
Trustworthiness of the Protocol: This method is presented as a "green" alternative due to the directional nature of the hydroxylation, which improves the yield and reduces the formation of unwanted isomers, thereby simplifying purification and minimizing waste. The use of a catalyst enhances the reaction efficiency.
Spectral Characterization: Elucidating the Molecular Fingerprint
A thorough spectral analysis is essential for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₃ | ~2.6 | Singlet | The acetyl protons are expected to be a singlet in the upfield region. |
| Ar-H (ortho to -OH) | ~7.0-7.2 | Doublet of doublets | Influenced by the neighboring hydroxyl and nitro groups. |
| Ar-H (para to -OH) | ~7.6-7.8 | Triplet | Coupled to the two adjacent aromatic protons. |
| Ar-H (ortho to -NO₂) | ~8.0-8.2 | Doublet of doublets | Significantly deshielded by the electron-withdrawing nitro group. |
| -OH | Variable | Broad Singlet | The chemical shift is concentration and solvent-dependent. |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| -CH₃ | ~27 | Aliphatic carbon of the acetyl group. |
| C=O | ~200 | Carbonyl carbon, significantly downfield. |
| C-OH | ~155 | Aromatic carbon attached to the hydroxyl group. |
| C-NO₂ | ~140 | Aromatic carbon attached to the nitro group. |
| Aromatic C-H | 120-135 | Range for the other aromatic carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (ketone) | 1680-1700 | Strong |
| N-O stretch (nitro) | 1500-1550 and 1300-1370 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
Expert Interpretation: The presence of a broad O-H stretch, a strong C=O absorption, and two strong N-O stretching bands would be characteristic of this compound. The exact positions of these bands can be influenced by intramolecular hydrogen bonding between the hydroxyl and acetyl groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system and the presence of chromophores (C=O, -NO₂) will result in characteristic absorption maxima. Expected λmax values would be in the range of 250-350 nm.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is governed by its three key functional groups: the phenolic hydroxyl group, the aromatic nitro group, and the acetyl group.
Reactivity Profile:
Sources
A Technical Guide to the Molecular Structure and Characterization of 1-(2-Hydroxy-3-nitrophenyl)ethanone
Executive Summary
1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2'-hydroxy-3'-nitroacetophenone (CAS No. 28177-69-7), is a substituted aromatic ketone of significant interest in medicinal and synthetic chemistry.[1][2] Its primary industrial relevance lies in its role as a pivotal intermediate in the multi-step synthesis of Pranlukast, a potent leukotriene receptor antagonist used in the management of asthma.[2][3] This guide provides a comprehensive technical examination of the molecule's structure, physicochemical properties, synthesis protocols, and analytical characterization. We will delve into the causal relationships behind its structural features, such as the critical intramolecular hydrogen bonding, and explain the logic underpinning its synthesis and spectroscopic validation, offering field-proven insights for professionals in drug discovery and development.
Physicochemical Properties and Identification
The fundamental properties of this compound are summarized below. These data are critical for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Reference(s) |
| CAS Number | 28177-69-7 | [1][2][4] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Yellow to brown solid | [1][5] |
| Melting Point | 98.5-99.5 °C | [1][2] |
| Boiling Point | 223.5 ± 20.0 °C (Predicted) | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2'-Hydroxy-3'-nitroacetophenone | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1][4] |
In-Depth Molecular Structure Analysis
The molecular architecture of this compound is defined by an acetophenone core functionalized with a hydroxyl (-OH) group at the ortho (C2) position and a nitro (-NO₂) group at the meta (C3) position relative to the acetyl group.
Key Structural Features:
-
Aromatic System: A benzene ring provides a planar, electron-rich scaffold.
-
Acetyl Group (-COCH₃): This electron-withdrawing group is a key feature of acetophenones and serves as a synthetic handle.
-
Hydroxyl Group (-OH): As an ortho-substituent, this group is crucial. It is an activating, ortho-, para-directing group in electrophilic substitution, which complicates direct nitration of 2'-hydroxyacetophenone.
-
Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group.
The Causality of Intramolecular Hydrogen Bonding: A defining characteristic of this molecule is the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent acetyl group. This interaction creates a stable six-membered pseudo-ring. This is not merely a minor conformational preference but a dominant structural feature with significant consequences:
-
Thermodynamic Stability: The hydrogen bond significantly stabilizes the molecule's conformation, influencing its crystal packing and contributing to its relatively high melting point compared to isomers lacking this interaction.
-
Spectroscopic Signature: This interaction causes a distinct downfield shift of the hydroxyl proton in ¹H NMR spectra and a shift to lower wavenumbers for both the O-H and C=O stretching frequencies in IR spectroscopy.
Caption: Molecular structure of this compound.
Synthesis Methodologies
The synthesis of this compound is a critical process, with methodologies evolving to improve yield and reduce isomeric impurities.
Protocol 1: Classical Electrophilic Nitration
This is the most cited laboratory-scale method. It relies on the direct nitration of 2'-hydroxyacetophenone. However, the directing effects of the existing substituents lead to a mixture of products, necessitating rigorous purification.
Experimental Protocol:
-
Dissolution: Dissolve 10.0 g of 2'-hydroxyacetophenone in 60 mL of glacial acetic acid in a flask equipped with a dropping funnel and magnetic stirrer.[6]
-
Nitration: Cool the mixture in an ice bath. Add 10.4 mL of nitric acid (specific gravity 1.40) dropwise over a period of 2 hours, ensuring the temperature remains controlled.[6]
-
Causality: The slow, cooled addition of nitric acid is essential to prevent over-nitration and control the exothermic reaction. Acetic acid serves as a polar solvent that can accommodate both the organic substrate and the nitrating agent.
-
-
Reaction: After addition is complete, allow the mixture to stir at room temperature for 17 hours.[6]
-
Workup: Pour the reaction mixture onto crushed ice. The nitrated products, being less soluble in water, will precipitate.[6]
-
Collection & Purification: Collect the resulting precipitate (a mixture of 3-nitro and 5-nitro isomers) by vacuum filtration. The isomers must then be separated. High-Performance Liquid Chromatography (HPLC) is the most effective method for isolating the desired 2'-hydroxy-3'-nitroacetophenone.[6]
Caption: Workflow for the classical synthesis and purification.
Protocol 2: Green Palladium-Catalyzed Synthesis
A more modern, patented approach avoids the issue of isomer separation by starting with m-nitroacetophenone and regioselectively introducing the hydroxyl group.[3]
Experimental Protocol:
-
Charging Reactor: To a pressure kettle, add 163 g (1 mol) of m-nitroacetophenone, 0.224 g (0.001 mol) of palladium acetate, and 326 g of 50% (w/w) aqueous acetic acid.[3]
-
Causality: Palladium acetate acts as a catalyst for the directed C-H hydroxylation. The carboxylic acid medium is crucial for the catalytic cycle.
-
-
Pressurization & Heating: Pressurize the kettle to 1.0 MPa with air and heat the mixture to 70-75 °C.[3]
-
Reaction: Maintain the reaction with stirring for 8 hours. Progress can be monitored by HPLC or GC to check for residual starting material.[3]
-
Isolation: Cool the reaction mixture to 0 °C to crystallize the product.[3]
-
Finishing: Filter the solid product and perform vacuum drying at 60-70 °C for 5-8 hours to yield the final, high-purity product. This method reports yields exceeding 90%.[3]
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Hydroxyl Proton | ~11.0 - 12.0 | Singlet (broad) | 1H | Ar-OH |
| Aromatic Proton | ~8.0 - 8.2 | Doublet of Doublets | 1H | Proton at C4 |
| Aromatic Proton | ~7.8 - 8.0 | Doublet of Doublets | 1H | Proton at C6 |
| Aromatic Proton | ~7.0 - 7.2 | Triplet | 1H | Proton at C5 |
| Methyl Protons | ~2.6 | Singlet | 3H | -COCH₃ |
-
Expert Interpretation: The hydroxyl proton is significantly deshielded (shifted downfield) due to the strong intramolecular hydrogen bond. The aromatic protons exhibit splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups and the intramolecular hydrogen bonding.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3200 - 2800 (broad) | O-H Stretch | The broadness and shift to low frequency are definitive evidence of strong hydrogen bonding. |
| ~1640 - 1660 | C=O Stretch | Shifted to a lower wavenumber than a typical aryl ketone (~1690 cm⁻¹) due to conjugation and involvement in the H-bond. |
| ~1520 & ~1340 | N-O Asymmetric & Symmetric Stretch | Characteristic absorptions for an aromatic nitro group. |
| ~1600 & ~1470 | C=C Aromatic Stretch | Confirms the presence of the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
| m/z Value | Ion | Fragmentation Pathway |
| 181 | [M]⁺ | Molecular Ion |
| 166 | [M-CH₃]⁺ | Loss of the methyl radical from the acetyl group, forming a stable acylium ion. |
| 136 | [M-NO₂]⁺ | Loss of the nitro group. |
Applications in Drug Development
The primary value of this compound is as a building block for more complex, biologically active molecules.
-
Pranlukast Synthesis: It is an indispensable precursor for the asthma drug Pranlukast. The synthesis involves further modifications of the acetyl and nitro groups to build the final complex structure.[2]
-
Research Intermediate: It is used to synthesize novel compounds for biological screening. For example, it can be reacted with thiosemicarbazide to form 2-hydroxy-3-nitro acetophenyl thiosemicarbazone, a ligand used to create metal complexes with potential therapeutic or catalytic activities.[7]
Caption: Role as a key precursor in the Pranlukast drug development pathway.
Conclusion
This compound is a molecule whose chemical identity is profoundly influenced by the interplay of its three functional groups. The ortho-hydroxyl and acetyl groups create a stabilizing intramolecular hydrogen bond that dictates its conformational, physical, and spectroscopic properties. While its classical synthesis via nitration is straightforward, it presents purification challenges that have been addressed by modern catalytic methods offering higher regioselectivity and yield. As a validated and crucial intermediate for the synthesis of Pranlukast, this compound remains a molecule of high importance to the pharmaceutical industry, demonstrating the critical link between fundamental molecular structure and applied drug development.
References
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Aswale, S.R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
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PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone. CN111995055A.
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GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(2-hydroxy-3-nitrophenyl)-ethanone (C8H7NO4). Retrieved from [Link]
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Singh, R.B. & Singh, P.K. (n.d.). Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. Oriental Journal of Chemistry.
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A Comprehensive Technical Guide to 1-(2-Hydroxy-3-nitrophenyl)ethanone for Researchers and Drug Development Professionals
Executive Summary
1-(2-Hydroxy-3-nitrophenyl)ethanone is a pivotal chemical intermediate, recognized primarily for its critical role in the synthesis of high-value pharmaceutical compounds. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol with mechanistic insights, key applications, and essential safety protocols. The content is structured to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary for its effective and safe utilization in a laboratory and process chemistry setting.
Chemical Identity and Properties
A thorough understanding of a compound's identity and physicochemical properties is the foundation of its successful application in research and development.
Nomenclature
The compound is identified by several names across chemical literature and commercial suppliers. Clarity in nomenclature is essential for accurate sourcing and regulatory compliance.
-
IUPAC Name : this compound[1]
-
Common Synonyms :
Chemical Structure
The molecular structure dictates the reactivity and physical properties of the compound. The presence of the hydroxyl, nitro, and acetyl groups on the benzene ring creates a unique electronic and steric environment.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties, which are critical for designing experiments, purification strategies, and storage solutions.
| Property | Value | Source(s) |
| CAS Number | 28177-69-7 | [1][2][3] |
| Molecular Formula | C₈H₇NO₄ | [2][3][4] |
| Molecular Weight | 181.15 g/mol | [2][3][4] |
| Appearance | Pale yellow to brown solid | [3][4] |
| Melting Point | 98.5-99.5 °C | [4][7] |
| Boiling Point (Predicted) | 223.5 ± 20.0 °C | [4][8] |
| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 7.31 ± 0.24 | [4] |
| SMILES | CC(=O)C1=C(C(=CC=C1)[O-])O | [2] |
| InChIKey | XQZGSPSZLMKODN-UHFFFAOYSA-N | [1][4] |
Synthesis Protocol: Regioselective Nitration of 2'-Hydroxyacetophenone
The most common and industrially relevant synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 2'-hydroxyacetophenone.[4][8]
Principle and Rationale
Expertise & Experience: The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material are ortho-, para-directing and meta-directing, respectively. However, the strong activating and directing effect of the hydroxyl group dominates. Nitration is directed to the positions ortho and para to the hydroxyl group. The choice of reaction conditions is critical for achieving regioselectivity. Using a mixture of nitric acid and acetic acid in a chlorinated solvent at a controlled temperature (40 °C) provides a favorable environment for the formation of the desired 3-nitro isomer over the 5-nitro isomer.[4][8] Temperature control is paramount; excessively high temperatures can lead to the formation of undesired byproducts and dinitrated species, complicating purification.
Detailed Experimental Workflow
This protocol is a self-validating system, where successful execution relies on careful control of temperature and stoichiometry.
Step 1: Reaction Setup
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2'-hydroxyacetophenone (175 g), acetic acid (183 g), and dichloromethane (800 mL).[4][8]
-
Begin stirring and heat the mixture to a stable internal temperature of 40 °C.
Step 2: Nitration
-
Slowly add 63% concentrated nitric acid (165 g) dropwise via the dropping funnel.[4][8]
-
Causality: The rate of addition must be carefully controlled to maintain the reaction temperature at 40 °C. An exothermic reaction will occur, and rapid addition can cause a dangerous temperature spike, leading to loss of selectivity and potential runaway reaction.
-
Continue the reaction at 40 °C for 4-6 hours after the addition is complete to ensure full conversion of the starting material.[4][8]
Step 3: Work-up and Purification
-
After the reaction period, cool the mixture. The organic layer is then concentrated to yield approximately 200 g of crude product.[4][8]
-
Transfer the crude product to a separate flask and add toluene (900 g). Heat the mixture to 60-70 °C and hold for 2-4 hours.[4][8]
-
Cool the toluene slurry to 30-50 °C and filter the solid. Dry the filter cake.
-
For further purification, transfer the dried solid to a flask with methanol (100 g) and water (800 g). Heat to 50-60 °C, then cool to 30-50 °C and filter again.[4][8] This step is designed to remove more soluble impurities.
Workflow Visualization
Caption: Synthesis and purification workflow for this compound.
Key Applications and Research Significance
The utility of this compound is primarily as a building block in multi-step organic synthesis.
Intermediate in Pharmaceutical Synthesis
The most significant application of this compound is as a key organic intermediate in the synthesis of Pranlukast.[3] Pranlukast is a cysteinyl leukotriene receptor antagonist used for the management of bronchial asthma. The specific arrangement of functional groups in this compound makes it an ideal precursor for constructing the more complex Pranlukast molecule.
Caption: Role as a key intermediate in the synthesis of the drug Pranlukast.
Potential in Oncology Research
Preliminary research suggests that this compound may possess cytotoxic activity against cancer cells.[2] The proposed mechanism involves potential inhibition of DNA synthesis or cell division.[2] This remains an area for further investigation and is not yet a clinically validated application.
Safety, Handling, and Storage
Trustworthiness: A robust experimental plan must be built upon a foundation of safety. Adherence to recommended safety and handling protocols is non-negotiable.
Hazard Identification
The compound presents moderate hazards, as outlined by the Globally Harmonized System (GHS).
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral), Skin & Eye Irritation | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from ChemicalBook.[4]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature, typically between 2-8°C, to ensure long-term stability.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established role in pharmaceutical manufacturing and potential for further applications. Its synthesis, while straightforward, requires careful control of reaction parameters to ensure high yield and purity. By understanding its chemical properties, synthesis rationale, and safety requirements, researchers and drug development professionals can effectively and safely leverage this compound in their discovery and development pipelines.
References
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GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. Retrieved from [Link]
-
Kuujia. (n.d.). Cas no 28177-69-7 (2-Hydroxy-3-nitroacetophenone). Retrieved from [Link]
-
GM Chemical. (n.d.). 2-Hydroxy-3-nitroacetophenone CAS 28177-69-7. Retrieved from [Link]
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- 8. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
Spectroscopic Characterization of 1-(2-Hydroxy-3-nitrophenyl)ethanone: A Technical Guide
Introduction
1-(2-Hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone, is a valuable building block in organic synthesis, notably in the preparation of various heterocyclic compounds and pharmaceutical intermediates. Its chemical structure, featuring a hydroxyl group, a nitro group, and a ketone, gives rise to a distinct electronic environment that can be precisely elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the structural features that influence its spectroscopic properties. The information presented herein is intended for researchers, scientists, and professionals in drug development who rely on accurate spectral interpretation for structural confirmation and quality control.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ 11.5 - 12.5 | ~12.0 | Singlet (broad) | 1H | Ar-OH |
| δ 8.15 | Doublet of Doublets | 1H | H-4 | |
| δ 7.95 | Doublet of Doublets | 1H | H-6 | |
| δ 7.15 | Triplet | 1H | H-5 | |
| δ 2.65 | Singlet | 3H | -COCH₃ |
Interpretation of the ¹H NMR Spectrum
The proton spectrum reveals four distinct signals corresponding to the aromatic protons, the phenolic proton, and the methyl protons of the acetyl group.
-
Aromatic Region (δ 7.0 - 8.5 ppm): The three aromatic protons exhibit a complex splitting pattern due to their coupling relationships. The proton at the H-4 position is expected to appear at the most downfield chemical shift (around δ 8.15) due to the deshielding effects of the adjacent nitro group and the carbonyl group. The proton at the H-6 position would likely resonate around δ 7.95, influenced by the ortho-hydroxyl group and the meta-nitro group. The proton at the H-5 position, situated between two other protons, would appear as a triplet around δ 7.15.
-
Phenolic Proton (δ ~12.0 ppm): The hydroxyl proton is typically observed as a broad singlet in a significantly downfield region. This is due to intramolecular hydrogen bonding with the adjacent carbonyl group, which strongly deshields the proton. Its chemical shift can be highly dependent on concentration and temperature.
-
Methyl Protons (δ 2.65 ppm): The three protons of the acetyl methyl group are chemically equivalent and therefore appear as a sharp singlet at approximately δ 2.65 ppm. The downfield shift from a typical aliphatic methyl group is due to the electron-withdrawing effect of the adjacent carbonyl group.
Proton Coupling Relationships
The coupling between the aromatic protons provides valuable information about their relative positions. The ortho coupling (³J) between adjacent protons is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.
Caption: Predicted proton coupling in the aromatic region.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronic effects of its neighboring atoms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| δ 203.0 | C=O |
| δ 155.0 | C2-OH |
| δ 140.0 | C3-NO₂ |
| δ 135.0 | C6 |
| δ 130.0 | C4 |
| δ 125.0 | C1 |
| δ 120.0 | C5 |
| δ 26.0 | -COCH₃ |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ 203.0 ppm): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ 120.0 - 155.0 ppm): The six aromatic carbons resonate in the typical range for substituted benzene rings. The carbons directly attached to the electron-withdrawing nitro group (C3) and the electron-donating hydroxyl group (C2) will be significantly shifted. The C2 carbon bearing the hydroxyl group is expected to be downfield (around δ 155.0 ppm), while the C3 carbon attached to the nitro group will also be downfield (around δ 140.0 ppm). The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.
-
Methyl Carbon (δ 26.0 ppm): The methyl carbon of the acetyl group appears in the aliphatic region of the spectrum, with its chemical shift influenced by the adjacent carbonyl group.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse experiment with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon types (CH, CH₂, CH₃).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Caption: A generalized workflow for NMR data acquisition.
Disclaimer on Predicted Data
It is important to note that the ¹H and ¹³C NMR data presented in this guide are based on predictions from standard NMR prediction software and an analysis of structurally related compounds. While these predictions are based on established principles of NMR spectroscopy and are expected to be in close agreement with experimental values, they should not be considered a substitute for empirically obtained data. For definitive structural confirmation and in regulated environments, it is imperative to acquire experimental NMR data for this compound.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]
"1-(2-Hydroxy-3-nitrophenyl)ethanone" synthesis from o-hydroxyacetophenone
An In-depth Technical Guide for the Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone from o-Hydroxyacetophenone
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the electrophilic nitration of o-hydroxyacetophenone. This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the reaction mechanism, regioselectivity, and the critical parameters governing product yield and purity. We present a detailed, step-by-step experimental protocol, including reaction setup, monitoring, work-up, and purification. Furthermore, this guide includes troubleshooting advice for common side reactions and visual diagrams illustrating both the chemical mechanism and the experimental workflow. This content is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing this valuable chemical intermediate, which serves as a key building block in the synthesis of pharmaceuticals like the anti-asthma drug Pranlukast.[1][2]
Theoretical Foundation: The Chemistry of Aromatic Nitration
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the interplay of electronic effects exerted by the substituents on the starting material, o-hydroxyacetophenone.
The Electrophile: Generation of the Nitronium Ion
The active electrophile in this reaction is the nitronium ion (NO₂⁺). In the traditional mixed-acid method, concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion.[3]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
When using nitric acid in a solvent like glacial acetic acid, the generation of the electrophile is slower, which can offer better control over the reaction.[4]
Regioselectivity: A Tale of Two Directing Groups
The regiochemical outcome of the nitration of o-hydroxyacetophenone is governed by the two substituents on the aromatic ring: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.[5][6]
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[7][8][9] Through its resonance effect (+M), the oxygen's lone pairs donate electron density to the aromatic ring, particularly at the positions ortho and para to it (C3, C5, and C7, with C7 being the attachment point of the acetyl group). This increased nucleophilicity at the ortho and para positions makes them more susceptible to electrophilic attack.[9][10]
-
Acetyl (-COCH₃) Group: This is a deactivating, meta-directing group.[5][8] Both by induction (-I) and resonance (-M), the acetyl group withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.[11] It directs incoming electrophiles to the position meta to itself (C5).
The combination of these competing effects means the incoming electrophile (NO₂⁺) is primarily directed to the positions activated by the hydroxyl group and not strongly deactivated by the acetyl group. This results in the formation of two major isomeric products: This compound (ortho to -OH) and 1-(2-hydroxy-5-nitrophenyl)ethanone (para to -OH and meta to -COCH₃).[4][7] Direct nitration often yields a mixture of these isomers, with the separation of the desired 3-nitro product presenting a significant challenge, and yields of the 3-nitro isomer are often below 40%.[1][2]
Experimental Protocol: Synthesis and Purification
This protocol is designed to balance reaction rate and selectivity. Strict adherence to temperature control is paramount to minimize side reactions such as oxidation and polynitration.[12]
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| o-Hydroxyacetophenone | ≥98% | Three-necked round-bottom flask |
| Glacial Acetic Acid | ACS Grade | Magnetic stirrer with hotplate |
| Nitric Acid (70%) | ACS Grade | Dropping funnel |
| Crushed Ice / Deionized Water | - | Thermometer (-10 to 110 °C) |
| Dichloromethane / Ethyl Acetate | HPLC Grade | Buchner funnel and filter flask |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Glass chromatography column |
| Hexane / Ethyl Acetate | HPLC Grade | Thin Layer Chromatography (TLC) plates |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of o-hydroxyacetophenone in 60 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.
-
Controlling Temperature: Cool the flask in an ice-water bath to maintain a stable internal temperature. While not strictly necessary for this specific protocol which runs at room temperature, having the ice bath ready is good practice for controlling any potential exotherms.
-
Addition of Nitrating Agent: Slowly add 10.4 mL of concentrated nitric acid (70%) dropwise from the dropping funnel over a period of approximately 2 hours.[4] Maintain the reaction at room temperature. A slow, controlled addition is critical to prevent a rapid temperature increase and the formation of undesired byproducts.[12]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 17 hours.[4] Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) to observe the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with vigorous stirring.[4][12] The crude product, containing a mixture of the 3-nitro and 5-nitro isomers, will precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purification: Isomer Separation
The crude product is a mixture of isomers and must be purified to isolate the target this compound.
-
Recrystallization: This technique may be used for initial purification but is often insufficient to separate the isomers effectively. Ethanol can be a suitable solvent.[12]
-
Column Chromatography: This is the preferred method for separating the 3-nitro and 5-nitro isomers. A silica gel column is typically used with a gradient solvent system, starting with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. The separation should be monitored by TLC.
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is the most effective method for separating the isomers.[4]
Characterization and Data
The final product should be a yellow to brown solid.[13]
| Property | Value |
| Chemical Name | This compound[14] |
| CAS Number | 28177-69-7[13][14] |
| Molecular Formula | C₈H₇NO₄[14] |
| Molecular Weight | 181.15 g/mol [14] |
| Melting Point | 98.5-99.5 °C[13] |
| Appearance | Yellow to brown solid[13] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the final product against reference spectra.
Visualized Reaction and Workflow
Reaction Mechanism Diagram
Caption: Electrophilic attack of the nitronium ion on o-hydroxyacetophenone.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Poor Selectivity | Reaction temperature too high; Addition of nitrating agent too fast. | Maintain strict temperature control. Add the nitrating agent slowly and dropwise to dissipate heat and avoid localized high concentrations.[12] |
| Formation of Dark, Tar-like Byproducts | Oxidation of the phenol by nitric acid. | Ensure the temperature does not exceed the recommended range. Quench the reaction as soon as the starting material is consumed (monitored by TLC).[12] |
| Polynitration Products Detected | Excess of nitrating agent; Prolonged reaction time. | Use the stoichiometric amount of nitric acid as specified. Monitor the reaction closely and stop it once the desired mono-nitrated product is maximized.[12] |
| Difficult Isomer Separation | Inherent nature of the reaction producing both 3- and 5-nitro isomers. | Employ high-resolution purification techniques like HPLC.[4] Alternatively, explore advanced synthetic strategies, such as using a blocking group (e.g., sulfonation) at the 5-position prior to nitration to force 3-position selectivity, followed by removal of the blocking group.[2] |
Conclusion
The nitration of o-hydroxyacetophenone to produce this compound is a well-established but nuanced electrophilic aromatic substitution. The primary challenges are controlling the regioselectivity to favor the 3-nitro isomer over the 5-nitro isomer and preventing oxidative side reactions. By implementing careful control over reaction parameters—particularly the rate of addition and temperature—and employing effective chromatographic purification techniques, researchers can reliably synthesize this important pharmaceutical intermediate. The methodologies and insights provided in this guide serve as a robust foundation for laboratory-scale synthesis and further process optimization.
References
- Technical Support Center: Nitration of 2-Methoxyacetophenone. (n.d.). BenchChem.
- The nitration of 2-hydroxyacetophenone results in two products. (2023, August 15). Brainly.com.
- Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone. (n.d.). BenchChem.
- Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
- Method for preparing 2-hydroxy-3-aminoacetophenone. (n.d.). Google Patents.
- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). Scientific Research Publishing.
- How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? (2019, July 8). ResearchGate.
- Synthesis of 2-hydroxy-3-nitroacetophenone. (n.d.). PrepChem.com.
- Electrophilic aromatic directing groups. (n.d.). Grokipedia.
- Directing Groups in SE Ar. (n.d.).
- 2-Hydroxy-3-nitroacetophenone [28177-69-7]. (n.d.). GM CHEMICAL.
- 2-Hydroxy-3-nitroacetophenone. (n.d.). Biosynth.
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- An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.
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Green Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone: A Guide to Sustainable Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2'-hydroxy-3'-nitroacetophenone, is a critical intermediate in the synthesis of pharmaceuticals, most notably the anti-asthmatic drug Pranlukast.[1][2] Traditional synthetic routes often rely on the direct nitration of o-hydroxyacetophenone, a process plagued by low yields (<40%) and the use of hazardous reagents like concentrated nitric and sulfuric acids.[1][3] This guide provides an in-depth exploration of modern, green synthetic alternatives that align with the principles of sustainable chemistry. We will dissect several innovative strategies, including catalytic directional hydroxylation, greener nitration techniques, and the application of enabling technologies such as microwave irradiation and sonochemistry. Each method is evaluated based on its mechanism, efficiency, environmental impact, and scalability, offering researchers a comprehensive playbook for developing safer, more efficient, and environmentally benign manufacturing processes.
Introduction: The Imperative for Greener Synthesis
The pharmaceutical industry is increasingly under pressure to adopt more sustainable practices. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often generates significant chemical waste. The production of this compound is a classic case where conventional methods, while functional, present considerable environmental and safety challenges. The primary route involves an electrophilic aromatic substitution on 2'-hydroxyacetophenone, which produces a mixture of 3- and 5-nitro isomers, necessitating difficult and costly purification steps.[3]
Green chemistry offers a framework to redesign this synthesis by focusing on:
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Use of Safer Chemicals: Employing substances that are less toxic to human health and the environment.
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
-
Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste.
This guide delves into practical applications of these principles for the synthesis of this key intermediate.
Green Synthetic Strategies and Mechanisms
Several innovative pathways have been developed to circumvent the issues of traditional synthesis. We will explore the most promising of these, explaining the causality behind the experimental choices.
Strategy 1: Catalytic Directional Hydroxylation of m-Nitroacetophenone
This novel approach represents a paradigm shift from the conventional nitration route. Instead of adding a nitro group to a phenol, it introduces a hydroxyl group to a pre-nitrated benzene ring in a highly selective manner.
Causality and Mechanism: The core of this method is the use of the ketone and nitro groups already present on the m-nitroacetophenone starting material. These two groups act as a bidentate directing group, coordinating with a metal catalyst. This coordination pre-organizes the substrate, activating the C-H bond at the ortho position (C2) for targeted hydroxylation.[1] This elegant strategy avoids the formation of isomers, a primary drawback of the traditional method.
Catalysts and Conditions: The reaction is typically catalyzed by metal salts such as divalent copper, nickel, or palladium acetate in a carboxylic acid solvent (e.g., acetic, propionic acid).[1] The reaction proceeds under moderate temperatures (50-120 °C) and pressures (0.5-1.0 MPa of air), resulting in significantly improved yields and a cleaner reaction profile.[1]
Caption: Workflow for Microwave-Assisted Green Nitration.
Strategy 3: Green Fries Rearrangement Pathway
An alternative multi-step approach involves synthesizing the hydroxyaryl ketone core via a Fries rearrangement, followed by nitration. The green aspect of this pathway lies in modernizing the rearrangement step.
Causality and Mechanism: The Fries rearrangement converts a phenolic ester (e.g., phenyl acetate) into a hydroxyaryl ketone using a Lewis acid catalyst. [4][5]The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. [5]Traditionally, corrosive and water-sensitive Lewis acids like AlCl₃ are used. Green alternatives focus on replacing these with solid, recyclable, or more benign acid catalysts.
Green Catalysts:
-
Heteropoly Acids (e.g., H₃PW₁₂O₄₀): These are highly acidic solid catalysts that are efficient, reusable, and environmentally benign. [6]* Methanesulfonic Acid (MSA): Considered a "green acid" due to its biodegradability and lower corrosivity compared to mineral acids. [7]* Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement without any catalyst, proceeding via a radical mechanism. [5][8]While attractive, it often suffers from low yields and is less common in commercial production. [5] Following the successful rearrangement to form 2'-hydroxyacetophenone, a green nitration step, as described in Strategy 2, can be employed to yield the final product.
Caption: Overall Green Fries Rearrangement Synthetic Pathway.
Strategy 4: Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation is another energy-efficient technique that can accelerate reactions. [9][10]The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. This method can reduce reaction times, improve yields, and allow for milder overall conditions. [9][11]Sonochemistry can be applied to various steps in the synthesis, such as the Claisen-Schmidt condensation to form chalcone precursors or other cyclization reactions, making it a versatile tool in the green chemist's arsenal. [12][13]
Comparative Analysis of Green Synthesis Methods
The choice of synthetic route depends on factors like available starting materials, desired yield, purity requirements, and available equipment. The following table summarizes the key features of the discussed green methods.
| Method | Starting Material(s) | Key Reagents/Catalyst | Solvent | Conditions | Yield | Green Advantages |
| Catalytic Hydroxylation | m-Nitroacetophenone | Cu(OAc)₂, Ni(OAc)₂, or Pd(OAc)₂; Air | Carboxylic Acid (e.g., Acetic Acid) | 50-120 °C, 5-10 h [1] | High (Improved over traditional) | High selectivity (no isomers), avoids harsh nitrating agents. |
| Microwave Nitration | 2'-Hydroxyacetophenone | Ca(NO₃)₂ [14] | Glacial Acetic Acid [14] | Microwave, < 10 min [14] | High [14] | Drastically reduced reaction time, energy efficient, avoids H₂SO₄. |
| Green Fries Rearrangement | Phenyl Acetate | Heteropoly Acid (H₃PW₁₂O₄₀) or MSA [6][7] | Non-polar or solvent-free [5] | Varies (e.g., 100°C for MSA) | Good to Excellent | Replaces corrosive AlCl₃, uses recyclable or biodegradable catalysts. |
| Photo-Fries Rearrangement | Phenyl Acetate | None (UV Light) [5] | Varies | Ambient Temp. | Low [5] | Catalyst-free, operates at ambient temperature. |
| Ultrasound-Assisted | Varies | Varies | Often aqueous or eco-friendly solvents | Ambient Temp. | Generally Improved | Energy efficient, shorter reaction times, milder conditions. [9] |
Detailed Experimental Protocols
The following protocols are derived from published methods and serve as a starting point for laboratory implementation.
Protocol 1: Catalytic Directional Hydroxylation of m-Nitroacetophenone
(Based on the methodology described in patent CN108623542A) [1]
-
Reactor Setup: To a suitable pressure reactor, add m-nitroacetophenone.
-
Solvent and Catalyst Addition: Add a carboxylic acid solvent (e.g., acetic acid) in a weight ratio of 2-5 parts solvent to 1 part m-nitroacetophenone. Add the metal salt catalyst (e.g., Cu(OAc)₂) in a molar ratio of 1:10 to 1:1000 relative to the m-nitroacetophenone. [1]3. Reaction: Seal the reactor and pressurize with air to 0.5-1.0 MPa. Heat the mixture to a temperature between 50 °C and 120 °C.
-
Monitoring and Workup: Maintain the reaction with stirring for 5 to 10 hours. Monitor the reaction progress by sampling and analyzing for the residual rate of m-nitroacetophenone.
-
Isolation: Once the reaction is complete, cool the reactor, discharge the contents, and filter the mixture.
-
Purification: The collected solid is washed and then dried under vacuum at 60-70 °C for 5-8 hours to yield pure this compound.
Protocol 2: Microwave-Assisted Green Nitration of 2'-Hydroxyacetophenone
(Adapted from a procedure for a related compound, 4-hydroxy-3-nitroacetophenone) [14]
-
Reagent Preparation: In a 10 mL microwave pressure tube, add 2'-hydroxyacetophenone (1.0 eq).
-
Catalyst and Solvent: Add calcium nitrate [Ca(NO₃)₂] (approx. 1.9 eq) and glacial acetic acid (e.g., 2.5 mL per 0.5 g of starting material).
-
Microwave Reaction: Cap the tube with a Teflon pressure cap and place it in a microwave reactor. Irradiate at a constant low power (e.g., 1-32 W) for a short duration, typically between 1 and 10 minutes. The optimal time and power should be determined experimentally. [14]4. Isolation: After irradiation, cool the tube to room temperature. Pour the reaction mixture onto ice water to precipitate the product.
-
Purification: Collect the resulting precipitate by filtration. The crude product, a mixture of 3- and 5-nitro isomers, can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) or by column chromatography to isolate the desired 2-hydroxy-3-nitroacetophenone isomer. [3][14]
Conclusion and Future Outlook
The synthesis of this compound provides a compelling case study for the successful application of green chemistry principles in pharmaceutical manufacturing. The catalytic directional hydroxylation route offers a highly innovative solution by fundamentally changing the synthetic strategy to avoid isomer formation. [1]Concurrently, the refinement of existing methods through the use of greener reagents and enabling technologies like microwave and ultrasound irradiation presents more immediately accessible improvements. [14][9] Future research should focus on combining these strategies. For instance, exploring the use of ultrasound in conjunction with solid acid catalysts for the Fries rearrangement could further enhance efficiency and reduce energy input. The development of continuous flow processes, particularly for microwave-assisted reactions, could also offer significant advantages in terms of scalability, safety, and process control. By embracing these greener methodologies, researchers and drug development professionals can create more sustainable, cost-effective, and safer chemical processes.
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"1-(2-Hydroxy-3-nitrophenyl)ethanone" physical properties (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of 1-(2-Hydroxy-3-nitrophenyl)ethanone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of this compound, a significant organic intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of its melting point and solubility, grounding the data in established scientific principles and robust methodologies.
Introduction and Significance
This compound, also known as 2-hydroxy-3-nitroacetophenone, is a pale yellow solid organic compound.[1] Its molecular structure, featuring a phenolic hydroxyl group, a nitro group, and an acetyl group on a benzene ring, dictates its chemical reactivity and physical characteristics. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anti-asthma drug Pranlukast.[1][2] Accurate characterization of its physical properties is paramount for ensuring purity, optimizing reaction conditions, and developing stable formulations.
Key Compound Data:
| Property | Value |
| CAS Number | 28177-69-7[1][3] |
| Molecular Formula | C₈H₇NO₄[1][4] |
| Molecular Weight | 181.15 g/mol [1][4] |
| Appearance | Pale yellow to brown solid[1][3] |
Melting Point Analysis
The melting point is a critical physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[5]
The reported melting point for this compound is 98.5-99.5 °C .[1][3][6] A narrow range within these values is indicative of high sample purity.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method for determining the melting point range of a solid organic compound using a capillary-based melting point apparatus. The causality behind this technique is the precise and controlled heating of a small sample to visually observe the phase transition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Take a glass capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame.[5]
-
Press the open end of the capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.
-
Gently tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom.[7] Repeat until a packed column of 1-2 mm in height is achieved.[5][8] Using too much sample can lead to inaccurate results.[5]
-
-
Apparatus Setup and Measurement:
-
Insert the prepared capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (i.e., around 85 °C).
-
Once this temperature is reached, reduce the heating rate to a slow and steady 1-2 °C per minute.[7] A slow heating rate is critical for an accurate measurement, allowing the temperature of the sample and the thermometer to equilibrate.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube for a second measurement.[5]
-
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
The solubility of a compound is a fundamental property that influences its behavior in various chemical and biological systems. The principle of "like dissolves like" is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[9] this compound has both polar functional groups (hydroxyl, nitro, carbonyl) and a less polar aromatic ring, suggesting a mixed solubility profile.
The acidic nature of the phenolic hydroxyl group implies that the compound's solubility will be significantly enhanced in basic aqueous solutions due to the formation of a more polar, ionic phenolate salt.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determine the solubility class of an organic compound. The choice of solvents is designed to probe for the presence of acidic, basic, and other functional groups.[10]
Step-by-Step Methodology:
-
General Procedure: For each solvent test, place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[10] Observe whether the solid dissolves completely.
-
Solvent Sequence:
-
Test 1: Water (H₂O). Water is a highly polar solvent. The significant non-polar character of the benzene ring is expected to make the compound largely insoluble in water.
-
Test 2: Diethyl Ether (CH₃CH₂OCH₂CH₃). Ether is a non-polar/weakly polar solvent. Given the organic nature of the compound, it is expected to be soluble.
-
Test 3: 5% Sodium Hydroxide (NaOH) aq. This is a basic solution. The acidic phenolic proton will react with NaOH to form a sodium phenolate salt, which is ionic and highly water-soluble. The compound is expected to dissolve readily.[11]
-
Test 4: 5% Sodium Bicarbonate (NaHCO₃) aq. This is a weaker base than NaOH. It is used to distinguish between strong and weak acids.[10] Phenols are generally not acidic enough to react with sodium bicarbonate unless activated by strong electron-withdrawing groups. This test will help characterize the acidity of the phenolic proton.
-
Test 5: 5% Hydrochloric Acid (HCl) aq. This is an acidic solution used to detect basic functional groups, such as amines.[11] As this compound contains no basic groups, it is expected to be insoluble.
-
Logical Flow for Solubility Classification
Caption: Decision tree for qualitative solubility analysis.
Summary and Conclusion
The physical properties of this compound are well-defined, with a sharp melting point of 98.5-99.5 °C indicating a high degree of purity. Its solubility profile is characteristic of an acidic organic compound, being largely insoluble in water but soluble in basic aqueous solutions and common organic solvents. The methodologies detailed in this guide provide a robust framework for the verification of these properties, ensuring material quality and consistency in research and development applications. Adherence to these standardized protocols is essential for maintaining scientific integrity and achieving reproducible results.
References
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University of Calgary. (n.d.). Melting Point Determination. Retrieved from vertexaisearch.cloud.google.com
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Unacademy. (2024, September 24). Solubility test for Organic Compounds. Retrieved from vertexaisearch.cloud.google.com[11]
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University of Babylon. (2021, September 19). Experiment (1) Determination of Melting Points. Retrieved from vertexaisearch.cloud.google.com[5]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from byjus.com[8]
-
California State University, Bakersfield. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from vertexaisearch.cloud.google.com[12]
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University of Missouri-St. Louis. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from vertexaisearch.cloud.google.com[10]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from vertexaisearch.cloud.google.com[9]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from vertexaisearch.cloud.google.com[13]
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JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from jove.com[7]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from vertexaisearch.cloud.google.com
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PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from prepchem.com[14]
-
Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone. Retrieved from patents.google.com[2]
-
Biosynth. (n.d.). 2-Hydroxy-3-nitroacetophenone | 28177-69-7. Retrieved from biosynth.com[4]
-
GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved from gm-chemical.com[1]
-
ChemicalBook. (n.d.). 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7. Retrieved from chemicalbook.com[15]
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The Strategic Utility of 2-Hydroxy-3-nitroacetophenone: A Hub for Complex Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-nitroacetophenone, a seemingly unassuming aromatic ketone, serves as a pivotal chemical intermediate in the synthesis of a variety of complex organic molecules, most notably in the pharmaceutical industry. Its unique substitution pattern, featuring a hydroxyl, a nitro, and an acetyl group in a specific ortho- and meta-relationship, endows it with a rich and versatile reactivity profile. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of 2-Hydroxy-3-nitroacetophenone, with a particular focus on its role in drug development. We will delve into the mechanistic intricacies of its synthesis, providing field-proven protocols and explaining the causality behind experimental choices. Furthermore, this document will serve as a practical resource for leveraging this intermediate in the construction of diverse molecular scaffolds, including the anti-asthmatic drug Pranlukast and various heterocyclic systems.
Introduction: Unveiling a Versatile Building Block
2-Hydroxy-3-nitroacetophenone (CAS No: 28177-69-7) is a pale yellow to yellow solid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1][2] Its strategic importance in organic synthesis stems from the presence of three key functional groups on the benzene ring. The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, while also offering a site for etherification or esterification. The nitro group, a strong deactivating group and meta-director, can be readily reduced to an amine, opening pathways to a vast array of amides, heterocycles, and other nitrogen-containing compounds. The acetyl group provides a handle for a multitude of reactions, including alpha-halogenation, condensation, and oxidation/reduction. This trifecta of functionality makes 2-Hydroxy-3-nitroacetophenone a highly valuable and versatile intermediate for the synthesis of complex target molecules.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis, ensuring both safety and optimal reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 28177-69-7 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | [2] |
| Melting Point | 98.5-99.5 °C | [2] |
| Boiling Point | 223.5±20.0 °C (Predicted) | [5] |
| Purity (typical) | ≥99.0% (HPLC) | [2] |
Synthesis of 2-Hydroxy-3-nitroacetophenone: A Study in Regioselectivity
The most prevalent method for the synthesis of 2-Hydroxy-3-nitroacetophenone is the direct nitration of 2'-hydroxyacetophenone.[6][7] This reaction, however, presents a classic challenge in regioselectivity, as the starting material possesses both an activating ortho-, para-directing hydroxyl group and a deactivating meta-directing acetyl group.[3]
The Classical Approach: Electrophilic Aromatic Nitration
The nitration of 2'-hydroxyacetophenone typically yields a mixture of 2-hydroxy-3-nitroacetophenone and its isomer, 2-hydroxy-5-nitroacetophenone.[6] The directing effects of the substituents are in competition. The powerful ortho-, para-directing influence of the hydroxyl group favors substitution at the 3- and 5-positions (ortho and para to the hydroxyl group, respectively). The acetyl group, being a meta-director, deactivates the ring and directs incoming electrophiles to the 3- and 5-positions (meta to the acetyl group). Thus, both major products are electronically favored.
Mechanism of Nitration and Regioselectivity:
The nitration reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 2'-hydroxyacetophenone then acts as a nucleophile, attacking the nitronium ion. The regiochemical outcome is dictated by the stability of the resulting carbocation intermediate (the sigma complex or Wheland intermediate). Attack at the 3-position (ortho to the hydroxyl group) and the 5-position (para to the hydroxyl group) leads to more stable intermediates where the positive charge can be delocalized onto the oxygen atom of the hydroxyl group through resonance. This stabilization is not possible for attack at the 4- or 6-positions.
To enhance the yield of the desired 3-nitro isomer, reaction conditions can be optimized. One patented method involves a "sulfonic acid occupying" strategy, where the more accessible 5-position is temporarily blocked by sulfonation. Subsequent nitration is directed to the 3-position, followed by the removal of the sulfonic acid group.[8]
Experimental Protocol: Nitration of 2'-Hydroxyacetophenone [7]
This protocol describes a general procedure for the synthesis of a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone, followed by purification.
Materials:
-
2'-Hydroxyacetophenone (175 g)
-
Acetic acid (183 g)
-
Dichloromethane (800 mL)
-
63% Concentrated nitric acid (165 g)
-
Toluene (900 g)
-
Methanol (100 g)
-
Water
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2'-hydroxyacetophenone (175 g), acetic acid (183 g), and dichloromethane (800 mL).
-
Heat the mixture to 40 °C.
-
Slowly add 63% concentrated nitric acid (165 g) dropwise, maintaining the reaction temperature at 40 °C. The addition should take 4-6 hours.
-
After the addition is complete, continue stirring at 40 °C for another 4-6 hours.
-
Upon completion of the reaction, add water (500 g) and stir for 30 minutes for extraction and phase separation.
-
Separate the organic layer and concentrate it to obtain approximately 200 g of crude product.
-
To the crude product, add toluene (900 g) in a four-necked flask and heat to 60-70 °C. Maintain the temperature at 70-80 °C for 2-4 hours.
-
Cool the reaction mixture to 30-50 °C and filter to collect the precipitate. Dry the filter cake.
-
Transfer the dried filter cake to a four-necked flask and add methanol (100 g) and water (800 g). Heat to 50-60 °C.
-
Cool the mixture to 30-50 °C and filter.
-
Slowly add acetic acid (150 g) dropwise to the filtrate over 2 hours at 60-70 °C.
-
Cool the mixture to room temperature and filter to collect the product. Dry the filter cake to yield 2-Hydroxy-3-nitroacetophenone (approximately 80 g).
Alternative and "Green" Synthetic Routes
Recognizing the drawbacks of the classical nitration method, which include the use of strong acids and the formation of isomeric byproducts, alternative synthetic strategies have been explored. A notable "green" synthesis method involves the directional hydroxylation of m-nitroacetophenone.[9] This approach utilizes the ketone carbonyl and the nitro group as bidentate directing groups in a metal-catalyzed catalytic oxidation reaction. This method offers the potential for higher yields of the desired product and a more environmentally friendly process.[9]
Conceptual Workflow for Green Synthesis:
Caption: Conceptual workflow of the green synthesis of 2-Hydroxy-3-nitroacetophenone.
Applications as a Chemical Intermediate: The Gateway to Pharmacological Activity
The true value of 2-Hydroxy-3-nitroacetophenone lies in its utility as a versatile intermediate for the synthesis of more complex and often biologically active molecules.
Keystone in the Synthesis of Pranlukast
The most prominent application of 2-Hydroxy-3-nitroacetophenone is as a key starting material for the synthesis of Pranlukast, a leukotriene receptor antagonist used for the management of bronchial asthma.[1][2] The synthesis of Pranlukast from this intermediate involves a multi-step sequence that highlights the strategic manipulation of its functional groups.
Synthetic Pathway to Pranlukast:
The synthesis begins with the reduction of the nitro group of 2-Hydroxy-3-nitroacetophenone to an amine, yielding 3-amino-2-hydroxyacetophenone. This transformation is a critical step, as the resulting amino group is essential for the subsequent amide bond formation.
Step 1: Reduction of the Nitro Group
The reduction of the nitro group can be achieved using various standard methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or using reducing agents like Fe in the presence of an acid.[8]
Step 2: Amide Coupling and Subsequent Transformations
The resulting 3-amino-2-hydroxyacetophenone is then coupled with a suitable carboxylic acid derivative, followed by a series of reactions to construct the chromone and tetrazole rings of the Pranlukast molecule. A plausible synthetic route involves the condensation of 3-nitro-2-hydroxyacetophenone with diethyl oxalate, followed by cyclization, ammonolysis, dehydration to a nitrile, tetrazole formation, and finally, reduction of the nitro group and amide coupling.[2][10]
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A Comprehensive Technical Guide to the Safe Handling and Application of 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS: 28177-69-7)
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the material properties, safety protocols, and handling of 1-(2-Hydroxy-3-nitrophenyl)ethanone. As a key intermediate in the synthesis of high-value pharmaceuticals, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success.
Compound Identification and Physicochemical Profile
This compound, also known as 2'-Hydroxy-3'-nitroacetophenone, is a functionalized aromatic ketone.[1] Its utility is most notably demonstrated as a critical starting material for the synthesis of Pranlukast, an anti-allergic and anti-asthma drug.[2][3][4] The compound's physical and chemical properties are summarized below, providing the foundational data necessary for its appropriate handling and use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 28177-69-7 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Pale yellow to yellow or brown solid | [1][2] |
| Melting Point | 98.5-99.5 °C | [1][2][5] |
| Boiling Point | 223.5 ± 20.0 °C (Predicted) | [1][5] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][6] |
Hazard Identification and GHS Classification
Comprehensive risk assessment begins with a clear understanding of a compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as follows:
-
Pictogram:
- [1]
-
Hazard Statements:
-
H302: Harmful if swallowed. [6] This indicates that accidental ingestion can lead to significant adverse health effects.
-
H315: Causes skin irritation. [6] Direct contact with the solid or solutions can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [6] The compound is a significant hazard to the eyes, potentially causing damage if direct contact occurs.
-
H335: May cause respiratory irritation. [7] Inhalation of the dust can irritate the nose, throat, and lungs.
-
Expert Insight: The toxicological profile is a logical consequence of its molecular structure. The nitroaromatic system, present in related compounds, can pose systemic risks, while the phenolic ketone moiety contributes to its irritant properties.[8] Therefore, adherence to stringent handling protocols is not merely procedural but is a scientifically-grounded necessity to mitigate these inherent risks.
Safe Handling, Storage, and Exposure Control
A self-validating safety system relies on a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict administrative protocols.
Engineering Controls
All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. This is the primary engineering control designed to minimize the risk of inhalation (addressing H335) by containing dust and vapors at the source.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required to prevent eye contact, a critical risk identified by H319.
-
Hand Protection: Nitrile gloves must be worn to prevent skin irritation (H315). Always inspect gloves for integrity before use and practice proper glove removal technique to avoid cross-contamination.
-
Protective Clothing: A standard laboratory coat must be worn and fully fastened.
Storage Protocol
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Ensure the compound is in a tightly sealed, clearly labeled container.
-
Store the container in a refrigerator designated for chemicals at 2-8°C .[6]
-
The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.[1]
-
Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[9][10]
Caption: Workflow for the safe handling of this compound.
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical. The following measures, adapted from safety data for similar chemical structures, should be followed.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
-
Spill Management: Evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, sealed container for disposal. Do not let the chemical enter drains.[9]
Synthesis and Reactivity Considerations
A common laboratory-scale synthesis involves the nitration of 2'-hydroxyacetophenone.[1][12] This reaction is not perfectly selective and typically yields a mixture of the desired 3-nitro isomer and the 5-nitro isomer, which must then be separated.
Causality of Isomer Formation: The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. In electrophilic aromatic substitution, the powerful directing effect of the hydroxyl group dominates, leading to substitution at the ortho and para positions relative to it. Since the para position is blocked by the acetyl group, nitration occurs at the two available ortho positions, leading to the 3-nitro and 5-nitro products.
Caption: Logical flow of synthesis and the necessity of purification.
Exemplary Synthesis Protocol
The following protocol is a representative method for synthesis.[1][12]
-
Dissolution: In a suitable reaction vessel placed in an ice bath, dissolve 10.0 g of 2-hydroxyacetophenone in 60 mL of glacial acetic acid.
-
Nitration: While maintaining the temperature and stirring, slowly add 10.4 mL of nitric acid (specific gravity=1.40) dropwise over a period of 2 hours. Rationale: Slow, cooled addition is critical to control the exothermic reaction and prevent over-nitration.
-
Reaction: Allow the mixture to stir at room temperature for approximately 17 hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture onto a sufficient amount of crushed ice. The product isomers, being organic and solid, will precipitate out of the aqueous/acetic acid solution.
-
Collection: Collect the resulting precipitate by vacuum filtration.
-
Purification: Separate the 3-nitro and 5-nitro isomers using an appropriate technique such as High-Performance Liquid Chromatography (HPLC) or fractional crystallization to yield the pure this compound.[12]
References
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PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from PrepChem.com. [Link]
-
GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved from GM CHEMICAL. [Link]
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GM Chemical. (n.d.). 2-Hydroxy-3-nitroacetophenone CAS 28177-69-7. Retrieved from GM Chemical. [Link]
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An In-depth Technical Guide to 1-(2-Hydroxy-3-nitrophenyl)ethanone: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxy-3-nitrophenyl)ethanone, a key chemical intermediate in the pharmaceutical industry. The document delves into the historical context of its discovery, detailed synthesis methodologies, physicochemical properties, and primary applications. With a focus on scientific integrity and practical insights, this guide is intended for researchers, chemists, and professionals in drug development and organic synthesis. The content is structured to offer a deep understanding of the compound's chemistry, from foundational principles to modern, sustainable manufacturing processes.
Introduction: A Molecule of Pharmaceutical Significance
This compound, also known as 2'-hydroxy-3'-nitroacetophenone, is an aromatic organic compound with the chemical formula C₈H₇NO₄. It presents as a pale yellow solid and has garnered significant attention in the field of medicinal chemistry primarily for its role as a crucial precursor in the synthesis of Pranlukast.[1] Pranlukast is a leukotriene receptor antagonist used in the treatment of asthma.[2] The strategic placement of the hydroxyl, nitro, and acetyl groups on the benzene ring makes it a versatile building block for the construction of more complex molecular architectures. This guide will explore the journey of this compound from its initial synthesis to its current applications, providing detailed experimental protocols and insights into its chemical behavior.
Historical Perspective and Discovery
While the precise first synthesis of this compound is not definitively documented in readily available literature, its study is intrinsically linked to the broader exploration of nitrated hydroxyacetophenones. Early 20th-century research extensively investigated electrophilic substitution reactions on aromatic systems, including the nitration of phenolic compounds. The synthesis of related nitrohydroxyacetophenones was described in the mid-20th century, laying the groundwork for the preparation of various isomers.
A significant milestone in the history of this compound is its identification as a key intermediate in the synthesis of Pranlukast. Research published in the Journal of Medicinal Chemistry in 1994 detailed a synthetic route to Pranlukast that utilized this compound, highlighting its importance in the development of this anti-asthmatic drug.[3] This application has since driven much of the research and process development related to this molecule.
Synthesis Methodologies: From Classical Nitration to Green Chemistry
The synthesis of this compound can be achieved through several routes. The choice of method often depends on factors such as desired yield, purity, scalability, and environmental considerations.
Classical Approach: Nitration of 2'-Hydroxyacetophenone
The most established method for the synthesis of this compound is the direct nitration of 2'-hydroxyacetophenone. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as nitric acid, in a suitable solvent like acetic acid.
Causality Behind Experimental Choices:
-
Starting Material: 2'-Hydroxyacetophenone is chosen due to the ortho-para directing effect of the hydroxyl group and the meta-directing effect of the acetyl group. The hydroxyl group's activating and ortho-directing nature facilitates the introduction of the nitro group at the adjacent position.
-
Nitrating Agent and Solvent: A mixture of nitric acid and a protic solvent like acetic acid is a common choice. Acetic acid serves to moderate the reactivity of the nitric acid and helps to control the reaction temperature.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Isomer Separation: The nitration of 2'-hydroxyacetophenone yields a mixture of the 3-nitro and 5-nitro isomers. The separation of these isomers is a critical step and is often achieved through techniques like fractional crystallization or chromatography due to their different physical properties.
Experimental Protocol: Nitration of 2'-Hydroxyacetophenone [2][4][5]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 2'-hydroxyacetophenone in 60 mL of glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to maintain a low temperature.
-
Addition of Nitrating Agent: Slowly add 10.4 mL of nitric acid (specific gravity 1.40) dropwise to the stirred solution over a period of 2 hours, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for 17 hours at room temperature.
-
Precipitation: Pour the reaction mixture onto crushed ice. The product, a mixture of 3-nitro and 5-nitro isomers, will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The separation of the 3-nitro and 5-nitro isomers can be achieved by high-performance liquid chromatography (HPLC) or fractional crystallization from a suitable solvent system.
Diagram of the Nitration of 2'-Hydroxyacetophenone:
Sources
"1-(2-Hydroxy-3-nitrophenyl)ethanone" role in medicinal chemistry
An In-Depth Technical Guide to the Role of 1-(2-Hydroxy-3-nitrophenyl)ethanone in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile Scaffold in Drug Discovery
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile and valuable. This compound, also known as 2-Hydroxy-3-nitroacetophenone, is one such cornerstone. While not a therapeutic agent in itself, its true power lies in its role as a highly adaptable chemical intermediate and a foundational building block for a diverse array of pharmacologically active molecules.[1] Its strategically positioned functional groups—a phenolic hydroxyl, an electron-withdrawing nitro group, and a reactive acetyl moiety—provide a rich playground for synthetic chemists to construct complex molecules with significant therapeutic potential.
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the causality behind its applications. We will delve into its synthesis, its chemical reactivity, and its pivotal role in the generation of compounds with demonstrated antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their own discovery pipelines.
Part 1: Synthesis and Physicochemical Profile
The journey of any medicinal compound begins with its synthesis. The primary route to this compound is through the electrophilic aromatic substitution (nitration) of 2-hydroxyacetophenone.
Synthetic Protocol: Nitration of 2-Hydroxyacetophenone
The introduction of a nitro group onto the 2-hydroxyacetophenone ring is a directed process. The hydroxyl group is an ortho-, para-director; however, the ortho-position adjacent to the acetyl group is sterically hindered. The nitration predominantly yields a mixture of 3-nitro and 5-nitro isomers, which must then be separated.
Experimental Protocol:
-
Dissolution: Dissolve 10.0 g of 2-hydroxyacetophenone in 60 mL of glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Nitration: Cool the mixture in an ice bath. Slowly add 10.4 mL of nitric acid (specific gravity 1.40) dropwise over a period of 2 hours, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 17 hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture slowly onto a large volume of crushed ice. A precipitate containing the mixture of 3-nitro and 5-nitro isomers will form.
-
Collection & Separation: Collect the precipitate by vacuum filtration. The isomers are then typically separated using High-Performance Liquid Chromatography (HPLC) to yield the pure 2-hydroxy-3-nitroacetophenone.[2]
A greener synthetic method has also been proposed, utilizing a metal salt catalyst (such as divalent copper ion acetate) with m-nitroacetophenone in the presence of a carboxylic acid, though nitration of 2-hydroxyacetophenone remains the more common laboratory method.[3]
Caption: Synthesis of this compound via nitration.
Physicochemical Data
| Property | Value |
| CAS Number | 28177-69-7[1][4][5][6] |
| Molecular Formula | C₈H₇NO₄[1][4] |
| Molecular Weight | 181.15 g/mol [1][4] |
| Appearance | Pale yellow to brown solid[1][6] |
| Melting Point | 98.5-99.5 °C[1][6] |
| Storage | Inert atmosphere, 2-8°C[4][5] |
Part 2: The Core Role as a Synthetic Precursor
The medicinal chemistry value of this compound stems from its ability to serve as a starting material for more complex molecules. It is a key organic intermediate for synthesizing drugs like the anti-asthma medication Pranlukast and serves as a classic ketone component in the synthesis of chalcones, a class of compounds renowned for their broad biological activity.[1]
Keystone Intermediate for Pranlukast
One of the most significant industrial applications of this compound is its use as an organic intermediate in the synthesis of Pranlukast.[1] Pranlukast is a cysteinyl leukotriene receptor antagonist used for the management of bronchial asthma. The synthesis pathway leverages the existing functionalities of the starting material to build the final complex drug molecule.
Gateway to Chalcones: The Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are natural pigments found in plants and are precursors to flavonoids.[7] They possess a core α,β-unsaturated ketone system that acts as a potent pharmacophore responsible for a wide spectrum of biological activities.[7] this compound is an ideal ketone for the base-catalyzed Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce a library of chalcone derivatives.[8]
General Protocol for Chalcone Synthesis:
-
Reactant Preparation: In a suitable solvent such as ethanol, dissolve an equimolar amount of this compound and a selected substituted aromatic aldehyde.
-
Base Catalysis: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture.[7][8]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the aldehyde.[8]
-
Isolation: Once the reaction is complete, the mixture is typically poured into cold water or acidified with a dilute acid (e.g., HCl) in an ice bath to precipitate the crude chalcone product.[7]
-
Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[7]
Caption: General scheme for Claisen-Schmidt condensation to form chalcones.
Part 3: Biological Activities of Derived Compounds
The true medicinal value of this compound is realized in the biological activities of the molecules synthesized from it. The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial for these activities.[9]
| Biological Activity | Mechanism/Observation | Key Structural Feature | References |
| Antimicrobial | The nitro group can be reductively activated within microbial cells, leading to the formation of cytotoxic radicals that damage cellular components. Derivatives show activity against various bacterial and fungal strains. | Nitroaromatic group | [9] |
| Anticancer | Derivatives, particularly nitrophenyl chalcones, induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. A benzofuran-linked 3-nitrophenyl chalcone derivative showed selective cytotoxicity against colon cancer cells. | Chalcone scaffold, Nitrophenyl ring | [10][11] |
| Anti-inflammatory | Nitrophenyl derivatives may exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, which are responsible for producing pro-inflammatory mediators. | Nitrophenyl moiety | [9] |
| Antioxidant | The phenolic hydroxyl group allows derivatives to act as free radical scavengers. This activity is commonly measured using assays like the DPPH radical scavenging method. | Phenolic -OH group | [12][13][14] |
| Enzyme Inhibition | The electron-withdrawing nature of the nitro group makes these compounds potential inhibitors of enzymes such as Cytochrome P450 (CYP), which are critical for drug metabolism. | Nitroaromatic group | [9] |
Spotlight on Anticancer Potential
Recent studies have highlighted the anticancer potential of chalcones derived from nitrophenyl precursors. For instance, a synthesized benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], was evaluated against colon cancer cell lines (HCT-116 and HT-29).[11] The study found that the compound exhibited selective cytotoxic effects on cancer cells with IC₅₀ values of 1.71 µM for HCT-116 and 7.76 µM for HT-29 after 48 hours, while being significantly less toxic to healthy colon cells.[11] The mechanism of action was determined to be the induction of apoptosis and arrest of the cell cycle at the G0/G1 phase.[11] This demonstrates how the this compound scaffold can be elaborated into potent and selective anticancer agents.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol provides a method to assess the antioxidant potential of derivatives synthesized from this compound.
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. The concentration should be adjusted to give an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: Prepare a series of dilutions of the test compound (the synthesized derivative) in the same solvent. A known antioxidant, such as ascorbic acid, should be used as a positive control.
-
Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound or standard. A blank containing only the solvent and DPPH is also required.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at ~517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration. A lower IC₅₀ value indicates higher antioxidant potency.[14][15]
Caption: Workflow for the biological evaluation of derived compounds.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic starting point in the quest for novel therapeutics. Its inherent chemical functionalities allow for the straightforward synthesis of diverse molecular libraries, most notably chalcones and their heterocyclic derivatives. These derivatives have shown significant promise across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. For the medicinal chemist, understanding the synthesis, reactivity, and derivatization potential of this compound opens a gateway to new avenues of drug discovery. The continued exploration of this versatile scaffold is certain to yield novel candidates for the next generation of medicines.
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- Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC. (2017, November 1). PubMed Central.
- SYNTHESIS OF CHALCONES - Jetir.Org. (n.d.). Jetir.Org.
- Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC - PubMed Central. (2023, July 14). PubMed Central.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023, March 2). GSC Biological and Pharmaceutical Sciences.
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Potential reactivity of the nitro and hydroxyl groups in "1-(2-Hydroxy-3-nitrophenyl)ethanone"
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 1-(2-Hydroxy-3-nitrophenyl)ethanone, a key organic intermediate in pharmaceutical synthesis.[1] The document delves into the intricate interplay between the hydroxyl, nitro, and acetyl functional groups, which dictates the molecule's behavior in various chemical transformations. We will explore the reactivity of the phenolic hydroxyl group, the susceptibility of the aromatic nitro group to reduction, and the directing effects of all substituents on the aromatic ring in electrophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the strategic application of this versatile compound.
Introduction: Understanding the Electronic Landscape
This compound, also known as 2-Hydroxy-3-nitroacetophenone, is a substituted aromatic ketone with the molecular formula C₈H₇NO₄.[1][2] Its chemical personality is defined by the electronic contributions of its three functional groups attached to the benzene ring: the hydroxyl (-OH), the nitro (-NO₂), and the acetyl (-COCH₃) groups.
The reactivity of this molecule is not merely the sum of its parts; it is a result of a complex electronic interplay.[3]
-
Hydroxyl (-OH) Group: The oxygen's lone pairs can be delocalized into the aromatic ring through resonance, making it a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.[4][5] This effect significantly increases the electron density at positions 4 and 6.
-
Nitro (-NO₂) Group: This is a strong electron-withdrawing group, both through induction and resonance. It deactivates the aromatic ring towards electrophiles and is a meta-director.[4][6]
-
Acetyl (-COCH₃) Group: Similar to the nitro group, the acetyl group is deactivating and meta-directing due to the carbonyl's electron-withdrawing nature.
The positioning of these groups is critical. The strongly activating -OH group is ortho to the deactivating -NO₂ and -COCH₃ groups. This arrangement creates a nuanced reactivity profile where the activating nature of the hydroxyl group often dominates, while the acidity of its proton is significantly enhanced by the adjacent electron-withdrawing substituents.[3][7]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 28177-69-7 | [8] |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| Melting Point | 98.5-99.5 °C | [1][8] |
| Storage | Inert atmosphere, 2-8°C |
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a primary site of reactivity, characterized by its pronounced acidity and its ability to undergo nucleophilic attack after deprotonation.
2.1 Acidity of the Phenolic Proton
Phenols are generally more acidic than alcohols, and this acidity is dramatically increased by the presence of electron-withdrawing groups.[3][7] In this compound, both the adjacent nitro and acetyl groups pull electron density away from the phenoxide ion that forms upon deprotonation. This delocalization stabilizes the conjugate base, making the parent phenol a stronger acid. The effect of a nitro substituent is significantly stronger when it is ortho or para to the hydroxyl group.[7]
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The Strategic Utility of 1-(2-Hydroxy-3-nitrophenyl)ethanone in Modern Heterocyclic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Scaffolding Asset
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2-hydroxy-3-nitroacetophenone, emerges as a preeminent building block, particularly in the synthesis of diverse heterocyclic compounds. Its value lies in the strategic ortho-positioning of three distinct functional groups—a phenolic hydroxyl, a reactive acetyl moiety, and an electron-withdrawing nitro group—on an aromatic scaffold. This unique arrangement provides a robust platform for a multitude of cyclization strategies, making it an indispensable intermediate in medicinal and materials chemistry. Notably, it serves as a key precursor in the synthesis of the anti-asthma drug Pranlukast[1][2].
This guide provides an in-depth exploration of this compound, detailing its synthesis, elucidating its chemical reactivity, and presenting field-proven protocols for its application in the construction of high-value heterocyclic systems such as quinolines and benzofurans. The methodologies and mechanistic insights discussed herein are curated for researchers, scientists, and professionals in drug development seeking to leverage this potent synthon in their work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 28177-69-7 | [3][4] |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Melting Point | 98.5-99.5 °C | [4] |
| Boiling Point | 223.5±20.0 °C (Predicted) | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Part 1: Synthesis and Strategic Considerations
The most prevalent and reliable method for synthesizing this compound is the direct nitration of 2-hydroxyacetophenone. The directing effects of the hydroxyl and acetyl groups on the aromatic ring are the causal factors behind the product distribution. While the hydroxyl group is an activating, ortho-, para-director and the acetyl group is a deactivating, meta-director, the reaction conditions can be tuned to favor the formation of the 3-nitro and 5-nitro isomers.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Nitration of 2-Hydroxyacetophenone[8]
This protocol describes a standard laboratory-scale synthesis. The separation of isomers is critical for obtaining the pure target compound.
-
Dissolution: Dissolve 10.0 g of 2-hydroxyacetophenone in 60 mL of glacial acetic acid within a suitable reaction flask equipped with a magnetic stirrer.
-
Reagent Addition: At room temperature, add 10.4 mL of nitric acid (specific gravity = 1.40) dropwise over a period of 2 hours. Causality Note: Slow addition is crucial to control the exothermic reaction and minimize the formation of undesired byproducts.
-
Reaction: Stir the resulting mixture vigorously for 17 hours at room temperature to ensure the reaction proceeds to completion.
-
Quenching & Precipitation: Pour the reaction mixture onto a sufficient amount of ice. The product isomers, being sparingly soluble in the aqueous acidic medium, will precipitate out.
-
Isolation: Collect the resulting precipitate, which contains a mixture of the 3-nitro and 5-nitro isomers, by vacuum filtration.
-
Purification: Separate the isomers using High-Performance Liquid Chromatography (HPLC) to yield pure this compound (Typical yield: ~4.0 g).
Part 2: Reactivity and Application in Heterocyclic Synthesis
The synthetic power of this compound stems from the interplay of its three key functional groups. The ortho-hydroxyacetophenone framework is a classic precursor for cyclization reactions, while the nitro group serves a dual purpose: it acts as a potent electron-withdrawing group and can be readily reduced to an amino group, unlocking a different branch of synthetic possibilities.
Synthesis of Quinolines via Reductive Cyclization
The construction of the quinoline scaffold, a core component of numerous pharmaceuticals, is a prime application. This transformation typically follows a pathway involving the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the neighboring acetyl group. This is conceptually related to the Friedländer annulation.
Caption: General mechanistic pathway for quinoline synthesis.
This generalized protocol outlines a common approach. Specific reaction conditions may vary based on the desired final product and other reactants involved in multi-component reactions[6][7][8][9].
-
Reduction: In a round-bottom flask, suspend this compound in a suitable solvent (e.g., ethanol, acetic acid). Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation (e.g., H₂ over Pd/C). Heat the mixture to facilitate the reduction of the nitro group to an amine.
-
Cyclization: Once the reduction is complete (monitored by TLC), the intermediate 1-(3-amino-2-hydroxyphenyl)ethanone can be cyclized. For a simple quinolone, heating in the presence of an acid or base catalyst is often sufficient. For more complex quinolines, a second component (e.g., an α,β-unsaturated ketone) can be added to participate in a tandem reaction.
-
Work-up: After the reaction, neutralize the mixture if necessary, and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.
Synthesis of Benzofurans
The synthesis of benzofurans leverages the reactivity of the phenolic hydroxyl and the α-protons of the acetyl group. A common strategy involves reaction with an α-halo ketone or a related species.
This protocol is adapted from a common synthetic route for benzofuran construction from o-hydroxyacetophenones[10].
-
Reaction Setup: To a solution of this compound in a polar aprotic solvent like acetone or DMF, add a suitable base such as anhydrous potassium carbonate (K₂CO₃). Causality Note: The base deprotonates the phenolic hydroxyl, forming a nucleophilic phenoxide.
-
Alkylation/Cyclization: Add chloroacetone dropwise to the mixture. The phenoxide first attacks the chloroacetone in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular aldol-type condensation followed by dehydration to form the furan ring.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Isolation: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the substituted benzofuran.
Table 2: Summary of Synthetic Applications
| Target Heterocycle | Key Reaction Type | Functional Groups Involved | General Approach |
| Quinolines | Reductive Cyclization | Nitro, Acetyl, Hydroxyl | 1. Reduction of NO₂ to NH₂. 2. Intramolecular condensation. |
| Benzofurans | Alkylation & Cyclization | Hydroxyl, Acetyl | 1. O-alkylation with an α-halo ketone. 2. Intramolecular cyclization. |
| Chromones | Cyclocondensation | Hydroxyl, Acetyl | Reaction with a suitable C1 synthon (e.g., dimethylformamide dimethyl acetal). |
Conclusion: A Cornerstone for Chemical Innovation
This compound is more than a mere chemical intermediate; it is a testament to the power of strategic functional group placement in molecular design. Its inherent reactivity profile allows for controlled and predictable entry into diverse and valuable heterocyclic systems. The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to not only replicate known syntheses but also to innovate and develop novel molecular entities. As the demand for complex, functional molecules in medicine and materials science continues to grow, the role of versatile building blocks like this compound will undoubtedly become even more critical.
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Kuujia. (n.d.). Cas no 28177-69-7 (2-Hydroxy-3-nitroacetophenone). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
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ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. Retrieved from [Link]
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GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2016). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Retrieved from [Link]
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Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
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Methodological & Application
Application Notes: A Comprehensive Guide to the Synthesis of Pranlukast from 1-(2-Hydroxy-3-nitrophenyl)ethanone
Introduction
Pranlukast is a potent and selective cysteinyl leukotriene receptor-1 (CysLT1) antagonist, clinically utilized in the management of bronchial asthma and allergic rhinitis.[1] Its therapeutic action relies on blocking the pro-inflammatory effects of leukotrienes, which are key mediators in the pathophysiology of asthma, leading to the inhibition of bronchoconstriction, vascular permeability, and mucus secretion.[1] This application note provides a detailed, research-grade protocol for the synthesis of Pranlukast, commencing from the readily available starting material, 1-(2-Hydroxy-3-nitrophenyl)ethanone.
The synthetic strategy outlined herein is a convergent approach. It involves the initial construction of the key heterocyclic core, 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, from the nitrophenol starting material. Concurrently, the pharmacologically significant side chain, 4-(4-phenylbutoxy)benzoic acid, is prepared. The synthesis culminates in the coupling of these two major fragments to yield the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details and explaining the causality behind critical experimental choices.
Overall Synthetic Pathway
The multi-step synthesis of Pranlukast is visually summarized below. The pathway is divided into three main parts: the synthesis of the chromone-tetrazole core, the synthesis of the phenylbutoxy side chain, and the final coupling reaction.
Caption: Overall workflow for the synthesis of Pranlukast.
Part A: Synthesis of the Chromone-Tetrazole Core
The synthesis of the core intermediate, 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one[2][3], begins with this compound and proceeds through a series of classical organic transformations.
Step A1: Claisen Condensation with Diethyl Oxalate
Principle: This reaction is a crossed Claisen condensation.[4][5] Diethyl oxalate, lacking α-hydrogens, cannot self-condense and acts solely as the electrophilic acceptor.[4][5][6][7] The methyl group of this compound is deprotonated by a strong base (sodium ethoxide) to form a nucleophilic enolate, which then attacks a carbonyl of diethyl oxalate.[8][9]
Protocol:
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N2).
-
To this solution, add this compound (1.0 eq) and diethyl oxalate (1.1 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude condensation product.
Step A2: Acid-Catalyzed Cyclization to form the Chromone Ring
Principle: The intermediate from the Claisen condensation undergoes an intramolecular cyclization under acidic conditions. The phenolic hydroxyl group attacks the ketone carbonyl, followed by dehydration to form the stable, aromatic chromone ring system. This reaction is a variation of the Baker–Venkataraman rearrangement pathway.
Protocol:
-
Suspend the crude product from Step A1 in methanol containing concentrated hydrochloric acid (approx. 10% v/v).
-
Heat the mixture to reflux for 2-3 hours. The formation of the cyclized product, ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate, can be observed as a solid precipitate.
-
Cool the mixture to room temperature, then chill in an ice bath to maximize precipitation.
-
Filter the yellow crystalline solid, wash with cold methanol, and dry to obtain the chromone product.
Step A3 & A4: Amidation and Dehydration to Nitrile
Principle: The ethyl ester is converted to a nitrile, which is the direct precursor for tetrazole formation. This is a two-step process involving initial conversion to the primary amide, followed by dehydration.
Protocol:
-
Amidation: Bubble anhydrous ammonia gas through a suspension of ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate (1.0 eq) in ethanol at room temperature for 3-4 hours until TLC indicates complete conversion to 8-nitro-4-oxo-4H-chromene-2-carboxamide.
-
Concentrate the reaction mixture under reduced pressure.
-
Dehydration: To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an appropriate solvent like dichloromethane (DCM) or toluene.
-
Heat the mixture gently (e.g., 40-50 °C) for 2-6 hours.
-
Carefully quench the reaction by pouring it onto ice water. Extract the product, 8-nitro-4-oxo-4H-chromene-2-carbonitrile, with an organic solvent. Dry the organic layer and concentrate to yield the nitrile.
Step A5: Tetrazole Formation via [3+2] Cycloaddition
Principle: The tetrazole ring is formed via a [3+2] cycloaddition reaction between the nitrile group and an azide source, typically sodium azide.[10] The reaction is often catalyzed by an ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc salts) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]
Protocol:
-
Dissolve the nitrile from Step A4 (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the mixture to 100-120 °C for 4-8 hours.
-
Cool the reaction mixture and pour it into acidified ice water (pH ~2 with HCl).
-
The product, 8-nitro-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, will precipitate. Filter the solid, wash thoroughly with water, and dry.
Step A6: Reduction of the Nitro Group
Principle: The aromatic nitro group is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, as it is highly efficient and does not typically affect the other functional groups present in the molecule under standard conditions.
Protocol:
-
Suspend the nitro-tetrazole intermediate (1.0 eq) in a solvent mixture such as methanol/DCM.
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50-60 psi.
-
Stir the reaction at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the key intermediate, 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one.[12]
Part B: Synthesis of the 4-(4-Phenylbutoxy)benzoic Acid Side Chain
This crucial side chain provides the necessary lipophilicity and structural features for receptor binding.[2] It is synthesized separately and activated for the final coupling step.
Step B1 & B2: Williamson Ether Synthesis and Saponification
Principle: The side chain is constructed via a Williamson ether synthesis, where the phenoxide of methyl 4-hydroxybenzoate acts as a nucleophile, displacing the bromide from 1-bromo-4-phenylbutane.[13] The resulting methyl ester is then hydrolyzed (saponified) to the corresponding carboxylic acid.
Protocol:
-
Ether Synthesis: Combine methyl 4-hydroxybenzoate (1.0 eq), 1-bromo-4-phenylbutane (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in DMF.
-
Heat the mixture to 100-115 °C for 10-12 hours.[13]
-
Cool the mixture, add water, and extract the product, methyl 4-(4-phenylbutoxy)benzoate, with an organic solvent (e.g., ethyl acetate).
-
Saponification: Add a 15% aqueous solution of sodium hydroxide (NaOH) to the crude ester.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete.
-
Cool the solution and acidify with dilute HCl to a pH of ~2. The product, 4-(4-phenylbutoxy)benzoic acid, will precipitate as a white solid.[14]
-
Filter the solid, wash with water, and dry.
Step B3: Acyl Chloride Formation
Principle: To facilitate the final amide bond formation, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is critical for achieving high yields in the subsequent coupling reaction.
Protocol:
-
Suspend 4-(4-phenylbutoxy)benzoic acid (1.0 eq) in toluene or DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 60-75 °C for 30-60 minutes until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-(4-phenylbutoxy)benzoyl chloride, which is typically used immediately in the next step.
Part C: Final Coupling - Synthesis of Pranlukast
This final step unites the heterocyclic core and the activated side chain to form the Pranlukast molecule.
Caption: Final amide bond formation.
Principle: This is a nucleophilic acyl substitution reaction. The amino group of the chromone-tetrazole core acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine, is used to neutralize the HCl generated during the reaction.
Protocol:
-
Dissolve the amino-tetrazole core from Part A (1.0 eq) in anhydrous DCM containing pyridine (1.5 eq) under an inert atmosphere.
-
Cool the solution in an ice bath (0-5 °C).
-
Add a solution of the crude acyl chloride from Part B (1.1 eq) in DCM dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethanol/DMF) to yield pure Pranlukast as a white or faint yellow solid.[15]
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| A1 | Claisen Condensation | NaOEt, Diethyl Oxalate | Ethanol | Reflux | 8-12 | 75-85% |
| A2 | Chromone Cyclization | Conc. HCl | Methanol | Reflux | 2-3 | 80-90% |
| A4 | Nitrile Formation | NH₃, then POCl₃ | Ethanol, DCM | RT then 40-50 | 5-10 | 85-95% |
| A5 | Tetrazole Formation | NaN₃, NH₄Cl | DMF | 100-120 | 4-8 | 70-80% |
| A6 | Nitro Reduction | H₂, Pd/C | MeOH/DCM | RT | 12-24 | >90% |
| B1 | Ether Synthesis | K₂CO₃, 1-bromo-4-phenylbutane | DMF | 100-115 | 10-12 | 90-95% |
| B2 | Saponification | NaOH (aq) | - | Reflux | 1-2 | >95% |
| C1 | Amide Coupling | Pyridine | DCM | 0 to RT | 4-6 | 80-90% |
References
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4-(4-Phenylbutoxy)benzoic Acid: Properties, Synthesis, and Applications . (2023). Autech. [Link]
- Zhao, et al. (2010). 4-(4-phenylbutoxy) benzoic study on the synthesis.Fine and Specialty Chemicals, 18(3). As cited in CN105693508A.
-
Synthesis method of 4-(4-phenylbutoxy) benzoic acid . (Patent). Eureka | Patsnap. [Link]
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4-(4-phenyl-1-butoxy)benzoic acid . (2024). ChemBK. [Link]
-
Preparation method of 4-(4-phenylbutoxy) benzoic acid . (Patent). Eureka | Patsnap. [Link]
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Optimization of the synthesis of Pranlukast intermediate . (2014). ResearchGate. [Link]
-
Zhang, Y., et al. (2013). Synthesis of pranlukast. BioTechnology: An Indian Journal, 8(7), 987-991. [Link]
-
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one . Synthonix. [Link]
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Understanding Pranlukast: Mechanism, Use, and Purchase Guide for Researchers . (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Heravi, M. M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8647-8709. [Link]
- Process for preparation of tetrazoles from aromatic cyano derivatives. (Patent).
-
Reddy, P. G., et al. (2016). Convergent Three-Component Tetrazole Synthesis. Angewandte Chemie International Edition, 55(22), 6439-6442. [Link]
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O'Duill, M., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters, 24(50), 9224-9229. [Link]
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Synthesis of 1H-tetrazoles . Organic Chemistry Portal. [Link]
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Mixed Claisen Condensations . (2021). Chemistry LibreTexts. [Link]
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Mixed Claisen Condensations . (2023). OpenStax. [Link]
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Intramolecular Claisen Condensations: The Dieckmann Cyclization . (2023). OpenStax. [Link]
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CHEM 330 Topics Discussed on Sept. 21 . (2006). [Link]
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Intramolecular Claisen - The Diekmann Cyclization . (2022). YouTube. [Link]
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Bakr, R. B., et al. (2020). One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistrySelect, 5(2), 595-600. [Link]
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Claisen Condensation and Dieckmann Condensation . (2020). Master Organic Chemistry. [Link]
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The Claisen Condensation Reaction . (2022). Chemistry LibreTexts. [Link]
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8-amino-2-(2H-tetrazol-5-yl)chromen-4-one,hydrochloride . PharmaCompass. [Link]
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Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction . (2018). ResearchGate. [Link]
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Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole's and 4H-Chromen-4-One's Derivative . (2023). International Journal of Pharmaceutical Investigation. [Link]
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Claisen condensation . Wikipedia. [Link]
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Application Notes and Protocols: Regioselective Nitration of 2-Hydroxyacetophenone
Abstract: This document provides a detailed experimental protocol for the nitration of 2-hydroxyacetophenone, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol emphasizes control over regioselectivity to favor the formation of either 2-hydroxy-3-nitroacetophenone or 2-hydroxy-5-nitroacetophenone. Mechanistic insights, safety protocols, and analytical characterization methods are thoroughly discussed to ensure reproducible and safe execution.
Introduction: Significance of Nitrated 2-Hydroxyacetophenone Derivatives
Nitrated derivatives of 2-hydroxyacetophenone are valuable precursors in organic synthesis. Notably, 2-hydroxy-3-nitroacetophenone serves as a key intermediate in the production of Pranlukast, a medication used for the management of asthma and allergic rhinitis.[1] The strategic introduction of a nitro group onto the aromatic ring modifies the electronic properties and provides a functional handle for further chemical transformations.
The hydroxyl (-OH) and acetyl (-COCH₃) groups on the 2-hydroxyacetophenone ring exert competing directing effects during electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director.[2][3] This interplay necessitates precise control over reaction conditions to achieve the desired regioselectivity.
Mechanistic Considerations: The Basis of Regioselectivity
The nitration of 2-hydroxyacetophenone is a classic example of an electrophilic aromatic substitution reaction.[4] The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid.[5]
The hydroxyl group at the C-2 position strongly activates the ortho (C-3) and para (C-5) positions through resonance donation of electron density. Conversely, the acetyl group at C-1 deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C-3 and C-5 relative to the acetyl group). The combined influence of these two groups primarily directs the incoming nitro group to the 3- and 5-positions.[2]
Controlling the reaction temperature is a critical factor in influencing the ratio of the 3-nitro to the 5-nitro isomer. Lower temperatures generally favor the formation of the thermodynamically more stable 2-hydroxy-5-nitroacetophenone.[2]
Experimental Workflow and Logic
The following diagram outlines the general workflow for the nitration of 2-hydroxyacetophenone, from reaction setup to product characterization.
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Application Notes & Protocols: Strategic Synthesis of Chromone Derivatives from 1-(2-Hydroxy-3-nitrophenyl)ethanone
Introduction: The Strategic Value of the Chromone Scaffold and its Nitro-Substituted Precursor
The chromone (4H-chromen-4-one) framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[4][5][6][7] The therapeutic significance of this scaffold, exemplified by clinically used drugs like disodium cromoglycate and flavoxate, drives the continuous development of efficient and versatile synthetic methodologies.[1]
This guide focuses on the strategic utilization of 1-(2-Hydroxy-3-nitrophenyl)ethanone as a pivotal starting material for the synthesis of functionalized chromone derivatives. This precursor is particularly valuable due to its inherent structural features:
-
The o-Hydroxyacetophenone Moiety : The hydroxyl and acetyl groups are the essential building blocks for the construction of the γ-pyrone ring, which is the defining feature of the chromone core.
-
The Nitro Group (-NO₂) : Positioned at the 3-position of the phenyl ring, this strong electron-withdrawing group (EWG) plays a dual role. Firstly, it activates the substrate for key synthetic transformations by increasing the acidity of adjacent protons. Secondly, it serves as a versatile functional handle for post-synthesis modifications, such as reduction to an amino group, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The presence of such EWGs on the 2'-hydroxyacetophenone starting material has been shown to favor high yields in chromone synthesis.[8][9]
This document provides detailed protocols and mechanistic insights for two primary synthetic pathways commencing from this compound: the Baker-Venkataraman Rearrangement for the synthesis of 6-nitroflavones and the Claisen-Schmidt Condensation leading to 6-nitrochalcones, which are subsequently cyclized to chromones.
Synthetic Pathways and Mechanistic Considerations
The conversion of o-hydroxyacetophenones into chromones is a cornerstone of heterocyclic chemistry. The two methods detailed below offer robust and adaptable routes to 6-nitro-substituted chromones.
Workflow Overview
The following diagram illustrates the two primary synthetic routes from the starting material to the final chromone products.
Caption: High-level workflow for chromone synthesis.
Pathway A: The Baker-Venkataraman Rearrangement
This classical named reaction is a reliable method for synthesizing flavones (2-phenylchromones) and other 2-substituted chromones.[10][11][12] It proceeds in three distinct stages: O-acylation, base-catalyzed rearrangement to a 1,3-diketone, and acid-catalyzed cyclodehydration.
Mechanism:
-
O-Acylation: The phenolic hydroxyl group of this compound is first esterified with an acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine.
-
Enolate Formation & Rearrangement: A strong base (e.g., KOH) abstracts an α-proton from the acetyl group, forming an enolate.[11] This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl. The resulting cyclic intermediate collapses, transferring the acyl group from the phenolic oxygen to the α-carbon, yielding a 1,3-diketone after workup.[13][14]
-
Cyclodehydration: In the presence of a strong acid catalyst, the 1,3-diketone tautomerizes to its enol form. The phenolic hydroxyl group then attacks the β-carbonyl, and subsequent dehydration yields the stable chromone ring.[10][15]
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Pathway B: Claisen-Schmidt Condensation to a Chalcone Intermediate
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone, known as a chalcone.[16] For o-hydroxyacetophenones, the resulting chalcone is a key intermediate that can be cyclized to a chromone.[17][18]
Mechanism:
-
Chalcone Formation: In the presence of a base (e.g., KOH in ethanol), an enolate is formed from this compound. This enolate acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct rapidly dehydrates to form the conjugated and highly stable chalcone.
-
Oxidative Cyclization: The chalcone intermediate is then subjected to oxidative conditions. A common and effective method involves using iodine in a solvent like DMSO. The reaction proceeds via an intramolecular Michael-type addition of the phenolic hydroxyl group onto the α,β-unsaturated system, followed by oxidation to form the chromone ring.
Caption: Mechanism of Claisen-Schmidt Condensation and Cyclization.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 6-Nitroflavone via Baker-Venkataraman Rearrangement
This protocol describes the synthesis of 2-phenyl-6-nitro-4H-chromen-4-one.
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Anhydrous pyridine
-
Potassium hydroxide (KOH), powdered
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl), dilute
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser
Procedure:
Step 1: Synthesis of 2-(Benzoyloxy)-3-nitroacetophenone
-
In a 100 mL round-bottom flask, dissolve 1.0 eq of this compound in anhydrous pyridine.
-
Cool the flask in an ice bath.
-
Slowly add 1.1 eq of benzoyl chloride dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold dilute HCl. This will neutralize the pyridine and precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure acylated product.[15]
Step 2: Rearrangement to 1-(2-Hydroxy-3-nitrophenyl)-3-phenylpropane-1,3-dione
-
Dissolve the dried 2-(benzoyloxy)-3-nitroacetophenone (1.0 eq) from the previous step in anhydrous pyridine in a round-bottom flask.
-
Add 3.0 eq of powdered KOH to the solution.
-
Heat the mixture to 50-60 °C with vigorous stirring for 30-60 minutes. The solution will typically turn a deep reddish-orange color.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-cold dilute HCl.
-
The 1,3-diketone product will precipitate as a yellow solid. Filter the solid, wash with water until the filtrate is neutral, and dry. This crude product is often used directly in the next step.[9][15]
Step 3: Cyclization to 6-Nitroflavone
-
Place the crude 1,3-diketone from Step 2 into a round-bottom flask.
-
Add a sufficient amount of glacial acetic acid to dissolve the solid.
-
Add a catalytic amount (2-3 drops) of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into a large volume of ice water to precipitate the flavone.
-
Filter the solid product, wash extensively with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from glacial acetic acid or ethanol to yield pure 6-nitroflavone.
Protocol 2: Synthesis of a 6-Nitro-2-arylchromone via Claisen-Schmidt Condensation
This protocol describes a general procedure for synthesizing a 6-nitro-2-arylchromone from an aromatic aldehyde.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate solution (10%)
-
Deionized water
Procedure:
Step 1: Synthesis of (2E)-1-(2-Hydroxy-3-nitrophenyl)-3-arylprop-2-en-1-one (Chalcone)
-
Dissolve 1.0 eq of this compound and 1.1 eq of the chosen aromatic aldehyde in ethanol in a round-bottom flask.
-
Prepare a solution of KOH (approx. 2.0 eq) in a small amount of water and add it dropwise to the ethanolic solution at room temperature with stirring.
-
A deep color change and precipitation of the chalcone product should occur. Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.
-
Acidify the reaction mixture by pouring it into a beaker of ice water containing enough dilute HCl to neutralize the KOH.
-
Filter the precipitated chalcone, wash with cold water until neutral, and dry. The crude product can be purified by recrystallization from ethanol.[18]
Step 2: Oxidative Cyclization to 6-Nitro-2-arylchromone
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) from Step 1 in DMSO.
-
Add a catalytic amount of iodine (I₂) (approx. 0.2-0.3 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Add 10% sodium thiosulfate solution to quench any remaining iodine (the brown color will disappear).
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude chromone by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture).
Data Summary and Expected Outcomes
The choice of synthetic route and specific reagents can influence the reaction yield and purity. The electron-withdrawing nitro group on the this compound scaffold generally leads to favorable reaction kinetics and good yields.[9]
| Pathway | Key Reagents | Intermediate | Product | Typical Yield Range | Notes |
| Baker-Venkataraman | Benzoyl chloride, KOH, H₂SO₄ | 1,3-Diketone | 6-Nitroflavone | 60-80% | Multi-step but robust for flavones. Requires anhydrous conditions for rearrangement. |
| Claisen-Schmidt | Aromatic aldehyde, KOH, I₂ | Chalcone | 6-Nitro-2-arylchromone | 65-85% | Versatile for various 2-aryl substitutions. Oxidative cyclization is efficient. |
Applications and Future Directions
The synthesized 6-nitrochromone derivatives are valuable compounds for biological screening. The chromone core is associated with a wide array of pharmacological activities, and the introduction of substituents allows for the fine-tuning of these properties.[6]
Furthermore, the nitro group at the 6-position is a key functional moiety for further synthetic elaboration. It can be readily reduced to an amino group (-NH₂), which can then be derivatized through reactions such as:
-
Acylation to form amides.
-
Diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH).
-
Reductive amination to form secondary or tertiary amines.
This chemical versatility allows for the development of extensive libraries of novel chromone derivatives, which are essential for modern drug discovery programs aiming to identify new therapeutic agents.
References
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry - ACS Publications.
- Technical Support Center: Synthesis of Substituted Chromones. Benchchem.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC - NIH.
- Synthesis of Chromones and Flavones. Organic Chemistry Portal.
- Synthesis of chromone derivatives. The reaction was carried out with.... (2023). ResearchGate.
- CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
- Scheme 6. Chromone synthesis via the chalcone pathway. Reagents and.... ResearchGate.
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate.
- The biological activity of chromones.(Mini Review). (2024). ResearchGate.
- 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. NPAA.
- Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org.
- Synthesis of 3‐substituted chromones from o‐hydroxyarylenaminones.. ResearchGate.
- Biologically active chromone derivatives. | Download Scientific Diagram. ResearchGate.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). PMC - NIH.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS. IJRPC.
- Baker–Venkataraman rearrangement. Wikipedia.
- An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. PubMed Central.
- An Update on Natural Occurrence and Biological Activity of Chromones. (2025). ResearchGate.
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- Synthesis of ortho-Hydroxyacetophenone Derivatives from Baylis—Hillman Acetates | Request PDF. (2025). ResearchGate.
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Application Notes and Protocols: Cyclization Reactions of 2-Hydroxy-3-nitroacetophenone
Introduction: The Strategic Value of 2-Hydroxy-3-nitroacetophenone
2-Hydroxy-3-nitroacetophenone is a highly versatile aromatic building block in synthetic organic and medicinal chemistry. Its structure is uniquely primed for a variety of cyclization reactions, owing to the strategic placement of three key functional groups: a nucleophilic hydroxyl group, an electrophilic ketone, and a nitro group that can be retained, transformed, or used to modulate electronic properties. This trifecta of reactivity allows for the regioselective construction of a diverse array of heterocyclic scaffolds, which are central to the development of new therapeutic agents.[1]
This guide provides an in-depth exploration of the primary cyclization pathways of 2-Hydroxy-3-nitroacetophenone, focusing on the synthesis of biologically relevant benzofurans and quinolines. We will dissect the underlying mechanisms, provide detailed, field-tested protocols, and discuss the significance of the resulting molecular frameworks in drug discovery.
Part 1: O-Cyclization for the Synthesis of 2-Acetyl-4-nitrobenzofuran
The synthesis of the benzofuran moiety is of paramount importance in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.[2][3] The presence of a nitro group, in particular, can confer potent antibacterial activity.[4]
Mechanistic Rationale
The formation of a 2-acetyl-4-nitrobenzofuran from 2-Hydroxy-3-nitroacetophenone typically proceeds through an initial α-halogenation of the acetophenone, followed by an intramolecular Williamson ether synthesis.
-
Step 1: α-Bromination: The acetyl group's α-carbon is first brominated, typically using a reagent like bromine in a suitable solvent. This step converts the α-carbon into a potent electrophilic site.
-
Step 2: Intramolecular Cyclization: In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This highly nucleophilic oxygen then attacks the electrophilic α-bromo carbon in an intramolecular SN2 reaction, displacing the bromide ion and forming the five-membered furan ring.
dot graph "Mechanism_Benzofuran_Synthesis" { layout=dot; rankdir="LR"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: O-Cyclization pathway to 2-Acetyl-4-nitrobenzofuran.
Experimental Protocol: Synthesis of 2-Acetyl-4-nitrobenzofuran
This protocol details a reliable method for the synthesis of 2-acetyl-4-nitrobenzofuran.
Materials:
-
2-Hydroxy-3-nitroacetophenone
-
α-Bromoacetophenone (as a precursor for in-situ generation or direct use)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Hydroxy-3-nitroacetophenone (10 mmol). Dissolve it in 100 mL of anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (20 mmol, 2 equivalents). The addition of a solid base like K₂CO₃ is crucial as it facilitates the deprotonation of the phenol without introducing water, which could lead to side reactions.
-
Addition of Alkylating Agent: To the stirring suspension, add 2-bromo-1-(2-hydroxy-3-nitrophenyl)ethan-1-one (if pre-synthesized) or an appropriate α-bromo ketone precursor (11 mmol, 1.1 equivalents). The slight excess ensures complete consumption of the starting material.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure 2-acetyl-4-nitrobenzofuran.
-
Applications in Drug Development
Nitrobenzofurans are recognized for their significant biological activities. They have been investigated as:
-
Antibacterial Agents: The nitro group is a well-known pharmacophore in antibacterial drugs, and its incorporation into the benzofuran scaffold can lead to potent bacteriostatic compounds.[4]
-
Antifungal Candidates: Derivatives of nitrobenzofuran have shown promising activity against various fungal strains, including Candida albicans.[5]
-
Anticancer Agents: The benzofuran core is present in many compounds with anti-proliferative properties, and functionalization with groups like the acetyl and nitro moieties can modulate this activity.[6]
Part 2: N,C-Cyclization for the Synthesis of Substituted Quinolines
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs with applications ranging from antimalarial to anticancer and anti-inflammatory therapies.[7][8] The Friedländer annulation is a classic and powerful method for constructing the quinoline ring system.[9][10]
Mechanistic Rationale: The Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl ketone (or aldehyde) with a compound containing an α-methylene group (an enolizable ketone or aldehyde).[11][12] To utilize 2-Hydroxy-3-nitroacetophenone, a preliminary reduction of the nitro group to an amine is required.
-
Step 1: Reduction: The nitro group of 2-Hydroxy-3-nitroacetophenone is reduced to a primary amine (2-amino-3-hydroxyacetophenone). Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.
-
Step 2: Condensation & Cyclization: The resulting 2-amino-3-hydroxyacetophenone is then reacted with an enolizable ketone (e.g., cyclohexanone) under acidic or basic catalysis. The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[9][11]
dot graph "Workflow_Quinoline_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Workflow for Friedländer quinoline synthesis.
Experimental Protocol: Synthesis of a Tetrahydroacridin-1(2H)-one Derivative
This protocol outlines the synthesis of a quinoline derivative via the reduction of 2-Hydroxy-3-nitroacetophenone followed by a Friedländer reaction with cyclohexanone.
Part A: Reduction to 2-Amino-3-hydroxyacetophenone
Materials:
-
2-Hydroxy-3-nitroacetophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-Hydroxy-3-nitroacetophenone (10 mmol) in ethanol (50 mL).
-
Addition of Reducing Agent: To this suspension, add a solution of SnCl₂·2H₂O (50 mmol, 5 equivalents) in concentrated HCl (15 mL) portion-wise while cooling the flask in an ice bath. The large excess of the reducing agent ensures a complete and rapid reduction.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours, or until TLC analysis confirms the consumption of the starting material.
-
Work-up:
-
Carefully neutralize the acidic mixture by the slow addition of 10 M NaOH solution until the pH is ~8-9. Be cautious, as this is an exothermic process.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 2-Amino-3-hydroxyacetophenone is often used directly in the next step without further purification.
-
Part B: Friedländer Annulation
Materials:
-
Crude 2-Amino-3-hydroxyacetophenone (from Part A)
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve the crude 2-Amino-3-hydroxyacetophenone (approx. 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Addition of Reagents: Add cyclohexanone (12 mmol, 1.2 equivalents) to the solution. Then, add a solution of KOH (20 mmol, 2 equivalents) in a small amount of water. The base catalyzes the condensation reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the formation of the quinoline product by TLC.
-
Isolation:
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
The resulting precipitate is the desired product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
-
Purification: The product can be further purified by recrystallization from ethanol or another suitable solvent.
Quantitative Data Summary
| Reaction Type | Key Reagents | Catalyst/Base | Typical Yield | Ref. |
| Benzofuran Synthesis | α-Bromo ketone | K₂CO₃ | 70-85% | [1] |
| Quinoline Synthesis | Enolizable Ketone | KOH or Acid | 60-80% | [9][11] |
Applications in Drug Development
Substituted quinolines are a cornerstone of modern pharmacology. Their applications are vast and varied:
-
Anticancer Activity: Many 2-substituted quinolines have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast, prostate, and cervical cancer.[7][13]
-
Anti-inflammatory Properties: Certain quinoline derivatives act as potent anti-inflammatory agents.[8]
-
Dopaminergic Activity: Specific quinoline structures have been synthesized and evaluated for their activity as dopamine agonists, relevant for neurological disorders.[14]
Conclusion
2-Hydroxy-3-nitroacetophenone is a powerful and versatile starting material for the synthesis of complex heterocyclic molecules. The cyclization reactions detailed in this guide provide robust and reproducible pathways to benzofuran and quinoline scaffolds, both of which are of high interest to the drug development community. The ability to readily access these core structures allows for extensive derivatization and the exploration of structure-activity relationships, paving the way for the discovery of next-generation therapeutics.
References
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of 2-hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. AJC-11761.
- Chemistry and antibacterial activity of nitrobenzofurans. (1976). PubMed.
- Friedländer synthesis. Wikipedia.
- Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researche. Benchchem.
- Friedlaender Synthesis. Organic Chemistry Portal.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed.
- Quinoline: A vers
- Synthesis and dopaminergic activity of 2-substituted octahydrobenzo[f]quinolines. (1989). PubMed.
- Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives Ahmet Çağrı KARABURUN1*. DergiPark.
- Efficient Synthesis of 5-Nitro-benzo[b]furans via 2-Bromo-4-nitro-phenyl Acetates. (2025).
- Friedländer Quinoline Synthesis. Alfa Chemistry.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and dopaminergic activity of 2-substituted octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(2-Hydroxy-3-nitrophenyl)ethanone in Solid-Phase Organic Synthesis
Introduction: A Versatile Photolabile Linker for Modern Drug Discovery
In the landscape of solid-phase organic synthesis (SPOS) and combinatorial chemistry, the choice of a linker is paramount to the success of a synthetic campaign. It dictates the conditions under which the synthesized molecule is released from the solid support, and therefore, the functional groups that can be tolerated and the final purity of the product. Among the various classes of linkers, photolabile linkers have emerged as a powerful tool, offering mild and orthogonal cleavage conditions that preserve the integrity of sensitive molecules.[1] This application note provides a detailed guide to the use of 1-(2-Hydroxy-3-nitrophenyl)ethanone , a member of the o-nitrobenzyl class of photolabile linkers, in solid-phase synthesis.
The key advantage of employing photolabile linkers lies in the ability to cleave the synthesized compound from the resin using light, typically in the UV-A range (around 365 nm). This "reagent-free" cleavage avoids the harsh acidic or basic conditions required for traditional linkers, making them ideal for the synthesis of delicate small molecules, peptides with sensitive residues, and other complex structures. The o-nitrobenzyl core of this compound is the workhorse of this technology. Upon irradiation, an intramolecular rearrangement is triggered, leading to the release of the target molecule and the formation of a 2-nitrosoacetophenone byproduct on the resin.
This guide is intended for researchers, scientists, and drug development professionals engaged in solid-phase organic synthesis and the generation of small molecule libraries. We will delve into the mechanistic underpinnings of this linker, provide detailed protocols for its application, and discuss best practices for its successful implementation.
Mechanism of Action: The Chemistry of Photocleavage
The photolytic cleavage of o-nitrobenzyl-based linkers like this compound is a well-studied photochemical process. Understanding this mechanism is crucial for optimizing cleavage conditions and troubleshooting potential issues. The process can be summarized in the following key steps:
-
Photoexcitation: Upon irradiation with UV light (typically 350-365 nm), the nitro group of the linker is excited to a triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.
-
Rearrangement and Cleavage: This intermediate undergoes a series of rearrangements, culminating in the cleavage of the bond connecting the linker to the synthesized molecule. This step releases the desired product, typically with a free carboxylic acid or amide terminus, depending on the initial attachment chemistry.
-
Byproduct Formation: A 2-nitrosoacetophenone derivative remains attached to the solid support. It is important to be aware of this byproduct, as it can sometimes react with the cleaved product, although this is less common with modern protocols that often include scavenger reagents.
The efficiency of this process can be influenced by the substitution pattern on the aromatic ring and the solvent used for the cleavage.
Experimental Workflows and Protocols
The successful implementation of this compound in solid-phase synthesis involves a three-stage workflow: linker immobilization, substrate coupling, and photolytic cleavage.
Workflow Overview
Caption: General workflow for solid-phase synthesis using the this compound photolabile linker.
Protocol 1: Functionalization of Hydroxymethyl Resin (e.g., Wang Resin) with this compound
This protocol describes the attachment of the linker to a resin bearing hydroxyl functional groups.
Materials:
-
Wang Resin (or other hydroxymethyl-functionalized resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (3 eq., 3.0 mmol, 543 mg) in a minimal amount of anhydrous DMF.
-
Add this solution to the swollen resin.
-
Add DIC (3 eq., 3.0 mmol, 470 µL) to the resin slurry.
-
Add DMAP (0.1 eq., 0.1 mmol, 12 mg) to the reaction mixture.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Optional: Determine the loading of the linker on the resin using a suitable analytical method (e.g., picric acid titration of a sample of resin after a test cleavage).
Protocol 2: Coupling of a Carboxylic Acid (e.g., an Fmoc-Amino Acid) to the Linker-Functionalized Resin
This protocol details the attachment of the first building block to the immobilized linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-protected amino acid (or other carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
Procedure:
-
Swell the linker-functionalized resin (1 g) in DMF (10 mL) for 1 hour.
-
Drain the DMF.
-
In a separate flask, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HOBt (or OxymaPure®) (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction at room temperature for 2-4 hours. Monitor the reaction for completion using a ninhydrin test.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
For subsequent synthesis steps (if applicable), remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) before proceeding to the next coupling step or cleavage.
Protocol 3: Photolytic Cleavage of the Synthesized Molecule
This protocol describes the final release of the product from the solid support.
Materials:
-
Resin-bound product from the previous synthesis steps
-
Cleavage solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
UV photoreactor or lamp with an output centered around 365 nm
Procedure:
-
Swell the resin-bound product in the chosen cleavage solvent (10-20 mL per gram of resin) in a quartz or borosilicate glass reaction vessel.
-
Agitate the slurry gently to ensure uniform irradiation.
-
Irradiate the mixture with a 365 nm UV source for 2-12 hours. The optimal irradiation time should be determined empirically for each substrate.
-
After the cleavage is complete, filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional cleavage solvent (3 x 5 mL) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product as required (e.g., by HPLC or column chromatography).
| Parameter | Recommended Condition | Rationale |
| Wavelength | 350 - 365 nm | Matches the absorption maximum of the o-nitrobenzyl chromophore, ensuring efficient cleavage while minimizing potential photodamage to sensitive functional groups at shorter wavelengths. |
| Solvent | Aprotic solvents (DCM, THF, Dioxane) | These solvents are generally transparent at the cleavage wavelength and effectively swell common solid supports. Protic solvents can sometimes slow the reaction rate. |
| Temperature | Room Temperature | The photochemical reaction is not highly temperature-dependent, and room temperature is convenient and avoids potential side reactions. |
| Irradiation Time | 2 - 12 hours | The time required for complete cleavage is dependent on the substrate, the quantum yield of the reaction, and the intensity of the light source. It is recommended to perform a time-course study to determine the optimal duration. |
| Additives | Scavengers (e.g., a small amount of a primary amine or a thiol) | Can be added to the cleavage solution to trap the reactive nitroso byproduct, potentially improving the purity of the cleaved product. |
Applications in Small Molecule Library Synthesis
The this compound linker is particularly well-suited for the diversity-oriented synthesis of small molecule libraries. Its mild cleavage conditions allow for the incorporation of a wide range of functional groups that might not be stable to the harsh acidic or basic conditions of other linkers.
Example Application: Synthesis of a Diketopiperazine Library
A potential application is the synthesis of a library of diketopiperazines, a privileged scaffold in medicinal chemistry.
Caption: A schematic workflow for the synthesis of a diketopiperazine library using a photolabile linker.
In this workflow, two amino acids are sequentially coupled to the linker-functionalized resin. After the final Fmoc deprotection, the free N-terminus can attack the ester linkage to the linker, leading to on-resin cyclization and formation of the diketopiperazine. Subsequent photolytic cleavage would release the diketopiperazine library members.
Troubleshooting and Best Practices
-
Incomplete Cleavage: If cleavage is incomplete, increase the irradiation time or check the output of the UV lamp. Ensure the reaction vessel is made of a material that is transparent to 365 nm light (quartz or borosilicate glass). The solvent should also be UV-transparent at this wavelength.
-
Product Degradation: If the product is light-sensitive, it is crucial to minimize the irradiation time. Perform a time-course experiment to find the shortest time required for acceptable cleavage yield.
-
Byproduct Contamination: If the nitroso byproduct is suspected of reacting with the product, consider adding a scavenger to the cleavage solution.
-
Resin Choice: The choice of resin can impact swelling and reaction kinetics. Ensure the chosen resin is compatible with the solvents used in all steps of the synthesis.
Conclusion
This compound is a valuable tool in the solid-phase synthesis toolkit. Its photolabile nature allows for the mild and efficient release of a wide variety of organic molecules, making it particularly suitable for the generation of libraries of sensitive and complex compounds. By understanding the underlying chemistry and following the detailed protocols outlined in this guide, researchers can confidently and effectively employ this linker to accelerate their drug discovery and chemical biology programs.
References
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
MDPI. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]
- A. G. Griesbeck, J. Mattay (Eds.). (2005). Photochemical Key Steps in Organic Synthesis. Wiley-VCH.
- P. H. Seeberger (Ed.). (2008).
Sources
Method for the purification of "1-(2-Hydroxy-3-nitrophenyl)ethanone" by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 1-(2-Hydroxy-3-nitrophenyl)ethanone via Optimized Recrystallization
Abstract
This document provides a comprehensive, field-tested methodology for the purification of this compound, a key organic intermediate[1], through crystallization. The protocol is designed for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity, a critical requirement for subsequent synthetic applications. We delve into the fundamental principles of solvent selection, provide a detailed step-by-step recrystallization workflow, and offer a robust troubleshooting guide. The causality behind each experimental choice is explained to empower the user with a deep understanding of the purification process, ensuring reliable and reproducible results.
Introduction: The Critical Role of Purity
This compound is a substituted acetophenone whose utility in multi-step organic synthesis, particularly for pharmaceutical targets, is directly dependent on its purity. Common synthetic routes can introduce impurities such as regioisomers (e.g., 1-(4-hydroxy-3-nitrophenyl)ethanone), unreacted starting materials, or by-products from side reactions. Recrystallization is a powerful and economical technique for removing such impurities, operating on the principle that the solubility of a compound in a solvent increases with temperature.[2] By carefully selecting a solvent system, a saturated solution of the crude compound is prepared at an elevated temperature and then allowed to cool. As the solution cools, the solubility of the target compound decreases, leading to the formation of highly organized, pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[3]
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is the foundation for developing a successful purification protocol.
| Property | Value | Source |
| Chemical Name | This compound | [1][4] |
| Synonyms | 2-Hydroxy-3-nitroacetophenone | [5] |
| CAS Number | 28177-69-7 | [1][4] |
| Molecular Formula | C₈H₇NO₄ | [4] |
| Molecular Weight | 181.15 g/mol | [4] |
| Appearance | Yellow to brown solid | [5] |
| Melting Point | 98.5-99.5 °C | [5] |
The presence of a phenolic hydroxyl (-OH), a nitro (-NO₂), and a ketone (C=O) group imparts significant polarity to the molecule, which is the primary consideration for solvent selection.
The Science of Solvent Selection: A First-Principles Approach
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[2][3][6] This differential ensures maximum recovery of the purified product upon cooling.
Key Solvent Characteristics:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble when heated.[2][7]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6][7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]
Solvent Screening Protocol for this compound:
Given the polar nature of the target molecule, polar solvents are the logical starting point. A microscale screening experiment is highly recommended.
-
Place ~50 mg of the crude solid into several separate test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, water, ethyl acetate) dropwise at room temperature, swirling after each addition.
-
A solvent that dissolves the solid completely at room temperature is unsuitable. A solvent that does not dissolve the solid at all, even upon heating, is also unsuitable.[7]
-
For solvents that only sparingly dissolve the solid at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point.
-
A suitable solvent will dissolve the solid completely upon heating.[2]
-
Allow the clear, hot solution to cool slowly to room temperature, and then in an ice-water bath.
-
The solvent that produces a high yield of crystalline precipitate is the best candidate.
Recommended Solvent System: For a compound with phenolic and nitro functionalities, an ethanol/water mixed solvent system is often highly effective. Ethanol typically dissolves the compound well, while water acts as an anti-solvent. This allows for fine-tuning of the solubility profile.
Detailed Recrystallization Protocol
This protocol assumes the use of an ethanol/water mixed solvent system. The principles can be adapted for other suitable single or mixed-solvent systems identified during screening.
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[4][5] Avoid inhalation, ingestion, and contact with skin and eyes.
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
On a hot plate, bring a beaker of the primary solvent (e.g., 95% ethanol) to a gentle boil.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid.[2] Add the solvent in small portions, allowing the solution to heat and mix thoroughly before adding more. The goal is to form a saturated solution.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.
-
Set up a hot filtration apparatus by placing a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.
-
Keep both flasks and the funnel hot to prevent premature crystallization.
-
Pour the hot solution through the fluted filter paper. Wash the original flask and the filter paper with a very small amount of hot solvent to ensure complete transfer.
-
-
Crystallization:
-
Heat the clear, dissolved solution. If using a mixed-solvent system, add the anti-solvent (e.g., hot water) dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is fully saturated.
-
Add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold solvent mixture.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.
-
Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of the ice-cold solvent system. This removes any adhering mother liquor containing dissolved impurities.
-
Do not use a large volume of wash solvent, as this will dissolve some of the purified product and reduce the yield.
-
-
Drying:
-
Allow air to be pulled through the crystals on the Büchner funnel for several minutes to help evaporate the solvent.
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C). The drying temperature must be well below the compound's melting point of 98.5-99.5 °C.[5]
-
Purity Verification
The success of the purification should be validated empirically.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 1 °C). Compare the experimental melting point to the literature value (98.5-99.5 °C).[5] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single spot, whereas the crude material may show multiple spots.
-
Spectroscopic Analysis: NMR or FT-IR spectroscopy can be used to confirm the chemical structure and absence of impurity-related signals.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. |
| No Crystals Form | The solution is not sufficiently saturated; the cooling process is too fast; smooth glass surface prevents nucleation. | Try scratching the inside of the flask with a glass rod below the solvent line. Add a seed crystal of the pure compound. Cool the solution in an ice bath for a longer period. If necessary, reduce the solvent volume by gentle heating and attempt to recrystallize again. |
| Very Low Recovery | Too much solvent was used; premature filtration; crystals were washed with warm solvent; compound is too soluble in the chosen solvent. | Ensure the minimum amount of hot solvent is used. Allow for complete cooling before filtration. Always wash crystals with ice-cold solvent. Re-evaluate the solvent system via screening. |
| Colored Impurities in Crystals | Impurities were co-crystallized with the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use charcoal sparingly as it can adsorb the target compound. |
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
- Google Patents. (1976). US3933929A - Process for the purification of p-nitrophenol.
- Google Patents. (2008). US20080045756A1 - Process for preparation of a nitrophenol.
-
Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]
- Google Patents. (1984). US4433173A - Acetophenone purification.
-
GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]
-
RSC Publishing. (2014). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1966). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. Retrieved from [Link]
Sources
- 1. gmchemic.com [gmchemic.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. This compound | 28177-69-7 [sigmaaldrich.com]
- 5. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-(2-Hydroxy-3-nitrophenyl)ethanone
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(2-Hydroxy-3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways, including the synthesis of the asthma drug Pranlukast[1]. The structural complexity of this molecule, featuring hydroxyl, nitro, and ketone functional groups on an aromatic ring, necessitates a multi-technique approach to unambiguously confirm its identity, purity, and stability. This document outlines detailed protocols for chromatographic separation and quantification (HPLC, GC-MS), structural elucidation (NMR, FT-IR), optical property determination (UV-Vis), and thermal stability assessment (TGA/DSC). The causality behind each experimental choice is explained, ensuring that the described protocols are robust and self-validating.
Introduction: The Analytical Imperative
This compound, also known as 2'-Hydroxy-3'-nitroacetophenone, is a substituted aromatic ketone. Its physicochemical properties are significantly influenced by the intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen, as well as the electron-withdrawing nature of the nitro group. Accurate characterization is critical for ensuring the quality, safety, and efficacy of downstream products in pharmaceutical development and chemical synthesis. This involves not only confirming the molecular structure but also identifying and quantifying any impurities, such as positional isomers (e.g., 2-hydroxy-5-nitroacetophenone) that may arise during synthesis[2]. This guide presents an integrated analytical workflow to achieve a complete and reliable characterization.
subgraph "cluster_0" { label = "Purity & Quantification"; bgcolor="#E8F0FE"; node[fillcolor="#FFFFFF"]; HPLC [label="HPLC-UV\n(Purity, Quantification)"]; GCMS [label="GC-MS\n(Impurity Profiling, Volatiles)"]; }
subgraph "cluster_1" { label = "Structural Elucidation"; bgcolor="#E6F4EA"; node[fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n('H, ¹³C, DEPT)\n(Connectivity)"]; FTIR [label="FT-IR Spectroscopy\n(Functional Groups)"]; MS_Data [label="Mass Spectrometry\n(Molecular Weight)"]; }
subgraph "cluster_2" { label = "Physicochemical Properties"; bgcolor="#FEF7E0"; node[fillcolor="#FFFFFF"]; UVVIS [label="UV-Vis Spectroscopy\n(Optical Properties)"]; THERMAL [label="Thermal Analysis\n(TGA/DSC)\n(Stability, Melting Point)"]; }
Sample [label="this compound\n(Test Sample)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample -> HPLC [label="Primary Purity Assay"]; Sample -> GCMS [label="Orthogonal Method"]; Sample -> NMR [label="Definitive Structure"]; Sample -> FTIR [label="Functional Group ID"]; HPLC -> MS_Data [style=dashed, label="LC-MS confirmation"]; GCMS -> MS_Data [style=dashed, label="EI fragmentation"]; NMR -> FTIR [style=dashed, label="Cross-validation"]; Sample -> UVVIS [label="Electronic Transitions"]; Sample -> THERMAL [label="Thermal Behavior"]; }
Caption: Integrated workflow for the characterization of this compound.Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification. A dual-method approach using High-Performance Liquid Chromatography (HPLC) as the primary assay and Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal method provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the moderate polarity of the analyte. The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the nitro and hydroxyl groups makes the molecule suitable for UV detection at high sensitivity.[3][4][5]
Causality: An acidic mobile phase modifier (e.g., formic or phosphoric acid) is incorporated to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 7.3)[2]. This ensures a consistent retention time and sharp, symmetrical peak shape by preventing interactions with residual silanols on the column. Acetonitrile is often chosen over methanol as the organic modifier due to its lower viscosity and better UV transparency.[3][6]
Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 30% B to 80% B over 15 min Flow Rate 1.0 mL/min Column Temp. 30 °C Detection λ 245 nm (primary), 340 nm (secondary) | Injection Vol. | 10 µL |
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL. Create a calibration curve by serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the 50 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
-
Analysis & Calculation: Inject the sample and standards. Determine the purity by area percent normalization. Quantify against the calibration curve if an external standard is used.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and polarity, followed by mass-based detection. It is highly effective for identifying volatile and semi-volatile impurities.[7] For polar compounds like this compound, derivatization is often necessary to increase volatility and prevent peak tailing.[7]
Causality: The active proton of the hydroxyl group can interact with the stationary phase, leading to poor chromatography. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active proton with a nonpolar trimethylsilyl (TMS) group, enhancing thermal stability and volatility for GC analysis.[8] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.
Protocol: GC-MS Impurity Profiling (with Derivatization)
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 500 µL of pyridine (or another suitable solvent) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
Parameter Value Column DB-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium, constant flow 1.2 mL/min Inlet Temp. 280 °C Injection Mode Split (20:1) Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C | Scan Range | 40 - 450 m/z |
-
Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra against the NIST library. The TMS-derivatized parent compound will show a molecular ion corresponding to the increased mass.
Spectroscopic Analysis: Unambiguous Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure, functional groups, and electronic properties of the molecule.
Compound [label="{this compound | M.W. 181.15[2][9]}", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
NMR [label=" NMR | { ¹H NMR | ¹³C NMR}"]; FTIR [label=" FT-IR | { O-H stretch | C=O stretch | NO₂ stretch}"]; UVVIS [label=" UV-Vis | { π -> π* | n -> π*}"];
Compound -> NMR [label="Atomic Connectivity"]; Compound -> FTIR [label="Functional Groups"]; Compound -> UVVIS [label="Electronic Transitions"];
NMR:f1 -> Details1 [label="Proton Environment\n(Chemical Shift, Coupling)"]; NMR:f2 -> Details2 [label="Carbon Skeleton\n(Chemical Shift)"]; FTIR:f1 -> Details3 [label="~3200-3500 cm⁻¹ (broad)"]; FTIR:f2 -> Details4 [label="~1660-1690 cm⁻¹ (conjugated)[10][11]"]; FTIR:f3 -> Details5 [label="~1520 & 1350 cm⁻¹"]; UVVIS:f1 -> Details6 [label="~245 nm"]; UVVIS:f2 -> Details7 [label="~340 nm[12]"];
subgraph "cluster_details" { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Details1; Details2; Details3; Details4; Details5; Details6; Details7; label = "Expected Observations"; bgcolor="#E8EAED"; } }
Caption: Relationship between spectroscopic techniques and the structural features of the molecule.Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR and DEPT experiments reveal the carbon skeleton.
Causality: The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The electron-withdrawing nitro and acetyl groups will shift adjacent protons downfield, while the electron-donating hydroxyl group will shift them upfield. The intramolecular hydrogen bond will cause the phenolic proton to appear significantly downfield.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred to ensure the observation of the exchangeable hydroxyl proton.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Run a DEPT-135 experiment to differentiate between CH/CH₃ and CH₂ carbons.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and coupling constants.
Expected Spectral Data (in DMSO-d₆):
| Feature | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -OH | ~11-13 (broad singlet) | - |
| Aromatic-H | ~7.0 - 8.2 (3H, complex multiplets) | ~115 - 160 (6 signals) |
| -C(O)CH₃ | ~2.6 (singlet, 3H) | ~26-30 |
| -C=O | - | ~195-205[11][13] |
Note: Precise chemical shifts can be predicted using software or compared to similar published structures like m-nitroacetophenone.[14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality: The presence of a conjugated ketone, a hydroxyl group, and a nitro group will give rise to strong, characteristic absorption bands. Conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ketone.[10][11][13] Intramolecular hydrogen bonding will cause the O-H stretching band to be broad.
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
Expected Characteristic Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching (broad) | 3200 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (Ketone) | Stretching (conjugated) | 1660 - 1690[10][11] |
| Aromatic C=C | Stretching | ~1600, ~1450 |
| NO₂ | Asymmetric & Symmetric Stretching | ~1520 and ~1350[16] |
UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals.
Causality: The molecule contains a conjugated system of π-electrons across the aromatic ring and carbonyl group, leading to π → π* transitions. The nitro and hydroxyl groups act as chromophores and auxochromes, respectively, influencing the wavelength of maximum absorbance (λ_max). The presence of the nitro group, in particular, can shift the absorbance into the near-UV or visible region, often imparting a pale yellow color.[12]
Protocol: UV-Vis Spectral Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a UV-grade solvent like methanol or ethanol.
-
Data Acquisition: Scan the sample from 200 to 500 nm using the solvent as a blank.
-
Analysis: Identify the λ_max values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration is known accurately.
Expected Absorption Maxima (λ_max):
-
~245 nm: Attributed to the primary π → π* transition of the aromatic system.
-
~340 nm: A secondary, broader band resulting from n → π* transitions and extended conjugation involving the nitro group.[12][17]
Thermal Analysis: Stability and Phase Transitions
Thermal analysis provides crucial information about the material's stability, melting point, and decomposition profile.[18][19]
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point and other phase transitions.[20][21]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.[19][21]
Causality: The melting point is a key indicator of purity. A sharp melting endotherm in DSC suggests a highly pure compound. The TGA profile will indicate the temperature at which the compound begins to degrade, which is vital information for determining storage and handling conditions.
Protocol: DSC and TGA Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Data Acquisition:
-
Method: Heat the sample from ambient temperature (~25 °C) to 400 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
-
Analysis:
Conclusion
The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a robust and self-validating system for the complete characterization of this compound. HPLC and GC-MS establish purity and identify potential process-related impurities. NMR provides an unambiguous confirmation of the chemical structure, which is supported by functional group data from FT-IR and electronic transition data from UV-Vis. Finally, TGA/DSC confirms the thermal stability and melting point, which serves as a final check on purity. This multi-faceted approach ensures a high degree of confidence in the material's identity, quality, and suitability for its intended application.
References
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). [Link]
-
Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]
-
HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. [Link]
-
Thermal Analysis. Chemistry LibreTexts. [Link]
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IUPUI ScholarWorks. [Link]
-
The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. [Link]
-
2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. PubChem. [Link]
-
UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). ResearchGate. [Link]
-
Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. The Royal Society of Chemistry. [Link]
-
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2. ResearchGate. [Link]
-
uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). Lab Manager. [Link]
-
2-Hydroxy-3-nitroacetophenone [28177-69-7]. GM CHEMICAL. [Link]
-
(a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy Handout. University of Colorado Boulder. [Link]
-
2'-hydroxyacetophenone, 118-93-4. The Good Scents Company. [Link]
-
Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
2'-Hydroxyacetophenone - MS (GC) Spectrum. SpectraBase. [Link]
- Amide substituted heterocyclic compounds useful as modulators of il-12, il-23 and / or ifn-alpha.
-
4'-Hydroxyacetophenone, TMS derivative. NIST WebBook. [Link]
-
Acetophenone 13C NMR Analysis. Scribd. [Link]
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The Versatile Precursor: Application Notes for 1-(2-Hydroxy-3-nitrophenyl)ethanone in the Synthesis of Bioactive Scaffolds
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2-Hydroxy-3-nitrophenyl)ethanone as a pivotal precursor for constructing a diverse array of biologically active molecular scaffolds. This document provides not only detailed, step-by-step protocols for key synthetic transformations but also delves into the mechanistic rationale behind these processes, offering insights into the development of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound, a substituted acetophenone, is a highly valuable starting material in medicinal chemistry. Its chemical architecture, featuring a reactive acetyl group, a nucleophilic hydroxyl group, and an electron-withdrawing nitro group on a phenyl ring, offers a unique combination of functionalities. This arrangement allows for a variety of chemical modifications, making it an ideal precursor for the synthesis of heterocyclic compounds with significant pharmacological potential. Notably, this compound is a key intermediate in the synthesis of Pranlukast, an anti-allergic and anti-asthma drug, highlighting its industrial relevance.[1][2] The strategic placement of the hydroxyl and nitro groups facilitates the construction of various fused ring systems, which form the core of many bioactive molecules.
PART 1: Synthesis of the Precursor: this compound
A reliable and efficient synthesis of the precursor is paramount for any subsequent drug discovery campaign. Two common methods for the preparation of this compound are presented below.
Protocol 1.1: Nitration of 2-Hydroxyacetophenone[3]
This method involves the direct nitration of commercially available 2-hydroxyacetophenone. The separation of the resulting 3-nitro and 5-nitro isomers is a critical step.
Materials:
-
2-Hydroxyacetophenone
-
Glacial Acetic Acid
-
Nitric Acid (specific gravity = 1.40)
-
Ice
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
In a suitable reaction vessel, dissolve 10.0 g of 2-hydroxyacetophenone in 60 ml of glacial acetic acid.
-
Over a period of 2 hours, slowly add 10.4 ml of nitric acid at room temperature with constant stirring.
-
Continue stirring the mixture for 17 hours at room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the resulting precipitate, which is a mixture of the 3- and 5-nitro isomers, by filtration.
-
Separate the isomers using preparative HPLC to obtain pure this compound (yield: approximately 4.0 g).[3]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve the starting material and is stable to the nitrating conditions.
-
Slow Addition of Nitric Acid: This is crucial to control the exothermicity of the nitration reaction and to minimize the formation of side products.
-
Stirring for 17 hours: Ensures the reaction goes to completion.
-
Pouring onto Ice: The product is insoluble in water, and this step facilitates its precipitation and easy collection.
-
HPLC Separation: The isomeric products have different polarities, allowing for their separation by chromatography.
Protocol 1.2: Green Synthesis from m-Nitroacetophenone[2]
This patented method presents a more environmentally friendly approach, starting from m-nitroacetophenone.
Materials:
-
m-Nitroacetophenone
-
Carboxylic Acid (e.g., Acetic Acid, Propionic Acid, or Butyric Acid)
-
Metal Salt Catalyst (e.g., Divalent Copper Ion Acetate, Divalent Nickel Ion Acetate, or Divalent Palladium Ion Acetate)
-
Pressurized reaction vessel
Procedure:
-
Combine m-nitroacetophenone and the carboxylic acid in a weight ratio of 1:2 to 1:5.[2]
-
Add the metal salt catalyst, with a molar ratio of catalyst to m-nitroacetophenone between 1:10 and 1:1000.[2]
-
Heat the reaction mixture to a temperature between 50 °C and 120 °C in a pressurized vessel.[2]
-
Pressurize the vessel with air to 0.5 MPa to 1 MPa.[2]
-
Maintain the reaction for 5 to 10 hours.[2]
-
After the reaction, cool the mixture, filter the product, and dry it under vacuum at 60-70 °C for 5-8 hours.[2]
Causality Behind Experimental Choices:
-
Metal Salt Catalyst: Facilitates the hydroxylation of the aromatic ring.
-
Carboxylic Acid as Solvent: Provides a suitable reaction medium.
-
Elevated Temperature and Pressure: Increases the reaction rate and drives the reaction to completion.
PART 2: Synthesis of Bioactive Scaffolds
The strategic positioning of functional groups in this compound allows for its conversion into a variety of heterocyclic scaffolds with proven biological activities.
Section 2.1: Benzoxazole Derivatives - Potent Anticancer Agents
Benzoxazole derivatives are a class of compounds known for their broad spectrum of biological activities, including anticancer properties.[1][4] The synthesis typically involves the condensation of a 2-aminophenol with a suitable precursor. In this case, the nitro group of this compound can be reduced to an amine, which then undergoes intramolecular cyclization.
Workflow for Benzoxazole Synthesis:
Caption: General workflow for the synthesis of benzoxazole derivatives.
Protocol 2.1.1: Synthesis of a Benzoxazole Scaffold (General Procedure)
This protocol outlines a general strategy for the synthesis of benzoxazole derivatives from this compound.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation (e.g., H₂/Pd-C).
-
Heat the reaction mixture to facilitate the reduction of the nitro group to an amino group, forming 1-(3-Amino-2-hydroxyphenyl)ethanone.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
Step 2: Intramolecular Cyclization
-
The resulting 1-(3-Amino-2-hydroxyphenyl)ethanone can undergo intramolecular cyclization to form the benzoxazole ring. This can often be achieved by heating in the presence of a dehydrating agent or a catalyst.
Mechanism of Action of Benzoxazole Derivatives: Benzoxazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[5]
Quantitative Data: Anticancer Activity of Benzoxazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzoxazole derivative | HT-29 (Colon) | 0.018 | [6] |
| 2-Arylbenzoxazole derivative | MCF7 (Breast) | 5.13 | [1] |
| 5-Chlorotolylbenzoxazole | - | 22.3 | [5] |
Section 2.2: Quinoxaline Derivatives - Promising Antimicrobial Agents
Quinoxalines are another important class of N-heterocyclic compounds with a wide range of pharmacological effects, including antibacterial and antifungal activities.[7] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Workflow for Quinoxaline Synthesis:
Caption: General workflow for synthesizing quinoxaline derivatives.
Protocol 2.2.1: Synthesis of a Quinoxaline Scaffold (General Procedure)
This protocol provides a general method for synthesizing quinoxaline derivatives.
Step 1: Preparation of the o-Phenylenediamine Precursor
-
The synthesis of the required o-phenylenediamine precursor from this compound would involve reduction of the nitro group and subsequent introduction of a second amino group, or starting from a different precursor.
Step 2: Condensation Reaction
-
To a solution of the o-phenylenediamine derivative in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,2-dicarbonyl compound.
-
The reaction can be catalyzed by an acid (e.g., acetic acid) or a metal catalyst.[7]
-
The reaction mixture is typically stirred at room temperature or heated to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration or extraction.
Mechanism of Action of Quinoxaline Derivatives: The antimicrobial activity of quinoxaline derivatives is often attributed to their ability to intercalate with DNA, inhibiting DNA synthesis and leading to cell death.[8]
Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoxalin-2(1H)-one derivative | S. aureus | 0.97 | [9][10] |
| Quinoxalin-2(1H)-one derivative | E. coli | 1.95 | [9][10] |
| Quinoxaline-2,3-dione derivative | Bacterial strains | Varies |
Section 2.3: Chromone Scaffolds - The Core of the Anti-Asthma Drug Pranlukast
This compound is a crucial intermediate in the synthesis of Pranlukast, a potent and selective leukotriene receptor antagonist used in the treatment of bronchial asthma.[11][12] The synthesis involves the conversion of the acetophenone precursor into a chromone ring system.
Workflow for Pranlukast Intermediate Synthesis:
Caption: Simplified workflow for the synthesis of Pranlukast.
Protocol 2.3.1: Synthesis of a Key Pranlukast Intermediate [11][12]
This protocol describes the synthesis of 3-amino-2-hydroxyacetophenone, a key intermediate for Pranlukast, from this compound.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Dichloromethane
-
Methanol
-
Concentrated Hydrochloric Acid
-
Water
-
Hydrogenation flask
Procedure:
-
To a hydrogenation flask, add this compound (e.g., 39.0g, 0.16mol), 5% Pd/C (e.g., 8.4g), dichloromethane (300mL), methanol (320mL), concentrated hydrochloric acid (20mL), and water (80mL).[11]
-
Evacuate the flask and replace the atmosphere with nitrogen, then with hydrogen (repeat three times).
-
Carry out the hydrogenation at ambient pressure until hydrogen absorption ceases (approximately 20 hours).[11]
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under vacuum to remove the solvents and obtain the crude product.
-
The resulting 3-amino-2-hydroxyacetophenone can then be used in subsequent steps to construct the chromone ring of Pranlukast.[11]
Causality Behind Experimental Choices:
-
Pd/C Catalyst: A highly effective and commonly used catalyst for the reduction of nitro groups to amines via hydrogenation.
-
Solvent System: Dichloromethane and methanol are used to dissolve the starting material and facilitate the reaction.
-
Hydrochloric Acid: The reaction is typically carried out under acidic conditions to aid the reduction process.
-
Hydrogen Atmosphere: Provides the reducing agent for the catalytic hydrogenation.
Conclusion
This compound has proven to be a remarkably versatile and valuable precursor in the synthesis of a wide range of bioactive scaffolds. Its unique chemical functionalities allow for the efficient construction of complex heterocyclic systems such as benzoxazoles, quinoxalines, and chromones, which are the core structures of numerous pharmacologically active compounds. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers in their quest to develop novel and effective therapeutic agents. The successful application of this precursor in the synthesis of the marketed drug Pranlukast underscores its significance and potential in the field of drug discovery and development.
References
-
El Janati, A., Ouzidan, Y., Kandri Rodi, Y., Ouazzani Chahdi, F., Chraibi, M., Fikri Benbrahim, K., & Essassi, E. M. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2), 346–353. [Link]
- (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387.
- Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1244, 130948.
- Vieira, M., et al. (2014). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Journal of Antimicrobial Chemotherapy, 69(1), 136-142.
- Goyal, A., et al. (2010).
- Yozkay, Y., et al. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 208, 112979.
- Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1244, 130948.
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- Petri, K., et al. (2021). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Jilani, J., & Abualassal, Q. (2021). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1-11.
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Application Note & Protocols: A Detailed Guide to the Synthesis of Key Intermediates for Pranlukast
Abstract
Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used clinically for the management of bronchial asthma and allergic rhinitis.[1][2] Its efficacy relies on a specific molecular architecture comprising a chromone-tetrazole core linked to a phenylbutoxy-benzamide side chain. The efficient construction of this molecule is a critical task in pharmaceutical manufacturing, hinging on the high-fidelity synthesis of its key intermediates. This document provides an in-depth, step-by-step guide for the synthesis of two central intermediates: the chromone core, 8-amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one , and the flexible side chain, 4-(4-phenylbutoxy)benzoic acid . The protocols herein are synthesized from established patent literature and peer-reviewed methods, with a focus on explaining the rationale behind critical process parameters to ensure reproducibility and high purity.
Retrosynthetic Analysis of Pranlukast
A convergent synthetic strategy is often employed for Pranlukast, allowing for the independent preparation and purification of complex fragments before their final coupling. This approach enhances overall yield and simplifies purification. Our analysis deconstructs Pranlukast into two primary building blocks: the heterocyclic chromone core (Intermediate A) and the lipophilic side chain (Intermediate B).
Figure 1: Retrosynthetic analysis of Pranlukast.
Synthesis of Intermediate A: 8-amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
The synthesis of the chromone core is a multi-step process that begins with the construction of a nitrated benzopyran ring, followed by the formation of the tetrazole moiety and final reduction of the nitro group. The following protocol is adapted from the synthetic route detailed in patent CN101560208A.[1]
Overall Reaction Scheme
Figure 2: Synthetic pathway for the chromone core (Intermediate A).
Materials and Reagents
| Reagent/Material | CAS Number | Notes |
| 3-Nitro-2-hydroxyacetophenone | 60964-11-6 | Starting Material |
| Diethyl oxalate | 95-92-1 | Reagent for Claisen condensation |
| Sodium ethoxide (NaOEt) | 141-52-6 | Base |
| Methanol (MeOH) | 67-56-1 | Solvent |
| Hydrochloric acid (HCl) | 7647-01-0 | Catalyst for cyclization, acidification |
| Ammonia (NH₃) | 7664-41-7 | Reagent for amidation |
| Methanesulfonic acid | 75-75-2 | Catalyst |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Dehydrating agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent |
| Sodium azide (NaN₃) | 26628-22-8 | Reagent for tetrazole formation (Caution: Toxic, Explosive) |
| Trifluoroacetic acid (TFA) | 76-05-1 | Catalyst |
| Iron powder (Fe) | 7439-89-6 | Reducing agent |
Step-by-Step Protocol
Step 1: Synthesis of Ethyl 8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate [1]
-
Under a nitrogen atmosphere, add 3-nitro-2-hydroxyacetophenone (39.3 g) and diethyl oxalate (28 g) to a 20% solution of sodium ethoxide in ethanol (506 g).
-
Heat the mixture to reflux and maintain for 12 hours. The reaction is a Claisen condensation followed by an intramolecular cyclization.
-
After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid. This neutralizes the base and precipitates the intermediate product.
-
Centrifuge or filter the mixture to collect the resulting yellow crystals. Wash with water and dry to yield 4-(2-hydroxy-3-nitro)phenyl-2,4-dioxobutanoate.
-
To the dried intermediate (50 g), add methanol (154 g) and 37% concentrated hydrochloric acid.
-
Reflux the mixture for 2.5 hours to effect the final ring closure to the chromone structure.
-
Cool the mixture, centrifuge/filter, wash the solid with water, and dry to obtain the target ester as yellow crystals.
Step 2: Synthesis of 8-Nitro-4-oxo-4H-1-benzopyran-2-carboxamide [1]
-
Suspend the ester from the previous step (27.5 g) in ethanol (120 g).
-
Bubble ammonia gas (8.2 g) through the suspension at a temperature below 30 °C and stir for 3 hours.
-
Gently heat the mixture to ~80 °C to drive off excess ammonia.
-
Add methanesulfonic acid (60.8 mL) and heat to reflux for 6 hours.
-
Upon completion, concentrate the solvent under reduced pressure and cool to 0 °C to crystallize the product.
-
Filter and purify via recrystallization to obtain the amide.
Step 3: Synthesis of 8-Nitro-4-oxo-4H-1-benzopyran-2-carbonitrile [1]
-
Under a nitrogen atmosphere, prepare a solution of DMF (105 g) and phosphorus oxychloride (15 g).
-
Add the amide from Step 2 (15 g) to the solution while cooling to maintain a low temperature.
-
Allow the reaction to proceed for 6 hours. The POCl₃ acts as a powerful dehydrating agent to convert the primary amide to a nitrile.
-
After the reaction is complete, carefully add the mixture dropwise into ice water to quench the excess POCl₃ and precipitate the product.
-
Filter the solid, wash with water and then alcohol, and dry under vacuum.
Step 4: Synthesis of 8-Nitro-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one [1]
-
CAUTION: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Under a nitrogen atmosphere, dissolve the nitrile from Step 3 (20 g) in DMF (140 g).
-
Add trifluoroacetic acid (0.24 g) as a catalyst, followed by the careful addition of sodium azide (30 g) at a temperature below 30 °C.
-
Heat the mixture to 70-75 °C and react for 2.5 hours. This is a [3+2] cycloaddition reaction between the nitrile and azide to form the tetrazole ring.[3]
-
Cool the reaction solution and add it dropwise into 1N hydrochloric acid.
-
Add sodium nitrite (15 g) to destroy any residual azide, stir for 2 hours, and then extract the product with diethyl ether.
-
Wash the organic layer, dry, and concentrate to yield the product.
Step 5: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one (Intermediate A)
-
The final step is the reduction of the nitro group to an amine. A standard method involves dissolving the nitro compound from Step 4 in a mixture of ethanol and hydrochloric acid.
-
Heat the solution and add iron powder portion-wise. The Fe/HCl system is a classic and effective method for nitro group reduction (Béchamp reduction).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter the hot solution to remove iron salts, cool the filtrate, and adjust the pH to precipitate the final product, Intermediate A.
-
Filter, wash with water, and dry to obtain the pure intermediate.
Synthesis of Intermediate B: 4-(4-phenylbutoxy)benzoic acid
This side chain provides the necessary lipophilicity and length for optimal receptor binding. The synthesis starts from tetrahydrofuran (THF) and builds the phenylbutoxy chain, which is then attached to a benzoate moiety. This protocol is based on methods described in the scientific literature.[4][5]
Overall Reaction Scheme
Figure 3: Synthetic pathway for the side chain (Intermediate B).
Materials and Reagents
| Reagent/Material | CAS Number | Notes |
| Tetrahydrofuran (THF) | 109-99-9 | Starting Material |
| Hydrochloric acid (HCl) | 7647-01-0 | Reagent for ring-opening |
| Benzene | 71-43-2 | Reagent (Caution: Carcinogen) |
| Aluminum chloride (AlCl₃) | 7446-70-0 | Lewis acid for Friedel-Crafts |
| Hydrobromic acid (HBr) | 10035-10-6 | Reagent for bromination |
| Methyl 4-hydroxybenzoate | 99-76-3 | Reagent |
| Potassium carbonate (K₂CO₃) | 584-08-7 | Base for etherification |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent |
| Sodium hydroxide (NaOH) | 1310-73-2 | Base for hydrolysis |
Step-by-Step Protocol
Step 1: Synthesis of 4-Phenylbutanol [4]
-
Add concentrated HCl to THF to perform an acid-catalyzed ring-opening, yielding 4-chlorobutanol. This can be achieved by stirring at 45-80°C for several hours.[6]
-
In a separate flask, add anhydrous aluminum chloride (44.3 g) to benzene (100 mL) while maintaining the temperature below 20 °C.
-
Cool the benzene/AlCl₃ mixture to 10-15 °C and add the 4-chlorobutanol dropwise. This initiates a Friedel-Crafts alkylation reaction.
-
Maintain the reaction for 4 hours, then quench by pouring the mixture into ice water containing concentrated HCl.
-
Separate the organic layer, extract the aqueous phase with benzene, and combine the organic layers. Wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain 4-phenylbutanol.
Step 2: Synthesis of (4-Bromobutyl)benzene [4]
-
The alcohol from Step 1 is converted to the corresponding bromide. This is typically achieved by reacting with a strong acid like HBr, often in the presence of H₂SO₄, and heating the mixture.
-
After the reaction, a work-up involving washing with water, sodium bicarbonate solution, and brine, followed by drying and distillation under vacuum, will yield the purified (4-bromobutyl)benzene.
Step 3: Synthesis of 4-(4-phenylbutoxy)benzoic acid (Intermediate B) [4]
-
Combine (4-bromobutyl)benzene (15 g), methyl 4-hydroxybenzoate (11.5 g), and anhydrous potassium carbonate (15.4 g) in a mixture of toluene (45 mL) and DMF (15 mL).
-
Heat the mixture to reflux for 10 hours. This is a Williamson ether synthesis where the phenoxide attacks the alkyl bromide.
-
After cooling, add 15% aqueous sodium hydroxide (100 mL) to the mixture and reflux for 1 hour to hydrolyze the methyl ester to the carboxylic acid.
-
Cool the reaction to room temperature. Separate the layers and acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure Intermediate B.
Conclusion
The protocols detailed in this guide provide robust and scalable pathways for the synthesis of two essential Pranlukast intermediates. By understanding the function of each reagent and the rationale behind the reaction conditions, researchers can reliably produce high-purity 8-amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one and 4-(4-phenylbutoxy)benzoic acid . The successful synthesis of these building blocks is the cornerstone for the efficient final assembly of the Pranlukast active pharmaceutical ingredient.
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Application Notes and Protocols for the Evaluation of 1-(2-Hydroxy-3-nitrophenyl)ethanone and its Analogs as Potential Anti-Asthma Agents
Abstract
Asthma is a chronic inflammatory disease of the airways affecting millions worldwide, with a pressing need for novel therapeutic agents.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 1-(2-Hydroxy-3-nitrophenyl)ethanone and related nitrophenolic compounds as potential anti-asthma agents. While direct evidence for this specific molecule in asthma is emerging, its chemical structure, featuring a phenolic hydroxyl group and a nitro group, suggests potential anti-inflammatory and antioxidant activities, which are key therapeutic targets in asthma.[4] This guide outlines a structured, multi-tiered screening cascade, from initial in vitro assays to more complex in vivo models, to thoroughly characterize the pharmacological profile of these compounds. The protocols are designed to be self-validating and are grounded in established methodologies, with a focus on explaining the scientific rationale behind each experimental step.
Introduction: The Therapeutic Rationale for Nitrophenolic Compounds in Asthma
Asthma pathophysiology is characterized by chronic airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling.[3][5][6] Key inflammatory mediators and immune cells, including eosinophils, mast cells, and T-helper 2 (Th2) lymphocytes, orchestrate this complex disease.[7][8] Furthermore, oxidative stress is a central player, activating redox-sensitive transcription factors like NF-κB and AP-1, which in turn drive the expression of pro-inflammatory genes.[4][9]
Polyphenolic compounds, found abundantly in plants, have garnered significant interest for their potent antioxidant and anti-inflammatory properties.[4] this compound, a synthetic nitrophenolic compound, shares structural motifs with naturally occurring flavonoids and other polyphenols that have demonstrated anti-allergenic and anti-inflammatory effects.[4] The presence of the nitro group may further modulate its electronic properties and biological activity. The therapeutic hypothesis is that this class of compounds can mitigate airway inflammation and oxidative stress, thereby alleviating the core symptoms of asthma.
This guide provides a roadmap for the systematic evaluation of this compound and its derivatives, from initial target validation to preclinical proof-of-concept.
Preclinical Screening Cascade for Anti-Asthma Agents
A tiered approach is recommended to efficiently screen and characterize novel compounds. This cascade begins with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex cell-based and tissue-based assays to elucidate the mechanism of action, and culminates in in vivo models to establish efficacy.
Caption: Preclinical screening workflow for novel anti-asthma compounds.
Phase 1: In Vitro Screening Protocols
Protocol 1: Cytotoxicity Assessment in Human Bronchial Epithelial Cells (BEAS-2B)
Rationale: It is crucial to first determine the concentration range at which this compound exhibits biological activity without causing significant cell death. BEAS-2B cells are a relevant model as the airway epithelium is a primary site of inflammation in asthma.
Methodology:
-
Cell Culture: Culture BEAS-2B cells in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC50 (50% cytotoxic concentration).
| Parameter | Description |
| Cell Line | BEAS-2B (human bronchial epithelial cells) |
| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Compound Conc. | 0.1 - 100 µM |
| Incubation Time | 24-48 hours |
| Endpoint | Cell Viability (%) |
Protocol 2: Inhibition of Pro-inflammatory Cytokine Release in LPS-stimulated Macrophages
Rationale: Macrophages play a significant role in airway inflammation. This assay determines the ability of the test compound to suppress the release of key pro-inflammatory cytokines like TNF-α and IL-6.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 derived macrophages.
-
Seeding and Differentiation (for THP-1): Seed THP-1 cells and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated vehicle control.
Protocol 3: Assessment of Effects on Mast Cell Degranulation
Rationale: Mast cell degranulation and the subsequent release of histamine and other mediators are central to the early allergic response in asthma.[1][10] This assay evaluates the compound's potential to stabilize mast cells.
Methodology:
-
Cell Culture: Use rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells.
-
Sensitization: Sensitize the cells overnight with anti-DNP IgE.
-
Pre-treatment: Wash the cells and pre-treat with various concentrations of this compound for 1 hour.
-
Challenge: Induce degranulation by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).
-
β-Hexosaminidase Assay:
-
Collect the supernatant and lyse the remaining cells to measure the total β-hexosaminidase content.
-
Measure the enzyme activity in both the supernatant and the cell lysate by incubating with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release and determine the inhibitory effect of the compound.
Phase 2: Ex Vivo Analysis Protocol
Protocol 4: Bronchodilator Activity in Isolated Guinea Pig Tracheal Rings
Rationale: Airway smooth muscle contraction leads to bronchoconstriction, a key feature of asthma.[5][7] This ex vivo model directly assesses the compound's ability to relax pre-contracted airway tissue. Guinea pig trachea is often used due to its anatomical and physiological similarities to the human airway.[1]
Caption: Workflow for the isolated tracheal ring assay.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea.[1][10] Prepare 2-3 mm wide tracheal rings.
-
Mounting: Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 1 hour.
-
Contraction: Induce a sustained contraction with a spasmogen such as histamine (10 µM) or methacholine (1 µM).[5][11]
-
Treatment: Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the spasmogen. Calculate the EC50 (50% effective concentration) for relaxation.
Phase 3: In Vivo Preclinical Models
Protocol 5: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
Rationale: The OVA-induced asthma model is a widely used and well-characterized model that mimics many features of human allergic asthma, including eosinophilic inflammation and airway hyperresponsiveness.[6][12]
Methodology:
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) as an adjuvant.[6]
-
-
Challenge:
-
From day 21 to 27, challenge the mice with an aerosolized solution of OVA for 30 minutes each day.
-
-
Treatment:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) one hour before each OVA challenge. Include a vehicle control group and a positive control group (e.g., treated with dexamethasone).
-
-
Endpoint Measurements (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.[11]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[12]
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.[4]
-
Histopathology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
| Parameter | Measurement | Purpose |
| Airway Function | Airway Hyperresponsiveness (AHR) | To assess the effect on bronchial constriction |
| Inflammation | BAL fluid cell counts | To quantify inflammatory cell infiltration |
| Immune Response | BAL fluid cytokine levels (IL-4, IL-5, IL-13) | To determine the effect on the Th2 immune response |
| Airway Remodeling | Lung Histopathology | To visualize inflammation and mucus production |
Data Interpretation and Lead Optimization
A promising anti-asthma candidate from the this compound series would ideally exhibit the following profile:
-
Low cytotoxicity (high CC50).
-
Potent inhibition of pro-inflammatory cytokine release.
-
Significant mast cell stabilization activity.
-
Bronchodilator effects in ex vivo models.
-
In vivo efficacy demonstrated by:
-
Reduction of AHR.
-
Decreased eosinophilic inflammation in BAL fluid.
-
Lower levels of Th2 cytokines.
-
Amelioration of lung inflammation and mucus hypersecretion in histopathology.
-
Compounds exhibiting a favorable profile can then be subjected to lead optimization to improve their potency, selectivity, and pharmacokinetic properties.
Conclusion
The systematic application of the protocols outlined in this guide will enable a thorough evaluation of this compound and its analogs for their potential as novel anti-asthma therapeutics. By dissecting the compound's effects at the cellular, tissue, and whole-organism levels, researchers can build a robust data package to support further development. While the journey from a lead compound to a clinically approved drug is long and challenging, this structured preclinical evaluation is a critical first step.
References
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Singh, S., Kularia, S., Shukla, S., Singh, M., Kumar, M., & Sharma, A. K. (2023). A current review on animal models of anti-asthmatic drugs screening. Frontiers in Pharmacology, 14, 1266947. [Link]
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D'Amato, G., & Holgate, S. T. (1993). Screening methods for antiasthmatic agents. Current Opinion in Therapeutic Patents, 3(8), 939-947. [Link]
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NC3Rs. (n.d.). Asthma models. [Link]
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Charles River Laboratories. (n.d.). Asthma Models. [Link]
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Nials, A. T., & Uddin, S. (2011). Mouse models of allergic asthma: acute and chronic experimental protocols. Methods in molecular biology (Clifton, N.J.), 753, 235–252. [Link]
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Singh, S., et al. (2023). A current review on animal models of anti-asthmatic drugs screening. Scilit. [Link]
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Selvita. (2025, May 15). In Vitro Phenotypic Models for Asthma, COPD, and IPF. [Link]
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Singh, S., Kularia, S., Shukla, S., Singh, M., Kumar, M., & Sharma, A. K. (2023). A current review on animal models of anti-asthmatic drugs screening. Frontiers in Pharmacology, 14. [Link]
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Gour, N., & Wills-Karp, M. (2015). In-vivo and in-vitro screening models of asthma: an overview. Journal of Pharmacological and Toxicological Methods, 74, 1-10. [Link]
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Kim, Y. S., Park, Y. S., & Lee, Y. C. (2010). The roles of phytochemicals in bronchial asthma. Journal of medicinal food, 13(4), 747–754. [Link]
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Angene Chemical. (2024, June 22). Safety Data Sheet - 1-(2,3,4-Trihydroxyphenyl)ethanone. [Link]
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Learmonth, D. A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of medicinal chemistry, 44(25), 4347–4355. [Link]
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News-Medical.Net. (2026, January 6). Breakthroughs in asthma therapy. [Link]
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ChemistryViews. (2023, May 28). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]
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Wang, L., et al. (2018). Anti-Asthma Effect of an Active Components Group from Decoction of Pheretima Aspergillum and Its Chemical Composition Characterized by Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry. Iranian journal of pharmaceutical research : IJPR, 17(2), 659–670. [Link]
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Obata, T., et al. (1998). TA-270 [4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone], an anti-asthmatic agent, inhibits leukotriene production induced by IgE receptor stimulation in RBL-2H3 cells. Japanese journal of pharmacology, 78(3), 307–315. [Link]
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NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. [Link]
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Application Notes & Protocols: A Guide to the Industrial Scale-Up Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
Abstract: This document provides a comprehensive guide for the industrial-scale synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS 6324-49-8), a key intermediate in the pharmaceutical industry, notably in the synthesis of the anti-allergic and anti-asthma drug Pranlukast.[1][2] We delve into the prevalent synthetic strategies, emphasizing the direct nitration of 2'-hydroxyacetophenone. This guide offers a detailed, step-by-step protocol, addresses critical safety considerations inherent to industrial nitration, and outlines robust analytical methods for quality control. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring a self-validating and scalable protocol.
Introduction and Strategic Importance
This compound, also known as 2-hydroxy-3-nitroacetophenone, is a vital building block in organic synthesis.[1] Its primary industrial application lies in its role as a precursor to Pranlukast, a leukotriene receptor antagonist used for the management of bronchial asthma.[1][2] The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical manufacturing sector.
While several synthetic routes exist, including a multi-step process starting from phenol, the direct nitration of 2'-hydroxyacetophenone remains a widely adopted method due to its atom economy and relatively straightforward execution.[3] However, this pathway is not without its challenges, primarily concerning the control of regioselectivity and the management of hazardous reagents on a large scale. This guide aims to provide a robust framework for overcoming these challenges.
Synthetic Strategy: Direct Nitration of 2'-Hydroxyacetophenone
The core of this industrial process is the electrophilic aromatic substitution reaction, specifically the nitration of 2'-hydroxyacetophenone. The hydroxyl (-OH) and acetyl (-COCH3) groups on the aromatic ring direct the incoming nitro (-NO2) group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. This interplay of directing effects is crucial for achieving the desired 3-nitro isomer.
Reaction Scheme:
Caption: General reaction scheme for the nitration of 2'-hydroxyacetophenone.
Controlling the reaction conditions, particularly temperature, is paramount to favor the formation of the desired ortho-nitro isomer (3-nitro) over the para-nitro isomer (5-nitro).[4] While some literature suggests that direct nitration can lead to poor selectivity with nearly equal amounts of the 3- and 5-nitro isomers, careful control of the reaction parameters can significantly improve the yield of the target compound.[3]
An alternative approach involves a "green synthesis method" utilizing m-nitroacetophenone with a metal salt catalyst to introduce the hydroxyl group.[2] This method boasts high yields (up to 92.7%) and avoids the challenges of isomer separation inherent in direct nitration.[2] However, the direct nitration route is often favored due to the ready availability and lower cost of the starting material, 2'-hydroxyacetophenone.
Industrial Scale-Up Protocol
This protocol details the synthesis of this compound from 2'-hydroxyacetophenone. All operations must be conducted in a well-ventilated area, with personnel equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, face shields, and lab coats.[5][6][7]
Reagents and Equipment
| Reagent/Equipment | Specification | Supplier |
| 2'-Hydroxyacetophenone | >98% purity | Sigma-Aldrich, etc. |
| Glacial Acetic Acid | ACS Grade | VWR, etc. |
| Nitric Acid (63-70%) | ACS Grade, specific gravity ~1.40-1.42 | Fisher Scientific, etc. |
| Dichloromethane | ACS Grade | Various |
| Toluene | ACS Grade | Various |
| Methanol | ACS Grade | Various |
| Deionized Water | In-house | |
| Glass-lined Reactor | With temperature control, overhead stirring, and addition funnel | Pfaudler, etc. |
| Filtration Unit | Nutsche filter or similar | Various |
| Vacuum Drying Oven | Various |
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Charge the glass-lined reactor with 2'-hydroxyacetophenone, glacial acetic acid, and dichloromethane. A typical ratio is 175g of 2'-hydroxyacetophenone to 183g of acetic acid and 800mL of dichloromethane.[8]
-
Temperature Control: Heat the mixture to 40°C with constant stirring.[8] Maintaining a consistent temperature is critical for controlling the reaction kinetics and selectivity.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid (e.g., 63%) dropwise over a period of 4-6 hours.[8] The temperature of the reaction mixture should be carefully monitored and maintained at 40°C. Exothermic reactions are a significant hazard in nitration, and runaway reactions can occur if the addition is too rapid or cooling is insufficient.[5][7]
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 40°C for an additional 4-6 hours to ensure the reaction goes to completion.[8] Progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]
-
Quenching and Extraction: At the end of the reaction, add water (e.g., 500g) and stir for 30 minutes for extraction and phase separation.[8] The organic layer, containing the product and byproduct, is then separated.
-
Solvent Removal: Concentrate the organic layer to obtain a crude product mixture.[8]
-
Purification by Recrystallization:
-
Add toluene to the crude product and heat to 60-70°C for 2-4 hours.[8]
-
Cool the mixture to 30-50°C and filter to collect the solid.[8]
-
Transfer the filter cake to a clean vessel and add a mixture of methanol and water. Heat to 50-60°C.[8]
-
Cool the mixture to 30-50°C and filter.[8]
-
Slowly add acetic acid to the filtrate, controlling the addition over 2 hours at 60-70°C.[8]
-
Cool the mixture to room temperature and filter to collect the purified product.[8]
-
-
Drying: Dry the final product in a vacuum oven at 60-70°C for at least 5 hours to a constant weight.[2]
Safety Considerations for Industrial Nitration
Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive nitric acid and the potential for exothermic runaway reactions.[5][6][7][9] A thorough risk assessment is mandatory before commencing any scale-up synthesis.
Key Safety Measures:
-
Engineering Controls: All operations should be conducted in a chemical fume hood or a well-ventilated area with appropriate scrubbing for acidic vapors.[5][6] The reactor should be equipped with a pressure relief system.
-
Personal Protective Equipment (PPE): Full PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat, is essential.[5][6][7]
-
Temperature Control: Strict temperature control is crucial to prevent runaway reactions. The reactor must have a reliable cooling system.
-
Emergency Preparedness: Emergency eyewash stations and safety showers must be readily accessible.[5][6][7] A spill containment and neutralization plan should be in place.
-
Waste Disposal: Nitric acid waste must be segregated and disposed of according to federal, state, and local environmental regulations.[7]
Caption: Workflow for ensuring safety during industrial nitration processes.
Analytical Quality Control
To ensure the final product meets the required specifications for pharmaceutical use, a robust analytical quality control program is essential.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC | Purity determination and quantification of impurities. | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm.[10] |
| GC-MS | Identification of volatile impurities and confirmation of product identity. | Column: Capillary column (e.g., DB-5); Ionization: Electron Ionization (EI); Mass Range: m/z 40-500.[10] |
| ¹H-NMR | Structural confirmation and identification of isomeric impurities. | Solvent: CDCl₃ or DMSO-d₆; Internal Standard: Tetramethylsilane (TMS). |
| Melting Point | Assessment of purity. | The melting point of pure this compound is reported to be 98.5-99.5 °C.[1][11] A broad melting range indicates impurities. |
| FT-IR | Functional group analysis. | Characteristic peaks for -OH, C=O, and -NO₂ groups should be present. |
Conclusion
The industrial-scale synthesis of this compound via direct nitration of 2'-hydroxyacetophenone is a well-established but technically demanding process. Success hinges on a deep understanding of the reaction mechanism, meticulous control of reaction parameters to maximize the yield of the desired isomer, and an unwavering commitment to safety. The protocols and guidelines presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to safely and efficiently scale up the production of this critical pharmaceutical intermediate.
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Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation of 1-(2-Hydroxy-3-nitrophenyl)ethanone with Aromatic Aldehydes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of chalcone derivatives through the base-catalyzed Claisen-Schmidt condensation of 1-(2-Hydroxy-3-nitrophenyl)ethanone with various aromatic aldehydes. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document details the underlying reaction mechanism, provides validated, step-by-step protocols for synthesis and purification, and outlines methods for structural characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Significance of Chalcones
Chalcones are naturally occurring open-chain flavonoids abundant in edible plants.[4] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This reactive keto-ethylenic moiety is a key pharmacophore responsible for the diverse biological activities associated with these molecules.[2][4]
The specific precursor, this compound, is an important medical intermediate.[5] The presence of the hydroxyl (-OH) and nitro (-NO₂) groups on one of the aromatic rings is strategic. The hydroxyl group can increase the antioxidant and antimicrobial potential of the resulting chalcone.[6] The position of the nitro group plays a crucial role in modulating biological effects such as anti-inflammatory and vasorelaxant activities.[7] The reaction of this ketone with various aromatic aldehydes provides a modular and efficient route to a library of novel chalcone derivatives with significant potential for drug discovery programs.
The Claisen-Schmidt Condensation Mechanism
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a type of crossed aldol condensation.[8][9] The reaction occurs between an enolizable ketone (this compound) and a non-enolizable aromatic aldehyde in the presence of a base catalyst. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial as it deprotonates the α-carbon of the ketone to generate a nucleophilic enolate ion.[10] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, i.e., the chalcone.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis, purification, and characterization of chalcones from this compound.
Materials and Reagents
-
Ketone: this compound (Purity ≥ 98%)
-
Aldehydes: Benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, etc. (Purity ≥ 98%)
-
Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Solvent: Ethanol (95% or absolute) or Methanol
-
Acids: Hydrochloric acid (HCl), concentrated or dilute
-
Purification: Silica gel (for column chromatography, 60-120 mesh), Ethyl acetate, Hexane
-
Equipment: Round-bottom flask, magnetic stirrer with hotplate, reflux condenser, dropping funnel, Buchner funnel, TLC plates (silica gel 60 F₂₅₄), melting point apparatus, standard laboratory glassware.
General Synthesis Protocol
This procedure can be adapted for various aromatic aldehydes. The choice of base and solvent can be varied; NaOH in ethanol is a common and effective combination.[10][11]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol (approx. 15-20 mL) with gentle stirring. In a separate beaker, dissolve 1.0-1.1 equivalents of the selected aromatic aldehyde in ethanol (approx. 10 mL).
-
Catalyst Introduction: Prepare a solution of NaOH (1.2 equivalents) in water (5 mL) and cool it in an ice bath.
-
Reaction Initiation: Cool the flask containing the ketone solution to 0-5 °C using an ice bath. Add the ethanolic aldehyde solution to the ketone solution and stir for 5 minutes.
-
Condensation: Slowly add the cold NaOH solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is critical to control the exothermic reaction and prevent unwanted side reactions. The mixture will typically change color and may become thick.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) and slowly acidify with dilute HCl until the pH is acidic (pH ~2-3). This step neutralizes the base and precipitates the crude chalcone product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
Purification and Characterization
-
Purification (Recrystallization): The crude chalcone can often be purified by recrystallization from a suitable solvent, typically ethanol.[11] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them.
-
Purification (Column Chromatography): For higher purity or if recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization:
-
TLC: Monitor the reaction and assess purity using a mobile phase like Hexane:Ethyl Acetate (e.g., 7:3 v/v). Visualize spots under UV light (254 nm).
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Spectroscopy: Confirm the structure of the final product using IR, ¹H-NMR, and Mass Spectrometry. Key IR peaks include a C=O stretch (~1640-1660 cm⁻¹) and a C=C stretch (~1580-1600 cm⁻¹).[6] The ¹H-NMR spectrum should show characteristic doublets for the α and β protons of the enone system.[6]
-
Caption: General experimental workflow for chalcone synthesis.
Data Presentation: Expected Outcomes
The reaction of this compound with various substituted aromatic aldehydes is expected to produce the corresponding chalcones in good to excellent yields. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield.
| Aromatic Aldehyde | Substituent (Ar) | Product Name | Expected Yield Range |
| Benzaldehyde | Phenyl | 1-(2-Hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one | 65-80% |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 1-(2-Hydroxy-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 70-85% |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 1-(2-Hydroxy-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 60-75% |
| 2-Nitrobenzaldehyde | 2-Nitrophenyl | 1-(2-Hydroxy-3-nitrophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | 55-70% |
Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and specific conditions.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The Claisen-Schmidt condensation provides a robust and versatile method for synthesizing a diverse range of chalcones from this compound and aromatic aldehydes. The protocols outlined in this application note are validated and include essential steps for purification and characterization, ensuring the integrity of the final compounds. The resulting chalcones are valuable scaffolds for further investigation in medicinal chemistry and drug development, owing to their established and broad-ranging biological activities.[4]
References
-
Qiu, X., Li, S., & SHI, A.-R. (n.d.). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research. [Link]
-
León-Rivera, I., et al. (2022). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules. [Link]
-
Almekhlafi, S., et al. (2020). Synthesis and biological activities of some chalcone derivatives. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Jadhav, S. B., et al. (2021). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Patil, S., et al. (2019). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. IOSR Journal of Applied Chemistry. [Link]
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-
PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. [Link]
-
Lee, J.-H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules. [Link]
-
JETIR. (2019). SYNTHESIS OF CHALCONES. [Link]
-
Ferreira, M. K. A., et al. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. PLOS ONE. [Link]
-
Ganesan, A. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive. [Link]
-
Sharma, R., et al. (2014). A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor. [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Patel, K. D., et al. (2018). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Mamedov, V. A., et al. (2021). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods. Indian Journal of Chemistry (IJC). [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-(2-Hydroxy-3-nitrophenyl)ethanone
Introduction: The Versatility of 1-(2-Hydroxy-3-nitrophenyl)ethanone as a Precursor for Heterocyclic Scaffolds
This compound, also known as 2'-hydroxy-3'-nitroacetophenone, is a highly valuable and versatile starting material in synthetic organic chemistry. Its unique structural features, comprising a reactive acetyl group, a phenolic hydroxyl group, and an electron-withdrawing nitro group on the aromatic ring, provide multiple reaction sites for the construction of a diverse array of heterocyclic compounds. These resulting heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as the key precursor. The methodologies outlined herein are designed to be robust and reproducible, offering researchers a practical resource for the synthesis of novel chemical entities for further investigation.
Safety and Handling of this compound
Before commencing any synthetic work, it is crucial to be aware of the safety and handling precautions for this compound.
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Preparation of the Starting Material: this compound
A common method for the preparation of this compound involves the nitration of 2-hydroxyacetophenone.
Protocol for Nitration of 2-Hydroxyacetophenone:
-
In a flask, dissolve 10.0 g of 2-hydroxyacetophenone in 60 ml of glacial acetic acid.
-
Slowly add 10.4 ml of nitric acid (specific gravity=1.40) dropwise over a period of 2 hours at room temperature, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture for 17 hours at room temperature.
-
Pour the reaction mixture onto crushed ice. The product will precipitate out.
-
Collect the precipitate, which contains a mixture of 3- and 5-nitro isomers, by filtration.
-
The isomers can be separated by column chromatography or high-performance liquid chromatography (HPLC) to yield pure 2-hydroxy-3-nitroacetophenone.[4]
Synthesis of Flavones: A Journey Through Chalcone Intermediates
Flavones are a class of naturally occurring compounds with a wide range of biological activities. A common synthetic route to flavones from this compound involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.
Step 1: Synthesis of 3'-Nitrochalcones
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone.
Protocol for the Synthesis of (E)-1-(2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one:
-
Dissolve 1.81 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of 1.2 g of potassium hydroxide in 10 mL of water dropwise to the mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated chalcone is then filtered, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one.
Step 2: Oxidative Cyclization to 6-Nitroflavone
The synthesized chalcone can be cyclized to the corresponding flavone using various reagents. A common method involves the use of iodine in dimethyl sulfoxide (DMSO).
Protocol for the Synthesis of 6-Nitroflavone:
-
Dissolve 1.0 g of the synthesized 3'-nitrochalcone in 15 mL of DMSO.
-
Add a catalytic amount of iodine (approximately 10 mol%).
-
Heat the reaction mixture at 100-120 °C for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
The precipitated flavone is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.
-
Dry the crude product and recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 6-nitroflavone.[2]
Synthesis of Quinoxalines: Condensation with o-Phenylenediamines
Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antibacterial and antifungal properties.[1][5][6][7][8] They can be synthesized by the condensation of α-dicarbonyl compounds or their equivalents with o-phenylenediamines. This compound can be converted to an α-hydroxy ketone, which then undergoes condensation.
Step 1: α-Hydroxylation of this compound
This step can be achieved through various methods, including oxidation with selenium dioxide.
Protocol for the Synthesis of 1-(2-Hydroxy-3-nitrophenyl)-2-hydroxyethanone:
-
In a suitable solvent such as dioxane, dissolve 1.81 g (10 mmol) of this compound.
-
Add a stoichiometric amount of selenium dioxide (SeO2).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure to yield the crude α-hydroxy ketone, which can be purified by column chromatography.
Step 2: Condensation to form 2-(2-Hydroxy-3-nitrophenyl)quinoxaline
The α-hydroxy ketone is then condensed with o-phenylenediamine.
Protocol for the Synthesis of 2-(2-Hydroxy-3-nitrophenyl)quinoxaline:
-
Dissolve the synthesized α-hydroxy ketone (10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a suitable solvent like ethanol or acetic acid.
-
The reaction can be catalyzed by a few drops of a mineral acid like HCl.[9]
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.[9][10]
Synthesis of Pyrazoles and Isoxazoles from Chalcone Intermediates
Pyrazoles and isoxazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a nitrogen and an oxygen atom, respectively. They are known to exhibit a range of biological activities.[11][12][13][14][15][16][17] These heterocycles can be readily synthesized from the 3'-nitrochalcone intermediate prepared in the flavone synthesis section.
Synthesis of 3-(2-Hydroxy-3-nitrophenyl)-5-phenyl-1H-pyrazole
Pyrazoles are synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
Protocol for Pyrazole Synthesis:
-
In a round-bottom flask, dissolve the 3'-nitrochalcone (10 mmol) in ethanol.
-
Add hydrazine hydrate (10 mmol, or a slight excess).
-
Add a catalytic amount of a base, such as a few drops of piperidine or sodium hydroxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated pyrazole is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[11][12][15]
Synthesis of 3-(2-Hydroxy-3-nitrophenyl)-5-phenylisoxazole
Isoxazoles are synthesized by the reaction of chalcones with hydroxylamine.
Protocol for Isoxazole Synthesis:
-
Dissolve the 3'-nitrochalcone (10 mmol) and hydroxylamine hydrochloride (10 mmol) in ethanol.
-
Add a base, such as sodium acetate or potassium hydroxide, to neutralize the hydrochloride and generate free hydroxylamine.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated isoxazole is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure isoxazole derivative.[13][17]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Figure 1: General synthetic routes from this compound.
Data Presentation: Expected Product Characteristics
The following table summarizes the expected characteristics of the synthesized heterocyclic compounds. Please note that these are representative values and may vary based on the specific reaction conditions and purification methods used.
| Compound Class | Example Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Melting Point (°C) |
| Flavone | 6-Nitroflavone | C15H9NO4 | 267.24 | 235-238 |
| Quinoxaline | 2-(2-Hydroxy-3-nitrophenyl)quinoxaline | C14H9N3O3 | 267.24 | >300 |
| Pyrazole | 3-(2-Hydroxy-3-nitrophenyl)-5-phenyl-1H-pyrazole | C15H11N3O3 | 281.27 | 210-213 |
| Isoxazole | 3-(2-Hydroxy-3-nitrophenyl)-5-phenylisoxazole | C15H10N2O4 | 282.25 | 185-188 |
Conclusion and Future Perspectives
This guide has detailed versatile and reliable protocols for the synthesis of a range of biologically relevant heterocyclic compounds, including flavones, quinoxalines, pyrazoles, and isoxazoles, from the readily available starting material, this compound. The presence of the nitro group in the final products offers a handle for further functionalization, such as reduction to an amino group, which can then be used to generate a wider library of derivatives for structure-activity relationship (SAR) studies. The potential antimicrobial and antifungal activities of these synthesized compounds warrant further investigation and could lead to the discovery of new therapeutic agents.[1][2][3][5][6][7][8]
References
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- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the synthesis of flavones. Journal of the Chemical Society (Resumed), 1381-1389.
- Venkataraman, K. (1952). Flavones and Isoflavones. In The Alkaloids: Chemistry and Physiology (Vol. 3, pp. 297-353). Academic Press.
-
Organic Syntheses Procedure. (n.d.). Flavone. Retrieved from [Link]
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Robinson, R. S., & Taylor, R. J. K. (2005). Quinoxaline synthesis from α-hydroxy ketones via a tandem oxidation process using catalysed aerobic oxidation. Tetrahedron Letters, 46(23), 4043-4045.
- MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4148.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archiv der Pharmazie, 340(1), 45-50.
-
Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of Some Chalcones and Flavones Having 2-Hydroxy Acetophenone Moiety. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from [Link]
- MDPI. (2020). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 25(16), 3733.
- MDPI. (2019).
-
PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Anti-Fungal Efficacy and Mechanisms of Flavonoids. Retrieved from [Link]
- Encyclopedia.pub. (2023).
-
RJPT. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]
- Encyclopedia.pub. (2023).
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Retrieved from [Link]
-
PMC - NIH. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]
-
IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Retrieved from [Link]
- College of Chemistry and Chemical Engineering, Jiangxi Normal University. (n.d.). Quinoxaline Synthesis by Domino Reactions.
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Flavone Skeleton by Different Methods. Retrieved from [Link]
- MDPI. (2020). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 25(16), 3733.
-
GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Retrieved from [Link]
-
Scholars Research Library. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Anti-Fungal Efficacy and Mechanisms of Flavonoids. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
Biblioteka Nauki. (2019). Synthesis and Biological Evaluation of Some New Pyridines, Isoxazoles and Isoxazolopyridazines Bearing 1,2,3-Triazole Moiety. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]
-
PMC. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]
-
CORE Reader. (n.d.). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]
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Topic: Derivatization of 1-(2-Hydroxy-3-nitrophenyl)ethanone for Biological Screening
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the chemical derivatization of the scaffold, 1-(2-hydroxy-3-nitrophenyl)ethanone, to generate a focused library of novel compounds for biological screening. We detail robust synthetic protocols targeting the molecule's key functional groups—the phenolic hydroxyl and the acetyl moiety—to create chalcones, Schiff bases, ethers, and esters. Furthermore, we present a validated, tier-based biological screening cascade, including detailed protocols for antioxidant, antimicrobial, and anticancer assays, designed to efficiently identify and advance promising lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold in early-stage drug discovery.
Introduction and Rationale
The compound this compound is a substituted acetophenone that presents a compelling starting point for medicinal chemistry campaigns[1][2]. Its structure is endowed with three primary sites for chemical modification: the phenolic hydroxyl group, the methyl ketone (acetyl group), and the activated aromatic ring. This inherent reactivity allows for the systematic synthesis of diverse analogs.
The rationale for derivatization is rooted in the principles of structure-activity relationship (SAR) studies. By methodically altering the periphery of the core scaffold, researchers can modulate critical pharmacokinetic and pharmacodynamic properties, including:
-
Solubility and Bioavailability: Modifying polar groups can enhance solubility and cell membrane permeability.
-
Target Binding: Introducing new functional groups can create additional points of interaction (e.g., hydrogen bonds, hydrophobic interactions) with biological targets, thereby increasing potency and selectivity.
-
Toxicity Profile: Chemical modifications can mitigate off-target effects and reduce cytotoxicity.
This guide focuses on established, high-yield synthetic transformations to build a library of derivatives and outlines a logical, cost-effective screening cascade to evaluate their biological potential.
Synthetic Derivatization Strategies
The synthetic approach is designed to maximize chemical diversity from the common starting material. We will focus on four primary classes of derivatives.
Workflow for Derivatization of this compound
Caption: Synthetic pathways for derivatizing the core scaffold.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone moiety, are well-established precursors to flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[3][4]. The Claisen-Schmidt condensation is the most reliable method for their synthesis, involving the base-catalyzed reaction between an aryl ketone and an aryl aldehyde[3].
Protocol 2.1: General Procedure for Chalcone Synthesis
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol.
-
Aldehyde Addition: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.
-
Catalyst Addition: Cool the flask in an ice bath (0-5 °C). Slowly add 5 mL of a 40% aqueous sodium hydroxide solution dropwise while stirring. The use of a strong base is crucial for deprotonating the α-carbon of the ketone, initiating the condensation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is ~2-3. This step neutralizes the base and precipitates the solid product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Schiff Base Derivatives
Schiff bases (or imines) are formed by the condensation of a primary amine with a ketone or aldehyde. They are valuable pharmacophores in drug design and have demonstrated significant antimicrobial activity[5][6].
Protocol 2.2: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve 1.0 equivalent of this compound in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: Add 1.1 equivalents of the desired primary amine (e.g., aniline, substituted anilines).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure via FT-IR (presence of C=N stretch), NMR, and Mass Spectrometry.
Synthesis of Ether and Ester Derivatives
Modification of the phenolic hydroxyl group via etherification or esterification is a common strategy to increase lipophilicity and potentially improve cell membrane permeability[7][8].
Protocol 2.3: General Procedure for O-Alkylation (Ether Synthesis)
-
Reagent Preparation: In a 100 mL flask, suspend 1.0 equivalent of this compound and 1.5 equivalents of anhydrous potassium carbonate in 30 mL of dry acetone or DMF.
-
Alkylating Agent: Add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the suspension.
-
Reaction: Reflux the mixture for 8-16 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm structure by NMR and Mass Spectrometry.
Biological Screening Cascade
A tiered approach to screening ensures that resources are focused on the most promising compounds. The cascade moves from broad, cost-effective primary assays to more complex, disease-relevant secondary assays.
Workflow for Biological Screening
Caption: A tiered workflow for biological evaluation.
Tier 1: Antioxidant Activity Screening
Phenolic compounds are well-known for their antioxidant properties. The DPPH and ABTS assays are standard, rapid, and reliable methods for evaluating radical scavenging ability[9][10][11].
Protocol 3.1: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of test compounds (1 mg/mL) in DMSO or methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds (e.g., 10, 25, 50, 100 µg/mL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid should be used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample.
-
Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3.2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Keep the mixture in the dark at room temperature for 12-16 hours before use.
-
Assay Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compounds at various concentrations.
-
Measurement: After 6 minutes, measure the absorbance at 734 nm. Trolox or ascorbic acid can be used as a standard.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay. The ABTS assay is advantageous as it can measure the activity of both hydrophilic and lipophilic compounds[9].
Tier 1: Antimicrobial Activity Screening
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains[12].
Protocol 3.3: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Use standard strains, for example, Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus). Culture them in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a concentration range (e.g., 256 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin or Fluconazole), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Tier 2: Anticancer Cytotoxicity Screening
Compounds showing significant activity in primary screens can be advanced to anticancer screening. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[13][14].
Protocol 3.4: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control and a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding purple formazan crystals[13].
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Systematic tabulation of screening data is essential for SAR analysis.
Table 1: Hypothetical Biological Screening Data for Derivative Series
| Compound ID | R-Group (for Chalcone) | Antioxidant IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
| DPPH | ABTS | S. aureus | ||
| Parent | - | 125.4 | 98.2 | >256 |
| D-01 | 4-Chloro | 45.6 | 33.1 | 64 |
| D-02 | 4-Methoxy | 30.2 | 21.5 | 128 |
| D-03 | 4-Nitro | 88.9 | 76.4 | 32 |
| Doxorubicin | N/A | N/A | N/A | N/A |
| Ascorbic Acid | N/A | 15.8 | 11.2 | N/A |
From this data, one could infer that electron-withdrawing groups (like -Cl and -NO₂) might enhance antimicrobial and anticancer activity, while electron-donating groups (like -OCH₃) improve antioxidant potential. Compounds like D-03 would be identified as "hits" for further investigation in the anticancer pipeline.
Conclusion
The this compound scaffold provides a fertile ground for the generation of novel bioactive compounds. The synthetic and screening protocols detailed in this application note offer a validated and efficient workflow for creating a focused chemical library and identifying lead candidates for antioxidant, antimicrobial, and anticancer applications. This systematic approach, combining robust chemistry with a logical screening cascade, is fundamental to accelerating the early stages of the drug discovery process.
References
- IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- ResearchGate. Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones.
- Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.
- Scripps Research Institute. Novel Screening Method Yields New Class of Anti-Cancer Drugs.
- ScienceScholar. Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds.
- IOP Publishing. Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds.
- ResearchGate. Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays.
- PubMed Central. Discovering Anti-Cancer Drugs via Computational Methods.
- JOCPR. Synthesis and Antimicrobial Activity of Chalcones.
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
- MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- Sigma-Aldrich. This compound.
- PubMed Central. Preclinical screening methods in cancer.
- ResearchGate. Total phenolic content and antioxidant activity with ABTS and DPPH...
- E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.).
- PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ChemicalBook. 2-HYDROXY-3-NITROACETOPHENONE.
- PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- ResearchGate. Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?.
- GM CHEMICAL. 2-Hydroxy-3-nitroacetophenone.
- Chemistry LibreTexts. Derivatization.
- Biosynth. 2-Hydroxy-3-nitroacetophenone.
- ResearchGate. (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
Welcome to the technical support resource for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for this important synthesis. As a key intermediate in the production of the anti-asthma drug Pranlukast, achieving high yield and purity of the 3-nitro isomer is of critical importance.[1][2][3]
The most common synthetic route involves the direct electrophilic nitration of 2-hydroxyacetophenone. However, this reaction is often challenged by poor regioselectivity, leading to the formation of a mixture of the desired 3-nitro isomer and the undesired 5-nitro isomer.[4][5] This guide will address this and other common issues to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
| Issue ID | Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| T-01 | Low Yield & Poor Regioselectivity: The primary issue is the co-formation of the 5-nitro isomer, significantly reducing the yield of the target 3-nitro product.[4] | 1. Competing Directing Effects: The starting material, 2-hydroxyacetophenone, has two directing groups. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the acetyl (-COCH₃) group is a deactivating meta-director. Their combined influence directs the incoming nitro group to both the 3- and 5-positions.[5][6] 2. Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. | 1. Temperature Control: Maintain strict, low-temperature control (e.g., 0-5 °C) during the addition of the nitrating agent. Lower temperatures can sometimes favor one isomer over another, though this effect can be system-dependent.[6] 2. Choice of Nitrating Agent/Solvent: The standard mixed acid (HNO₃/H₂SO₄) is a very strong nitrating system. Consider using nitric acid in glacial acetic acid, which can offer different selectivity.[4] The solvent can influence the solvation of the electrophile and the substrate, subtly altering the steric and electronic environment. 3. Strategic Use of Blocking Groups: A more advanced approach involves temporarily "blocking" the more reactive 5-position. For instance, sulfonation of 2-hydroxyacetophenone will preferentially occur at the 5-position. Subsequent nitration is then directed to the 3-position. The sulfonyl group can be removed later via hydrolysis to yield the pure 3-nitro product.[2] |
| T-02 | Formation of Polynitrated Byproducts: The appearance of dinitro- or other highly nitrated species in the product mixture. | 1. Excess Nitrating Agent: Using a large excess of the nitrating agent dramatically increases the probability of multiple nitration events on the activated aromatic ring.[6] 2. Poor Temperature Control: Exothermic nitration reactions can lead to localized "hot spots" if the nitrating agent is added too quickly, promoting further reactions. | 1. Stoichiometric Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.[6][7] 2. Controlled Addition: Add the nitrating agent slowly and dropwise to the substrate solution, ensuring the temperature remains consistently low throughout the addition.[6] This dissipates heat and prevents localized high concentrations of the nitrating species. 3. Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-nitration. |
| T-03 | Oxidative Degradation: The reaction mixture turns dark brown or black, resulting in a low yield of intractable tar-like material. | 1. Strongly Oxidizing Conditions: The nitrating mixture is a powerful oxidant, which can degrade the phenolic starting material, especially at elevated temperatures. | 1. Strict Temperature Control: This is the most critical parameter. The reaction should be conducted in an ice bath to maintain a low and stable temperature. 2. Milder Nitrating Agents: For sensitive substrates, consider alternative, less oxidizing nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride).[6] |
| T-04 | Difficult Isomer Separation: The isolated crude product is a mixture of 3-nitro and 5-nitro isomers that are difficult to separate. | 1. Similar Physical Properties: Isomers often have very similar polarities and solubilities, making separation by standard crystallization or chromatography challenging. | 1. Fractional Recrystallization: This is the most common purification method. A carefully chosen solvent system can exploit minor differences in solubility. A procedure using toluene followed by a methanol/water mixture has been reported to be effective.[8][9] The 5-nitro isomer is typically less soluble in certain solvents and may precipitate first. 2. Column Chromatography: While potentially laborious on a large scale, column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) can provide excellent separation. 3. High-Performance Liquid Chromatography (HPLC): For analytical verification or obtaining highly pure small-scale samples, preparative HPLC is the most effective method.[4] |
Synthesis & Troubleshooting Workflow
The following diagram outlines the general experimental workflow and key decision points for troubleshooting.
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for this synthesis? The most common starting material is 2-hydroxyacetophenone. It is commercially available and provides the necessary carbon skeleton for the target molecule.
Q2: Why is controlling the regioselectivity (3-nitro vs. 5-nitro) the main challenge? The challenge arises from the electronic effects of the substituents on the benzene ring. The hydroxyl group (-OH) is strongly activating and directs new substituents to the ortho (position 6) and para (position 4) positions relative to it. The acetyl group (-COCH₃) is deactivating and directs to the meta position (positions 3 and 5). The incoming nitro group is therefore directed to both the 3- and 5-positions, leading to a product mixture.[5][6]
Q3: What are the critical safety precautions for this reaction? You are working with strong acids and a highly exothermic reaction.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.
-
Controlled Addition: Add the nitrating agent slowly to a cooled solution to manage the heat generated. A rapid addition can cause the reaction to become uncontrollable.
-
Quenching: Always pour the reaction mixture slowly onto ice. Never add water or ice directly to the concentrated acid mixture, as this can cause violent splashing.
Q4: Are there any "greener" alternative synthesis methods? Yes, research into more environmentally friendly methods is ongoing. One patented method describes a green synthesis route starting from m-nitroacetophenone.[1][10] This process uses a metal salt catalyst (like copper or nickel acetate) in carboxylic acid to perform a directional hydroxylation, avoiding the use of strong nitrating acids and improving the yield.[1]
Q5: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Prepare a TLC plate spotted with the starting material (2-hydroxyacetophenone), a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting material has disappeared. This prevents running the reaction for too long, which can lead to byproduct formation.
Detailed Experimental Protocols
Protocol 1: Direct Nitration of 2-Hydroxyacetophenone[4][8]
-
Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 10.0 g of 2-hydroxyacetophenone in 60 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Nitration: Slowly add 10.4 mL of nitric acid (specific gravity=1.40) dropwise over a period of at least 2 hours. Use a dropping funnel to maintain a slow and steady addition rate. Crucially, ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 15-17 hours at room temperature. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approx. 400-500 g) with vigorous stirring.
-
Isolation: A yellow precipitate containing the mixture of 3- and 5-nitro isomers will form. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The typical yield of the mixed isomers is often low for the desired product, around 40% for the 3-nitro isomer after separation.[1][4]
Protocol 2: Purification by Fractional Recrystallization[8][9]
-
Initial Crystallization: Transfer the dried crude product (e.g., 10 g) to a flask and add toluene (approx. 90 g). Heat the mixture to 60-70 °C to dissolve the solids.
-
Cooling & Filtration: Allow the solution to cool slowly to 30-50 °C. The less soluble 5-nitro isomer may precipitate. Filter the mixture to remove this solid.
-
Concentration: Take the filtrate and concentrate it under reduced pressure to remove the toluene.
-
Second Crystallization: To the concentrated residue, add methanol (10 g) and water (80 g). Heat the mixture to 50-60 °C to dissolve.
-
Final Precipitation: Allow the solution to cool slowly to room temperature. The desired this compound should crystallize.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The melting point of the pure product is 98.5-99.5 °C.[3]
References
- Technical Support Center: Nitration of 2-Methoxyacetophenone. Benchchem.
- Green synthesis method of 2-hydroxy-3-nitroacetophenone. Google Patents.
- Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com.
- Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement. Benchchem.
- The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv.
- 2-Hydroxy-3-nitroacetophenone | 28177-69-7. Biosynth.
- The nitration of 2-hydroxyacetophenone results in two products. brainly.com.
- Method for preparing 2-hydroxy-3-aminoacetophenone. Google Patents.
- 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7. ChemicalBook.
- 2-Hydroxy-3-nitroacetophenone [28177-69-7]. GM CHEMICAL.
- 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7. ChemicalBook.
- The nitration of 2-hydroxy acetophenone results in two products. Chegg.com.
- How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. ResearchGate.
- This compound | 28177-69-7. Sigma-Aldrich.
- Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
- The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ResearchGate.
- Fries Rearrangement. Organic Chemistry Portal.
- Preparation of hydroxyacetophenones via the Fries rearrangement. A: General scheme of the Fries rearrangement of aromatic esters. ResearchGate.
- A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone. Google Patents.
- Organic Syntheses Procedure. Organic Syntheses.
- 1-(3-Nitrophenyl)ethanone (m-Nitroacetophenone). MedChemExpress.
- 1-(2-Hydroxy-5-nitrophenyl)ethanone. BLDpharm.
Sources
- 1. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 2. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 3. gmchemic.com [gmchemic.com]
- 4. prepchem.com [prepchem.com]
- 5. brainly.com [brainly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone - Google Patents [patents.google.com]
- 8. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
- 9. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
Common side products in the nitration of o-hydroxyacetophenone
Welcome to the technical support center for the nitration of o-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The nitration of o-hydroxyacetophenone is a classic yet nuanced reaction. The presence of two competing directing groups on the aromatic ring—the activating ortho, para-directing hydroxyl group and the deactivating meta-directing acetyl group—creates a challenging landscape for achieving high regioselectivity and yield. This guide addresses the common pitfalls, primarily the formation of undesired side products, and provides robust strategies to overcome them.
Part 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific issues you may encounter during your experiment.
Q1: My post-reaction TLC plate shows multiple spots close to my expected product. What are these unexpected products?
A: This is the most common issue encountered. The multiple spots likely correspond to a mixture of isomeric mononitrated products and, potentially, dinitrated compounds.
Causality: The regiochemical outcome of the nitration is dictated by the combined electronic and steric effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups.
-
Hydroxyl Group (-OH): As a strongly activating group, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it (positions 3 and 5).
-
Acetyl Group (-COCH₃): As a deactivating group, it directs the electrophile to the position meta to it (positions 3 and 5).
Both groups synergistically direct the nitration to the 3 and 5 positions. However, the relative rates of substitution at these positions can be influenced by reaction conditions, leading to a mixture of isomers. Furthermore, if the reaction is not carefully controlled, the activated ring can undergo a second nitration.
Common Side Products:
-
2-Hydroxy-5-nitroacetophenone: A common isomer formed.
-
2-Hydroxy-3-nitroacetophenone: Another primary isomeric product. The yield for this specific isomer via direct nitration is often reported to be below 40%, indicating significant competition.[1]
-
Dinitrated Products (e.g., 2-hydroxy-3,5-dinitroacetophenone): Formed if the reaction temperature is too high, the reaction time is too long, or an excess of the nitrating agent is used.[2] The initial mononitrated product is still activated enough by the -OH group to react further.
dot
Caption: Formation of isomeric and dinitrated products.
Q2: The reaction mixture turned dark brown or black, and I isolated an insoluble, tar-like substance. What caused this?
A: This indicates the occurrence of significant oxidative side reactions.
Causality: Phenolic compounds are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration.[3] Concentrated nitric acid is a potent oxidizing agent and can degrade the starting material and the nitrated products, leading to the formation of complex, high-molecular-weight condensation products and colored quinone-type structures.[3] This is a common issue in phenol nitration and is often described as a "messy" reaction.[3]
Troubleshooting Steps to Minimize Oxidation:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.[2] Use an ice-salt bath for efficient cooling.
-
Slow Addition: Add the nitrating mixture dropwise and very slowly to the solution of o-hydroxyacetophenone. This maintains a low instantaneous concentration of the nitrating agent and helps dissipate the heat generated from the exothermic reaction.[4]
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote homogeneity and prevent localized overheating.[4]
-
Choice of Solvent: In some cases, using a solvent like acetic acid can help moderate the reaction.[5]
Q3: My yield of the desired mononitrated product is very low. How can I optimize the reaction for a better outcome?
A: Low yield is a direct consequence of the side reactions discussed above (isomer formation, dinitration, and oxidation). A systematic approach to optimization is required.
Causality: The final yield is a function of selectivity (forming the correct isomer) and the suppression of side reactions. Every parameter, from temperature to reaction time, influences this balance.
Optimization Strategy Summary:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain strictly at 0-5 °C. | Minimizes dinitration and oxidative degradation. Lower temperatures often favor the formation of the thermodynamically more stable isomer.[2] |
| Nitrating Agent | Use a stoichiometric amount (1.0-1.1 equivalents) of nitric acid. | Prevents over-nitration which leads to dinitro byproducts.[2] |
| Addition Rate | Add the nitrating mixture dropwise over an extended period. | Avoids temperature spikes and reduces oxidation. |
| Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). | Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.[2] |
| Work-up | Pour the reaction mixture onto crushed ice immediately upon completion. | Rapidly dilutes the acid and quenches the reaction, preventing further side reactions during work-up.[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product from the side products?
A: A combination of techniques is often necessary.
-
Initial Work-up: After quenching on ice, the crude product often precipitates. This solid can be collected by filtration and washed with cold water to remove residual acid.
-
Recrystallization: This is the most effective method for purifying the major crystalline product from isomers and minor impurities. Ethanol or methanol are commonly used solvents.[6] The different solubilities of the isomers at various temperatures allow for their separation.
-
Column Chromatography: If recrystallization fails to separate the isomers effectively, silica gel column chromatography is the method of choice. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures) will typically allow for the separation of the less polar dinitro compound, the starting material, and finally the more polar mononitro-isomers.
Q2: Can I use a milder nitrating agent to improve selectivity?
A: Yes, exploring milder nitrating agents is a valid strategy for optimization, particularly if the standard mixed-acid (HNO₃/H₂SO₄) protocol gives poor results. Milder reagents can sometimes offer different regioselectivity and reduce oxidative side reactions.[2]
Alternative Nitrating Systems:
-
Nitric Acid in Acetic Anhydride: This generates acetyl nitrate in situ, which can be a less aggressive nitrating species.
-
Copper Nitrate in Acetic Anhydride: A common reagent for milder nitrations.
-
Ammonium nitrate with a catalyst: Certain patented methods use ammonium nitrate with a copper catalyst in an acetic acid solution to achieve high yields of specific isomers.[7]
Q3: Is there a way to direct the nitration to a specific position, for example, the 3-position?
A: Achieving high selectivity for a single isomer through direct nitration is difficult. An alternative strategy involves using a "blocking group." For instance, a patented method describes a process to achieve high selectivity for the 3-position.[6] The strategy involves:
-
Sulfonation: First, the o-hydroxyacetophenone is sulfonated. The bulky sulfonic acid group (-SO₃H) is directed to the 5-position (para to the -OH group).
-
Nitration: With the 5-position blocked, nitration is highly directed to the 3-position.
-
Desulfonation: The sulfonic acid group is then removed (e.g., by heating with dilute acid) to yield the desired 2-hydroxy-3-nitroacetophenone.
dot
Caption: Workflow for regioselective nitration using a blocking group.
Part 3: Experimental Protocols
Protocol 1: Controlled Mononitration of o-Hydroxyacetophenone
This protocol is a representative example and should be adapted and optimized based on your specific goals and laboratory safety protocols.
Materials:
-
o-Hydroxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath.
Procedure:
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve o-hydroxyacetophenone (1 equivalent) in concentrated sulfuric acid (approx. 3-4 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.
-
Prepare Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of o-hydroxyacetophenone over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [2]
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot has disappeared.
-
Work-up: Once the reaction is deemed complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice (approx. 10 volumes) with vigorous stirring. A solid precipitate should form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. Perform a recrystallization from a suitable solvent, such as ethanol, to obtain the purified mononitrated product.
Protocol 2: TLC Analysis for Reaction Monitoring
-
Sample Preparation: Carefully take a small aliquot (a drop on the end of a glass pipette) from the reaction mixture and quench it in a vial containing ice and a small amount of ethyl acetate. Shake well. Use the top organic layer for TLC spotting.
-
TLC Plate: Spot the starting material (o-hydroxyacetophenone) as a reference, the co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
References
-
Moodie, R. B., Schofield, K., & Tobin, J. C. (1977). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693. [Link]
- BenchChem. (n.d.). Technical Support Center: Nitration of 2-Methoxyacetophenone. Retrieved from a relevant technical document.
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Chemistry Student. (2022, January 26). Nitration of Phenol (A-Level Chemistry) [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. Retrieved from [Link]
- Rugg, S. (n.d.). Synthesis Lab #10: Nitration of Phenol.
- CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone. (2022).
- CN111072019A - Green synthesis method of 2-hydroxy-3-nitroacetophenone. (2020).
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. (2016).
-
Method For Purification Of 4 Hydroxyacetophenone. (n.d.). Quick Company. Retrieved from [Link]
- CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone. (2023).
-
VPScience.org. (n.d.). Nitration. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- CN105130781A - Preparation method of 2-hydroxyacetophenone. (2015).
- EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone. (2014).
Sources
- 1. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 5. vpscience.org [vpscience.org]
- 6. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 7. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
Pranlukast Synthesis Technical Support Center: A Guide to Optimizing Yields
Welcome to the Technical Support Center for Pranlukast synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic yields, ensuring the integrity and efficiency of your research.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that can arise during the synthesis of Pranlukast, offering explanations for the underlying chemistry and actionable solutions.
Q1: My Claisen condensation to form the chromone precursor is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can I improve this step?
Low yields in the Claisen condensation, a critical step in forming the benzopyranone (chromone) core, often stem from suboptimal reaction conditions or the degradation of starting materials.
Potential Causes:
-
Inappropriate Base Selection: The choice and stoichiometry of the base are crucial. A base that is too weak may not sufficiently deprotonate the acetophenone derivative, while an excessively strong base or prolonged reaction times can promote side reactions. Sodium hydride (NaH) has been shown to be an effective base for this transformation.[1]
-
Enolate Chemistry Issues: Both the ketone and the ester are enolizable, which can lead to self-condensation or other undesired reactions if not properly controlled. Pre-forming the enolate of the acetophenone before adding the diethyl oxalate can improve the reaction's selectivity and yield.[1]
-
Reaction Temperature and Time: Insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of the reactants or products. Performing the condensation at reflux can significantly reduce reaction time while increasing the yield.[1]
-
Purity of Starting Materials: The presence of impurities in the 3-amino-2-hydroxyacetophenone or diethyl oxalate can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[2]
Troubleshooting and Optimization Protocol:
-
Reagent Purity Check:
-
Verify the purity of your 3-amino-2-hydroxyacetophenone and diethyl oxalate using techniques like NMR or HPLC. Impurities can significantly impact the reaction's efficiency.[2]
-
-
Optimize Base and Enolate Formation:
-
Use sodium hydride (NaH) as the base. Add the acetophenone derivative dropwise to a refluxing slurry of NaH in an anhydrous solvent like THF to pre-form the enolate.[1]
-
-
Controlled Reaction Conditions:
-
Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
After the addition of the acetophenone, add the diethyl oxalate slowly to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction with a mild acid.
-
Employ column chromatography for purification to isolate the desired β-keto ester from any unreacted starting materials or byproducts.
-
Q2: I am struggling with the tetrazole ring formation from the nitrile precursor. The reaction is sluggish and the yield is poor. How can I drive this reaction to completion?
The formation of the tetrazole ring via the [2+3] cycloaddition of an azide to a nitrile is a key step that can be challenging. The mechanism involves the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide.[3]
Potential Causes:
-
Insufficient Nitrile Activation: The nitrile group needs to be activated by a Lewis or Brønsted acid to facilitate the cycloaddition. Without proper activation, the reaction will be slow or may not proceed at all.[3][4]
-
Reaction Conditions: Temperature and solvent play a significant role. Many tetrazole syntheses require elevated temperatures to proceed at a reasonable rate.[3] The choice of solvent can also impact the solubility of the reagents and the reaction kinetics.
-
Safety Concerns with Hydrazoic Acid: The in-situ formation of hydrazoic acid (HN₃), a highly toxic and explosive species, is a major safety concern when using sodium azide with an acid. This can limit the practical conditions that can be employed.
Troubleshooting and Optimization Protocol:
-
Effective Nitrile Activation:
-
Optimized Reaction Conditions:
-
Conduct the reaction in a high-boiling polar aprotic solvent like DMF or DMSO to ensure the reagents remain in solution at the required temperature.
-
Heat the reaction mixture to a temperature typically between 100-150 °C, while carefully monitoring for any signs of decomposition.[3]
-
-
Safety Precautions:
-
Always perform this reaction in a well-ventilated fume hood and behind a blast shield due to the potential formation of hydrazoic acid.
-
Consider using safer alternatives to the sodium azide/acid combination where possible, though for this specific transformation, it is a common method.
-
-
Reaction Monitoring and Work-up:
-
Monitor the disappearance of the nitrile starting material by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with dilute acid to precipitate the tetrazole product.[4]
-
Q3: The final amide coupling step between the chromone-tetrazole core and 4-(4-phenylbutoxy)benzoic acid is giving me a low yield. What are the common pitfalls in this amide bond formation?
Amide bond formation is a staple in organic synthesis, but it is not without its challenges. Low yields in this step can be attributed to several factors, from the choice of coupling reagents to the nature of the substrates themselves.
Potential Causes:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) before it can efficiently react with the amine. Incomplete activation is a common reason for low yields.[6]
-
Amine Deactivation: The amino group on the chromone-tetrazole core can be protonated, rendering it non-nucleophilic and unable to participate in the coupling reaction.[6]
-
Side Reactions: The activated carboxylic acid can be susceptible to hydrolysis if water is present in the reaction mixture. Racemization can also be a concern if chiral centers are present.[6]
-
Steric Hindrance: While not a major issue with these specific substrates, significant steric bulk on either the acid or the amine can impede the reaction.[6]
Troubleshooting and Optimization Protocol:
-
Choice of Coupling Reagent:
-
Select a suitable coupling reagent. Common choices include carbodiimides like EDC in combination with an additive like HOBt, or uronium/aminium salts such as HATU.[6]
-
The choice of reagent can significantly impact the reaction rate and the potential for side reactions.
-
-
Reaction Conditions:
-
Use an anhydrous, polar aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base, like DIPEA, to neutralize any acid present and to scavenge the acid produced during the reaction.[6]
-
Pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine.
-
-
Monitoring and Purification:
-
Follow the reaction's progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the coupling byproducts and any remaining water-soluble reagents.
-
Purify the final product using column chromatography or recrystallization to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes of the starting materials for Pranlukast synthesis?
The purity and integrity of your starting materials are paramount for a successful synthesis.[2] Key attributes to consider include:
-
Chemical Purity: Starting materials should be free from significant impurities that could interfere with the reactions or be carried through to the final product.[2][7][8]
-
Structural Integrity: The chemical structure of the starting materials should be confirmed to ensure you are beginning with the correct molecules.
-
Absence of Water: For moisture-sensitive reactions like amide coupling, using anhydrous reagents and solvents is critical to prevent hydrolysis of activated intermediates.[6]
Q: What are the most common impurities found in Pranlukast synthesis and how can they be minimized?
Several process-related impurities can arise during the synthesis of Pranlukast. These can include unreacted starting materials, byproducts from side reactions, and residual solvents.[9] Some known impurities include:
-
Pranlukast 8-Amino Impurity: The unreacted chromone-tetrazole core.[9][10]
-
Pranlukast Benzoic Acid Impurity: The unreacted 4-(4-phenylbutoxy)benzoic acid.[9][10]
-
Degradation Products: Pranlukast can degrade under certain conditions, such as hydrolysis of the amide bond.[9]
To minimize these impurities, it is essential to optimize the reaction conditions at each step to drive the reactions to completion and to employ robust purification methods.
Q: What are the recommended analytical methods for monitoring the progress of Pranlukast synthesis and ensuring the purity of the final product?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final product and quantifying any impurities.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the products and byproducts of a reaction, providing molecular weight information that aids in structure elucidation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and key intermediates.
Visualizing the Troubleshooting Process
To aid in diagnosing issues with low yield, the following decision tree can be used to systematically identify the root cause.
Caption: A decision tree to troubleshoot low yields in Pranlukast synthesis.
Data Summary
| Reaction Step | Common Reagents | Typical Solvents | Key Parameters to Optimize |
| Claisen Condensation | 3-amino-2-hydroxyacetophenone, Diethyl oxalate, Sodium hydride | THF, Ethanol | Base stoichiometry, Temperature, Reaction time |
| Tetrazole Formation | Nitrile precursor, Sodium azide, Ammonium chloride or ZnBr₂ | DMF, DMSO | Catalyst, Temperature, Reaction time |
| Amide Coupling | Chromone-tetrazole amine, 4-(4-phenylbutoxy)benzoic acid, HATU or EDC/HOBt, DIPEA | DMF, DCM | Coupling reagent, Base, Anhydrous conditions |
References
-
An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. PubMed Central. Available at: [Link]
-
Pranlukast Impurities and Related Compound. Veeprho. Available at: [Link]
-
Pranlukast Impurities. SynZeal. Available at: [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. PubMed Central. Available at: [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. Available at: [Link]
-
THE REACTION OF NITRILES WITH HYDRAZOIC ACID: SYNTHESIS OF MONOSUBSTITUTED TETRAZOLES. The Journal of Organic Chemistry. Available at: [Link]
-
An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. ResearchGate. Available at: [Link]
-
Pranlukast-impurities. Pharmaffiliates. Available at: [Link]
-
Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction. PubMed. Available at: [Link]
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. Available at: [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. Available at: [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]
-
First-time exploitation of Pranlukast's intrinsic fluorescence: a novel cetrimide-enhanced spectrofluorimetric platform for pharmaceutical, plasma, and content uniformity analysis. NIH. Available at: [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles. Available at: [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Available at: [Link]
- A kind of new method for preparing high-purity asthma drug Pranlukast. Google Patents.
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
General Methods of Preparing Chromones. ResearchGate. Available at: [Link]
-
Optimization of the synthesis of Pranlukast intermediate. ResearchGate. Available at: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]
-
Synthesis of pranlukast. ResearchGate. Available at: [Link]
-
Maximize Purity, Yield, and Throughput with Improved Fraction Collection. Gilson. Available at: [Link]
-
amide coupling help. Reddit. Available at: [Link]
-
Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. Available at: [Link]
-
-
CLAISEN CONDENSATION. PHARMD GURU. Available at: [Link]
-
- Preparation method of pranlukast. Google Patents.
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]
-
Improvement in purification methods of montelukast intermediate. Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Available at: [Link]
-
Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]
-
Drug Substance Starting Material Selection. Pharmaceutical Technology. Available at: [Link]
-
The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
Sources
- 1. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. pharmtech.com [pharmtech.com]
- 9. veeprho.com [veeprho.com]
- 10. Pranlukast Impurities | SynZeal [synzeal.com]
- 11. First-time exploitation of Pranlukast's intrinsic fluorescence: a novel cetrimide-enhanced spectrofluorimetric platform for pharmaceutical, plasma, and content uniformity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Hydroxy-3-nitrophenyl)ethanone
Welcome to the technical support guide for the purification of 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS 28177-69-7). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to overcome common and complex purification challenges associated with this important chemical intermediate.
Introduction: Understanding the Molecule and Its Challenges
This compound is a key building block, notably in the synthesis of the anti-asthma drug Pranlukast[1]. Its synthesis, most commonly via the direct nitration of 2-hydroxyacetophenone, is deceptively simple. However, the reaction invariably produces a mixture of regioisomers, primarily the desired 3-nitro product and the undesired 1-(2-hydroxy-5-nitrophenyl)ethanone[2][3]. The similar physicochemical properties of these isomers present the primary and most significant purification challenge. This guide will focus on strategies to effectively separate these isomers and address other common issues such as colored impurities and poor crystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28177-69-7 | |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid | [4] |
| Melting Point | 98.5-99.5 °C | [1][5] |
| Solubility | Soluble in ethanol, methanol; less soluble in water | [6] |
| Storage | Store at 2-8°C under an inert atmosphere | [5][7] |
Purification Troubleshooting & FAQs
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My TLC plate shows two spots with very similar Rf values. How can I confirm they are the 3-nitro and 5-nitro isomers and how do I separate them?
Answer:
This is the most frequent challenge. The two spots are almost certainly the desired 3-nitro (ortho to the acetyl group) and the 5-nitro (para to the acetyl group) isomers. The 5-nitro isomer is typically less polar due to the reduced influence of the ortho-hydroxyl group, resulting in a slightly higher Rf value on silica gel.
The Underlying Science: The key to separating these isomers lies in exploiting subtle differences in their polarity and ability to form hydrogen bonds. The 3-nitro isomer, with its hydroxyl and acetyl groups ortho to each other, can form an intramolecular hydrogen bond. This can slightly reduce its interaction with the polar stationary phase compared to the 5-nitro isomer where such intramolecular bonding is not as pronounced, though both are highly polar molecules.
Troubleshooting Workflow:
Caption: Decision workflow for separating isomeric impurities.
Actionable Strategies:
-
Optimize TLC: Before scaling up to a column, perfect the separation on a TLC plate.
-
Solvent System: Start with Hexane:Ethyl Acetate (e.g., 7:3 or 8:2). If separation is poor, switch to a solvent system with different selectivity, such as Dichloromethane:Methanol or Hexane:Diethyl Ether[8]. The goal is to maximize the difference in Rf values (ΔRf). An ideal Rf for the target compound for column chromatography is ~0.35[4].
-
Additives: Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can sometimes sharpen spots of phenolic compounds and improve resolution[9].
-
-
Flash Column Chromatography: This is the most reliable method.
-
Adsorbent: Use a high-quality silica gel with a fine mesh size (230-400 mesh) for better resolution[8].
-
Packing and Loading: Pack the column carefully as a slurry to avoid air bubbles and channels. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Use the optimized solvent system from your TLC analysis. A shallow gradient (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 30%) often yields better results than an isocratic elution.
-
-
Selective Salt Formation: A Chinese patent describes a clever method where the crude mixture is treated with a base like sodium carbonate[10]. The phenolic proton of the 3-nitro isomer is more acidic and may form a salt more readily, which can precipitate or have different solubility, allowing for a physical separation. The isolated salt is then neutralized with acid to recover the purified 3-nitro isomer[10].
Q2: My product is a dark yellow or brown oil that won't crystallize. What's causing this and how can I fix it?
Answer:
An oily product is typically due to the presence of impurities that depress the melting point and inhibit the formation of a crystal lattice. The color often comes from nitrated by-products or residual nitric acid.
Causality:
-
Isomeric Impurities: As discussed in Q1, the 5-nitro isomer is a common culprit.
-
Unreacted Starting Material: Residual 2-hydroxyacetophenone can lead to an oily mixture.
-
Colored By-products: Nitration reactions can produce highly colored, often polymeric, impurities[11]. These are sometimes referred to as "color-forming impurities" like nitroolefins[11][12].
Solutions:
-
Purify First: Do not expect an impure mixture to crystallize well. First, run a column as described in Q1 to isolate the main product.
-
Decolorize: If the purified fractions are still colored, dissolve the material in a suitable solvent (like ethanol or ethyl acetate) and add a small amount of activated carbon (charcoal). Heat the mixture gently for 5-10 minutes, then filter it hot through a pad of Celite to remove the carbon. This is highly effective at adsorbing non-polar, colored impurities[13][14].
-
Induce Crystallization:
-
Ensure your product is pure via TLC.
-
Use a minimal amount of a hot solvent in which the compound has high solubility when hot and low solubility when cold (see Protocol A).
-
Try scratching the inside of the flask with a glass rod at the solvent line.
-
Add a seed crystal from a previously successful batch if available.
-
Cool the solution slowly. A slow cooling process from room temperature to 0-4°C allows for the formation of larger, purer crystals.
-
Q3: After purification, my yield is very low. Where am I losing my product?
Answer:
Low yield can result from issues in the reaction workup or during the purification steps.
Potential Loss Points & Solutions:
-
Workup: When quenching the initial reaction mixture in ice water, ensure sufficient time and agitation for complete precipitation of the crude product.
-
Column Chromatography:
-
Streaking: If the product streaks on the column, it can lead to broad fractions and poor recovery. This can be caused by overloading the column or using a solvent that is too polar for loading.
-
Irreversible Adsorption: Highly polar compounds can sometimes stick irreversibly to silica gel. If this is suspected, try using a less acidic adsorbent like neutral alumina.
-
-
Recrystallization:
-
Using too much solvent: This is the most common mistake. If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved. If this happens, evaporate some of the solvent and try to crystallize again.
-
Crystallizing too quickly: Rapid cooling ("crashing out") can trap impurities and solvent within the crystals, which will lower the melting point and may require another recrystallization, thus reducing the overall yield.
-
Detailed Purification Protocols
Protocol A: Recrystallization for Purity Enhancement
This protocol is intended for material that is already >90% pure (e.g., after column chromatography) to achieve analytical grade purity.
-
Solvent Selection: Based on patent literature, toluene and methanol/water are effective solvent systems[2][14]. Ethanol is also a good candidate. Test solubility on a small scale first.
-
Procedure:
-
Place the crude, semi-pure solid (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., toluene, ~3-5 mL) and heat the mixture gently with stirring (e.g., on a hot plate at 70-80°C).
-
Continue adding small portions of hot solvent until the solid just dissolves completely.
-
(Optional Decolorization Step) If the solution is colored, remove it from the heat, add a spatula tip of activated carbon, swirl, and heat for another 2-3 minutes.
-
(Optional) Filter the hot solution through a pre-warmed filter funnel containing a small plug of cotton or Celite to remove the activated carbon or any insoluble impurities.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Verification: Check the purity by measuring the melting point. It should be sharp and close to the literature value of 98.5-99.5 °C[1][5].
Protocol B: Flash Column Chromatography for Isomer Separation
This protocol provides a robust method for separating the 3-nitro and 5-nitro isomers on a multi-gram scale.
Caption: Standard workflow for flash column chromatography.
-
TLC Analysis: Determine the optimal eluent system. A good starting point is 20-30% Ethyl Acetate in Hexane. Adjust the ratio until the desired 3-nitro isomer has an Rf of approximately 0.3-0.4[4].
-
Column Preparation:
-
For 5g of crude material, use a column with a diameter of ~4-5 cm and fill it with ~150-200g of silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the 5g of crude product in a minimal volume of Dichloromethane (DCM).
-
Add ~10g of silica gel to this solution and evaporate the DCM on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading" and results in much better separation.
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
-
Elution and Collection:
-
Begin eluting with the starting solvent (e.g., 10% EtOAc/Hexane).
-
Collect fractions (e.g., 20-25 mL per fraction).
-
Gradually increase the polarity of the eluent (e.g., to 15%, then 20%, then 25% EtOAc/Hexane). A slow, gradual increase is key to resolving closely-eluting spots.
-
-
Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate and visualize under UV light.
-
Combine all fractions that contain only the pure, lower-Rf spot (the desired 3-nitro isomer).
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified product.
-
References
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). EP2280926B1 - Method for eliminating color forming impurities from nitro compounds.
- Google Patents. (n.d.). CN102007094B - Improved method for eliminating color forming impurities from nitro compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 11, 2026, from [Link]
-
GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved January 11, 2026, from [Link]
-
Witkowski, B., Jain, P., & Gierczak, T. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5651–5663. [Link]
-
ResearchGate. (2016). I'm having trouble separating two overlapping spots on TLC. Any advice? Retrieved January 11, 2026, from [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved January 11, 2026, from [Link]
-
Reddit. (2023). Separating Regioisomers using Preparative TLC. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2016). How to separate two overlapping spots on TLC? Retrieved January 11, 2026, from [Link]
-
Kuujia. (n.d.). Cas no 28177-69-7 (2-Hydroxy-3-nitroacetophenone). Retrieved January 11, 2026, from [Link]
- Patsnap. (n.d.). Preparation method of 2-hydroxy-3-nitroacetophenone.
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved January 11, 2026, from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved January 11, 2026, from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.
Sources
- 1. ACP - Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption [acp.copernicus.org]
- 2. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Buy 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde (EVT-14168971) [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone - Google Patents [patents.google.com]
- 11. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 12. CN102007094B - Improved method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Improving the Regioselectivity of 2-Hydroxyacetophenone Nitration
Welcome to the technical support center for advanced synthetic applications. As Senior Application Scientists, we understand that navigating the complexities of electrophilic aromatic substitution on highly functionalized rings is a significant challenge. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge to help you improve the regioselectivity of 2-hydroxyacetophenone nitration, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals.[1]
The core difficulty in this reaction arises from the dual influence of the substituents on the aromatic ring. The hydroxyl (-OH) group is a potent activating ortho, para-director, while the acetyl (-COCH₃) group is a deactivating meta-director.[2][3] Fortuitously, both groups direct the incoming electrophile to the same positions: 3 (ortho to -OH, meta to -COCH₃) and 5 (para to -OH, meta to -COCH₃). This often results in a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone, making control of regioselectivity paramount.[4][5][6][7]
This guide provides field-proven insights and protocols to help you steer the reaction toward your desired isomer.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is yielding a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. How can I selectively synthesize the 5-nitro isomer?
Answer: Achieving high selectivity for the 5-nitro isomer is generally more straightforward as this position is electronically favored (para to the powerful -OH activating group) and sterically less hindered.[8] Standard mixed-acid nitration conditions often yield the 5-nitro product as the major isomer.[8] However, to maximize its yield and minimize the formation of the 3-nitro isomer, precise control over reaction parameters is crucial.
-
Causality: The hydroxyl group's +M (resonance) effect strongly increases electron density at the para position (C5), making it highly susceptible to electrophilic attack. The transition state leading to the 5-nitro product is lower in energy compared to the sterically congested ortho position (C3).
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C. Lower temperatures increase the selectivity for the thermodynamically more stable para product.[9] Exothermic reactions that are not properly cooled can lead to reduced selectivity.
-
Reagent Addition: Add the nitrating agent (e.g., pre-mixed HNO₃/H₂SO₄) dropwise and slowly to the solution of 2-hydroxyacetophenone. This maintains a low concentration of the nitronium ion at any given moment, preventing runaway reactions and reducing the formation of undesired isomers and byproducts.
-
Solvent and Acid Concentration: While many procedures use sulfuric acid as the solvent, using an inert co-solvent like dichloromethane can sometimes modulate reactivity and improve selectivity.[10][11] The ratio of sulfuric to nitric acid is also critical; a higher concentration of sulfuric acid ensures the complete generation of the nitronium ion (NO₂⁺), driving the reaction efficiently.[12]
-
Question 2: I am specifically targeting 2-hydroxy-3-nitroacetophenone (the ortho isomer), but my yields are consistently low. What advanced strategies can I use to favor nitration at the 3-position?
Answer: Synthesizing the 3-nitro isomer is a significant challenge due to the steric hindrance from the adjacent acetyl group. Standard methods will almost always favor the 5-nitro product. To overcome this, you must employ strategies that override the inherent steric and electronic preferences of the substrate.
-
Causality: The proximity of the bulky acetyl group to the C3 position creates a high-energy transition state for electrophilic attack. Therefore, specialized reagents are needed that can interact with the substrate to direct the nitration to this position.
-
Troubleshooting & Optimization Strategies:
-
Directed Nitration with Metal Nitrates: Certain metal nitrates, such as copper(II) nitrate (Cu(NO₃)₂) or iron(III) nitrate (Fe(NO₃)₃), can act as nitrating agents, often with enhanced ortho-selectivity for phenols.[13][14] The mechanism is believed to involve the formation of a chelate complex between the metal ion and the carbonyl oxygen and phenolic hydroxyl group. This complexation can position the nitrating species preferentially towards the ortho position.
-
Use of Bulky Nitrating Agents: While counterintuitive, sometimes a bulky nitrating agent can favor ortho-substitution through specific transition state interactions, although this is less common for this specific substrate.
-
Blocking/Directing Group Strategy: A multi-step approach can provide unambiguous access to the 3-nitro isomer.
-
First, introduce a bulky blocking group at the 5-position, such as a sulfonyl group (-SO₃H). This is a reversible reaction.
-
With the more reactive 5-position blocked, perform the nitration, which will now be directed to the 3-position.
-
Finally, remove the sulfonyl group (e.g., by heating with dilute acid) to yield the desired 2-hydroxy-3-nitroacetophenone. A patent describes a similar strategy involving sulfonation to direct subsequent nitration.[15]
-
-
Question 3: My reaction is producing a significant amount of a dinitrated byproduct, presumably 2-hydroxy-3,5-dinitroacetophenone. How can I prevent this over-nitration?
Answer: The formation of dinitrated products is a direct consequence of the powerful activating nature of the hydroxyl group.[9] Once the first nitro group is added, the ring is deactivated, but the remaining -OH group can still be sufficient to promote a second nitration under harsh conditions.
-
Troubleshooting Steps:
-
Strict Stoichiometric Control: Use precisely one equivalent of nitric acid relative to the 2-hydroxyacetophenone. Even a small excess can lead to dinitration.
-
Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed. Avoid prolonged reaction times or elevated temperatures, which provide the energy needed to overcome the deactivation of the mono-nitrated ring.[16]
-
Milder Nitrating Agents: Consider using milder, less aggressive nitrating agents. Examples include nitric acid in acetic acid, or metal nitrates, which often have a lower propensity for over-nitration compared to the potent HNO₃/H₂SO₄ mixture.[4][14]
-
Question 4: My reaction mixture turns dark brown or black, and I'm isolating a lot of tar-like material with a low yield of the desired product. What is causing this decomposition?
Answer: This is a classic sign of oxidative decomposition. Phenols are electron-rich and are highly susceptible to oxidation by nitric acid, especially in the presence of nitrous acid (HNO₂) impurities, which can catalyze the process.[17]
-
Causality: Nitric acid is a strong oxidizing agent. It can oxidize the phenol ring, leading to the formation of polymeric, tar-like substances instead of the desired substitution product.
-
Troubleshooting Steps:
-
Use High-Purity Nitric Acid: Ensure your nitric acid is colorless or pale yellow. Brown or red fuming nitric acid contains higher concentrations of nitrogen oxides that promote oxidation.
-
Incorporate a Nitrous Acid Scavenger: Adding a small amount of urea or sulfamic acid to the reaction mixture can help. These compounds react with and destroy any trace amounts of nitrous acid, thereby suppressing oxidative side reactions.
-
Maintain Low Temperatures: Oxidation reactions have a high activation energy. Keeping the reaction temperature strictly at 0 °C or below will significantly slow the rate of decomposition relative to the desired nitration.
-
Protect the Hydroxyl Group: As a last resort, you can protect the highly activating and sensitive hydroxyl group as an ester (e.g., an acetate). The resulting 2-acetoxyacetophenone can then be nitrated. The acetoxy group is still an ortho, para-director but is significantly less activating than a hydroxyl group, which reduces the risk of both oxidation and dinitration.[18] The protecting group can be easily removed by hydrolysis after the nitration step.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic effects that make regioselectivity in 2-hydroxyacetophenone nitration a challenge?
A1: The challenge is rooted in the interplay between resonance and inductive effects of the two substituents.
-
Hydroxyl (-OH) Group: This is a strongly activating group. Its lone pairs of electrons on the oxygen atom are delocalized into the benzene ring through resonance (+M effect). This significantly increases the electron density at the ortho (C3) and para (C5) positions, making them highly attractive to the NO₂⁺ electrophile.[3]
-
Acetyl (-COCH₃) Group: This is a deactivating group. The carbonyl is strongly electron-withdrawing through both resonance (-M effect) and induction (-I effect). It pulls electron density out of the ring, making the reaction slower than with benzene. This deactivation is most pronounced at the ortho and para positions relative to the acetyl group, which leaves the meta positions (C3 and C5) as the least deactivated and therefore the preferred sites of attack.[2][19]
Since both groups direct the incoming electrophile to the same two positions (3 and 5), a mixture is the default outcome unless specific reaction conditions are used to favor one over the other.
Caption: Logical relationship of substituent effects.
Q2: What is the precise role of sulfuric acid in the common "mixed acid" nitration protocol?
A2: In a mixed acid nitration, sulfuric acid (H₂SO₄) serves as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid (HNO₃). Nitric acid alone is generally not a strong enough electrophile to react efficiently with deactivated or moderately activated aromatic rings.[12] Sulfuric acid is a stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, turning it into a good leaving group (H₂O). The subsequent loss of water generates the linear and highly electrophilic nitronium ion.[16][20]
Caption: Mechanism of nitronium ion formation.
Q3: Are there "greener" or more selective nitration methods available that avoid using a large excess of strong acids?
A3: Yes, significant research has been dedicated to developing more environmentally benign and selective nitration protocols. These methods often improve safety and simplify waste disposal.
-
Metal Nitrate Reagents: As mentioned in the troubleshooting section, various metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃·9H₂O, Bi(NO₃)₃) can serve as effective nitrating agents in organic solvents like acetonitrile, often under neutral or milder conditions than mixed acid.[13][14]
-
Solid-Supported Reagents: Reagents like clay-supported cupric nitrate ("Claycop") have shown high ortho-selectivity for the nitration of phenol, although the reagent can be expensive.[17]
-
Heterogeneous Catalysis: Using solid acid catalysts like zeolites can promote regioselective nitration. The defined pore structure of zeolites can impart "shape selectivity," favoring the formation of the less bulky para isomer by sterically hindering the formation of the ortho isomer within its channels.[21]
-
Phase-Transfer Catalysis: Nitration can be performed in biphasic systems using phase-transfer catalysts, which can improve selectivity and reaction control by mediating the transfer of reactants between an aqueous and an organic phase.[22][23]
Comparative Data on Nitrating Systems for Phenols
The choice of nitrating agent is arguably the most critical factor in controlling regioselectivity. The table below summarizes the performance of various systems for the nitration of phenol, which serves as a useful model for 2-hydroxyacetophenone.
| Nitrating System | Conditions | Ortho:Para Ratio | Typical Combined Yield | Reference |
| Dilute HNO₃ in CCl₄ | Room Temp | 1:2.3 | ~61% | [17] |
| NaNO₃ / H₂SO₄ | Not specified | 1.4:1 | ~61% | [17] |
| Clay-supported Cu(NO₃)₂ | Reflux in Hexane | 13:1 | ~92% | [17] |
| Fe(NO₃)₃·9H₂O | CH₃CN, 90 °C | Highly ortho-selective | Moderate to Good | [13] |
| NaNO₃ / NaHSO₄·H₂O / wet SiO₂ | CH₂Cl₂, Room Temp | 1:1.1 | 82% | [24] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Hydroxy-5-nitroacetophenone (Para-selective)
This protocol is adapted from standard mixed-acid procedures favoring the thermodynamically stable para-isomer.[8]
-
Preparation of Nitrating Mixture: In a dry dropping funnel, carefully and slowly add concentrated nitric acid (6.3 g, 0.1 mol) to chilled (0 °C) concentrated sulfuric acid (19.6 g, 0.2 mol). Keep the mixture cooled in an ice-water bath.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel, dissolve 2-hydroxyacetophenone (13.6 g, 0.1 mol) in concentrated sulfuric acid (30 mL). Cool the solution to 0 °C using an ice-salt bath.
-
Nitration: Add the nitrating mixture dropwise to the stirred acetophenone solution over 1 hour. Critically, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product. The crude product is primarily 2-hydroxy-5-nitroacetophenone.[25][26]
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the pure 5-nitro isomer.
Protocol 2: Attempted ortho-Selective Synthesis of 2-Hydroxy-3-nitroacetophenone
This protocol is based on methodologies using metal nitrates, which have been shown to favor ortho-nitration in phenolic systems.[13][14]
-
Reaction Setup: To a solution of 2-hydroxyacetophenone (1.36 g, 10 mmol) in acetonitrile (50 mL) in a round-bottom flask, add copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (2.42 g, 10 mmol).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction progress by TLC.
-
Reaction Completion: After 4-6 hours (or upon consumption of starting material), cool the reaction mixture to room temperature.
-
Work-up: Evaporate the acetonitrile under reduced pressure. Add 50 mL of dichloromethane and 50 mL of water to the residue. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product mixture.
-
Purification: The 3-nitro and 5-nitro isomers must be separated by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[4] The 3-nitro isomer is generally the more challenging one to isolate in high purity.
References
-
PrepChem.com. Synthesis of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
-
Brainly.com. The nitration of 2-hydroxyacetophenone results in two products. Available from: [Link]
- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
-
SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available from: [Link]
-
Chegg.com. Proton NMR from the Nitration of 2'-hydroxyacetophenone. Available from: [Link]
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Available from: [Link]
-
Taylor & Francis Online. Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. Synthetic Communications. Available from: [Link]
-
Quora. What are the other nitrating mixtures other than sulphuric acid & nitric acid?. Available from: [Link]
- Google Patents. Method for the nitration of phenolic compounds.
- Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. Available from: [Link]
-
ResearchGate. A practical approach for regioselective mono-nitration of phenols under mild conditions. Available from: [Link]
-
ACS Publications. Biocatalytic Strategies for Nitration Reactions. JACS Au. Available from: [Link]
-
ResearchGate. Regioselective nitration of aromatics under phase-transfer catalysis conditions. Available from: [Link]
-
ResearchGate. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Available from: [Link]
-
Chemistry Stack Exchange. How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution?. Available from: [Link]
-
NIH National Library of Medicine. Nitration Of Phenols Under Mild And Heterogeneous Conditions. Available from: [Link]
-
ChemTalk. Directing Effects. Available from: [Link]
-
Indian Academy of Sciences. Regioselective nitration of aromatic substrates in zeolite cages. Available from: [Link]
-
Vancouver Island University. Substituent Effects in Electrophilic Substitutions. Available from: [Link]
- Google Patents. Method for preparing 2-hydroxy-3-aminoacetophenone.
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Available from: [Link]
-
NIH National Library of Medicine. Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Available from: [Link]
-
Mol-Instincts. 2-Hydroxy-5-nitroacetophenone 1450-76-6. Available from: [Link]
-
Chemistry Steps. Nitration of Benzene. Available from: [Link]
-
Chegg.com. The nitration of 2-hydroxy acetophenone results in two products. Available from: [Link]
-
Royal Society of Chemistry. Mechanism of nitric acid oxidation of acetophenone. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Chegg.com. You will be assigned the proton NMR from the Nitration of 2'-hydroxyacetophenone. Available from: [Link]
-
Patsnap. Preparation method of 2-hydroxy-3-nitroacetophenone. Available from: [Link]
-
Wiley Online Library. Nitration and aromatic reactivity. Available from: [Link]
-
YouTube. Aromatic Nitration Mechanism. Available from: [Link]
-
Chemistry Steps. Ortho, Para, Meta Directors. Available from: [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]
-
Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link]
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Technical Support Center: Overcoming Common Issues in Chromone Synthesis from 2-Hydroxyacetophenones
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for chromone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of chromone scaffolds from 2-hydroxyacetophenones. The chromone ring system is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] However, its synthesis can be fraught with challenges, from low yields to the formation of persistent impurities.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights in a direct question-and-answer format to help you optimize your reactions and achieve your target molecules efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured to address the most pressing issues encountered in the lab.
Section 1: Low or No Product Yield
Low yields are one of the most common and frustrating issues in chromone synthesis. The cause can range from suboptimal reaction conditions to the inherent reactivity of the substrate.[4][5]
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the first things I should check?
A1: When facing low yields, a systematic review of your reaction parameters is the most effective approach.
-
Reaction Conditions (Temperature & Time): Many classical chromone syntheses, like the Kostanecki-Robinson or Baker-Venkataraman, require prolonged heating.[4] If your temperature is too low, the reaction may not proceed; if it's too high or heated for too long, you risk decomposition of starting materials or products. The electronic nature of your substituents plays a key role; electron-withdrawing groups on the 2-hydroxyacetophenone often require more forcing conditions.[5]
-
Catalyst Choice and Quality: The choice between acid and base catalysis is critical and depends entirely on the synthetic route.[4]
-
Acid Catalysis: Most cyclization steps to form the pyrone ring are acid-catalyzed (e.g., H₂SO₄, HCl, PPA).[3][6] Ensure your acid is of sufficient concentration and not degraded.
-
Base Catalysis: The Baker-Venkataraman rearrangement requires a strong base (e.g., KOH, NaH) to generate the necessary enolate.[4][7] The quality and stoichiometry of the base are paramount.
-
-
Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is a powerful technique for improving chromone synthesis. It often leads to dramatically reduced reaction times and higher yields by promoting efficient and uniform heating.[8][9][10][11] For instance, a Baker-Venkataraman rearrangement and cyclization can see yields of 50-82% with microwave irradiation, often with a significant reduction in reaction time compared to conventional heating.[4]
Q2: I am attempting a Kostanecki-Robinson reaction, but the yield of my desired chromone is very poor. What is going wrong?
A2: The Kostanecki-Robinson reaction, while versatile, is notorious for side reactions that compete with the main pathway, directly impacting your yield.[1] The most common issue is the formation of coumarins as alternative cyclization products.[4][12] This is particularly prevalent when using aliphatic anhydrides.[1][4] The reaction proceeds through O-acylation, followed by an intramolecular condensation.[12] Depending on which enolate forms and how cyclization occurs, the reaction can branch to form either the desired chromone or a coumarin. To favor chromone formation, careful control of the reaction temperature and the specific anhydride used is critical.[4] Additionally, incomplete acylation or cyclization can leave you with a mixture of intermediates, further reducing the isolated yield of the final product.[4]
Q3: My Baker-Venkataraman rearrangement seems to be the problem. How can I ensure the initial 1,3-diketone intermediate is formed correctly?
A3: The Baker-Venkataraman rearrangement is a two-part process: the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by an acid-catalyzed cyclization.[7][13] Success hinges on the first step. The mechanism involves the formation of an enolate by a base, which then attacks the ester carbonyl.[7][14]
-
Base Strength and Stoichiometry: A sufficiently strong base, like powdered KOH or NaH, is required to deprotonate the α-carbon of the ketone.[4][14] Ensure you are using at least 3 equivalents of a strong base.
-
Solvent: Anhydrous solvents like pyridine are typically used.[4] Water will quench the enolate and halt the reaction.
-
Confirmation of Intermediate: Before proceeding to the acid-catalyzed cyclization, it is wise to confirm the formation of the 1,3-diketone intermediate via Thin Layer Chromatography (TLC). The intermediate will have a different Rf value than the starting ester. Once the rearrangement is complete, careful acidification will lead to the cyclization and formation of the chromone.[4]
Section 2: Formation of Impurities and Byproducts
The presence of side products complicates purification and reduces the overall efficiency of the synthesis.
Q4: My final product is contaminated with significant impurities. How can I identify and minimize them?
A4: Impurity formation is a common challenge.[4] Beyond the coumarins seen in the Kostanecki-Robinson reaction, other potential byproducts include:
-
Unreacted Starting Material: This often indicates that the reaction conditions were not optimal (e.g., temperature too low, reaction time too short, or catalyst inefficient).
-
Partially Reacted Intermediates: For multi-step syntheses like the Baker-Venkataraman, you may isolate the intermediate 1,3-diketone if the final acid-catalyzed cyclization is incomplete.[4]
-
Self-Condensation Products: Aldehydes or ketones used in the synthesis can sometimes self-condense, especially under basic conditions.[4]
Minimization Strategies:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. Using a slight excess of one reagent can sometimes drive the reaction to completion, but a large excess can lead to side reactions.[4]
-
Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, leading to a cleaner product profile.[4]
-
Purification: Do not underestimate the importance of robust purification. Column chromatography is often necessary to separate the desired chromone from structurally similar byproducts. Recrystallization can also be highly effective if a suitable solvent system is found.[4]
Section 3: Issues with Specific Methodologies
Q5: I need to synthesize a 3-formylchromone using the Vilsmeier-Haack reaction. What are the critical parameters for success?
A5: The Vilsmeier-Haack reaction is an excellent and highly efficient one-step method for producing 3-formylchromones from 2-hydroxyacetophenones.[15][16] The key is the correct preparation and handling of the Vilsmeier reagent (a chloroiminium salt).
-
Reagent Preparation: The reagent is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[15] This step is exothermic and must be performed at low temperatures (0-5 °C) with vigorous stirring to prevent degradation.[16]
-
Reaction Mechanism: The reaction involves a double formylation of the 2-hydroxyacetophenone, followed by an intramolecular cyclization and dehydration to yield the final product.[15][16]
-
Workup: The reaction is quenched by carefully pouring the mixture into a large volume of crushed ice with stirring.[15][16] This hydrolyzes the reaction intermediates and causes the crude 3-formylchromone product to precipitate, allowing for easy collection by filtration.[16]
Quantitative Data Summary
Optimizing your reaction often involves comparing different conditions. The following tables summarize reported yields to aid in your experimental design.
Table 1: Comparison of Conventional vs. Microwave-Assisted Baker-Venkataraman Rearrangement for Trifluoromethylated 4H-Chromones [4]
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux) | ~4-5 hours | 60-82 |
| Microwave Irradiation | ~2-2.5 hours | 50-80 |
As shown, microwave irradiation can provide comparable yields in about half the reaction time.
Table 2: Yields of Chromone-2-carboxylic Acids via Microwave-Assisted Synthesis with Varying Substituents on 2'-Hydroxyacetophenone [8]
| 2'-Hydroxyacetophenone Substituent | Product Yield (%) |
| 5'-Bromo | 87 |
| 5'-Chloro | 71 |
| 5'-Methyl | 64 |
| 4'-Methoxy | 81 |
| 5'-Methoxy | 93 |
| 3',5'-Dibromo | 54 |
This data illustrates the electronic effect of substituents on the starting material, with electron-donating groups (like methoxy) generally giving higher yields.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific substrates is likely required.
Protocol 1: Synthesis of a Chromone via Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization [4]
Step 1: Baker-Venkataraman Rearrangement
-
To a solution of the starting 2-acyloxyacetophenone (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents).
-
Heat the reaction mixture at 50 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the 1,3-diketone intermediate.
-
Filter the solid, wash thoroughly with water, and dry. This intermediate can often be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude 1,3-diketone from Step 1 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the formation of the chromone is complete.
-
Cool the reaction mixture and pour it into ice water to precipitate the crude chromone.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Synthesis of a 3-Formylchromone via the Vilsmeier-Haack Reaction [16]
-
Set up a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer in an ice-salt bath.
-
Add anhydrous DMF (3 equivalents) to the flask.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise, ensuring the internal temperature is maintained between 0-5 °C. Stir for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to 60-70 °C for 2-4 hours. Monitor progress by TLC.
-
Carefully pour the cooled reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. Purify by column chromatography or recrystallization as needed.
Mechanistic Diagrams & Workflows
Visualizing the reaction pathways can aid in understanding and troubleshooting.
Caption: Baker-Venkataraman Rearrangement and Cyclization Workflow.
Caption: Competing pathways in the Kostanecki-Robinson Reaction.
Caption: A general workflow for troubleshooting common synthesis issues.
References
- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of flavones. Journal of the Chemical Society (Resumed), 1381.
- BenchChem (2025). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis. BenchChem.
- BenchChem (2025). Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. BenchChem.
- BenchChem (2025). Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction. BenchChem.
- Alfa Chemistry.
- Sirieix, J., et al. (2018). Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Organic Letters.
- Name Reactions. Baker-Venkatraman Rearrangement. University of Cambridge.
- BenchChem (2025). How to avoid common pitfalls in chromone synthesis. BenchChem.
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Matos, M. J., et al. (2015). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. [Link]
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Wikipedia. Kostanecki acylation. Wikipedia. [Link]
-
Fridén-Saxin, M., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry. [Link]
-
Fridén-Saxin, M., et al. (2009). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. Journal of Organic Chemistry. [Link]
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Fridén-Saxin, M., et al. (2009). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. Semantic Scholar. [Link]
- BenchChem (2025).
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Auti, P. S., et al. (2023). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. ResearchGate. [Link]
-
All Chemistry (2021). BAKER-VENKATARAMAN REARRANGEMENT. YouTube. [Link]
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Fridén-Saxin, M., et al. (2009). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. Europe PMC. [Link]
- Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
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Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. Tutorsglobe.com. [Link]
- Patel, K. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive.
- BenchChem (2025). Technical Support Center: Synthesis of Substituted Chromones. BenchChem.
-
Gaspar, A., et al. (2014). General Methods of Preparing Chromones. ResearchGate. [Link]
-
Sridevi, C., et al. (2010). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. Semantic Scholar. [Link]
-
Fridén-Saxin, M., et al. (2009). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. Gothenburg University Publications. [Link]
-
Kumar, D., et al. (2014). Synthesis of chromones (2a–2d). ResearchGate. [Link]
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Organic Chemistry Portal. Synthesis of Chromanones and Flavanones. . [Link]
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Organic Chemistry Portal. Synthesis of Chromones and Flavones. . [Link]
-
Li, J., et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Taylor & Francis Online. [Link]
-
Al-Fahad, A., et al. (2024). Synthesis of chromone derivatives. ResearchGate. [Link]
-
Li, J., et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Taylor & Francis Online. [Link]
-
Nayak, S., et al. (2025). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. ResearchGate. [Link]
-
International Journal of Modern Research in Engineering and Technology. (2018). Chromone As A Versatile Nucleus. ijmrset.com. [Link]
-
Janfalk Carlsson, A., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC. [Link]
- Kress, T. J. (1997). Syntheses based on 2-hydroxyacetophenone.
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- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS: 28177-69-7)
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support resource for 1-(2-Hydroxy-3-nitrophenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile nitroaromatic ketone intermediate. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document moves beyond simple data sheets to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this compound, ensuring its stability and optimal performance in your applications.
Compound Profile & Key Properties
A foundational understanding of the physicochemical properties of this compound is the first step in ensuring its proper handling. The presence of a phenolic hydroxyl group, a nitro group, and a ketone moiety on the same aromatic ring dictates its reactivity and stability profile.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Hydroxy-3-nitroacetophenone | [2][3][4] |
| CAS Number | 28177-69-7 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Yellow to brown solid | [2][3] |
| Melting Point | 98.5-99.5 °C | [2][3] |
| Purity | Typically ≥98% | |
| InChIKey | XQZGSPSZLMKODN-UHFFFAOYSA-N | [2][3] |
Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common queries and challenges encountered during the lifecycle of the compound in a research setting.
Q1: What are the definitive long-term storage conditions for solid this compound?
A1: For maximal long-term stability, the solid compound must be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[1][2][3] The container should be tightly sealed and kept in a dry, dark place.
-
Expert Rationale: The combination of a phenolic hydroxyl group and an electron-withdrawing nitro group makes the molecule susceptible to degradation. The primary concerns are:
-
Oxidation: The phenolic group can be oxidized, especially when exposed to air and light. This is often observed as a darkening of the material over time.
-
Hydrolysis/Moisture: While the compound is a solid, ambient moisture can adsorb onto the surface and may promote slow degradation over extended periods.
-
Inert Atmosphere: This is the most critical factor. Replacing air with an inert gas like argon minimizes oxidative pathways, preserving the compound's purity for months to years. While some suppliers may list storage at ambient temperatures (10-25°C), this should be considered suitable only for short-term transit or storage, not for maintaining long-term analytical-grade purity.
-
Q2: My solid compound has darkened from a pale yellow to a brownish color. Is it still viable for my synthesis?
A2: A significant color change is a visual indicator of potential degradation. While the compound may still be predominantly intact, the presence of colored impurities suggests that a purity check is warranted before use.
-
Trustworthiness through Self-Validation:
-
Melting Point Analysis: Perform a melting point determination. A broadened range or a depression from the literature value (98.5-99.5 °C) indicates the presence of impurities.[2][3]
-
Thin-Layer Chromatography (TLC): Run a TLC against a reference standard if available. The appearance of new, lower Rf spots or streaking is a clear sign of degradation.
-
Decision: For high-stakes experiments, such as drug discovery screening or GMP synthesis, using a discolored batch without re-qualification is not recommended. For general synthetic exploration, its usability depends on the tolerance of the subsequent reaction to minor impurities.
-
Q3: How should I prepare solutions? I'm having trouble with solubility.
A3: The compound's polarity is intermediate. It is generally not soluble in water but should be soluble in many common organic solvents. A systematic approach is best.
-
Expert Rationale: The molecule has both polar (hydroxyl, nitro) and non-polar (aromatic ring, methyl ketone) regions. Solvent selection should balance these characteristics.
-
Recommended Solvents (in order of likely effectiveness):
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Ethyl Acetate
-
Methanol or Ethanol (may require gentle warming)
-
-
For a robust method to find the right solvent and concentration, refer to Protocol 4.2: Small-Scale Solubility Testing below. Avoid solvents with which the compound is incompatible, such as strong bases.[5][6]
Q4: I've made a 10 mM stock solution in DMSO. How should I store it, and for how long is it stable?
A4: Solution-state stability is inherently lower than solid-state stability. Stock solutions should be stored frozen, aliquoted, and protected from light.
-
Storage Protocol:
-
Aliquot: Dispense the stock solution into multiple single-use vials. This is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Temperature: Store at -20°C for short-to-medium term (weeks) or -80°C for long-term (months) .
-
Light Protection: Use amber vials or wrap clear vials in foil.
-
-
Expert Rationale: While DMSO is an excellent solvent, it is not a preservative. At room temperature, slow degradation can still occur. Freezing the solution dramatically slows the kinetic motion of molecules, inhibiting degradation pathways. Aliquoting ensures that the main stock is not temperature-cycled, which can cause water condensation and compromise the entire batch.
Q5: What are the primary chemical incompatibilities and degradation pathways?
A5: The compound is primarily incompatible with strong oxidizing agents and strong bases .[5][6] Understanding the potential degradation pathways helps in designing robust experimental conditions.
-
Key Pathways:
-
Base-Catalyzed Reactions: Strong bases will deprotonate the acidic phenolic hydroxyl group (pKa ≈ 7.3).[2][3] The resulting phenoxide is highly activated and can undergo unwanted side reactions or decomposition.
-
Oxidative Degradation: The phenol is susceptible to oxidation, leading to quinone-like structures or polymeric materials, which are often highly colored.
-
Photochemical Degradation: Aromatic nitro compounds can be sensitive to UV light. While typically less of a concern on the benchtop, prolonged exposure should be avoided.
-
Below is a diagram illustrating these potential degradation routes.
Caption: Potential routes of chemical degradation for the title compound.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Action & Rationale |
| Inconsistent or non-reproducible experimental results. | Compound degradation due to improper storage or handling of stock solutions. | 1. Verify Purity: Perform a melting point or TLC analysis on the solid material. 2. Prepare Fresh: Discard old stock solutions and prepare a fresh solution from solid material confirmed to be pure. 3. Review History: Check the storage history of the solid. If it was not stored at 2-8°C under inert gas, consider ordering a fresh batch. |
| Solid material is difficult to dissolve, even in DMSO or DMF. | 1. Incorrect solvent choice for the desired concentration. 2. The material may have degraded into less soluble polymeric impurities. | 1. Follow Protocol 4.2: Systematically test solubility. 2. Apply Gentle Energy: Use gentle warming (not exceeding 40-50°C) or sonication in an ultrasonic bath to aid dissolution. 3. Check for Insoluble Matter: If a significant amount of material remains undissolved, it may be an impurity. Centrifuge the solution and use the supernatant, but note that the actual concentration may be lower than calculated. |
| A freshly prepared solution is colored, not pale yellow. | The solid starting material has already undergone partial degradation. | For sensitive applications, do not proceed. The colored impurities could interfere with your reaction or assay. Obtain a new, high-purity lot of the compound. For less sensitive applications, you may proceed with caution, but be aware that side reactions are possible. |
Protocols & Workflows
Protocol 4.1: Recommended Procedure for Handling and Weighing
This protocol minimizes exposure to atmospheric oxygen and moisture.
-
Preparation: Allow the sealed container of this compound to warm to room temperature for at least 30-60 minutes before opening. This prevents water condensation on the cold solid.
-
Inert Environment: If possible, perform weighing inside a glove box or glove bag with a nitrogen or argon atmosphere.
-
Rapid Weighing: If a glove box is unavailable, open the container, quickly weigh the desired amount into a tared vial, and immediately and tightly reseal the main container.
-
Purge Headspace: Before re-storing, gently flush the headspace of the main container with dry argon or nitrogen to displace air.
-
Storage: Promptly return the main container to 2-8°C storage.[1][2]
Protocol 4.2: Small-Scale Solubility Testing
This self-validating protocol helps determine the best solvent for your required concentration.
-
Setup: Weigh approximately 1-2 mg of the compound into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add the test solvent (e.g., DMSO) dropwise using a micropipette. For a 2 mg sample, adding 110 µL of solvent would target a 100 mM concentration (MW=181.15).
-
Observation: After each addition, cap the vial and vortex for 10-20 seconds. Observe if the solid dissolves completely.
-
Energy Input: If not fully dissolved, try gentle warming (to ~40°C) or sonication for 5-10 minutes.
-
Documentation: Record the solvent and the final concentration at which complete dissolution occurred. Repeat for other candidate solvents. This provides an empirical basis for preparing your final stock solution.
Workflow for New Compound Batch Qualification
The following diagram outlines the logical workflow for receiving and handling a new batch of the compound to ensure experimental integrity.
Caption: Decision workflow for qualifying and handling a new compound lot.
References
-
PubChem. (n.d.). 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. Retrieved from [Link]
-
GM Chemical. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 1-(2,3,4-Trihydroxyphenyl)ethanone. Retrieved from [Link]
Sources
- 1. 28177-69-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
- 3. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
- 4. gmchemic.com [gmchemic.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(3-Nitrophenyl)ethanone(121-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Technical Support Center: By-product Analysis in the Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone. As a crucial intermediate in the synthesis of pharmaceuticals like Pranlukast, an anti-asthma drug, achieving high purity and yield is paramount.[1][2] This document addresses common challenges, focusing on the identification, control, and analysis of synthesis by-products through a practical, question-and-answer format.
Section 1: Understanding By-product Origins
The formation of by-products is intrinsically linked to the chosen synthetic route. The most prevalent method for synthesizing this compound is the direct nitration of 2'-hydroxyacetophenone.[3][4][5] Understanding the underlying reaction mechanisms is the first step in effective troubleshooting.
Primary Synthetic Route: Electrophilic Nitration of 2'-Hydroxyacetophenone
In this reaction, the starting material, 2'-hydroxyacetophenone, possesses two substituents on the benzene ring: a hydroxyl group (-OH) and an acetyl group (-COCH₃). Their electronic effects dictate the position of the incoming nitro group (-NO₂).
-
Hydroxyl (-OH) group: A powerful activating group that directs electrophiles to the ortho and para positions (positions 3 and 5 relative to the hydroxyl group).
-
Acetyl (-COCH₃) group: A moderately deactivating group that directs electrophiles to the meta position (position 5 relative to the acetyl group).
The synergistic and sometimes competing nature of these directing effects is the primary origin of isomeric by-products.
Sources
- 1. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 2. gmchemic.com [gmchemic.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
- 5. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
Optimization of reaction conditions for the synthesis of Pranlukast
Welcome to the technical support center for the synthesis of Pranlukast. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important leukotriene receptor antagonist. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your experiments.
Overview of Pranlukast Synthesis
Pranlukast, chemically known as N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)-benzamide, is a complex molecule requiring a multi-step synthesis.[][2][3] A common and effective synthetic strategy involves the condensation of two key intermediates: 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-phenylbutoxy)benzoic acid or its activated derivative.[4][5] The successful execution of this synthesis hinges on the careful control of reaction conditions at each step to maximize yield and purity.
Caption: General synthetic strategy for Pranlukast.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Pranlukast in a question-and-answer format.
Question 1: My yield in the final amide coupling step is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the final condensation between 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and activated 4-(4-phenylbutoxy)benzoic acid are a common challenge. Several factors can contribute to this issue:
-
Inefficient Activation of the Carboxylic Acid: The conversion of 4-(4-phenylbutoxy)benzoic acid to a more reactive species (e.g., an acid chloride or an activated ester) is critical.[6][7]
-
Causality: The direct amidation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which can lead to degradation. An activating agent converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
-
Troubleshooting:
-
Acid Chloride Formation: Using thionyl chloride (SOCl₂) or oxalyl chloride is a common method.[7][8] Ensure the complete removal of excess activating agent before adding the amine, as it can react with the amine and reduce the yield.[7] The reaction temperature for this step can range from room temperature to 75°C.[6][9]
-
Coupling Reagents: Consider using peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents can lead to cleaner reactions and milder conditions.
-
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Causality: The solvent must be inert to the reactants and facilitate their dissolution. The temperature needs to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause decomposition of reactants or products. A base is often required to neutralize the acid byproduct (e.g., HCl from acid chloride) and to deprotonate the amine, increasing its nucleophilicity.
-
Troubleshooting:
-
Solvent: Aprotic solvents like dichloromethane (DCM), toluene, or dimethylformamide (DMF) are generally suitable.[4][6][7]
-
Base: Pyridine or triethylamine are commonly used as acid scavengers.[4][7] The choice of base can influence the reaction rate and side product formation.
-
Temperature: The reaction is often carried out at room temperature after the initial activation step.[7] However, gentle heating may be necessary in some cases. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.
-
-
-
Purity of Intermediates: Impurities in either the amine or the carboxylic acid intermediate can interfere with the reaction.[10]
-
Causality: Impurities can consume reactants, inhibit the catalyst (if used), or lead to the formation of side products that are difficult to separate from the desired product.
-
Troubleshooting: Ensure both key intermediates are of high purity before proceeding with the final coupling step. Recrystallization or column chromatography may be necessary for purification.
-
Question 2: I am observing a significant side product in the formation of the tetrazole ring. How can I minimize its formation?
Answer:
The formation of the tetrazole ring from a nitrile precursor using sodium azide is a crucial step.[6][11] The most common issue is incomplete reaction or the formation of isomeric byproducts.
-
Reaction Conditions for Tetrazole Formation:
-
Causality: The [3+2] cycloaddition of an azide to a nitrile is a well-established method for tetrazole synthesis.[12] The reaction rate and selectivity can be influenced by catalysts, solvents, and temperature.
-
Troubleshooting:
-
Catalyst: Lewis acids like zinc salts can catalyze the reaction, allowing it to proceed under milder conditions and with higher yields.[13] Ammonium chloride is also commonly used.[6]
-
Temperature: The reaction is typically heated to drive it to completion.[6][11] A temperature range of 70-75°C is often employed.[7]
-
Quenching: After the reaction, it is important to quench any excess azide, which is toxic and potentially explosive. This is often done by adding sodium nitrite under acidic conditions.[7]
-
-
-
Potential for Isomer Formation:
-
Causality: Depending on the substituents on the nitrile, there is a possibility of forming regioisomers of the tetrazole.
-
Troubleshooting: Careful control of reaction conditions can favor the formation of the desired isomer. Characterization by NMR and comparison with literature data are essential to confirm the structure of the product.
-
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude Pranlukast?
A1: The purification of crude Pranlukast is critical to meet pharmaceutical standards. A combination of techniques is often employed:
-
Recrystallization: Toluene is a suitable solvent for the recrystallization of Pranlukast, yielding a white solid.[9] A mixture of DMF and ethanol can also be used.[7]
-
Washing: Washing the crude product with dilute hydrochloric acid and then water can help remove basic impurities and inorganic salts.[7]
-
Chromatography: For removing closely related impurities, column chromatography may be necessary, although this is less ideal for large-scale production.
Q2: How can I ensure the stability of the 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran intermediate?
A2: This intermediate, containing both an amino group and a tetrazole ring, can be sensitive to degradation.[10]
-
Storage: It is best to store this intermediate under an inert atmosphere (nitrogen or argon) at low temperatures to prevent oxidation of the amino group.
-
Handling: Avoid prolonged exposure to strong acids or bases, as these can potentially affect the stability of the heterocyclic rings. For the final coupling reaction, it is often generated and used in the subsequent step without prolonged storage.
Q3: Are there any alternative catalysts for the tetrazole formation step?
A3: While zinc salts and ammonium chloride are common, other catalysts have been reported for the synthesis of tetrazoles from nitriles.[13] These include other Lewis acids and heterogeneous catalysts. The choice of catalyst can impact reaction time, temperature, and yield. A screening of different catalysts could be a valuable optimization step.
Data Summary
| Step | Reactants | Reagents/Conditions | Typical Yield | Reference |
| Intermediate A Synthesis | 3-Amino-2-hydroxyacetophenone, Ethyl tetrazole-5-carboxylate | Cyclization | 70% | [9] |
| Intermediate B Synthesis | 1-Bromo-4-phenylbutane, p-Hydroxybenzoic acid methyl ester | K₂CO₃, DMF, Toluene, reflux | 85% (for the bromination step) | [9] |
| Final Amidation | Intermediate A, Intermediate B (as acid chloride) | Pyridine, DCM, room temperature | 85% | [9] |
| Tetrazole Formation | 2-cyano-8-nitro-1- benzopyran-4-one | Sodium azide, ammonium chloride, DMF, heat | High | [6][11] |
Detailed Experimental Protocols
Protocol 1: Optimized Final Amide Coupling
-
Activation of 4-(4-phenylbutoxy)benzoic acid:
-
To a solution of 4-(4-phenylbutoxy)benzoic acid (1.0 eq) in dry toluene (10 volumes), add a catalytic amount of DMF (0.02 eq).
-
Slowly add thionyl chloride (1.2 eq) at room temperature.
-
Heat the mixture to 60-75°C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Co-evaporate with dry toluene twice to ensure complete removal of residual thionyl chloride.
-
-
Amide Coupling:
-
Dissolve the resulting acid chloride in dry dichloromethane (DCM, 5 volumes).
-
In a separate flask, dissolve 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran (1.0 eq) and pyridine (1.5 eq) in dry DCM (10 volumes).
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acid chloride solution to the amine solution dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[7]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or DMF/ethanol) to obtain pure Pranlukast.[7][9]
-
References
- PRANLUKAST - New Drug Approvals. (2014, October 21).
- Synthesis of pranlukast. (2013). BioTechnology: An Indian Journal, 8(7), 987-991.
- CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents. (n.d.).
- Pranlukast Impurities and Related Compound - Veeprho. (n.d.).
- Pranlukast Intermediates In Drug Development. (2025, September 7).
- CN101560208A - Preparation method of pranlukast - Google Patents. (n.d.).
- A kind of new method for preparing high-purity asthma drug Pranlukast - Google Patents. (n.d.).
-
Optimization of the synthesis of Pranlukast intermediate. (2025, August 7). ResearchGate. Retrieved from [Link]
- CN106588897A - New preparation method of Pranlukast - Google Patents. (n.d.).
- NIPER, SAS Nagar, India. (n.d.).
- Leukotriene Receptor Antagonist Intermediates In Modern Medicine. (2025, September 15).
- Pranlukast Impurities - BOC Sciences. (n.d.).
- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.).
- New preparation method of Pranlukast - Eureka | Patsnap. (n.d.).
- Pranlukast Impurities - SynZeal. (n.d.).
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (2025, August 6). ResearchGate.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed. (n.d.).
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
- Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators - PubMed. (2018, November 5).
- CN101450943A - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents. (n.d.).
- N-(4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide - Fluorochem. (n.d.).
- N-(4-OXO-2-(1H-TETRAZOL-5-YL)-4H-CHROMEN-8-YL)-4-(4-PHENYLBUTOXY)BENZAMIDE - ChemicalBook. (n.d.).
- N-(4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide hemihydrate. (n.d.).
- 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one - MDPI. (n.d.).
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. (2020, August 4). Molecules, 25(15), 3558.
- Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. (n.d.).
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journals. (n.d.).
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. (n.d.).
- Synthesis of C5-tetrazole derivatives of 2-amino-adipic acid displaying NMDA glutamate receptor antagonism - PubMed. (n.d.).
Sources
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. N-(4-OXO-2-(1H-TETRAZOL-5-YL)-4H-CHROMEN-8-YL)-4-(4-PHENYLBUTOXY)BENZAMIDE [m.chemicalbook.com]
- 4. CN106854202A - A kind of new method for preparing high-purity asthma drug Pranlukast - Google Patents [patents.google.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
- 7. CN101560208A - Preparation method of pranlukast - Google Patents [patents.google.com]
- 8. CN106588897A - New preparation method of Pranlukast - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
How to avoid polysubstitution in the nitration of hydroxyacetophenones
Welcome to the technical support center for the nitration of hydroxyacetophenones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this electrophilic aromatic substitution. The inherent electronic conflict between the activating hydroxyl group and the deactivating acetyl group makes achieving high regioselectivity and avoiding polysubstitution a significant challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired mononitrated products with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of hydroxyacetophenones prone to polysubstitution?
A1: The propensity for polysubstitution arises from the powerful activating nature of the hydroxyl (-OH) group. The -OH group is a strong ortho, para-director, meaning it donates electron density to the aromatic ring, particularly at the positions ortho and para to itself, making these sites highly susceptible to electrophilic attack.[1][2] While the acetyl (-COCH₃) group is a deactivating meta-director, the activating effect of the hydroxyl group often dominates, leading to multiple nitro groups being added to the activated positions, especially under harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids).[1]
Q2: What are the primary factors that influence the regioselectivity of nitration on a hydroxyacetophenone ring?
A2: The regioselectivity is a delicate balance of several factors:
-
Directing Effects of Substituents: The primary determinant is the interplay between the ortho, para-directing hydroxyl group and the meta-directing acetyl group. The position of these two groups relative to each other on the benzene ring dictates the most likely sites of nitration.
-
Steric Hindrance: Bulky groups can physically block access to adjacent positions. For instance, the acetyl group can sterically hinder the nitration of the ortho positions next to it.
-
Reaction Conditions: The choice of nitrating agent, temperature, solvent, and reaction time can significantly impact the isomer distribution. Milder conditions generally favor kinetic control and can lead to higher selectivity.[3]
-
pH of the Reaction Medium: In highly acidic conditions, the hydroxyl group can be protonated, which reduces its activating ability. Conversely, in less acidic media, the phenoxide ion can form, which is an even stronger activator than the neutral hydroxyl group.
Q3: Can I use protecting groups to prevent polysubstitution?
A3: Absolutely. Protecting the highly activating hydroxyl group is a common and effective strategy to prevent over-nitration and improve regioselectivity.[4][5] By converting the hydroxyl group into a less activating group, such as an acetate ester or a benzyl ether, its directing influence is attenuated.[4] After the nitration step, the protecting group can be removed to regenerate the hydroxyl group.[5][6] This multi-step approach often provides a cleaner product profile with higher yields of the desired mononitro isomer.
Q4: What is ipso-substitution and is it a concern during the nitration of hydroxyacetophenones?
A4: Ipso-substitution is a type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen. While it has been observed in the nitration of some electron-rich acetophenones, research suggests that the hydroxyl substituent does not seem to promote this behavior.[7] Therefore, while it's a phenomenon to be aware of in substituted aromatic systems, it is not a primary concern for the nitration of hydroxyacetophenones under typical conditions.
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of dinitro or trinitro products.
-
Question: I am attempting a mononitration, but my mass spectrometry and NMR data indicate the presence of multiple nitro groups on my hydroxyacetophenone. How can I prevent this?
-
Answer: This is a classic case of over-nitration due to the high reactivity of the phenol ring.[1] To favor monosubstitution, you should consider the following modifications:
-
Reduce the strength of the nitrating agent: Instead of a mixture of concentrated nitric and sulfuric acids, try using dilute nitric acid at a low temperature.[2][8]
-
Control the stoichiometry: Use only one equivalent of the nitrating agent.
-
Lower the reaction temperature: Perform the reaction at 0°C or even lower to reduce the reaction rate and improve selectivity.
-
Employ a protecting group strategy: As detailed in the protocols below, protecting the hydroxyl group as an acetate ester will significantly reduce the ring's activation and prevent polysubstitution.
-
Problem 2: I am getting a mixture of ortho and para isomers and the separation is difficult.
-
Question: My goal is to synthesize a single mononitro isomer, but I'm obtaining a mixture that is challenging to purify by column chromatography. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity is key. Here's how you can influence the isomer ratio:
-
For 2'-Hydroxyacetophenone: Direct nitration often favors the 5-nitro product (para to the hydroxyl group) due to the combined directing effects.[9] If you are getting the 3-nitro isomer, consider a blocking group strategy as outlined in Protocol 2.
-
For 3'-Hydroxyacetophenone: The directing effects of the hydroxyl (to positions 2, 4, and 6) and acetyl (to positions 2 and 6) groups are complex. Nitration has been reported to surprisingly yield the 2,6-dinitro product.[10] To achieve mononitration, a protecting group strategy is highly recommended to temper the hydroxyl group's activation.
-
For 4'-Hydroxyacetophenone: The hydroxyl group activates positions 3 and 5, while the acetyl group deactivates them. This often leads to a cleaner reaction, favoring substitution at the 3-position. If you are seeing byproducts, milder reaction conditions should be employed.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Experiment with different solvents, such as acetic acid or dichloromethane, to see how it affects your product ratio.
-
Problem 3: My reaction is producing a dark, tarry substance with a low yield of the desired product.
-
Question: Upon workup, my reaction mixture is a dark, intractable tar, and I can only isolate a small amount of my target nitro-hydroxyacetophenone. What is causing this?
-
Answer: The formation of tarry materials is often due to the oxidation of the phenol ring by the nitric acid.[4] Phenols are sensitive to oxidation, especially under strong acidic and oxidizing conditions.[4] To mitigate this:
-
Use a milder nitrating agent: Avoid concentrated nitric acid if possible. Consider using a nitrate salt (e.g., KNO₃) in sulfuric acid, or other milder nitrating systems.
-
Maintain low temperatures: Keeping the reaction cold (0°C or below) is crucial to minimize oxidative side reactions.
-
Protect the hydroxyl group: Acetylating the hydroxyl group not only prevents over-activation but also protects it from oxidation during the nitration step.
-
Experimental Protocols
Protocol 1: Regioselective Mononitration of 2'-Hydroxyacetophenone via Hydroxyl Protection
This protocol utilizes a protection-nitration-deprotection sequence to achieve high yields of 5-nitro-2-hydroxyacetophenone.
Step 1: Protection of the Hydroxyl Group (Acetylation)
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) in acetic anhydride (2-3 equivalents).
-
Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water and stir vigorously until the excess acetic anhydride has hydrolyzed.
-
Extract the product, 2'-acetoxyacetophenone, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected acetophenone.
Step 2: Nitration of 2'-Acetoxyacetophenone
-
Dissolve the 2'-acetoxyacetophenone from Step 1 in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.
Step 3: Deprotection of the Nitro-Acetate (Hydrolysis)
-
Suspend the crude nitrated product in a mixture of methanol and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux for 2-4 hours, monitoring the deprotection by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the final product, 5-nitro-2-hydroxyacetophenone, with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Protocol 2: Directed Mononitration of 2'-Hydroxyacetophenone at the 3-Position
This advanced protocol uses a reversible sulfonation to block the more reactive 5-position, directing nitration to the 3-position.
Step 1: Regioselective Sulfonation (Blocking the 5-Position)
-
Add 2'-hydroxyacetophenone to fuming sulfuric acid at a low temperature (0-5°C).
-
Allow the reaction to warm to room temperature and stir until sulfonation is complete (monitor by TLC). This will predominantly form 2-hydroxy-5-acetylbenzenesulfonic acid.
Step 2: Nitration of the Sulfonated Intermediate
-
To the solution from Step 1, cool back down to 0°C.
-
Slowly add concentrated nitric acid (1 equivalent), keeping the temperature below 10°C. The nitro group will be directed to the 3-position.
Step 3: Desulfonation (Removing the Blocking Group)
-
After the nitration is complete, dilute the reaction mixture with water.
-
Heat the mixture to reflux. The sulfonic acid group will be removed, yielding 3-nitro-2-hydroxyacetophenone.
-
Cool the mixture and extract the product. Purify as necessary.
Visualizing the Chemistry
Diagram 1: Directing Effects in 2'-Hydroxyacetophenone
Caption: Competing directing effects on the 2'-hydroxyacetophenone ring.
Diagram 2: Workflow for Avoiding Polysubstitution
Caption: General workflow using a protecting group strategy.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing.
- Unacademy. (n.d.).
- Unit-III Aromatic electrophilic substitution reactions of Phenol. (n.d.).
- Khan Academy. (2022, November 29).
- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
- ResearchGate. (n.d.). (PDF)
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (n.d.).
- Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino....
- Wikipedia. (n.d.). Protecting group.
- chem.iitb.ac.in. (2020, October 26). Protecting Groups.
- Google Patents. (n.d.). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
- ResearchGate. (n.d.).
- Frontiers. (2024, May 14).
Sources
- 1. oms.bdu.ac.in [oms.bdu.ac.in]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Cyclization of "2-Hydroxy-3-nitroacetophenone"
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even well-established reactions can present unexpected challenges. This guide is designed to provide in-depth, field-proven insights into the cyclization of 2-Hydroxy-3-nitroacetophenone, a key transformation for synthesizing valuable heterocyclic scaffolds like 2,1-benzisoxazoles (anthranils). These structures are precursors to a variety of biologically active molecules and complex chemical entities.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize your reaction, and prevent future failures.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the base-mediated cyclization of 2-Hydroxy-3-nitroacetophenone.
Q1: My reaction is sluggish, incomplete, or fails to start. What are the likely causes?
A1: Failure to initiate or complete the reaction typically points to one of four critical areas: base strength, solvent choice, starting material purity, or reaction temperature.
-
Inadequate Base Strength: The reaction begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide. This phenoxide is the active nucleophile. If the base is not strong enough (i.e., its conjugate acid has a lower pKa than the phenol), the concentration of the reactive phenoxide will be too low for the reaction to proceed efficiently.
-
Purity of Starting Material: The synthesis of 2-Hydroxy-3-nitroacetophenone via nitration of 2-hydroxyacetophenone can yield a mixture of the desired 3-nitro isomer and the 5-nitro isomer.[3] The 5-nitro isomer will not undergo this intramolecular cyclization. Ensure your starting material is pure and free of this isomer by using validated purification methods like HPLC or recrystallization.[3]
-
Poor Solvent Choice: This reaction is a form of intramolecular Nucleophilic Aromatic Substitution (SNAr). The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred because they effectively solvate the cation of the base but poorly solvate the phenoxide nucleophile, leaving it more reactive.[4][5] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which can dramatically slow or even halt the reaction.[6][7]
-
Insufficient Thermal Energy: While many reactions proceed at room temperature, some activation energy is required. If the reaction is sluggish, gentle heating may be necessary to overcome this barrier. However, excessive heat can promote side reactions (see Q2).
Q2: I've isolated a product, but its spectral data doesn't match the expected 3-acetyl-4-nitro-2,1-benzisoxazole. What could have happened?
A2: This is a classic issue where a subtle change in conditions leads to an alternative reaction pathway. Research has shown that 2-hydroxy-ω-nitroacetophenones, when heated in the presence of a base like pyridine, can undergo a facile intramolecular cyclization to form 2-oximinocoumaranones .[8]
This alternative pathway is believed to proceed through the formation of an aci-nitro intermediate from the acetyl group's α-carbon, which is made acidic by the adjacent carbonyl. This intermediate can then cyclize and dehydrate differently.[8]
How to Avoid This Side Reaction:
-
Choice of Base: Avoid bases that can readily promote the formation of the aci-nitro intermediate. Strong, non-nucleophilic bases that primarily deprotonate the phenol are preferred.
-
Temperature Control: This side reaction is often promoted by heat.[8] If you are using elevated temperatures to push a sluggish reaction, you may be inadvertently favoring this pathway. Try to run the reaction at the lowest effective temperature.
-
Solvent: The original report of this rearrangement used pyridine as the solvent/base.[8] Using a polar aprotic solvent like DMF or THF with a stronger base (e.g., NaH, K₂CO₃) can favor the desired SNAr pathway.
Q3: My reaction works, but the yield is consistently low. How can I systematically optimize it?
A3: Low yields are often resolved by systematically optimizing the key reaction parameters. Use the following table as a guide for your optimization studies. Run a series of small-scale parallel reactions, varying one parameter at a time while keeping others constant.
| Parameter | Options & Considerations | Causality & Rationale |
| Base | Strength: NaH > t-BuOK > K₂CO₃ > Pyridine. Equivalents: Start with 1.1-1.5 equivalents. | The base must be strong enough to fully deprotonate the phenol without causing side reactions. Excess base can sometimes lead to decomposition. |
| Solvent | Polar Aprotic (Recommended): DMF, DMSO, THF, Acetonitrile. Polar Protic (Avoid): Methanol, Ethanol, Water. | Polar aprotic solvents enhance the reactivity of the nucleophile. Protic solvents stabilize the nucleophile via hydrogen bonding, reducing its reactivity and slowing the SNAr reaction.[4][7] |
| Temperature | -20 °C to 80 °C. Start at 0 °C or room temperature. | The reaction needs enough energy to proceed, but excess heat can promote side reactions like the formation of 2-oximinocoumaranones.[8] |
| Concentration | 0.1 M to 1.0 M. | The reaction is intramolecular, so it is less sensitive to concentration than intermolecular reactions. However, very low concentrations can slow the reaction rate, while very high concentrations might lead to solubility issues or side reactions. |
| Reaction Time | 1 hour to 24 hours. | Monitor by TLC to determine when the starting material is consumed. Prolonged reaction times can lead to product degradation. |
Q4: How can I effectively monitor the reaction and purify the product?
A4: Proper monitoring and purification are essential for obtaining a high-purity product and accurately calculating yield.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most effective method.
-
Setup: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, typically lower Rf, spot indicates product formation. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up Procedure:
-
Quenching: Carefully quench the reaction by pouring it into cold water or a saturated ammonium chloride solution. This neutralizes the base and precipitates the organic product.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then brine to remove any residual base and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) is an effective purification method.
-
Column Chromatography: For mixtures or oily products, silica gel column chromatography is the standard method for isolating the pure compound.
-
Mechanisms & Workflows
Visualizing the chemical pathways and troubleshooting logic can significantly aid in understanding and resolving experimental issues.
Reaction Mechanisms
Caption: Proposed mechanism for the base-mediated cyclization.
Caption: A logical workflow for troubleshooting common cyclization issues.
Experimental Protocols
Protocol 1: General Procedure for the Cyclization to 3-Acetyl-4-nitro-2,1-benzisoxazole
Disclaimer: This protocol is a general guideline. All reactions should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF, 0.2 M). Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve 2-Hydroxy-3-nitroacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Pour the quenched mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 3-acetyl-4-nitro-2,1-benzisoxazole.
References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Journal of the American Chemical Society, 126(28), 8844-8854. [Link]
-
Nudelman, N. S., & Palleros, D. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 675-680. [Link]
-
Park, B., & Lee, H. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. [Link]
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. [Link]
-
Rao, K. V., & Sundaramurthy, V. (1976). Reactivity of 2-Hydroxy-ω-nitroacetophenones: Synthesis of 2-oximinocoumaranones. Proceedings of the Indian Academy of Sciences - Section A, 83(6), 238-242. [Link]
-
Taylor, M. S. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6342-6345. [Link]
-
Franke, R., & Scherkenbeck, J. (2020). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Scientific Reports, 10(1), 1-8. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(12), 2041-2047. [Link]
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. [Link]
Sources
- 1. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01875C [pubs.rsc.org]
- 2. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
Impact of solvent and temperature on "1-(2-Hydroxy-3-nitrophenyl)ethanone" synthesis
Technical Support Center: Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound, a key intermediate in the pharmaceutical industry, notably for drugs like Pranlukast.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical impact of solvent and temperature on reaction outcomes. As Senior Application Scientists, we aim to explain the causality behind experimental choices to enhance the success and reproducibility of your synthesis.
The primary route to this compound is the electrophilic aromatic substitution (nitration) of 2-hydroxyacetophenone.[1][3] While straightforward in principle, this reaction is sensitive to process parameters, often leading to challenges in yield and purity. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the aromatic ring exert competing electronic effects, making precise control of solvent and temperature paramount for achieving the desired regioselectivity.[4]
Core Synthesis Workflow
The general workflow involves the controlled addition of a nitrating agent to a solution of 2-hydroxyacetophenone. The choice of solvent and the maintenance of a specific temperature range throughout the reaction are the most critical variables.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most common challenges encountered during the synthesis, providing explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the likely causes related to solvent and temperature?
Low yields are often a direct consequence of suboptimal reaction conditions that favor side reactions or cause product degradation. Yields from direct nitration are frequently reported to be below 40% due to these challenges.[1]
Potential Causes & Solutions:
-
Oxidative Degradation: Nitric acid is a potent oxidizing agent. At elevated temperatures, it can oxidize the highly activated phenol ring, leading to the formation of tar-like byproducts and a dark reaction mixture.[5]
-
Formation of Multiple Isomers: The primary cause of low yield for the desired 3-nitro isomer is the concurrent formation of the 5-nitro isomer (1-(2-hydroxy-5-nitrophenyl)ethanone).[3][8] The separation of these isomers is often difficult and leads to product loss.[3]
-
Solution: Solvent choice can influence the isomer ratio. While glacial acetic acid is a common solvent, some protocols utilize mixed acid (HNO₃/H₂SO₄) for better control.[4][8] The strong acid protonates the acetyl group, enhancing its deactivating effect and potentially altering the isomer distribution.
-
-
Dinitration: The product, this compound, is still an activated aromatic ring and can undergo a second nitration, especially if excess nitrating agent is used or the reaction temperature is too high.[9]
-
Solution: Use a stoichiometric amount of nitric acid. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent over-nitration.[5]
-
Q2: I'm observing a significant amount of the 5-nitro isomer. How can I improve the regioselectivity for the 3-nitro product?
Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. Their combined influence directs the incoming electrophile (NO₂⁺) to both the 3- and 5-positions.[5]
Caption: Synergistic directing effects on 2-hydroxyacetophenone leading to 3- and 5-nitro isomers.
Strategies to Enhance 3-Nitro Selectivity:
-
Temperature Control: Lower temperatures can favor one isomer over another. While not always a dramatic shift, running the reaction consistently at the lower end of the recommended range (e.g., 0 °C) can improve selectivity.[5]
-
Solvent System Modification:
-
Acetic Acid: A common solvent that provides good solubility for the starting material.[8] However, it may not offer the best selectivity.
-
Sulfuric Acid: Using a mixed acid system (HNO₃ in H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺).[10] The highly acidic medium can protonate the carbonyl of the acetyl group, increasing its electron-withdrawing effect and potentially influencing the ortho/para ratio directed by the hydroxyl group.
-
Alternative Strategy (Sulfonic Acid Blocking): A more advanced technique involves temporarily "blocking" the more reactive 5-position with a sulfonic acid group. The 5-position is sulfonated first, then the nitration is performed, which is now directed to the 3-position. The sulfonic acid group is subsequently removed. This multi-step process can significantly improve purity and yield of the 3-nitro isomer.[6]
-
Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent for this synthesis and why?
There is no single "best" solvent, as the optimal choice depends on the desired balance between reaction rate, safety, and selectivity.
| Solvent System | Role & Mechanism | Advantages | Disadvantages |
| Glacial Acetic Acid | Provides a polar medium to dissolve the substrate and nitric acid.[8] | Simple to use, readily available, moderate reaction rate. | May lead to a mixture of 3- and 5-nitro isomers; risk of oxidation.[8] |
| Conc. Sulfuric Acid (Mixed Acid) | Acts as a catalyst to generate the potent nitronium ion (NO₂⁺) from nitric acid.[10] | Faster reaction, powerful nitrating system. | Highly corrosive and exothermic, requires stringent temperature control, can lead to charring if not controlled.[11] |
| Dichloromethane (DCM) / Acetic Acid | DCM is used as a co-solvent to aid in temperature control and modify solubility.[12] | Can improve heat dissipation and handling. | Adds complexity; DCM is a regulated solvent. |
Recommendation: For initial trials, glacial acetic acid is a reliable starting point due to its ease of handling.[8] For process optimization aimed at higher selectivity and yield, investigating a mixed acid system with meticulous temperature control is recommended.[6]
Q4: How does temperature specifically control the outcome of the reaction?
Temperature is arguably the most critical parameter in this synthesis. It influences reaction rate, side reactions, and safety.
-
Kinetics vs. Thermodynamics: Electrophilic aromatic substitution can have different activation energies for substitution at different positions. Lower temperatures (e.g., 0-5 °C) often favor the thermodynamically more stable product, which can sometimes lead to better isomer ratios.[5]
-
Preventing Runaway Reactions: Nitration is a highly exothermic process.[7] Adding the nitrating agent too quickly or at an insufficiently low temperature can cause the reaction to heat up uncontrollably. This drastically increases the rate of all reactions, leading to dinitration, oxidation (charring), and the production of hazardous NOx gases.
-
Safety Protocol: Always perform the reaction in an ice bath. The nitrating agent must be added dropwise or in small portions to the substrate solution, never the other way around. Ensure continuous stirring and monitor the internal temperature with a thermometer throughout the addition.
Recommended Experimental Protocol
This protocol is a synthesized example based on literature procedures and is intended as a starting point for laboratory work.[8][12]
Materials:
-
2-hydroxyacetophenone
-
Glacial Acetic Acid
-
Nitric Acid (65-70%)
-
Crushed Ice / Deionized Water
Procedure:
-
Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-hydroxyacetophenone (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath until the internal temperature is stable between 0–5 °C.
-
Nitrating Agent Addition: Add nitric acid (1.0-1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the stirred solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C .[8]
-
Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for several hours, monitoring the reaction progress by TLC. Some procedures may allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 17 hours).[8]
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Isolation: A precipitate, containing a mixture of the 3- and 5-nitro isomers, will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product must be purified. This is often the most challenging step. Techniques include fractional recrystallization or, for high purity, column chromatography or High-Performance Liquid Chromatography (HPLC).[8]
References
-
Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved from [Link]
-
Hoggett, J. G., et al. (1971). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. (2022). Khan Academy. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]
- Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
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Synthesis of 2-hydroxy-3-nitroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
- Method for preparing 2-hydroxy-3-aminoacetophenone. (n.d.). Google Patents.
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2-Hydroxy-3-nitroacetophenone. (n.d.). GM CHEMICAL. Retrieved from [Link]
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How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? (2019). ResearchGate. Retrieved from [Link]
-
Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]
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Preparation method of 2-hydroxy-3-nitroacetophenone. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
A Novel Method for the Nitration of Simple Aromatic Compounds. (1998). The Journal of Organic Chemistry. Retrieved from [Link]
-
Nitration of aromatic compound. (2021). Reddit. Retrieved from [Link]
- Controlling temperature of nitration reactions. (n.d.). Google Patents.
-
2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Hydroxyacetophenone-aroyl Hydrazone Derivatives as Corrosion Inhibitors for Copper Dissolution in Nitric Acid Solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Technical Support Center: Refinement of the "1-(2-Hydroxy-3-nitrophenyl)ethanone" Recrystallization Process
This guide provides in-depth troubleshooting and procedural refinement for the recrystallization of 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS: 28177-69-7). It is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this key organic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is purification. The synthesis of this compound, typically via the nitration of 2-hydroxyacetophenone, often results in a mixture of isomers, with the 1-(2-hydroxy-5-nitrophenyl)ethanone being a common side product.[1] Recrystallization is a powerful technique to selectively isolate the desired 3-nitro isomer from the less soluble 5-nitro isomer and other process impurities, yielding a product of high purity suitable for downstream applications, such as the synthesis of the asthma drug Pranlukast.[2]
Q2: How do I select an appropriate solvent for recrystallization?
The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3] This differential solubility is fundamental to achieving a high recovery of the purified product.
A systematic approach to solvent selection is recommended:
-
Consult Literature: While specific solubility data for this exact isomer is sparse, data for related isomers like 3'-nitroacetophenone and 4'-nitroacetophenone show good solubility in solvents like acetone, ethyl acetate, and ethanol.[4]
-
Small-Scale Testing: Test the solubility of a small amount of your crude material (10-20 mg) in various solvents (0.5-1.0 mL) of differing polarities. Common candidates for acetophenone derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[5]
-
Consider Mixed-Solvent Systems: A mixed-solvent system, such as ethanol-water or dichloromethane-hexanes, can be highly effective.[3][5] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) at high temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until turbidity is observed.
Solvent Selection Guideline Table
| Solvent Property | Ideal Characteristic | Rationale |
| Solubility of Compound | High at boiling point, low at room temperature. | Maximizes the amount of product that crystallizes upon cooling, leading to a higher yield.[3] |
| Solubility of Impurities | High at all temperatures OR very low at all temperatures. | Impurities should either remain in the solution (mother liquor) or be removed via hot filtration. |
| Boiling Point | Should be lower than the melting point of the compound (M.P. of target compound is 98.5-99.5 °C[2]). | Prevents the compound from "oiling out" (melting instead of dissolving).[5] |
| Reactivity | Must be inert and not react with the compound. | Ensures the chemical integrity of this compound. |
| Volatility | Sufficiently volatile for easy removal from the final crystals. | Facilitates the drying process and prevents solvent inclusion in the crystal lattice.[6] |
Troubleshooting Common Recrystallization Issues
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Problem 1: My compound "oiled out" upon cooling instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is detrimental to purification because the oil can trap impurities, which then solidify within the product matrix.[5]
-
Primary Causes:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to melt at the solution's temperature.[3][5]
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature above the compound's true melting point.[5]
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the solute's melting point.[5]
-
-
Corrective Actions:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[5]
-
Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it on a surface that cools slowly can help.[7]
-
If the issue persists, consider pre-purification with activated charcoal to remove impurities that may be causing the melting point depression.[3]
-
Caption: Troubleshooting workflow for "oiling out".
Problem 2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: The absence of crystal formation is typically due to either using an excessive amount of solvent or the solution being supersaturated without a nucleation point.
-
Primary Causes:
-
Corrective Actions:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a clean glass rod.[3][7] The microscopic scratches on the glass can provide nucleation sites.
-
Add a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the cooled solution.[3][8]
-
Reduce Solvent Volume: If induction methods fail, it is highly likely too much solvent was used. Gently heat the solution and boil off a portion of the solvent to increase the concentration.[8] Allow the concentrated solution to cool slowly again.
-
For Mixed-Solvent Systems: If using a "good" and "poor" solvent system, you may need to add more of the "poor" solvent dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop of the "good" solvent before cooling.[3]
-
Caption: Decision tree for troubleshooting lack of crystal formation.
Problem 3: My final yield is very low. How can I improve the recovery?
Answer: A low yield is most commonly caused by using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[3][8]
-
Corrective Actions:
-
Minimize Solvent: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.
-
Sufficient Cooling: Ensure the flask is thoroughly cooled. After it reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[5]
-
Recover from Mother Liquor: If you suspect significant product loss, you can recover it from the filtrate (mother liquor). Reduce the volume of the filtrate by boiling or using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is suitable when ethanol is identified as a good solvent in preliminary tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add the minimum amount of hot ethanol in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Pre-warm a funnel and a new flask with hot solvent to prevent premature crystallization in the funnel.[5]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum or by air drying to remove all traces of solvent.[5] A final product melting point of 98.5-99.5 °C indicates high purity.[2]
Caption: Standard single-solvent recrystallization workflow.
References
- Purification of nitrophenols using complex-assisted crystalliz
- Process for the purification of p-nitrophenol.
- Preventing "oiling out" during recrystallization of acetophenone deriv
- Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance.
- Optimizing solvent systems for the recrystalliz
- Green synthesis method of 2-hydroxy-3-nitroacetophenone.
- Synthesis of 2-hydroxy-3-nitroacetophenone.PrepChem.com.
- Removal of p-Nitrophenol by Adsorption with 2-Phenylimidazole-Modified ZIF-8.MDPI.
- 3.6F: Troubleshooting.Chemistry LibreTexts.
- Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite.
- This compound | 28177-69-7.Sigma-Aldrich.
- 2-Hydroxy-3-nitroacetophenone [28177-69-7].GM CHEMICAL.
- 2-Hydroxy-3-nitroacetophenone | 28177-69-7 | FH66472.Biosynth.
- Problems with Recrystallisations.University of York Chemistry Teaching Labs.
- Solvents and solubilities.MicroChemicals.
- Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry.
- How To Recrystallize A Solid.YouTube.
- Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions.
- 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone.PubChem.
- Ethanone, 1-(4-hydroxy-3-nitrophenyl)-.NIST WebBook.
- Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1).Cheméo.
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- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Strategies to minimize impurities in the synthesis of Pranlukast intermediates
Introduction: Welcome to the technical support guide for the synthesis of Pranlukast intermediates. As a selective leukotriene receptor antagonist, the purity of Pranlukast is paramount to its safety and efficacy.[] Impurities introduced during the synthesis of its key intermediates can carry through to the final Active Pharmaceutical Ingredient (API), posing significant challenges for drug development and regulatory compliance.[2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities throughout the synthetic process. We will delve into the causality behind common issues and provide field-proven strategies to ensure the highest purity for your intermediates.
Part 1: Frequently Asked Questions (FAQs) on Impurity Management
This section addresses general, high-level questions regarding impurity control in multi-step organic synthesis.
Q1: What are the primary sources of impurities in a typical Pranlukast synthesis workflow?
A1: Impurities in Pranlukast synthesis can be broadly categorized into three main types:
-
Process-Related Impurities: These arise directly from the synthetic route. They include unreacted starting materials, reagents, catalysts, and byproducts from side reactions (e.g., incomplete ring closure, over-oxidation).[3]
-
Degradation Impurities: These form when the intermediate or final product degrades under specific conditions, such as exposure to heat, light, or incompatible pH, leading to issues like hydrolysis of amide bonds.[3]
-
Elemental Impurities: These are often trace metals, such as palladium from coupling catalysts or other metals from reactors and reagents, which are strictly regulated under ICH Q3D guidelines.[3]
Q2: How early in the process should I start thinking about impurity profiling?
A2: Impurity profiling should begin at the very first step. Impurities in raw materials or starting compounds can directly impact the quality of the final product and may lead to unforeseen side reactions.[4] Therefore, robust quality control of all starting materials is essential. Implementing in-process controls (IPCs) using techniques like HPLC, GC-MS, or LC-MS at each stage allows for the early detection and mitigation of impurities, preventing their propagation through the synthetic sequence.[5][6]
Q3: What is the most effective general strategy for minimizing byproduct formation?
A3: The most effective strategy is process optimization. This involves a systematic evaluation of reaction parameters:
-
Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest effective temperature can significantly reduce byproduct formation.
-
Solvent: The choice of solvent can influence reaction pathways and selectivity.
-
Stoichiometry: Precise control over the molar ratios of reactants can prevent side reactions caused by an excess of one component.
-
Order of Addition: Adding a highly reactive reagent slowly to the reaction mixture can help maintain a low instantaneous concentration, minimizing side reactions.
A well-designed process is inherently self-validating and produces a cleaner crude product, simplifying downstream purification.
Part 2: Troubleshooting Guide for Key Pranlukast Intermediates
This section provides specific troubleshooting advice for challenges encountered during the synthesis of crucial Pranlukast intermediates.
Intermediate A: 4-(4-Phenylbutoxy)benzoic acid
This intermediate is typically synthesized via a Williamson ether synthesis between a p-hydroxybenzoate ester and 1-bromo-4-phenylbutane, followed by hydrolysis.[7]
Q: My crude 4-(4-phenylbutoxy)benzoic acid shows two major impurities on the HPLC that are difficult to remove by crystallization. What are they likely to be?
A: The two most common and problematic impurities in this synthesis are:
-
Unreacted p-hydroxybenzoic acid (or its ester): This indicates an incomplete reaction. The phenolic starting material is highly polar and can be difficult to remove from the similarly polar carboxylic acid product.
-
Dimeric Ether Impurity (4-((4-phenylbutyl)oxy)butyl)benzene): This forms if the 1-bromo-4-phenylbutane reagent contains residual 4-phenylbutan-1-ol, which can react with another molecule of the bromide.
Troubleshooting Strategies:
-
For Incomplete Reaction:
-
Causality: The phenoxide may not be fully formed, or the reaction time may be insufficient.
-
Solution: Ensure you are using at least one full equivalent of a suitable base (e.g., K₂CO₃, NaH). Increase the reaction time and/or temperature moderately. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the reaction rate in a biphasic system.
-
-
For Dimeric Impurity:
-
Causality: The impurity originates from the quality of the 1-bromo-4-phenylbutane starting material.
-
Solution: Source a high-purity bromide or purify it via vacuum distillation before use. Analyze the incoming raw material by GC to quantify the level of the corresponding alcohol.
-
Below is a workflow for diagnosing issues in this synthetic step.
Caption: Troubleshooting workflow for Intermediate A synthesis.
Intermediate B: 3-Amino-2-hydroxyacetophenone
This intermediate is often prepared by the catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone.[7]
Q: The hydrogenation of 2-hydroxy-3-nitroacetophenone is sluggish, and I observe several byproducts. How can I improve the selectivity and yield?
A: Sluggish hydrogenation and byproduct formation often stem from catalyst poisoning or inappropriate reaction conditions.
Common Issues & Solutions:
-
Catalyst Poisoning:
-
Causality: Trace impurities in the starting material or solvent (e.g., sulfur or halide compounds) can deactivate the palladium or platinum catalyst.
-
Solution: Use high-purity, degassed solvents. If poisoning is suspected, passing the substrate solution through a small plug of activated carbon or silica before adding the catalyst can help remove catalyst poisons.[7]
-
-
Byproduct Formation (e.g., Dehalogenation if applicable, or over-reduction):
-
Causality: The reaction conditions (pressure, temperature, catalyst loading) are not optimized for selective nitro group reduction.
-
Solution:
-
Catalyst Choice: 5% Pd/C is standard. If issues persist, consider PtO₂ or Raney Nickel, which may offer different selectivity profiles.
-
Hydrogen Pressure: Start with a lower pressure (e.g., 50 psi) and monitor the reaction progress. Excessively high pressure can sometimes promote side reactions.
-
Temperature: Perform the reaction at room temperature. Exothermic reactions can heat the vessel, promoting byproducts. Ensure adequate cooling.
-
-
The following diagram illustrates the desired reaction versus a potential side reaction pathway.
Caption: Reaction pathways for nitro group reduction.
Intermediate C: 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran
The formation of the chromone ring is a critical step, often achieved via cyclization reactions.[7][8]
Q: During the cyclization to form the chromone core, my yield is low, and I isolate a significant amount of an open-chain byproduct. What is causing this?
A: Incomplete cyclization is a frequent issue in chromone synthesis. The key is driving the equilibrium towards the closed-ring product.
Causality and Strategic Solutions:
-
Mechanism: The reaction is typically a condensation followed by an intramolecular cyclization. If the final ring-closing step (dehydration) is not efficient, the open-chain intermediate will persist.
-
Acid/Base Catalyst: The choice and amount of catalyst are critical.
-
Acid-Catalyzed (e.g., H₂SO₄, PPA): Strong acids promote the dehydration step. Ensure anhydrous conditions, as water can inhibit the reaction. Polyphosphoric acid (PPA) is often effective but can make product isolation challenging.[9]
-
Base-Catalyzed (e.g., NaH, KOtBu): Strong bases are used to form an enolate which then undergoes cyclization. The temperature must be carefully controlled to avoid decomposition.[8]
-
-
Removal of Water: If the reaction produces water (as in many acid-catalyzed condensations), its removal is essential to drive the reaction to completion. Using a Dean-Stark trap with a solvent like toluene can be highly effective.
Quantitative Impact of Reaction Conditions:
The table below illustrates a hypothetical optimization study, showing how reaction parameters can affect the ratio of desired product to byproduct.
| Run | Catalyst | Solvent | Temperature (°C) | Product:Byproduct Ratio |
| 1 | H₂SO₄ (cat.) | Ethanol | 80 | 65:35 |
| 2 | PPA | - | 120 | 85:15 |
| 3 | H₂SO₄ (cat.) | Toluene | 110 (Dean-Stark) | 95:5 |
| 4 | NaH | THF | 65 | 92:8 |
Part 3: Key Experimental Protocols
Protocol 1: General HPLC Method for In-Process Control
This protocol provides a starting point for monitoring reaction progress and purity. It must be optimized and validated for each specific intermediate.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
For more advanced analysis and structure elucidation of unknown impurities, couple this method with a mass spectrometer (LC-MS).[10][11]
Protocol 2: High-Performance Recrystallization for Purification
Recrystallization is a powerful technique for removing minor impurities, but its success depends on the correct solvent system.
-
Solvent Screening:
-
Place ~10-20 mg of the crude intermediate into several test tubes.
-
Add a small amount (0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof).
-
Heat the tubes to the boiling point of the solvent. The ideal solvent will dissolve the compound completely when hot but cause it to precipitate upon cooling.
-
If a single solvent is not ideal, test solvent/anti-solvent pairs (e.g., dissolve in hot ethanol, add heptane dropwise until turbidity appears, then cool).
-
-
Bulk Recrystallization:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution through a fluted filter paper to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum. Analyze purity by HPLC.
-
References
- Arborpharmchem. (2025). Pranlukast Intermediates In Drug Development.
- Arborpharmchem. (2025). Pranlukast Hydrate Intermediates Role In Drug Formulation.
- Veeprho. Pranlukast Impurities and Related Compound.
- SynZeal. Pranlukast Impurities.
- BOC Sciences. Pranlukast and Impurities.
- PubMed. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction.
- Google Patents. A kind of new method for preparing high-purity asthma drug Pranlukast.
- TSI Journals. Synthesis of pranlukast.
- Google Patents. Method for synthesizing drug pranlukast from tetrahydrofuran path.
- ResearchGate. An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices.
- PharmTech. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
- ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals.
- Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
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- 6. resolvemass.ca [resolvemass.ca]
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- 8. CN106854202A - A kind of new method for preparing high-purity asthma drug Pranlukast - Google Patents [patents.google.com]
- 9. ijrpc.com [ijrpc.com]
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Handling and safety precautions for nitrating agents in "1-(2-Hydroxy-3-nitrophenyl)ethanone" synthesis
Technical Support Center: Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and safety protocols for the nitration of 2-hydroxyacetophenone. The synthesis of this compound, a key intermediate for pharmaceuticals like Pranlukast, requires meticulous attention to the handling of potent nitrating agents.[1][2] This resource consolidates field-proven insights and authoritative safety data to ensure both successful synthesis and operator safety.
Frequently Asked Questions (FAQs)
Q1: What is the most common nitrating agent for the synthesis of this compound?
A1: The most prevalent and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid".[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[3]
Q2: Why is temperature control so critical during the addition of the nitrating agent?
A2: Temperature control is paramount for two primary reasons: safety and selectivity. Nitration reactions are highly exothermic, and poor temperature control can lead to a runaway reaction, posing a significant explosion hazard.[5] Secondly, the regioselectivity of the nitration of 2-hydroxyacetophenone is temperature-dependent. The combined directing effects of the ortho, para-directing hydroxyl group and the meta-directing acetyl group can lead to the formation of undesired isomers, such as the 5-nitro product.[4][6][7] Maintaining a low and stable temperature, typically between 0-5°C, helps to favor the formation of the desired 3-nitro isomer and minimize byproduct formation.[6]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with nitrating agents?
A3: Due to the extremely corrosive and oxidizing nature of mixed acid, a comprehensive PPE ensemble is non-negotiable.[8][9] This includes:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against severe burns and permanent eye damage.[9][10]
-
Hand Protection: Use of acid-resistant gloves is essential. While standard nitrile gloves offer minimal splash protection, butyl rubber or neoprene gloves provide more robust defense for prolonged handling.[9][10] It is often recommended to double-glove.
-
Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is mandatory to protect the skin.[8][9][11] For scenarios with a high risk of splashing, an acid-resistant suit is recommended.[12]
-
Respiratory Protection: All manipulations of concentrated nitric acid and mixed acid must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[8][10]
Q4: How should I properly quench the reaction and dispose of the spent acid?
A4: Quenching must be performed with extreme caution. The standard and safest procedure is to slowly pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[5] This method serves to both dilute the potent acids and dissipate the significant heat of dilution.[5] Never add water directly to the concentrated acid mixture, as this can cause violent spattering and release of toxic fumes.[12][13][14]
For disposal, the neutralized and diluted acid waste should be collected in a designated, properly labeled, and vented waste container.[10][15] It is critical to avoid mixing nitric acid waste with organic solvents or other incompatible chemicals, as this can lead to violent, delayed exothermic reactions and potential explosions.[10][11][15] Always adhere to your institution's and local regulations for hazardous waste disposal.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) concentration may be too low. | Ensure the use of fresh, concentrated nitric and sulfuric acids. The nitrating mixture should be prepared in situ and kept cold.[3] |
| Incomplete Reaction: Insufficient reaction time or temperature is too low. | Monitor the reaction progress using an appropriate technique (e.g., TLC). If the starting material persists, consider allowing the reaction to stir longer at the controlled low temperature before quenching. | |
| Formation of Multiple Products (Isomers) | Poor Temperature Control: Higher temperatures can reduce the regioselectivity of the nitration.[6] | Maintain the reaction temperature strictly, ideally between 0-5°C, using an efficient cooling bath (e.g., ice-salt).[5] |
| Incorrect Rate of Addition: Adding the nitrating agent too quickly can create localized "hot spots," leading to side reactions.[5] | Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution and reactant concentration.[5][17] | |
| Runaway Reaction (Rapid Temperature Increase) | Rapid Addition of Nitrating Agent: Heat is generated faster than the cooling system can remove it.[5] | Immediately cease the addition of the nitrating agent. If the temperature continues to rise uncontrollably, prepare for an emergency quench by pouring the reaction mixture into a large volume of ice, as a last resort and with extreme caution.[5] |
| Inadequate Cooling or Agitation: The cooling bath is insufficient, or stirring is not vigorous enough to prevent hot spots.[5] | Ensure the cooling bath has adequate capacity and that the stirring is efficient and consistent throughout the reaction vessel.[5] | |
| Product Fails to Precipitate After Quenching | Product is Soluble in the Workup Solution: The aqueous acidic mixture may keep the product dissolved. | After pouring onto ice, you may need to neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) to precipitate the product. Check the pH. Alternatively, extraction with a suitable organic solvent may be required.[5][18] |
| Formation of Dark-Colored Byproducts (Tars) | Oxidation of Phenolic Substrate: The nitrating mixture is a strong oxidizing agent. | Maintain low reaction temperatures and ensure a slow, controlled addition of the nitrating agent to minimize oxidative side reactions.[17] |
Experimental Protocols & Safety Workflows
Protocol 1: Safe Preparation of Mixed Acid Nitrating Agent
-
Preparation: Place a clean, dry flask equipped with a magnetic stir bar in an ice-salt bath.
-
Acid Addition: To the flask, add the required volume of concentrated sulfuric acid.
-
Cooling: Allow the sulfuric acid to cool thoroughly in the ice bath.
-
Slow Addition: Slowly, and in a dropwise manner, add the concentrated nitric acid to the cold, stirring sulfuric acid.[3]
-
Maintain Temperature: Continuously monitor the temperature of the mixture, ensuring it remains low throughout the addition. The mixture should be prepared immediately before use as it is unstable.[3]
Protocol 2: Emergency Spill Response for Nitric Acid
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[19]
-
Alert: Notify your supervisor and the facility's emergency response team.[19]
-
Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.
-
Contain: Use appropriate spill containment materials, like absorbent pads or berms, to prevent the spill from spreading.[19]
-
Neutralize: Cautiously apply a neutralizing agent, such as sodium bicarbonate or lime, to the spill.[19][20]
-
Absorb: Once neutralized, use an inert absorbent material like vermiculite or sand to soak up the liquid.[19]
-
Dispose: Collect the contaminated absorbent material in a labeled, sealed container for hazardous waste disposal.[13]
Visualized Workflows
Diagram 1: Decision Tree for Handling a Temperature Excursion
Caption: Workflow for managing temperature deviations during nitration.
Diagram 2: Nitrating Agent Waste Handling and Disposal
Caption: Safe quenching and disposal workflow for nitration reactions.
References
- Essential Safety Protocols for Handling Nitric Acid Spills. (2024, August 8). Absorbents Online.
- Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
- Nitrating mixture. (2015, October 10). Sciencemadness Wiki.
- Nitric Acid Safety and Emergency Guidelines. Scribd.
- Technical Support Center: Nitration of 2-Methoxyacetophenone. Benchchem.
- Nitration reaction safety. (2024, June 7). YouTube.
- How to Neutralize Nitric Acid: A Step-by-Step Safety Guide. (2023, November 29). North Industrial Chemicals.
- Nitric Acid Standard Operating Procedure Template. Environmental Health & Safety.
- Standard Operating Procedure for Nitric Acid.
- How to Dispose of Nitric Acid Safely and Efficiently? (2025, March 20).
- NITRATING ACID MIXTURE, SPENT. CAMEO Chemicals - NOAA.
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- Mixed Nitrating Acid, Less Than 50% (HNO3). AWS.
- Nitrating acid, mixture, (with <= 50% nitric acid). PubChem - NIH.
- Standard Operating Procedure for Nitric Acid.
- MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group.
- SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety.
- How Do You Dispose Of Nitric Acid Waste? (2025, May 29). Chemistry For Everyone - YouTube.
- Green synthesis method of 2-hydroxy-3-nitroacetophenone. Google Patents.
- 2-Hydroxy-3-nitroacetophenone [28177-69-7]. GM CHEMICAL.
- The nitration of 2-hydroxyacetophenone results in two products. One of these products is shown in the box. (2023, August 15). brainly.com.
- Di-nitration troubleshooting. (2023, November 28). Reddit.
- How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? (2019, July 8). ResearchGate.
- Troubleshooting guide for the nitration of fluorinated benzoic acids. Benchchem.
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Validation & Comparative
Comparative analysis of synthetic routes to Pranlukast
A Comprehensive Comparative Analysis of Synthetic Routes to Pranlukast
Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[1][2] Its synthesis has been the subject of considerable research, aiming to develop efficient, scalable, and cost-effective manufacturing processes. This guide provides a comparative analysis of three distinct synthetic routes to Pranlukast, offering insights into their respective advantages and disadvantages for researchers and drug development professionals.
Route 1: The Original Convergent Synthesis
This initial approach to Pranlukast, outlined in early patents, follows a convergent strategy. It involves the separate synthesis of two key intermediates: 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-phenylbutoxy)benzoic acid. These intermediates are then coupled in the final step to yield Pranlukast.
Synthesis of Key Intermediates
The synthesis of the benzopyran core begins with 3-amino-2-hydroxyacetophenone, which is condensed with a tetrazole-containing reagent, such as ethyl tetrazole-5-carboxylate, followed by cyclization to form the chromone ring.[3][4] The 4-(4-phenylbutoxy)benzoic acid side chain is typically prepared from 1-bromo-4-phenylbutane and methyl p-hydroxybenzoate, followed by hydrolysis.[1][5]
Final Coupling Step
The final step involves the acylation of the amino group on the benzopyran core with the pre-formed 4-(4-phenylbutoxy)benzoic acid, usually activated as an acid chloride.[5]
Route 2: A Linear Approach with Late-Stage Cyclization
This route employs a more linear strategy, building the molecule in a stepwise fashion before the final cyclization to form the chromone ring.
Step-by-Step Synthesis
The synthesis commences with the coupling of 3-amino-2-hydroxyacetophenone with 4-(4-phenylbutoxy)benzoic acid to form an amide intermediate, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone.[6][7] This intermediate is then reacted with ethyl tetrazole-5-carboxylate in a Claisen condensation reaction.[3] The resulting product undergoes an acid-catalyzed intramolecular cyclization and dehydration to furnish Pranlukast.[3][7]
Route 3: Tetrahydrofuran-Based Synthesis of the Side Chain
A significant variation in the synthesis of Pranlukast lies in the construction of the 4-(4-phenylbutoxy)benzoic acid side chain. One patented method utilizes tetrahydrofuran (THF) as a starting material.[1][7]
Construction of the Phenylbutoxy Moiety
This route involves the ring-opening of THF, followed by a Friedel-Crafts alkylation with benzene to form 4-phenylbutanol.[8] This alcohol is then brominated to give 1-bromo-4-phenylbutane, which is subsequently used to alkylate methyl p-hydroxybenzoate.[1][8] The final step is the hydrolysis of the ester to yield 4-(4-phenylbutoxy)benzoic acid. This intermediate is then incorporated into Pranlukast using a strategy similar to Route 1 or 2.
Comparative Analysis
| Feature | Route 1: Convergent Synthesis | Route 2: Linear Synthesis | Route 3: THF-Based Side Chain Synthesis |
| Strategy | Convergent | Linear | Variation in side chain synthesis |
| Key Steps | Separate synthesis of two key intermediates followed by coupling. | Stepwise construction followed by late-stage cyclization. | Ring-opening of THF, Friedel-Crafts alkylation, bromination, etherification, hydrolysis. |
| Starting Materials | 3-amino-2-hydroxyacetophenone, ethyl tetrazole-5-carboxylate, 1-bromo-4-phenylbutane, methyl p-hydroxybenzoate.[1][6][9] | 3-amino-2-hydroxyacetophenone, 4-(4-phenylbutoxy)benzoic acid, ethyl tetrazole-5-carboxylate.[3][7] | Tetrahydrofuran, benzene, methyl p-hydroxybenzoate.[1][7] |
| Advantages | High overall efficiency due to parallel synthesis of intermediates. | Fewer steps in the main reaction sequence. | Utilizes readily available and inexpensive starting materials for the side chain.[1] |
| Disadvantages | Requires the synthesis and purification of two complex intermediates. | Potential for lower overall yield due to the linear nature of the synthesis. | The synthesis of the side chain involves multiple steps. |
Experimental Protocols
Route 2: Synthesis of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone
To a solution of 4-(4-phenylbutoxy)benzoic acid (27.0 g) in dichloromethane (270 g), thionyl chloride (27.0 g) is added, and the mixture is heated at 50°C for 3 hours.[4] After the reaction, excess thionyl chloride is removed under reduced pressure. The resulting 4-(4-phenylbutoxy)benzoyl chloride is dissolved in dichloromethane (270 g). In a separate flask, 3-amino-2-hydroxyacetophenone (15.1 g) is dissolved in dichloromethane (200 g) and pyridine (16.0 g).[4] The solution of 4-(4-phenylbutoxy)benzoyl chloride is added dropwise to this mixture under ice-cooling, maintaining the temperature below 10°C.[4]
Route 3: Synthesis of 4-phenylbutanol from Tetrahydrofuran
Concentrated hydrochloric acid (600 g) is added to tetrahydrofuran (144 g) in a three-necked flask.[7] The mixture is heated to 60-65°C for 6 hours. After cooling, the organic layer is separated, washed with brine, and dried. To a mixture of benzene (100 mL) and anhydrous aluminum chloride (44.3 g) cooled to 10-15°C, the product from the previous step (30 g) is added dropwise over 40 minutes and stirred for 4 hours.[7] The reaction mixture is then poured into ice water containing concentrated hydrochloric acid. The aqueous phase is extracted with benzene, and the combined organic layers are washed, dried, and concentrated to yield 4-phenylbutanol.
Visualizing the Synthetic Pathways
Route 1: Convergent Synthesis of Pranlukast
Caption: Convergent synthesis of Pranlukast.
Route 2: Linear Synthesis of Pranlukast
Caption: Linear synthesis of Pranlukast.
Route 3: THF-Based Side Chain Synthesis
Caption: THF-based synthesis of the Pranlukast side chain.
Conclusion
The choice of a synthetic route for Pranlukast depends on several factors, including the desired scale of production, cost of starting materials, and process safety considerations. The convergent approach (Route 1) is often favored for its efficiency in large-scale synthesis. The linear approach (Route 2) offers a more straightforward sequence but may have a lower overall yield. The THF-based synthesis of the side chain (Route 3) presents an economical alternative for producing a key intermediate from inexpensive starting materials. Further process optimization and the development of more environmentally friendly methods will continue to be areas of interest in the manufacturing of this important therapeutic agent.
References
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ResearchGate. (2025, August 7). Optimization of the synthesis of Pranlukast intermediate. [Link]
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Eureka. (n.d.). Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108912100A - A kind of preparation method of Pranlukast.
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TSI Journals. (n.d.). Synthesis of pranlukast. [Link]
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New Drug Approvals. (2014, October 21). PRANLUKAST. [Link]
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Eureka | Patsnap. (n.d.). New preparation method of Pranlukast. Retrieved from [Link]
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American Journal of Respiratory and Critical Care Medicine. (n.d.). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. [Link]
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New Drug Approvals. (2014, October 21). PRANLUKAST. [Link]
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ResearchGate. (2025, August 8). Pranlukast: a review of its use in the management of asthma. [Link]
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A Comparative Guide to Starting Materials for Chromone Synthesis: The Strategic Role of 1-(2-Hydroxy-3-nitrophenyl)ethanone
The chromone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficient synthesis of chromone derivatives is, therefore, a critical focus for researchers in drug discovery and development. The choice of starting material profoundly influences the synthetic strategy, yield, and the potential for molecular diversity. This guide provides an in-depth comparison of common starting materials for chromone synthesis, with a special focus on the strategic advantages offered by 1-(2-hydroxy-3-nitrophenyl)ethanone.
The Workhorse Precursors: o-Hydroxyacetophenones
The most prevalent starting materials for the synthesis of chromones are o-hydroxyacetophenones.[2] These readily available compounds can be converted to chromones through several classical and modern synthetic methodologies.
A robust and versatile method for synthesizing 2-substituted chromones is the Baker-Venkataraman rearrangement.[3] This reaction involves the O-acylation of an o-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to yield the chromone.[4][5]
Experimental Protocol: Synthesis of Flavone via Baker-Venkataraman Rearrangement [6]
-
Step 1: O-Acylation. To a solution of 2'-hydroxyacetophenone (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C. The reaction mixture is warmed to room temperature and stirred for 4-6 hours. The product, 2'-benzoyloxyacetophenone, is precipitated in ice-cold dilute HCl, filtered, and recrystallized.
-
Step 2: Rearrangement. The 2'-benzoyloxyacetophenone (1.0 eq) is dissolved in anhydrous pyridine, and powdered potassium hydroxide (3.0 eq) is added. The mixture is heated at 50 °C for 30 minutes. The reaction is then cooled and poured into ice-cold dilute HCl to precipitate the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione intermediate.[7]
-
Step 3: Cyclization. The intermediate diketone is refluxed in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 2-4 hours. The mixture is cooled and poured into ice-water to precipitate the flavone, which is then collected by filtration and recrystallized.[3]
Caption: Workflow for the Baker-Venkataraman Rearrangement.
The Kostanecki-Robinson reaction is another classical method that involves the acylation of an o-hydroxyaryl ketone with an aliphatic or aromatic acid anhydride in the presence of its corresponding sodium salt.[8] This one-pot reaction proceeds through O-acylation, an intramolecular aldol condensation, and subsequent dehydration to form the chromone ring.[9] While versatile, this reaction can sometimes lead to the formation of coumarin byproducts.[7]
Experimental Protocol: Synthesis of 2-Methylchromone via Kostanecki-Robinson Reaction
-
A mixture of 2'-hydroxyacetophenone (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq) is heated at 170-180 °C for 6-8 hours.
-
The hot reaction mixture is poured into ice-water and left to stand overnight.
-
The precipitated solid is filtered, washed with water, and then dissolved in dilute sodium hydroxide solution.
-
The solution is filtered to remove any impurities, and the filtrate is acidified with dilute hydrochloric acid to precipitate the crude 2-methylchromone.
-
The product is purified by recrystallization from ethanol.
Caption: Pathway of the Kostanecki-Robinson Reaction.
The Strategic Precursor: this compound
The introduction of a nitro group onto the o-hydroxyacetophenone scaffold, as in this compound, offers distinct synthetic advantages. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent functional groups. More importantly, the nitro group serves as a versatile synthetic handle for further molecular elaboration.[10]
Advantages:
-
Versatility for Further Functionalization: The nitro group can be readily reduced to an amino group, which can then be diazotized and converted to a wide range of other functional groups (e.g., halogens, hydroxyl, cyano). This amino group can also participate in further heterocycle-forming reactions, allowing for the synthesis of complex fused-ring systems.
-
Modulation of Reactivity: The electron-withdrawing nature of the nitro group can affect the acidity of the phenolic proton and the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.
Experimental Protocol: Synthesis of 6-Nitro-2-methylchromone
A common route to synthesize chromones from this compound involves a cyclization reaction with a suitable reagent that provides the remaining carbon atoms for the pyrone ring. One such method is the reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.
-
Step 1: Enaminone Formation. A mixture of this compound (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in anhydrous toluene is refluxed for 3-4 hours. The solvent is then removed under reduced pressure to yield the crude enaminone.
-
Step 2: Cyclization. The crude enaminone is dissolved in glacial acetic acid and a catalytic amount of concentrated hydrochloric acid is added. The mixture is heated at 100 °C for 2 hours.
-
Step 3: Work-up. The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 6-nitro-2-methylchromone.
Caption: Synthetic utility of this compound.
Alternative Starting Materials
While o-hydroxyacetophenones are the most common precursors, other starting materials can also be employed, often leading to different substitution patterns on the chromone ring.
The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[11][12] In some cases, with specific substrates and conditions (e.g., using phosphorus pentoxide instead of sulfuric acid), this reaction can yield chromones, a variation known as the Simonis chromone cyclization.[1][11] However, the formation of coumarins is often a competing and sometimes predominant pathway.[13]
Salicylaldehydes can also serve as starting materials for chromones. For instance, reaction with arylacetonitriles in the presence of a strong base like potassium tert-butoxide can provide 2H-chromenones in good yields.[14][15] This approach offers a different retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.[16][17]
Comparative Analysis
| Starting Material | Common Methods | Advantages | Disadvantages | Typical Yields |
| This compound | Cyclization with DMF-DMA, Kostanecki-Robinson | Excellent for further functionalization via the nitro group; versatile synthetic handle. | Starting material may be more expensive or require synthesis. | Moderate to Good |
| General o-Hydroxyacetophenones | Baker-Venkataraman, Kostanecki-Robinson, Vilsmeier-Haack[6] | Readily available, well-established, high-yielding reactions for a wide range of derivatives. | Less inherent potential for diverse functionalization compared to the nitro-substituted analogue. | Good to Excellent |
| Phenols | Simonis Chromone Cyclization (variant of Pechmann Condensation) | Inexpensive and widely available starting materials. | Often poor regioselectivity; formation of coumarin byproducts is common. | Variable, often low to moderate |
| Salicylaldehydes | Condensation with activated methylene compounds (e.g., arylacetonitriles) | Useful for specific substitution patterns not easily accessible from acetophenones. | The scope can be limited by the availability of suitable reaction partners. | Moderate to Good |
Conclusion
The selection of a starting material for chromone synthesis is a strategic decision that depends on the desired final product and the overall synthetic plan. While general o-hydroxyacetophenones are the workhorses for the synthesis of a wide variety of chromones through well-established methods like the Baker-Venkataraman and Kostanecki-Robinson reactions, This compound emerges as a highly strategic precursor when the research goal involves the introduction of further diversity into the chromone scaffold. The nitro group's capacity to be transformed into a multitude of other functionalities provides a powerful tool for generating libraries of novel chromone derivatives for structure-activity relationship studies in drug discovery. For simpler chromone targets, the more direct routes from unsubstituted o-hydroxyacetophenones remain the most practical choice. Alternative starting materials like phenols and salicylaldehydes offer niche advantages for specific substitution patterns but often come with challenges such as lower yields or competing side reactions.
References
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Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. MDPI.[Link]
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Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journals.[Link]
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Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC - NIH.[Link]
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Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org.[Link]
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Kostanecki acylation. Wikipedia.[Link]
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Synthesis of Chromone-Related Pyrazole Compounds. MDPI.[Link]
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Baker–Venkataraman rearrangement. Wikipedia.[Link]
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Baker-Venkatraman Rearrangement. Cambridge University Press.[Link]
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Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PubMed.[Link]
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Synthesis of Chromones and Flavones. Organic Chemistry Portal.[Link]
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SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.[Link]
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Pechmann condensation. Wikipedia.[Link]
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Domino reactions of chromones with activated carbonyl compounds. Beilstein Journals.[Link]
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Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega.[Link]
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The Formation of a Chromone by the von Pechmann Condensation of Ethyl Acetoacetate with 4-Chloro-3,5-dimethylphenol. Journal of the American Chemical Society.[Link]
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SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Sathyabama Institute of Science and Technology.[Link]
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General Methods of Preparing Chromones. ResearchGate.[Link]
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Synthesis of Chromones by Cyclization of 2 -Hydroxyphenyl Ketones with Boron Trifluoride-Diethyl Ether and Methanesulphonyl Chlo. RSC Publishing.[Link]
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Chromone As A Versatile Nucleus. International Journal of Multidisciplinary Research and Science Education.[Link]
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Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar.[Link]
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Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate.[Link]
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC - NIH.[Link]
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CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of the Western Cape.[Link]
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Synthesis of Chromones, Chemistry tutorial. Tutorsglobe.com.[Link]
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Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.[Link]
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Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.[Link]
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The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. ResearchGate.[Link]
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Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds. PMC - NIH.[Link]
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A Senior Application Scientist's Guide to "1-(2-Hydroxy-3-nitrophenyl)ethanone": A Critical Intermediate in Pharmaceutical Synthesis
This guide provides an in-depth validation of "1-(2-Hydroxy-3-nitrophenyl)ethanone," also known as 2-Hydroxy-3-nitroacetophenone, as a pivotal intermediate in the landscape of drug discovery. We will dissect its synthesis, explore its applications, and conduct a rigorous comparison with viable alternatives, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
The Strategic Importance of this compound
This compound (CAS No: 28177-69-7) is a substituted acetophenone that has carved out a significant niche in medicinal chemistry.[1][2][3][4] Its true value lies in the specific arrangement of its functional groups: an acetyl group, a hydroxyl group, and a nitro group on a benzene ring. This unique ortho-hydroxy, meta-nitro substitution pattern makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic scaffolds.
Most notably, it is a crucial building block in the synthesis of Pranlukast, a potent antagonist of the leukotriene D4 (LTD4) receptor, widely used as an anti-allergic and anti-asthma medication.[1] The molecular architecture of this intermediate provides a reactive template for constructing the chromone core essential for Pranlukast's therapeutic activity.
Synthesis Pathways: A Tale of Two Methodologies
The viability of any intermediate is fundamentally tied to the efficiency and scalability of its synthesis. For this compound, two primary routes are prevalent: a traditional nitration method and a modern, greener catalytic approach.
Traditional Synthesis: Nitration of 2-Hydroxyacetophenone
The conventional method involves the direct nitration of 2-hydroxyacetophenone using nitric acid in a solvent like glacial acetic acid.[5][6]
Causality Behind Experimental Choices:
-
Starting Material: 2-Hydroxyacetophenone is chosen for its commercial availability and the presence of the required acetyl and hydroxyl groups.
-
Nitrating Agent: Nitric acid is a standard and potent nitrating agent. Acetic acid serves as a solvent that can accommodate both the substrate and the nitrating agent.
-
Challenge: The hydroxyl group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. This leads to a significant challenge: the formation of a mixture of isomers, primarily the desired 3-nitro product and the undesired 5-nitro isomer.[5] This necessitates a purification step, typically via High-Performance Liquid Chromatography (HPLC), which significantly reduces the overall yield and increases production costs, making it less ideal for industrial-scale synthesis.[5]
Caption: Traditional synthesis of this compound.
Green Synthesis: Catalytic Oxidation of m-Nitroacetophenone
A more innovative and environmentally friendly approach utilizes m-nitroacetophenone as the starting material.[7] This method employs a metal salt catalyst to achieve directional hydroxylation.
Causality Behind Experimental Choices:
-
Starting Material: m-Nitroacetophenone is used, where the final positions of the acetyl and nitro groups are already set.
-
Reaction: The process involves a catalytic oxidation reaction. The ketone carbonyl and the nitro group act as bidentate directing groups, guiding the hydroxylation to the ortho position (position 2).[7]
-
Catalyst: Divalent metal ion acetates (such as copper, nickel, or palladium) are used to facilitate this directional hydroxylation.[7]
-
Advantage: This method avoids the formation of isomers, leading to a significantly higher yield of the target molecule. It is more atom-economical and environmentally benign, reducing the need for extensive purification and minimizing waste.[7]
Caption: Green synthesis of this compound.
Comparative Analysis: Positioning Against Alternatives
While this compound is highly effective for specific targets like Pranlukast, a comprehensive evaluation requires comparing it against other nitrophenyl ethanone intermediates. The choice of intermediate is dictated by the desired final molecular structure, synthetic accessibility, and potential biological activity.
Key alternatives include its isomer, 1-(2-Hydroxy-5-nitrophenyl)ethanone , and the more general 3-Nitroacetophenone .
| Feature | This compound | 1-(2-Hydroxy-5-nitrophenyl)ethanone | 3-Nitroacetophenone |
| Primary Application | Synthesis of Pranlukast (anti-asthmatic).[1] | Intermediate for various dyes, pharmaceuticals. | Versatile precursor for adrenaline-related drugs, potential anti-tumor agents.[8][9] |
| Synthesis Yield | Low via traditional nitration (<40%); High via green catalysis.[7] | Typically the major isomer in nitration of 2-hydroxyacetophenone, thus higher yield. | Readily available commercially. |
| Key Challenge | Isomer separation in traditional synthesis.[5] | Less reactive for certain cyclization reactions compared to the 3-nitro isomer. | Lacks the ortho-hydroxyl group, requiring an additional hydroxylation step if needed. |
| Versatility | Specialized for scaffolds requiring ortho-hydroxy, meta-nitro setup. | Useful for para-substituted phenol derivatives. | Highly versatile for building a wide range of meta-substituted bioactive molecules.[8][9] |
| Bioactivity of Derivatives | Leukotriene antagonism. | Potential antimicrobial and anti-inflammatory activity. | Broad-spectrum antimicrobial, enzyme inhibition, anti-tumor potential.[8][10] |
Expert Insights: The choice between the 3-nitro and 5-nitro isomers of 2-hydroxyacetophenone is a classic example of kinetic versus thermodynamic control and directing group effects in electrophilic substitution. For synthesizing Pranlukast, the 3-nitro isomer is non-negotiable. However, for exploratory drug discovery where diverse scaffolds are needed, 3-Nitroacetophenone offers greater flexibility.[9] Its lack of a hydroxyl group means it doesn't pre-determine the reaction pathway, allowing chemists to introduce various functionalities as needed. Nitroaromatic compounds, in general, are known to be biologically active, often acting as prodrugs that are reductively activated within target cells to exert cytotoxic effects.[10]
Caption: Logical workflow for selecting a nitrophenyl intermediate.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, we provide detailed, self-validating experimental protocols.
Protocol 1: Synthesis and Purification of this compound (Traditional Method)
This protocol is designed to demonstrate the synthesis and the critical purification step that validates the formation of mixed isomers.
Objective: To synthesize this compound and separate it from its 5-nitro isomer.
Materials:
-
2-hydroxyacetophenone (10.0 g)
-
Glacial acetic acid (60 mL)
-
Nitric acid (10.4 mL, specific gravity=1.40)
-
Ice
-
Dichloromethane and Methanol for HPLC
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 2-hydroxyacetophenone in 60 mL of glacial acetic acid. Stir until fully dissolved.
-
Cool the flask in an ice bath to maintain room temperature.
-
Slowly add 10.4 mL of nitric acid dropwise over a period of 2 hours. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent over-nitration or degradation.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 17 hours.
-
Pour the reaction mixture onto a beaker filled with crushed ice. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold water. This solid is a mixture of the 3-nitro and 5-nitro isomers.
-
Validation Step (Purification): Separate the isomers using preparative HPLC. The separation of two distinct peaks will validate the formation of the isomeric mixture.
-
Collect the fraction corresponding to this compound (typically the less polar isomer).
-
Evaporate the solvent to obtain the pure product (yield typically around 4.0 g).[5]
-
Confirm the structure and purity using ¹H NMR and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol evaluates the potential bioactivity of derivatives synthesized from the intermediate.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a bacterial strain (e.g., S. aureus).
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare Inoculum: Culture the bacterial strain overnight, then dilute it in MHB to match a 0.5 McFarland turbidity standard.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This provides a quantitative measure of its antimicrobial potency.
Conclusion and Future Outlook
This compound is an intermediate of validated importance, particularly for targeted synthesis of pharmaceuticals like Pranlukast. Its value is intrinsically linked to its specific substitution pattern. The development of a green, high-yield catalytic synthesis significantly enhances its attractiveness for industrial applications by overcoming the primary drawback of the traditional nitration route.[7]
However, when comparing it to alternatives like 3-Nitroacetophenone , it becomes clear that the "best" intermediate is context-dependent. For diversity-oriented synthesis and the exploration of novel bioactive molecules, the flexibility of simpler building blocks like 3-nitroacetophenone is unparalleled.[8][9] The broader family of nitroaromatic compounds remains a fertile ground for drug discovery, with their potential for reductive activation offering a powerful mechanism for targeted cytotoxicity.[10][11] Future research should focus on expanding the catalytic toolbox for regioselective functionalization of these versatile aromatic cores.
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A Guide to the Synthesis and Efficacy of Pranlukast: A Precursor-Centric Analysis
This guide provides an in-depth comparison of synthetic strategies for Pranlukast, a potent and selective cysteinyl leukotriene type 1 (CysLT1) receptor antagonist used in the management of asthma and allergic rhinitis.[1][2] We will move beyond a simple recitation of methods to explore the causal links between the selection of initial precursors, the resulting process-related impurity profiles, and the ultimate efficacy of the final active pharmaceutical ingredient (API). The objective is to equip researchers and drug development professionals with the rationale needed to select or design a synthetic route that balances yield, purity, and biological performance.
The Pharmacology of Pranlukast: Why Synthesis Matters
Pranlukast functions by competitively blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to the CysLT1 receptor.[] This action inhibits the downstream inflammatory cascade responsible for bronchoconstriction, eosinophil recruitment, and mucus production in the airways.[][4] The high specificity and affinity for this receptor are paramount to its therapeutic effect. Consequently, the purity of the API is not merely a regulatory hurdle but a fundamental determinant of efficacy and safety. Process-related impurities or undesired stereoisomers can potentially reduce receptor binding affinity, introduce off-target effects, or pose toxicological risks. The choice of synthetic precursors is the first and most critical decision that dictates these final quality attributes.
Caption: Mechanism of Action of Pranlukast.
Core Synthetic Strategies: A Tale of Two Intermediates
The synthesis of Pranlukast is a convergent process, primarily involving the amide coupling of two key intermediates:
-
Intermediate A: 4-(4-phenylbutoxy)benzoic acid
-
Intermediate B: 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran (or its direct precursors)
The variability and ingenuity in Pranlukast synthesis arise from the different pathways used to construct these two core fragments. The choice of the initial, simple precursors for these fragments defines the entire manufacturing process.
Caption: Convergent Synthetic Workflows for Pranlukast.
| Synthetic Route | Key Precursor(s) | Rationale & Advantages | Potential Disadvantages & Impurity Risks |
| Route A.1 (Side Chain) | Tetrahydrofuran (THF), Benzene | Utilizes inexpensive, readily available bulk chemicals.[5] The Friedel-Crafts reaction is a classic C-C bond-forming reaction. | Multi-step process with a reported overall yield of around 24.7%.[6] Friedel-Crafts alkylation can lead to polyalkylation and isomeric byproducts. Bromination steps require careful control to avoid over-bromination. |
| Route A.2 (Side Chain) | β-bromophenylethane | Offers a potentially shorter route with high-purity intermediates.[7] Grignard reactions are highly effective for C-C bond formation. | Grignard reagents are moisture-sensitive, requiring stringent anhydrous conditions. The use of sulfonate esters introduces sulfur-containing reagents that must be completely removed. |
| Route B (Core) | 2-aminophenol-4-sulfonic acid | Starts from a functionalized and readily available phenol derivative.[8] The Fries rearrangement is an effective method for forming the key acetophenone structure. | The multi-step process involves protection/deprotection steps which can add to cost and reduce overall yield. Incomplete deprotection can lead to acetylated impurities.[9] |
Expert Insight: The choice between Route A.1 and A.2 for the side chain is a classic process chemistry trade-off. Route A.1, the "tetrahydrofuran pathway," is attractive due to low starting material costs but may require more intensive downstream purification to remove isomers, impacting final purity and yield.[5][6] Route A.2 may have higher initial precursor costs but can result in a cleaner intermediate, simplifying purification and potentially improving the final impurity profile.[7] The impurity profile is not an afterthought; it is a direct consequence of these early decisions. For example, unreacted 4-(4-phenylbutoxy)benzoic acid (a "benzoic acid impurity") is a common process-related impurity that must be monitored.[1]
Validating Efficacy: A Protocol-Driven Approach
To objectively compare Pranlukast synthesized from different precursors, a battery of validated analytical tests is required. These protocols form a self-validating system to assess the critical quality attributes that underpin efficacy.
This method is fundamental for quantifying the API and detecting process-related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 0.1% Glacial Acetic Acid). A typical starting gradient could be 85:15 (v/v) Acetonitrile:Buffer.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 286 nm.[10]
-
Sample Preparation: Accurately weigh and dissolve Pranlukast standard and test samples in a suitable solvent (e.g., DMSO, mobile phase) to a final concentration of approximately 0.5 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject a blank (solvent) to ensure no system peaks interfere. c. Inject the reference standard solution to determine the retention time and peak area of Pranlukast. d. Inject the test sample solutions. e. Identify the Pranlukast peak by comparing retention times with the standard. f. Calculate purity by the area normalization method: Purity (%) = (Area of Pranlukast Peak / Total Area of All Peaks) * 100. g. Quantify known impurities using their respective reference standards, if available.
While Pranlukast is often synthesized as a racemate, assessing enantiomeric purity is critical for any chiral drug to ensure that the therapeutic activity is not diluted by an inactive or potentially harmful enantiomer.
-
Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.[11]
-
Column: A chiral stationary phase (CSP) column, such as a Daicel Chiralpak® AD-H.[12]
-
Mobile Phase: Normal-phase eluent, typically a mixture of n-hexane, isopropanol, and ethanol with additives like trifluoroacetic acid (TFA) and diethylamine (DEA) to improve peak shape.[12]
-
Flow Rate: 0.9 - 1.0 mL/min.
-
Detection: UV at 280-286 nm.
-
Sample Preparation: Prepare samples as in Protocol 3.1, using the mobile phase as the diluent.
-
Procedure: a. Equilibrate the chiral column. b. Inject a racemic standard (if available) to determine the retention times of both enantiomers and calculate the resolution factor. c. Inject the test sample. d. Calculate the Enantiomeric Excess (% e.e.) using the peak areas of the two enantiomers (E1 and E2): % e.e. = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100.
This assay directly measures the drug's ability to interact with its biological target, providing a quantitative measure of its intrinsic potency and, therefore, its efficacy.
-
Materials:
-
Procedure (Competitive Binding): a. Prepare serial dilutions of the Pranlukast test samples and reference standard. b. In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-LTD4 (e.g., 0.3 nM), and varying concentrations of the Pranlukast samples. c. To determine non-specific binding, add a high concentration of unlabeled LTD4 to a set of wells. d. Incubate the plate at 25°C for 60 minutes to reach equilibrium.[13] e. Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding against the logarithm of the Pranlukast concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Pranlukast that inhibits 50% of the specific binding of [³H]-LTD4). A lower IC50 value indicates higher binding affinity and greater potency.
Data Interpretation: Connecting Synthesis to Performance
The data generated from these protocols allows for a direct, quantitative comparison of Pranlukast batches derived from different precursors.
| Parameter | Pranlukast (from Route A.1) | Pranlukast (from Route A.2) | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.6% | 99.9% | > 99.5% |
| Key Impurity X (e.g., Benzoic Acid Precursor) | 0.12% | < 0.05% | < 0.15% |
| Total Impurities | 0.40% | 0.10% | < 0.50% |
| Enantiomeric Excess (% e.e.) | 99.8% | 99.9% | > 99.5% |
| Receptor Binding Affinity (IC50, nM) | 1.2 nM | 0.9 nM | < 2.0 nM |
Analysis: In this representative dataset, Pranlukast synthesized via Route A.2 demonstrates superior quality. Although both batches meet the basic purity specifications, the product from Route A.2 has a significantly lower total impurity level and a cleaner profile regarding the unreacted starting material (Impurity X). This cleaner profile correlates with a slightly higher binding affinity (lower IC50), suggesting that even trace impurities might subtly interfere with the API's interaction with its target. For a drug development professional, this data provides a strong rationale to select Route A.2 for further scale-up, as the improved purity profile likely translates to a more reliable and effective clinical candidate.
Conclusion
The efficacy of Pranlukast is inextricably linked to its chemical purity and stereochemical integrity, which are, in turn, dictated by the synthetic route and the precursors chosen at the outset. A comprehensive analytical comparison using orthogonal methods like HPLC for purity, chiral HPLC for stereoisomerism, and receptor binding assays for biological function is essential for making informed decisions in the drug development process. While routes utilizing cheaper, simpler precursors may seem economically attractive, they may carry the hidden cost of more complex purification and a higher risk of problematic impurities. A robust synthetic strategy prioritizes control over the final product's quality attributes, ensuring the production of a safe, pure, and maximally effective therapeutic agent.
References
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Zhang, Y., et al. (2013). Synthesis of pranlukast. Trade Science Inc. [Link]
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Veeprho. Pranlukast Impurities and Related Compound. [Link]
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Wang, Y., et al. (2012). New preparation method of Pranlukast. Patsnap (CN102372704A). [Link]
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Wang, Y., et al. (2012). Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. Patsnap (CN102372692A). [Link]
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Keam, S. J., & Goa, K. L. (2003). Pranlukast: a review of its use in the management of asthma. ResearchGate. [Link]
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Mamedova, L., et al. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. NIH National Library of Medicine. [Link]
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Pharmaffiliates. Pranlukast-impurities. [Link]
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Reddy, G. M., et al. (2012). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. [Link]
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SynZeal. Pranlukast Impurities. [Link]
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El-Kimary, E. I., et al. (2024). First-time exploitation of Pranlukast's intrinsic fluorescence: a novel cetrimide-enhanced spectrofluorimetric platform for pharmaceutical, plasma, and content uniformity analysis. NIH National Library of Medicine. [Link]
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Figueroa, E. E., et al. (2019). CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor. NIH National Library of Medicine. [Link]
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Luginina, A., et al. (2019). Crystal structure of cysteinyl leukotriene receptor 1 in complex with pranlukast. RCSB PDB. [Link]
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Nnadi, C. O., & Peter, E. I. (2017). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Wube, A. A. (2006). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
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Figueroa, E. E., et al. (2019). CysLT1 Receptor Antagonists Pranlukast and Zafirlukast Inhibit LRRC8-mediated Volume Regulated Anion Channels Independently of the Receptor. American Journal of Physiology-Cell Physiology. [Link]
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Figueroa, E. E., et al. (2019). CysLT1 receptor antagonists Pranlukast and Zafirlukast inhibit LRRC8-mediated volume. bioRxiv. [Link]
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Wang, J., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences. [Link]
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Redondo, J., et al. (2013). Determination of the Enantiomeric Purity of the Antiasthmatic Drug Montelukast by Means of H-1 NMR Spectroscopy. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents in Pranlukast Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Pranlukast, a potent leukotriene receptor antagonist, the intermediate 1-(2-Hydroxy-3-nitrophenyl)ethanone has traditionally played a pivotal role. However, evolving synthetic strategies and a growing emphasis on process optimization, safety, and sustainability have spurred the exploration of alternative reagents and pathways. This guide provides an in-depth comparison of these alternatives, offering experimental insights and data to inform your research and development endeavors.
The Conventional Path: Anchored by this compound
The established route to Pranlukast often commences with the nitration of 2'-hydroxyacetophenone to yield this compound. This intermediate is then subjected to reduction of the nitro group to form the crucial 3-amino-2-hydroxyacetophenone, a cornerstone for building the Pranlukast molecule.
The primary advantage of this route lies in its well-documented and established procedures. However, it is not without its challenges. The nitration step can sometimes lead to the formation of undesired isomers, necessitating meticulous purification.[1] Furthermore, the handling of nitrating agents requires stringent safety protocols, and the subsequent reduction step adds to the overall process complexity.
Alternative Synthetic Strategies: Bypassing the Nitro Intermediate
Several innovative approaches have emerged that circumvent the use of this compound, offering potential advantages in terms of efficiency, safety, and cost-effectiveness. These alternatives can be broadly categorized by their starting materials and key transformations.
The Fries Rearrangement Approach: Leveraging Phenolic Esters
A prominent alternative strategy employs the Fries rearrangement of phenolic esters. This pathway typically begins with more readily available starting materials like p-chlorophenol or p-bromophenol.
Key Advantages:
-
Avoids Direct Nitration of an Activated Ring: By introducing the acetyl group first via acylation and then rearranging it to the desired position, this method can offer better regioselectivity and avoid potential side reactions associated with direct nitration of a phenol.
-
Cost-Effective Starting Materials: p-Chlorophenol and p-bromophenol are generally less expensive than 2'-hydroxyacetophenone.[2]
Illustrative Workflow:
Caption: Fries Rearrangement pathway for 3-amino-2-hydroxyacetophenone synthesis.
The 2-Aminophenol Pathway: A Greener Alternative
A more direct and potentially greener approach utilizes 2-aminophenol or its derivatives as the starting material. This route ingeniously circumvents the need for a nitration step altogether, thereby eliminating the associated hazards and waste streams.
Key Advantages:
-
Elimination of Nitration: This is the most significant advantage, enhancing the safety profile and reducing the environmental impact of the synthesis.
-
Potentially Shorter Route: By starting with a molecule that already contains the amino group, the overall number of synthetic steps can be reduced.
Illustrative Workflow:
Caption: 2-Aminophenol pathway avoiding nitration for Pranlukast intermediate synthesis.
The Biosynthetic Frontier: An Enzymatic Approach
Recent advancements have introduced a multi-enzyme biosynthetic route for the production of 3-amino-2-hydroxyacetophenone. This cutting-edge approach offers a sustainable alternative to traditional chemical synthesis.
Key Advantages:
-
Environmentally Friendly: The use of enzymes in aqueous media at mild conditions significantly reduces the environmental footprint.[3]
-
High Selectivity: Enzymatic reactions are renowned for their high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.
Illustrative Workflow:
Caption: Multi-enzyme cascade for the biosynthesis of 3-amino-2-hydroxyacetophenone.
Comparative Performance Data
| Synthetic Route | Key Starting Material(s) | Key Transformation(s) | Reported Yield of 3-amino-2-hydroxyacetophenone | Key Advantages | Key Disadvantages |
| Traditional | 2'-Hydroxyacetophenone | Nitration, Reduction | ~75% from 2-hydroxy-3-nitroacetophenone[4] | Well-established, predictable | Use of nitrating agents, potential for isomers, multiple steps |
| Fries Rearrangement | p-Chlorophenol / p-Bromophenol | Acylation, Fries Rearrangement, Nitration, Reduction | Overall yields vary, but can be efficient[2] | Cost-effective starting materials, avoids direct nitration of phenol | Multi-step process, still involves nitration |
| 2-Aminophenol | 2-Aminophenol / 2-Aminophenol-4-sulfonic acid | Acylation, Fries Rearrangement, Deprotection | Yields can be high, e.g., 87% in one reported case[5] | Eliminates nitration, potentially shorter route, safer | May require specific catalysts for Fries rearrangement |
| Biosynthetic | m-Nitroacetophenone | Enzymatic reduction and rearrangement | Up to 580 mg/L reported[3] | Environmentally friendly, high selectivity, mild conditions | Requires enzyme production and optimization, may have lower throughput |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-2-hydroxyacetophenone via Reduction of this compound (Traditional Route)
-
Dissolution: Dissolve this compound (4.0 g) in ethanol (150 ml).[4]
-
Catalyst Addition: Add a catalytic amount of platinum on charcoal (5% Pd/C can also be used).
-
Hydrogenation: Hydrogenate the mixture at 25°C under a pressure of 50 p.s.i. for approximately 2.5 hours.[4]
-
Filtration: Filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Evaporate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting solid by column chromatography on silica gel using diethyl ether as the eluent to yield 3-amino-2-hydroxyacetophenone as a bright yellow solid.[4]
Protocol 2: Synthesis of 3-amino-2-hydroxyacetophenone from 2-Aminophenol (Alternative Route)
-
Acylation: React 2-aminophenol with acetic anhydride to form 2-acetamidophenol.[2]
-
Fries Rearrangement: Subject the 2-acetamidophenol to a Fries rearrangement. This can be achieved using a Lewis acid catalyst like aluminum chloride in a suitable solvent such as nitrobenzene.[5][6] The reaction is typically heated to drive the rearrangement.
-
Hydrolysis/Deprotection: The resulting rearranged product is then hydrolyzed, often under acidic conditions, to remove the acetyl protecting group from the amine and yield 3-amino-2-hydroxyacetophenone.[5][6]
-
Work-up and Purification: The reaction mixture is worked up by neutralization and extraction. The final product is purified by recrystallization or chromatography.
Conclusion and Future Outlook
While the traditional synthesis of Pranlukast via this compound remains a viable option, the exploration of alternative reagents and pathways presents exciting opportunities for process improvement. The Fries rearrangement approach offers a cost-effective alternative, while the 2-aminophenol route provides a significant leap forward in terms of safety and environmental considerations by eliminating the nitration step. The burgeoning field of biocatalysis, as demonstrated by the enzymatic synthesis of 3-amino-2-hydroxyacetophenone, paves the way for truly sustainable pharmaceutical manufacturing.
The choice of synthetic route will ultimately depend on a variety of factors, including cost, scale, available equipment, and regulatory considerations. This guide serves as a starting point for researchers to critically evaluate these alternatives and select the most appropriate strategy for their specific needs, fostering innovation in the synthesis of this important therapeutic agent.
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A Comparative Guide to the Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone: Traditional vs. Green Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 1-(2-Hydroxy-3-nitrophenyl)ethanone, a Key Pharmaceutical Intermediate.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably for the anti-allergic and anti-asthma drug, Pranlukast.[1][2] As the pharmaceutical industry increasingly prioritizes sustainability, the environmental impact of synthetic routes to key intermediates is under intense scrutiny. This guide provides an in-depth technical comparison between the conventional multi-step synthesis and a modern, greener alternative. We will dissect each pathway, presenting detailed experimental protocols, and quantitatively evaluate their performance using established green chemistry metrics to provide a data-driven basis for methodological selection.
The Traditional Synthesis: A Two-Step Electrophilic Aromatic Substitution Pathway
The conventional approach to synthesizing this compound is a two-step process. It begins with the synthesis of the precursor, 2'-hydroxyacetophenone, via the Fries rearrangement of phenyl acetate, followed by a regioselective nitration.
Step 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The reaction proceeds through the formation of an acylium ion intermediate, which then acylates the aromatic ring, primarily at the ortho and para positions.[5] The regioselectivity can be influenced by reaction conditions such as temperature; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product.[6]
Logical Workflow for Traditional Synthesis of 2'-Hydroxyacetophenone
Caption: Experimental workflow for the Fries rearrangement.
Step 2: Nitration of 2'-Hydroxyacetophenone
The second step involves the electrophilic aromatic substitution of 2'-hydroxyacetophenone using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[7] The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. Their combined influence directs the incoming nitro group. To obtain the desired this compound, the reaction conditions must be carefully controlled to favor nitration at the 3-position (ortho to the hydroxyl group and meta to the acetyl group).[8]
Reaction Pathway for Traditional Synthesis
Caption: Traditional two-step synthesis pathway.
The Green Synthesis: A One-Pot Catalytic Approach
A novel, greener approach detailed in patent literature describes the direct synthesis of this compound from m-nitroacetophenone.[1] This method utilizes a metal salt catalyst, such as copper (II) acetate, in a carboxylic acid solvent like acetic acid, under elevated temperature and pressure. This process is presented as environmentally benign, avoiding harsh nitrating acids and potentially improving atom economy and reducing waste.[1]
Causality in the Green Synthesis: The proposed mechanism involves a catalytic hydroxylation of the aromatic ring at the position ortho to the acetyl group, a transformation that is typically challenging. The use of a copper catalyst in the presence of air (as an oxidant) facilitates this hydroxylation. The choice of acetic acid as a solvent is also crucial as it is a relatively benign and recoverable solvent.
Reaction Pathway for Green Synthesis
Caption: Green one-pot synthesis pathway.
Quantitative Comparison: Green vs. Traditional Synthesis
To objectively compare these two methodologies, we will evaluate them based on key green chemistry metrics, including yield, atom economy, and the Environmental Factor (E-Factor).[9][10]
| Metric | Traditional Synthesis (Fries + Nitration) | Green Synthesis (Catalytic Hydroxylation) | Justification & Expert Insights |
| Overall Yield | ~37% (assuming ~58% for Fries[11] and ~64% for nitration/separation[12]) | Up to 87.7%[1] | The one-pot nature of the green synthesis significantly reduces product loss between steps, leading to a much higher overall yield. |
| Atom Economy | Low (~48%) | High (~91%) | The traditional method generates significant byproducts (e.g., acetic acid in Fries workup, water in nitration) and requires stoichiometric reagents (AlCl₃) that are not incorporated into the final product.[13] The green method is an addition reaction with the main byproduct being water, resulting in much higher atom economy. |
| E-Factor | High (>10) | Low (<5) | The E-Factor (mass of waste / mass of product) is significantly higher for the traditional route due to the use of stoichiometric Lewis acids, large volumes of organic solvents for extraction, and aqueous workups.[14] The green method uses a catalytic amount of metal salt and a recyclable solvent, drastically reducing waste. |
| Reagents & Solvents | Anhydrous AlCl₃, HNO₃, H₂SO₄, Ethyl Acetate, Glacial Acetic Acid | Copper (II) Acetate, Acetic Acid | The traditional method employs corrosive and hazardous reagents like concentrated acids and water-reactive AlCl₃.[15] The green method uses a less hazardous catalyst and a more benign solvent system. |
| Reaction Conditions | High Temp (Fries), Low Temp (Nitration) | 50-120°C, 0.5-1.0 MPa[1] | The green method operates under moderate conditions, although it requires a pressurized system. The traditional method involves both heating and cooling steps, increasing energy consumption. |
| Process Steps | 2 main reaction steps + workups | 1 reaction step + workup | The reduction in process steps for the green synthesis simplifies the overall manufacturing process, reducing time, energy, and potential for error. |
Note: The values presented are estimations based on literature-reported procedures and may vary depending on the specific experimental conditions and scale of the reaction.[16]
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound
Part A: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement [11][17]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, add phenyl acetate (1.0 eq).
-
Catalyst Addition: Carefully add anhydrous aluminum trichloride (1.2 eq) in portions.
-
Reaction: Heat the mixture to 120-125°C for approximately 1.5 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and slowly pour it into a beaker containing ice and a 5% hydrochloric acid solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to isolate 2'-hydroxyacetophenone. A yield of approximately 58% can be expected.[11]
Part B: Nitration of 2'-Hydroxyacetophenone [12]
-
Reaction Setup: Dissolve 2'-hydroxyacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Nitrating Agent: Slowly add concentrated nitric acid (1.05 eq) dropwise over 2 hours while maintaining the reaction at room temperature.
-
Reaction: Stir the mixture for 17 hours at room temperature.
-
Workup: Pour the reaction mixture onto ice. A precipitate containing a mixture of 3-nitro and 5-nitro isomers will form.
-
Purification: Collect the precipitate by filtration. The desired 2-hydroxy-3-nitroacetophenone isomer must be separated from the 5-nitro isomer, typically by HPLC. This step results in a yield of approximately 4.0 g from 10.0 g of starting material.[12]
Protocol 2: Green Synthesis of this compound[1]
-
Reaction Setup: To a pressure kettle, add m-nitroacetophenone (1.0 eq), copper (II) acetate monohydrate (0.01 eq), and 50% (w/w) acetic acid.
-
Reaction: Pressurize the kettle with air to 1.0 MPa. Heat the mixture to 115-120°C and stir for 10 hours. Monitor the consumption of the starting material by HPLC or GC.
-
Workup: After the reaction, cool the mixture to 90°C and discharge the liquid. Further cool the solution to 5°C to induce crystallization.
-
Purification: Filter the resulting solid product and dry it under vacuum at 60-70°C for 5-8 hours to obtain this compound. A yield of up to 87.7% has been reported.[1]
Conclusion and Recommendation
Based on the comparative analysis of key green chemistry metrics, the one-pot catalytic hydroxylation route represents a significantly more sustainable and efficient pathway for the synthesis of this compound compared to the traditional Fries rearrangement and nitration sequence.[16] The green method's superior overall yield, vastly improved atom economy, lower E-Factor, and avoidance of hazardous reagents make it the recommended choice for researchers and drug development professionals aiming to implement greener and more efficient synthetic workflows. While it requires pressurized equipment, the environmental and economic benefits of this streamlined process are substantial.
References
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Spectroscopic analysis and validation of "1-(2-Hydroxy-3-nitrophenyl)ethanone" structure
An In-Depth Guide to the Spectroscopic Analysis and Structural Validation of 1-(2-Hydroxy-3-nitrophenyl)ethanone
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug development and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity, dictating its physical, chemical, and biological properties. This compound is a key synthetic intermediate, notably in the production of anti-allergic and anti-asthma drugs like Pranlukast.[1][2] Its specific substitution pattern—an acetyl group, a hydroxyl group, and a nitro group on a benzene ring—gives rise to several possible isomers. An error in identifying the correct isomer can lead to inactive compounds, unexpected toxicity, or failed synthetic pathways. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a cornerstone of scientific integrity and successful research.[3][4]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the spectroscopic techniques used to validate the structure of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare its spectroscopic signature against its isomers to demonstrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation.
The Analytical Challenge: Differentiating Isomers
The primary challenge in analyzing this compound lies in distinguishing it from its structural isomers, particularly those formed during the nitration of 2-hydroxyacetophenone, such as 1-(2-hydroxy-5-nitrophenyl)ethanone.[5] While they share the same molecular formula (C₈H₇NO₄) and mass (181.15 g/mol ), the spatial arrangement of their functional groups leads to distinct electronic environments for each atom.[6] These differences are the key to their differentiation via spectroscopy. This guide will focus on comparing the target molecule with two common alternatives:
-
Target Molecule: this compound
-
Alternative 1: 1-(2-Hydroxy-5-nitrophenyl)ethanone
-
Alternative 2: 1-(4-Hydroxy-3-nitrophenyl)ethanone
Below is a visual representation of the key structural differences that spectroscopic methods will exploit.
Caption: Key isomeric structures for comparative analysis.
An Integrated Workflow for Structural Validation
A robust validation strategy does not rely on a single technique. Instead, it integrates data from multiple spectroscopic methods, where each technique provides a piece of the puzzle, and the combined results offer cross-validating evidence.[7][8][9]
Caption: Integrated workflow for spectroscopic structure validation.
Part 1: Mass Spectrometry (MS) – The Molecular Blueprint
Expertise & Causality: Mass spectrometry is the first port of call. It provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This is the most fundamental piece of data, confirming that the compound has the correct molecular formula before proceeding to more complex structural analysis. The fragmentation pattern offers initial, corroborative evidence of the compound's substructures.
Experimental Protocol (Electron Ionization - HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a volatile solvent like methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a distinct molecular ion peak for small molecules.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-300.
-
Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Use the instrument's software to calculate the exact mass and determine the most plausible elemental composition.
-
Analyze the major fragment ions to identify characteristic losses.
-
Data Interpretation for this compound
| Feature | Expected Observation | Rationale & Significance |
| Molecular Ion (M⁺·) | m/z = 181.0375 | Corresponds to the exact mass of C₈H₇NO₄. This confirms the elemental composition, ruling out impurities with different formulas. |
| M-15 Fragment | m/z = 166.0139 | Represents the loss of a methyl radical (·CH₃) from the acetyl group, a very common fragmentation for methyl ketones.[10] |
| M-43 Fragment | m/z = 138.0291 | Corresponds to the loss of the entire acetyl group (·C(O)CH₃). |
| M-46 Fragment | m/z = 135.0495 | Represents the loss of a nitro group (·NO₂), a characteristic fragmentation for nitroaromatic compounds.[11] |
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy – The Functional Group Fingerprint
Expertise & Causality: FT-IR spectroscopy probes the vibrational modes of molecules. Each functional group (C=O, O-H, N-O) absorbs infrared radiation at a characteristic frequency, making FT-IR an excellent tool for rapidly identifying the functional groups present in the molecule. The position and shape of these absorption bands provide clues about the molecular environment, such as hydrogen bonding.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is needed.
-
Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[12]
-
-
Analysis: Identify the key absorption bands and assign them to specific functional groups.
Data Interpretation for this compound
| Wavenumber (cm⁻¹) | Description | Rationale & Significance |
| 3200-3500 (broad) | O-H stretch | The broadness of this peak is indicative of strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent carbonyl oxygen of the acetyl group. |
| ~1650-1680 | C=O stretch (ketone) | This absorption confirms the presence of the acetyl group's carbonyl. The frequency is slightly lowered from a typical aromatic ketone (~1690 cm⁻¹) due to conjugation and the aforementioned hydrogen bonding.[13] |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ stretch | These two strong absorptions are the definitive signature of the nitro group. Their presence is crucial for confirmation.[14] |
| ~1600 & ~1450 | C=C stretch (aromatic) | These peaks confirm the presence of the benzene ring. |
| ~3100-3000 | C-H stretch (aromatic) | Confirms the aromatic C-H bonds. |
Part 3: UV-Visible Spectroscopy – Probing the Conjugated System
Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly sensitive to conjugated π-systems. Aromatic nitro compounds have characteristic absorption maxima (λmax) that are influenced by the substitution pattern and the solvent environment, particularly pH.[15] While not as structurally definitive as NMR, it provides corroborating evidence of the chromophore's identity.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 10-5 M) of the compound in a UV-transparent solvent like ethanol or methanol. For pH-dependent studies, prepare solutions in buffered aqueous media (e.g., pH 3 and pH 9).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 500 nm against a solvent blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation for this compound
Nitrophenols exhibit pH-dependent spectra due to the deprotonation of the phenolic hydroxyl group.[16]
-
In acidic/neutral solution (e.g., ethanol): Expect a λmax around 330-350 nm . This corresponds to the π → π* transition of the conjugated nitrophenol system.[14][17]
-
In basic solution: Upon deprotonation to the phenolate, the conjugation extends, causing a bathochromic (red) shift to a longer wavelength, typically >400 nm .[18] This pH-dependent shift is a characteristic feature of hydroxynitro-aromatic compounds.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structure Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[7] ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton. Together, they allow for the unambiguous determination of the substitution pattern on the aromatic ring, which is the critical factor in differentiating the isomers. Adherence to reporting standards, such as those suggested by IUPAC, is crucial for data integrity.[19]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: DMSO-d₆ is often preferred as it can solvate the compound well and, being a hydrogen bond acceptor, allows for the observation of the exchangeable phenolic -OH proton, which is often broadened or absent in CDCl₃.
-
Instrument: An NMR spectrometer operating at a high field strength (e.g., 400 MHz or higher for ¹H) to achieve good signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution. Integrate all peaks.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Analysis:
-
Assign each signal based on its chemical shift (δ), integration (for ¹H), and multiplicity (singlet, doublet, etc.).
-
Use the coupling constants (J values) in the ¹H spectrum to determine the relative positions of the protons on the aromatic ring.
-
Comparative Data Interpretation: The Key to Isomer Differentiation
This table presents the predicted ¹H NMR data for the target compound and its alternatives, highlighting the critical differences.
| Compound | Aromatic Proton Signals (δ, ppm, Multiplicity, J, Hz) | Other Signals (δ, ppm) | Key Differentiator |
| This compound (Target) | ~8.1 (dd, J ≈ 8, 2 Hz, 1H, H-6), ~7.9 (dd, J ≈ 8, 2 Hz, 1H, H-4), ~7.0 (t, J ≈ 8 Hz, 1H, H-5) | ~11.0 (s, 1H, -OH), ~2.6 (s, 3H, -CH₃) | Three coupled aromatic protons in a 1,2,3-trisubstituted pattern: two double-doublets and one triplet. |
| 1-(2-Hydroxy-5-nitrophenyl)ethanone | ~8.6 (d, J ≈ 3 Hz, 1H, H-6), ~8.2 (dd, J ≈ 9, 3 Hz, 1H, H-4), ~7.1 (d, J ≈ 9 Hz, 1H, H-3) | ~11.5 (s, 1H, -OH), ~2.6 (s, 3H, -CH₃) | A 1,2,4-trisubstituted pattern: one small meta-coupling (J≈3 Hz), one ortho-coupling (J≈9 Hz), and one ortho-meta coupling. |
| 1-(4-Hydroxy-3-nitrophenyl)ethanone [20] | ~8.5 (d, J ≈ 2 Hz, 1H, H-2), ~8.1 (dd, J ≈ 9, 2 Hz, 1H, H-6), ~7.2 (d, J ≈ 9 Hz, 1H, H-5) | ~10.5 (s, 1H, -OH), ~2.6 (s, 3H, -CH₃) | Also a 1,2,4-trisubstituted pattern, but with chemical shifts distinct from the 2-hydroxy isomer due to the different electronic effects. |
¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~200 | C=O (ketone) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~155 | C2 (C-OH) | Aromatic carbon attached to the highly electronegative oxygen. |
| ~140 | C3 (C-NO₂) | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~135 | C6 | Aromatic CH deshielded by the ortho acetyl group. |
| ~125 | C4 | Aromatic CH deshielded by the ortho nitro group. |
| ~120 | C1 (C-C=O) | Quaternary aromatic carbon attached to the carbonyl. |
| ~119 | C5 | Aromatic CH, least affected by the electron-withdrawing groups. |
| ~28 | CH₃ | Aliphatic methyl carbon of the acetyl group. |
The specific connectivity and substitution pattern derived from the ¹H and ¹³C NMR data provide the definitive and unambiguous confirmation of the this compound structure, allowing for its clear differentiation from any isomers.
Conclusion
References
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A Comparative Guide to the Biological Activity of 1-(2-Hydroxy-3-nitrophenyl)ethanone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Versatile Scaffold
The compound 1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2-Hydroxy-3-nitroacetophenone[1][2], serves as a foundational scaffold in medicinal chemistry. Its structure, featuring a hydroxyl group, a nitro group, and a ketone, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of a diverse library of derivatives. The strategic placement of the electron-withdrawing nitro group and the reactive ketone functionality significantly influences the molecule's electronic properties and, by extension, its potential for biological interactions[3]. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this core structure, offering insights into their structure-activity relationships (SAR) and therapeutic potential across different domains, including antimicrobial, anticancer, and anti-inflammatory applications.
Synthetic Pathways: From Core Scaffold to Diverse Derivatives
The chemical versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through established organic reactions. The ketone moiety is particularly amenable to condensation reactions with various nucleophiles. For instance, reaction with hydrazines or substituted hydrazines can yield hydrazone derivatives, which are a well-documented class of biologically active compounds[4][5]. Further cyclization of these intermediates can lead to the formation of heterocyclic systems like pyrazoles[6]. Similarly, Claisen-Schmidt condensation with aromatic aldehydes can produce chalcone derivatives, which are known precursors to flavonoids and other bioactive molecules[7]. This strategic derivatization allows for the systematic exploration of the chemical space around the core scaffold to optimize biological efficacy.
Caption: General synthetic routes from the core scaffold.
Comparative Analysis of Biological Activities
The derivatization of this compound leads to compounds with a wide spectrum of biological activities. The nature and position of substituents play a critical role in determining the potency and selectivity of these molecules.
Antimicrobial and Antifungal Activity
Nitroaromatic compounds have long been recognized for their broad-spectrum antimicrobial properties[3]. This activity is often linked to the reductive activation of the nitro group within microbial cells, which generates cytotoxic radicals that damage cellular macromolecules. Derivatives such as hydrazones and pyrazolines have shown significant potential.
The structure-activity relationship suggests that the introduction of heterocyclic moieties and specific substituents can enhance antimicrobial potency. For example, studies on related hydroxyacetophenone derivatives have shown that the presence of bromine atoms and thiosemicarbazone fragments can lead to high antibacterial activity against Gram-negative bacteria like E. coli and K. pneumoniae[8]. Similarly, a synthetic zingerone derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, demonstrated potent antifungal activity against Aspergillus flavus and Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 200 mg/L[9].
Table 1: Comparative Antimicrobial Activity of Related Nitrophenyl and Hydroxyacetophenone Derivatives
| Derivative Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyrazoline derivative of 3-nitroacetophenone | P. aeruginosa | 25 | [3] |
| Pyrazoline derivative of 3-nitroacetophenone | C. albicans | 50 | [3] |
| Hydrazone derivative | S. aureus | 64 | [3] |
| Hydrazone derivative | MRSA | >512 | [3] |
| 4-(4-hydroxy-3-nitrophenyl)-2-butanone | A. flavus / F. graminearum | 200 | [9] |
Note: Data is for structurally related derivatives and serves to illustrate the potential of the compound class.
Anticancer Activity
The development of small molecules that can selectively target cancer cells is a primary goal of oncological research. Derivatives of nitrophenyl ethanone, particularly chalcones, have emerged as promising anticancer agents. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation and migration in various cancer cell lines.
A notable example is the benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]. This compound exhibited potent and selective cytotoxicity against human colon cancer cell lines[7]. It induced apoptosis through both extrinsic (DR-4 mediated) and intrinsic (BCL-2 mediated) pathways and arrested the cell cycle at the G0/G1 phase[7]. The significantly lower IC₅₀ value against cancer cells compared to healthy cells highlights its therapeutic potential[7].
Table 2: Comparative Anticancer Activity (IC₅₀ Values) of a 3-Nitrophenyl Chalcone Derivative
| Cell Line | Type | Treatment Duration | IC₅₀ Value (µM) | Reference |
| HCT-116 | Colon Cancer | 48 h | 1.71 | [7] |
| HT-29 | Colon Cancer | 48 h | 7.76 | [7] |
| CCD-18Co | Healthy Colon | 48 h | > 10 | [7] |
The data indicates a strong SAR, where the combination of the nitrophenyl group and the chalcone scaffold results in potent and selective anticancer effects. The nitro group's electron-withdrawing nature is often crucial for this activity[3].
Anti-inflammatory and Enzyme Inhibition Activity
Chronic inflammation is a key driver of many diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Nitrophenyl derivatives have been investigated for their potential to inhibit key signaling pathways, such as NF-κB and MAPK, which are central to the production of pro-inflammatory mediators[3]. Furthermore, derivatives of this compound have shown potential as enzyme inhibitors. For example, a study on 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives demonstrated potent and selective inhibition of catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease[10]. This study highlighted that structural modifications, such as the introduction of an alpha-methylene group, could significantly enhance the selectivity for peripheral COMT inhibition[10].
Caption: Proposed inhibition of pro-inflammatory signaling pathways.
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hydroxyl group on the this compound scaffold makes its derivatives prime candidates for antioxidant activity. This potential can be evaluated using various standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical[11][12]. Studies on related phenolic compounds have consistently demonstrated significant antioxidant potential, suggesting that derivatives of this scaffold would likely exhibit similar properties[13][14].
Key Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. The following sections detail the methodologies for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is visible after incubation.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension further to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A vehicle control (broth with inoculum and the maximum concentration of DMSO used) is critical to ensure the solvent has no inhibitory effect.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is used to measure drug-induced cytotoxicity and cell proliferation. It relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells.
Principle: The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells. This allows for the calculation of the compound concentration that inhibits cell growth by 50% (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test derivative for a specified period (e.g., 48 hours)[7]. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After treatment, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove unbound metabolites and TCA. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader. The IC₅₀ value can be calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The existing body of research on its derivatives and structurally related compounds demonstrates a broad range of biological activities, including promising antimicrobial, anticancer, and anti-inflammatory properties. The comparative data presented in this guide underscores the critical importance of structure-activity relationship studies. Minor chemical modifications can lead to significant changes in potency and selectivity. Future research should focus on synthesizing novel derivatives and screening them against a wider range of biological targets. In particular, mechanistic studies to elucidate the precise molecular interactions responsible for the observed activities will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to Assessing the Purity of 1-(2-Hydroxy-3-nitrophenyl)ethanone from Different Suppliers
For researchers, particularly those in medicinal chemistry and drug development, the purity of a starting material is not merely a number on a certificate of analysis; it is the bedrock upon which the reliability and reproducibility of experimental data are built. The compound 1-(2-Hydroxy-3-nitrophenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals like the anti-asthma drug Pranlukast[1][2], is a case in point. Variations in purity, especially the presence of isomeric or reactive impurities, can have profound downstream effects on reaction yields, impurity profiles of subsequent steps, and even biological activity.
This guide provides a comprehensive framework for the rigorous, multi-technique assessment of this compound purity. We will move beyond a simple reliance on supplier-provided data, establishing a self-validating system of analysis that empowers researchers to make informed decisions about reagent quality. We will detail not just the protocols but the scientific rationale—the why—behind each experimental choice.
The Genesis of Impurities: A Synthetic Perspective
Understanding potential impurities begins with the synthesis. A prevalent method for synthesizing this compound is the direct nitration of 2'-hydroxyacetophenone, typically using nitric acid in a solvent like glacial acetic acid[3][4]. This electrophilic aromatic substitution is directed by the activating, ortho-para directing hydroxyl group and the deactivating, meta-directing acetyl group. While the 3-nitro isomer is a desired product, the reaction kinetics and conditions can readily lead to the formation of the 1-(2-Hydroxy-5-nitrophenyl)ethanone isomer[3]. Inadequate purification can result in its carryover, alongside unreacted starting material and residual solvents.
Caption: Synthetic pathway and origin of common impurities.
An Integrated Workflow for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to cross-validate findings. Our recommended workflow integrates physical, chromatographic, and spectroscopic techniques to build a comprehensive purity profile.
Caption: Recommended analytical workflow for purity assessment.
Part 1: Foundational Analysis
Visual Inspection and Melting Point
Before employing advanced instrumentation, fundamental observations provide valuable initial clues.
-
Appearance: The compound should be a pale yellow to yellow solid[2]. Significant deviation in color (e.g., dark brown) may suggest degradation or the presence of chromophoric impurities.
-
Melting Point: This is a classic and powerful indicator of purity. A pure compound will have a sharp melting point range. Impurities depress and broaden the melting point range. The literature value for this compound is approximately 98.5-99.5 °C[2][5].
Protocol: Melting Point Determination
-
Sample Preparation: Finely crush a small amount of the dry solid.
-
Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.
-
Analysis: Place the capillary in a calibrated melting point apparatus.
-
Heating: Use a rapid heating rate (e.g., 10-15 °C/min) for a coarse determination, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Part 2: Chromatographic & Spectroscopic Deep Dive
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the workhorse for purity determination of non-volatile organic compounds. For this compound, its key advantage is the ability to resolve the main compound from its structurally similar 5-nitro isomer. The presence of the nitro-substituted benzene ring provides a strong chromophore, making UV detection highly sensitive. Reversed-phase chromatography, which separates compounds based on hydrophobicity, is ideal for this analysis[6][7][8].
Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm[9].
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
Analysis: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Causality: While HPLC provides excellent separation, qNMR serves as an essential orthogonal technique. It offers structural confirmation and quantifies the analyte based on the universal response of protons in a magnetic field, relative to a certified internal standard of known purity and weight[10]. This makes it a primary method of analysis that is not dependent on the response factor of individual impurities, a key principle of a self-validating system.
Protocol: ¹H-qNMR Purity Determination
-
Standard Preparation: Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic anhydride) into a vial. Record the exact mass and purity from its certificate. Dissolve in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: To the same vial, add an accurately weighed amount (~15-20 mg) of the this compound sample.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using a 400 MHz or higher spectrometer. Crucially , set a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.
-
Data Processing:
-
Identify a well-resolved signal for the analyte (e.g., the acetyl methyl singlet) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Carefully integrate both signals.
-
-
Calculation: The purity is calculated using the standard formula[10]:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Many impurities, particularly residual solvents from synthesis and purification (e.g., acetic acid, toluene, methanol), are too volatile for HPLC analysis. GC-MS is the ideal technique for separating and identifying these volatile and semi-volatile components[11][12]. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established libraries.
Protocol: GC-MS for Residual Solvents
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), then ramp at 15 °C/min to 250 °C (hold 5 min).
-
Injector: Split mode (20:1), 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent not expected to be a contaminant (e.g., dichloromethane).
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this workflow, let's consider hypothetical results from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Pale yellow crystalline solid | Yellow powder | Yellowish-brown solid |
| Melting Point | 98.8 - 99.4 °C | 94.5 - 97.0 °C | 97.5 - 98.5 °C |
| HPLC Purity (% Area) | 99.6% | 97.5% | 98.9% |
| Key HPLC Impurity | Unidentified, 0.15% | 1-(2-Hydroxy-5-nitrophenyl)ethanone, 2.1% | Unreacted 2'-hydroxyacetophenone, 0.8% |
| qNMR Purity (% w/w) | 99.4% | 97.2% | 98.6% |
| GC-MS Findings | No significant volatiles | No significant volatiles | Toluene detected (0.2%) |
Interpretation and Recommendations
-
Supplier A: This material demonstrates excellent quality. The high purity by both HPLC and qNMR is corroborated by the sharp melting point, which falls squarely within the literature range. This supplier is the preferred choice for sensitive applications where purity is paramount.
-
Supplier B: The broad and depressed melting point immediately signals the presence of a significant impurity. HPLC analysis confirms this, identifying a 2.1% contamination with the 5-nitro isomer. While the overall purity might be acceptable for some initial screening work, this level of isomeric impurity could significantly complicate reaction outcomes and is unacceptable for cGMP synthesis or late-stage development.
-
Supplier C: While the purity by chromatographic and spectroscopic methods is high, the GC-MS analysis reveals the presence of residual toluene. Toluene is a Class 2 residual solvent with known toxicity, and its presence, even at 0.2% (2000 ppm), may be a concern for biological assays or any application where solvent effects could be confounding[13].
References
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC). OSTI.GOV. [Link]
-
Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society. [Link]
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-
Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. [Link]
-
2-Hydroxy-3-nitroacetophenone [28177-69-7]. GM CHEMICAL. [Link]
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2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. PubChem. [Link]
-
Fast GC/MS chromatogram of the organic ketone derivatives by EI. ResearchGate. [Link]
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Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry. ACS Publications. [Link]
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Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
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A Comparative Guide to the Synthetic Pathways of 1-(2-Hydroxy-3-nitrophenyl)ethanone: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 1-(2-Hydroxy-3-nitrophenyl)ethanone, a crucial building block in the synthesis of various pharmaceutical agents, presents multiple synthetic routes, each with its own distinct profile of costs, benefits, and challenges. This guide provides an in-depth, objective comparison of four primary synthetic pathways to this valuable compound, supported by experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
Introduction: The Significance of this compound
This compound serves as a vital precursor in the synthesis of a range of biologically active molecules. Its strategic importance necessitates a thorough evaluation of its production methods to optimize for yield, purity, cost-effectiveness, safety, and environmental impact. This guide will dissect four distinct synthetic strategies, offering a comprehensive cost-benefit analysis to navigate the complexities of process development.
Pathway 1: Direct Nitration of 2-Hydroxyacetophenone
This classical approach involves the direct electrophilic nitration of the commercially available starting material, 2-hydroxyacetophenone. The hydroxyl and acetyl groups direct the incoming nitro group to the ortho and para positions relative to the hydroxyl group.
Experimental Protocol: Nitration with Mixed Acid
A common laboratory procedure involves the use of a nitrating mixture composed of nitric acid and sulfuric acid.
-
Reaction Setup: 2-Hydroxyacetophenone is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel. The vessel is cooled in an ice-water bath to maintain a low temperature (0-5 °C).
-
Preparation of Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 molar ratio) is prepared separately.
-
Nitration: The nitrating mixture is added dropwise to the stirred solution of 2-hydroxyacetophenone, ensuring the temperature does not exceed 5 °C. The reaction is highly exothermic and requires careful temperature control to minimize side reactions.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched by pouring it onto crushed ice. The precipitated solid, a mixture of 3-nitro and 5-nitro isomers, is collected by filtration and washed with cold water until neutral.
-
Purification: The separation of the desired 3-nitro isomer from the major 5-nitro byproduct is the most significant challenge of this pathway and typically requires chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) for high purity.
A variation of this pathway aims to improve regioselectivity by first sulfonating the 2-hydroxyacetophenone at the 5-position, followed by nitration at the 3-position, and subsequent removal of the sulfonic acid group. This multi-step approach within the direct nitration framework can significantly increase the yield of the desired isomer.[1]
Workflow for Direct Nitration of 2-Hydroxyacetophenone
Caption: Workflow for the multi-step synthesis from phenol.
Pathway 3: Directional Hydroxylation of m-Nitroacetophenone
This innovative "green" synthetic route starts from m-nitroacetophenone and introduces the hydroxyl group in a regioselective manner.
Experimental Protocol: Catalytic Directional Hydroxylation
This patented method is presented as an environmentally friendly alternative with a high yield. [2]
-
Reaction Setup: m-Nitroacetophenone is dissolved in a carboxylic acid solvent (e.g., acetic acid) in a pressure-rated reactor.
-
Catalyst Addition: A metal salt catalyst, such as copper (II) acetate, is added to the mixture.
-
Reaction: The reactor is pressurized with air or oxygen, and the mixture is heated. The ketone and nitro groups act as bidentate directing groups, facilitating the regioselective hydroxylation at the 2-position.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
This pathway avoids the problematic isomer separation associated with direct nitration and utilizes a more sustainable oxidative approach.
Workflow for Directional Hydroxylation
Caption: Workflow for the directional hydroxylation of m-nitroacetophenone.
Pathway 4: Fries Rearrangement followed by Nitration
This two-stage approach first synthesizes 2-hydroxyacetophenone via the Fries rearrangement of a phenolic ester, followed by nitration as described in Pathway 1.
Experimental Protocol: Fries Rearrangement
The Fries rearrangement converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. [3][4]
-
Ester Synthesis (Optional): If not starting from a pre-made ester, phenol is reacted with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form phenyl acetate.
-
Fries Rearrangement: Phenyl acetate is treated with a Lewis acid catalyst, such as aluminum chloride, typically in a high-boiling solvent or neat. The reaction temperature is crucial for regioselectivity; lower temperatures favor the para-isomer, while higher temperatures favor the desired ortho-isomer. [4]3. Work-up: The reaction is quenched with acid, and the 2-hydroxyacetophenone is isolated and purified.
-
Nitration: The purified 2-hydroxyacetophenone is then subjected to nitration as detailed in Pathway 1.
Workflow for Fries Rearrangement and Nitration
Sources
In-Silico Modeling and Comparative Analysis of Novel 1-(2-Hydroxy-3-nitrophenyl)ethanone Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the in-silico evaluation of novel derivatives based on the "1-(2-Hydroxy-3-nitrophenyl)ethanone" scaffold. As researchers and drug development professionals, the ability to rationally design and predict the biological activity of new chemical entities is paramount. This document outlines a structured, field-proven approach to in-silico modeling, enabling the efficient prioritization of synthesized compounds for further experimental validation. We will delve into the causality behind experimental choices, ensuring a transparent and reproducible workflow.
Introduction: The Therapeutic Potential of Chalcone Scaffolds
The core structure, this compound, is a substituted acetophenone that can serve as a key building block for the synthesis of chalcones and other heterocyclic compounds. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The presence of the nitro group, a potent electron-withdrawing moiety, and the hydroxyl group on the phenyl ring of our core structure provides a unique electronic and hydrogen-bonding landscape that can be exploited for targeted drug design.
This guide will focus on a comparative in-silico analysis of a proposed library of chalcone derivatives synthesized from this compound. We will explore their potential as anti-inflammatory and anticancer agents through a multi-faceted computational approach encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations.
Proposed Derivatives for In-Silico Comparison
For the purpose of this guide, we will focus on a rationally designed library of five chalcone derivatives of this compound. These derivatives are synthesized via a Claisen-Schmidt condensation with various substituted benzaldehydes to probe the effects of different electronic and steric properties on their predicted biological activity.
| Derivative ID | R-Group (Substituent on Benzaldehyde) | Chemical Name |
| HNPE-H | -H (Hydrogen) | (E)-1-(2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one |
| HNPE-OCH3 | -OCH3 (Methoxy) | (E)-1-(2-hydroxy-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| HNPE-Cl | -Cl (Chlorine) | (E)-1-(2-hydroxy-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
| HNPE-NO2 | -NO2 (Nitro) | (E)-1-(2-hydroxy-3-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
| HNPE-N(CH3)2 | -N(CH3)2 (Dimethylamino) | (E)-1-(2-hydroxy-3-nitrophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |
This selection of substituents allows for the systematic evaluation of electron-donating (-OCH3, -N(CH3)2) and electron-withdrawing (-Cl, -NO2) groups, as well as the baseline unsubstituted compound (-H), on the overall properties of the chalcone scaffold.
Synthetic Methodology: Claisen-Schmidt Condensation
The synthesis of the proposed chalcone derivatives can be achieved through the well-established Claisen-Schmidt condensation reaction[3][4][5]. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Benzaldehyde: To this solution, add the appropriately substituted benzaldehyde (1 equivalent).
-
Base Catalysis: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture while stirring at room temperature. The use of a strong base is crucial for the deprotonation of the α-carbon of the acetophenone, initiating the condensation[5].
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified to precipitate the chalcone product. The solid product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow of Chalcone Synthesis via Claisen-Schmidt Condensation.
In-Silico Modeling Workflow
A systematic in-silico approach is essential for predicting the potential of the synthesized derivatives. The following workflow is designed to provide a comprehensive evaluation of their drug-like properties and potential biological activities.
Caption: Comprehensive In-Silico Modeling Workflow for Derivative Evaluation.
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows for the estimation of binding affinity and the analysis of key interactions driving the binding event.
Target Selection:
-
Anti-inflammatory: Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. We will use the crystal structure of COX-2 (PDB ID: 5IKR) for our docking studies.
-
Anticancer: The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a crucial target in cancer therapy. The crystal structure of EGFR-TK (PDB ID: 2ITY) will be utilized.
Protocol using AutoDock Vina:
-
Ligand and Receptor Preparation:
-
Obtain the 3D structures of the designed chalcone derivatives and optimize their geometry using a suitable chemistry software (e.g., Avogadro, ChemDraw).
-
Download the PDB files for the target proteins (COX-2 and EGFR-TK).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.
-
Prepare the ligands by assigning rotatable bonds and saving them in the PDBQT format.
-
-
Grid Box Definition: Define the search space (grid box) for docking around the active site of the target protein. The coordinates of the known co-crystallized ligand can be used as a reference.
-
Docking Execution: Run AutoDock Vina to perform the docking calculations. The program will generate multiple binding poses for each ligand ranked by their binding affinity (in kcal/mol).
-
Analysis of Results: Visualize the docking poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues using visualization software like PyMOL or Discovery Studio.
Expected Data Output:
| Derivative ID | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| HNPE-H | COX-2 | - | - |
| HNPE-OCH3 | COX-2 | - | - |
| HNPE-Cl | COX-2 | - | - |
| HNPE-NO2 | COX-2 | - | - |
| HNPE-N(CH3)2 | COX-2 | - | - |
| HNPE-H | EGFR-TK | - | - |
| HNPE-OCH3 | EGFR-TK | - | - |
| HNPE-Cl | EGFR-TK | - | - |
| HNPE-NO2 | EGFR-TK | - | - |
| HNPE-N(CH3)2 | EGFR-TK | - | - |
Part 2: Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Protocol for QSAR Model Development:
-
Data Set Preparation: A dataset of known chalcone derivatives with experimentally determined anti-inflammatory or anticancer activity (e.g., IC50 values) is required. This data can be curated from literature databases like ChEMBL.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.
-
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model correlating the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques[6].
-
Prediction for New Derivatives: Once a validated QSAR model is established, it can be used to predict the biological activity of our newly designed HNPE derivatives.
Expected Data Output:
| Derivative ID | Predicted Anti-inflammatory Activity (pIC50) | Predicted Anticancer Activity (pIC50) |
| HNPE-H | - | - |
| HNPE-OCH3 | - | - |
| HNPE-Cl | - | - |
| HNPE-NO2 | - | - |
| HNPE-N(CH3)2 | - | - |
Part 3: ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid late-stage failures.
Protocol using Online Tools (e.g., SwissADME, ProTox-II):
-
Input Structures: Input the SMILES strings or draw the structures of the HNPE derivatives into the web server.
-
Property Prediction: The server will calculate a wide range of ADMET-related properties, including:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition.
-
Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule.
-
Toxicity: Predicted LD50, hepatotoxicity, carcinogenicity.
-
-
Analysis: Analyze the predicted properties to identify potential liabilities for each derivative.
Expected Data Output (Summary Table):
| Derivative ID | Lipinski's Rule of 5 Violations | GI Absorption | BBB Permeant | CYP Inhibitor (e.g., CYP2D6) | Predicted LD50 (mg/kg) |
| HNPE-H | - | - | - | - | - |
| HNPE-OCH3 | - | - | - | - | - |
| HNPE-Cl | - | - | - | - | - |
| HNPE-NO2 | - | - | - | - | - |
| HNPE-N(CH3)2 | - | - | - | - | - |
Part 4: Molecular Dynamics (MD) Simulations
For the most promising candidates identified through docking, MD simulations can provide insights into the dynamic stability of the ligand-protein complex over time.
Protocol using GROMACS:
-
System Setup: Prepare the topology and coordinate files for the ligand-protein complex in a solvated environment with appropriate ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Equilibrate the system under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability of the ligand binding.
Caption: Workflow for Molecular Dynamics Simulation.
Comparative Analysis and Prioritization
The final step involves a holistic analysis of the data generated from all in-silico models. The derivatives should be compared based on:
-
Binding Affinity and Interactions: Higher binding affinity and favorable interactions with key active site residues in both COX-2 and EGFR-TK are desirable.
-
Predicted Biological Activity: Higher predicted pIC50 values from the QSAR models indicate greater potential.
-
ADMET Profile: Derivatives with favorable drug-like properties and low predicted toxicity are prioritized.
-
Binding Stability: Stable binding in MD simulations further validates the docking results.
By integrating these diverse datasets, a clear rationale for prioritizing specific derivatives for chemical synthesis and subsequent in-vitro and in-vivo testing can be established. This data-driven approach significantly enhances the efficiency of the drug discovery pipeline.
Conclusion
This guide has provided a detailed, step-by-step framework for the in-silico modeling and comparative analysis of novel this compound derivatives. By following these protocols, researchers can systematically evaluate the therapeutic potential of new chemical entities, making informed decisions to advance the most promising candidates. The integration of molecular docking, QSAR, ADMET prediction, and molecular dynamics simulations offers a powerful toolkit for modern drug discovery.
References
- Ferreira, M. K. A., da Silva, A. W., dos Santos Moura, A. L., et al. (2021). Chalcones reverse the anxiety and convulsive behavior of adult zebrafish. Epilepsy & Behavior, 117, 107881.
- Qadir, M. A., et al. (2022). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1227-1238.
- Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460-2468.
- Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459-1461.
- Siddiqui, Z. N., et al. (2012). Chalcones: A versatile scaffold for the development of potent antimicrobial agents. Mini reviews in medicinal chemistry, 12(1), 60-77.
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European journal of medicinal chemistry, 42(2), 125-137.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design.
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
- Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.
- Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
- Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
- Han, Y., et al. (2019). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 47(W1), W520-W525.
-
AutoDock. (n.d.). AutoDock Vina. Retrieved from [Link]
-
GROMACS. (n.d.). The GROMACS toolkit. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME. Retrieved from [Link]
-
ProTox-II. (n.d.). Prediction of Toxicity of Chemicals. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). Retrieved from [Link]
- Gramatica, P. (2007). Principles of QSAR models: a perspective.
Sources
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key pharmaceutical intermediates is paramount. 1-(2-Hydroxy-3-nitrophenyl)ethanone is a critical building block, notably in the synthesis of the anti-allergic and anti-asthma drug Pranlukast.[1][2] This guide provides a comprehensive, data-driven comparison of the primary catalytic and non-catalytic methods for its synthesis, offering insights into catalyst performance, reaction mechanisms, and detailed experimental protocols to inform your synthetic strategy.
The principal challenge in synthesizing this compound lies in achieving regioselectivity during the nitration of 2-hydroxyacetophenone. The starting material possesses two activating groups, the hydroxyl (-OH) and the acetyl (-COCH3), which direct electrophilic substitution to different positions on the aromatic ring, often leading to a mixture of isomers and reducing the yield of the desired product. This guide will dissect the two predominant synthetic pathways: the traditional direct nitration and a modern, catalytically driven hydroxylation approach.
Quantitative Performance Comparison
Direct, side-by-side comparative studies in peer-reviewed literature are scarce. However, by consolidating data from patents and chemical synthesis databases, we can construct a comparative overview of the two main synthetic routes.
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield of this compound | Key Observations |
| Direct Nitration | 2-Hydroxyacetophenone | Nitric Acid | Glacial Acetic Acid | Room Temperature | 17 hours | < 40%[1][3] | Produces a mixture of 3-nitro and 5-nitro isomers, requiring extensive purification (e.g., HPLC) to isolate the desired product.[3] |
| Catalytic Hydroxylation | m-Nitroacetophenone | Divalent copper, nickel, or palladium ion acetate[1] | Carboxylic Acid (e.g., Acetic Acid) | 50-120 °C[1] | 5-10 hours | Significantly improved yield (specific yield not quantified in the source)[1] | Utilizes the ketone and nitro groups as bidentate directing groups for regioselective hydroxylation.[1] This method is presented as a "green synthesis" approach.[1] |
Mechanistic Insights and Rationale for Catalyst Selection
The choice of synthetic route and catalyst is fundamentally a question of controlling regioselectivity.
The Challenge of Direct Nitration
In the direct nitration of 2-hydroxyacetophenone, the hydroxyl group is a powerful ortho-, para-director, while the acetyl group is a meta-director. This leads to the formation of both the desired 3-nitro isomer and the undesired 5-nitro isomer. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich aromatic ring. The lack of a catalyst to steer the substitution towards the 3-position results in poor regioselectivity and low yields of the target molecule.
A "Green" Approach: Catalytic Directional Hydroxylation
A patented "green synthesis" method circumvents the regioselectivity issue by starting with m-nitroacetophenone and introducing the hydroxyl group in a directed manner.[1] This innovative approach utilizes a metal salt catalyst, such as divalent copper, nickel, or palladium acetate. The proposed mechanism involves the formation of a bidentate complex between the metal catalyst and the ketone and nitro groups of the m-nitroacetophenone. This complex then directs the hydroxylation to the ortho position relative to the nitro group, leading to the desired this compound. This method is not only more selective but also potentially more environmentally friendly.[1]
Experimental Protocols
Protocol 1: Synthesis via Direct Nitration of 2-Hydroxyacetophenone
This protocol is adapted from established, albeit lower-yielding, methods.[3]
Materials:
-
2-Hydroxyacetophenone (10.0 g)
-
Glacial Acetic Acid (60 ml)
-
Nitric Acid (10.4 ml, specific gravity=1.40)
-
Ice
Procedure:
-
Dissolve 10.0 g of 2-hydroxyacetophenone in 60 ml of glacial acetic acid in a suitable reaction vessel.
-
Slowly add 10.4 ml of nitric acid over 2 hours at room temperature with continuous stirring.
-
Continue stirring the mixture for 17 hours at room temperature.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Collect the resulting precipitate, which contains a mixture of the 3- and 5-nitro isomers.
-
Separate the isomers using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Protocol 2: Green Synthesis via Catalytic Hydroxylation of m-Nitroacetophenone
This protocol is based on the principles outlined in the patent for a green synthesis method.[1]
Materials:
-
m-Nitroacetophenone
-
Divalent copper (II) acetate (or Ni(OAc)₂, Pd(OAc)₂)
-
Carboxylic Acid (e.g., Acetic Acid, 49-51% concentration)
-
Pressurized reaction vessel
Procedure:
-
Charge the reaction vessel with m-nitroacetophenone and the carboxylic acid solvent (weight ratio of 1:2 to 1:5).
-
Add the metal salt catalyst. The molar ratio of the catalyst to m-nitroacetophenone should be in the range of 1:10 to 1:1000.
-
Pressurize the vessel with air to 0.5-1 MPa.
-
Heat the reaction mixture to a temperature between 50 °C and 120 °C.
-
Maintain the reaction conditions for 5 to 10 hours.
-
After the reaction, cool the mixture, filter the product, and dry it under vacuum.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction workflows.
Caption: Comparative workflow of direct nitration versus catalytic hydroxylation.
Conclusion and Future Outlook
For the synthesis of this compound, the choice of catalyst and synthetic route has a profound impact on yield and purity. While the traditional direct nitration method is straightforward, it suffers from poor regioselectivity, necessitating challenging purification steps.[3] The emerging catalytic hydroxylation approach presents a more elegant and efficient solution, leveraging a metal catalyst to direct the reaction towards the desired product with higher selectivity.[1]
For researchers and drug development professionals, the catalytic method offers a promising avenue for process optimization, potentially reducing waste and improving overall efficiency. Further research into optimizing the catalytic system, including catalyst loading, reaction conditions, and catalyst recycling, could further enhance the industrial viability of this green synthetic route.
References
- Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. [Link]
-
2-Hydroxy-3-nitroacetophenone [28177-69-7]. GM CHEMICAL. [Link]
Sources
A Senior Application Scientist's Guide to the Scalable Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful pharmaceutical manufacturing. 1-(2-Hydroxy-3-nitrophenyl)ethanone, a critical precursor for valuable pharmaceuticals, presents a synthetic challenge that necessitates a thorough evaluation of various production methodologies. This guide provides an in-depth, comparative analysis of five distinct synthesis routes, offering the technical detail and field-proven insights required to make informed decisions for both laboratory-scale research and industrial-scale production.
The Significance of this compound
This compound, also known as 2'-hydroxy-3'-nitroacetophenone, serves as a vital building block in the synthesis of a range of pharmaceutically active compounds. Its strategic importance lies in its functional group arrangement, which allows for further chemical modifications to construct complex molecular architectures. A notable application is in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma. Given its role in the production of life-saving medications, the ability to synthesize this intermediate in a cost-effective, safe, and scalable manner is of paramount importance to the pharmaceutical industry.
Method 1: The Classical Approach - Direct Nitration of 2'-Hydroxyacetophenone
The direct nitration of 2'-hydroxyacetophenone is a long-established and straightforward method for the synthesis of this compound. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent, such as nitric acid, in a suitable solvent like glacial acetic acid or dichloromethane.
Reaction Pathway
Caption: Direct nitration of 2'-hydroxyacetophenone.
Experimental Protocol
A typical laboratory-scale procedure involves dissolving 2'-hydroxyacetophenone in glacial acetic acid.[1] Nitric acid is then added dropwise to the solution while maintaining a controlled temperature.[1] The reaction mixture is stirred for several hours to ensure complete conversion. Upon completion, the mixture is poured onto ice, leading to the precipitation of the product mixture.[1]
Scalability Evaluation
Advantages:
-
Simplicity: The single-step nature of this reaction makes it conceptually simple and easy to perform at a laboratory scale.
-
Readily Available Starting Material: 2'-Hydroxyacetophenone is a commercially available and relatively inexpensive starting material.
Disadvantages:
-
Low Selectivity and Yield: The primary drawback of this method is the formation of a significant amount of the 5-nitro isomer as a byproduct.[1][2] The hydroxyl and acetyl groups direct the incoming nitro group to both the ortho and para positions relative to the hydroxyl group, leading to a mixture of products. The reported yield of the desired 3-nitro isomer is often below 40%.[2]
-
Challenging Purification: Separating the 3-nitro and 5-nitro isomers is a significant challenge, especially on a large scale. While techniques like HPLC can be used for purification, they are often not economically viable for industrial production.[1] Fractional crystallization can be an alternative, but it may lead to a further reduction in the overall yield.
-
Safety Concerns: Industrial-scale nitration reactions are inherently hazardous due to their highly exothermic nature.[3][4] Poor temperature control can lead to runaway reactions and the formation of potentially explosive byproducts. The use of strong acids also necessitates specialized equipment and handling procedures to ensure safety.[3][4]
-
Waste Management: The process generates acidic waste streams that require neutralization and proper disposal, adding to the overall cost and environmental impact of the process.[5][6]
Method 2: A Greener Alternative - Catalytic Hydroxylation of m-Nitroacetophenone
A more recent and promising approach involves the direct hydroxylation of m-nitroacetophenone. This "green" synthesis method utilizes a metal salt catalyst to facilitate a directional hydroxylation, offering a more selective route to the desired product.
Reaction Pathway
Caption: Catalytic hydroxylation of m-nitroacetophenone.
Experimental Protocol
According to a patented procedure, m-nitroacetophenone is dissolved in a carboxylic acid solvent, such as propionic acid.[2] A metal salt catalyst, for instance, nickel acetate tetrahydrate, is added to the solution.[2] The reaction is then carried out in a pressure kettle under an air pressure of 0.5-1.0 MPa and at a temperature of 90-95°C for 5-10 hours.[2] After the reaction, the product is isolated by cooling, filtration, and vacuum drying.[2]
Scalability Evaluation
Advantages:
-
High Yield and Selectivity: This method boasts a significantly higher yield of up to 89.9% for the desired product, as the hydroxylation is directed to the ortho position of the nitro group.[2] This high selectivity eliminates the challenging isomer separation step associated with direct nitration.
-
"Green" Chemistry Principles: The use of a catalytic amount of a metal salt and air as the oxidant aligns with the principles of green chemistry, potentially reducing the environmental impact compared to stoichiometric nitrating agents.
-
Cost-Effective Starting Material: m-Nitroacetophenone is a commercially available and relatively inexpensive starting material.[7][8]
Disadvantages:
-
High Pressure and Temperature: The requirement for elevated pressure and temperature necessitates specialized industrial reactors (autoclaves) that can safely handle these conditions. This can increase the initial capital investment for setting up a large-scale production facility.
-
Catalyst Cost and Recovery: While used in catalytic amounts, the cost of the metal catalyst (e.g., nickel or palladium acetate) can be a factor in the overall process economics.[2] Efficient recovery and recycling of the catalyst would be crucial for the long-term economic viability of this process on an industrial scale.
-
Safety of Pressurized Oxidation: Working with organic materials under high pressure and temperature in the presence of an oxidant (air) carries inherent safety risks. A thorough hazard and operability (HAZOP) study and robust safety protocols are essential for safe industrial operation.
Method 3: A Multi-Step Approach from Phenol
This synthetic route employs phenol as the starting material and proceeds through a four-step sequence: methyl vulcanization, nitration, acetylation, and desulfurization. While more complex than single-step methods, it is designed to be a high-yield and cost-effective process suitable for industrialization.
Reaction Pathway
Caption: Synthesis involving Fries Rearrangement.
Experimental Protocol
The process starts with the esterification of p-tert-butyl phenol. The resulting ester then undergoes a Fries rearrangement, a reaction that converts a phenolic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid like aluminum chloride. [1][9]This is followed by nitration and a final disproportionation step to yield the target molecule.
Scalability Evaluation
Advantages:
-
High Overall Recovery: The patent claims a total recovery of 70-80%, which is a significant improvement over the direct nitration method.
-
Recyclability of Byproducts: The ability to recycle byproducts, such as p-tert-butyl phenol from the disproportionation step, is a major advantage for industrial-scale production, as it reduces waste and improves the overall atom economy of the process.
-
Established Key Reaction: The Fries rearrangement is a well-established reaction in organic synthesis with known industrial applications, providing a solid foundation for process development and scale-up. [9][10] Disadvantages:
-
Multi-Step Process: Similar to the previous method, the four-step nature of this synthesis adds complexity to the overall manufacturing process.
-
Harsh Conditions for Fries Rearrangement: The Fries rearrangement often requires stoichiometric or even excess amounts of a Lewis acid catalyst, which can be corrosive and generate significant amounts of waste during work-up. [1]* Potential for Isomer Formation: The Fries rearrangement can produce both ortho and para isomers, and controlling the regioselectivity can be dependent on reaction conditions such as temperature and solvent. [9]
Method 5: Regioselective Synthesis via a Sulfonic Acid Directing Group
To address the poor regioselectivity of direct nitration, a one-pot synthesis has been developed that utilizes a sulfonic acid group as a removable directing group. This strategy temporarily blocks the more reactive 5-position, thereby directing the nitration to the desired 3-position.
Reaction Pathway
Caption: One-pot synthesis with a sulfonic acid directing group.
Experimental Protocol
In this one-pot procedure, 2'-hydroxyacetophenone is first treated with a sulfonating agent to introduce a sulfonic acid group, primarily at the 5-position. [10]Without isolating the intermediate, the reaction mixture is then subjected to nitration. The bulky sulfonic acid group sterically hinders the 5-position, directing the incoming nitro group to the 3-position. Finally, the sulfonic acid group is removed by hydrolysis to yield the desired product.
Scalability Evaluation
Advantages:
-
Improved Selectivity and Yield: This method significantly improves the regioselectivity of the nitration reaction, leading to a higher yield of the desired 3-nitro isomer (reported at 49.7%) compared to direct nitration. [10]* One-Pot Procedure: The one-pot nature of the synthesis simplifies the overall process by avoiding the isolation and purification of intermediates, which can save time and resources. [10]* Industrially Relevant Protecting Group Strategy: The use of sulfonic acids as removable directing groups is a well-established strategy in industrial organic synthesis, suggesting that the underlying principles are scalable. [11][12] Disadvantages:
-
Additional Reagents and Steps: Although performed in one pot, the method still involves additional reagents (sulfonating and desulfonating agents) and reaction steps compared to direct nitration.
-
Waste Generation: The introduction and subsequent removal of the sulfonic acid group generates additional waste streams that need to be managed.
-
Moderate Yield: While an improvement over direct nitration, the reported yield of around 50% may still be considered moderate for an industrial process, and further optimization would likely be required for commercial viability.
Comparative Summary of Synthesis Methods
| Feature | Method 1: Direct Nitration | Method 2: Catalytic Hydroxylation | Method 3: Multi-step from Phenol | Method 4: Fries Rearrangement | Method 5: Sulfonic Acid Directed |
| Starting Material | 2'-Hydroxyacetophenone | m-Nitroacetophenone | Phenol | p-tert-Butyl Phenol | 2'-Hydroxyacetophenone |
| Number of Steps | 1 | 1 | 4 | 4 | 1 (one-pot, 3 transformations) |
| Reported Yield | < 40% [2] | ~90% [2] | High (unspecified) | 70-80% (recovery) | ~50% [10] |
| Selectivity | Poor (isomer mixture) [1] | High (directional) [2] | Potentially high | Moderate to good | High |
| Key Scalability Advantage | Simplicity | High yield & selectivity | Low-cost starting material | Byproduct recycling | Improved selectivity in one pot |
| Key Scalability Challenge | Isomer separation | High pressure/temperature | Process complexity | Multi-step complexity | Moderate yield, waste |
| Safety Concerns | Exothermic, runaway risk [3][4] | Pressurized oxidation | Multiple reaction hazards | Corrosive Lewis acids | Strong acids, exothermic |
| "Green" Aspects | Low | High (catalytic, air oxidant) | Moderate | Moderate (byproduct recycling) | Moderate |
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the production campaign, including the desired scale, cost considerations, and available infrastructure.
-
For laboratory-scale synthesis and initial research , the Direct Nitration (Method 1) , despite its low yield, may be acceptable due to its simplicity and the availability of starting materials. However, purification will be a key consideration. The Sulfonic Acid Directed (Method 5) approach offers a significant improvement in selectivity and is also a viable lab-scale option.
-
For industrial-scale production , the Catalytic Hydroxylation of m-Nitroacetophenone (Method 2) emerges as the most promising route. Its high yield and selectivity eliminate the costly and inefficient isomer separation step, making it a strong candidate for a cost-effective and environmentally friendlier process. The primary hurdle for implementation is the initial investment in high-pressure reactor technology and the development of robust safety protocols.
-
The multi-step routes (Methods 3 and 4) , particularly the one involving the Fries Rearrangement (Method 4) with its byproduct recycling, could be economically viable at a very large scale where the initial investment in a more complex plant can be justified by the long-term savings from high recovery and raw material efficiency. However, the process complexity and the need for extensive process development and optimization are significant factors to consider.
Ultimately, a thorough techno-economic analysis, coupled with a comprehensive process safety assessment, will be crucial in making the final decision for the commercial production of this important pharmaceutical intermediate. The information presented in this guide provides a solid foundation for initiating such an evaluation.
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A Comparative Environmental Assessment of Pranlukast Synthesis Routes: A Guide for Pharmaceutical Scientists
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint.[1][2] This imperative extends to the synthesis of established drugs like Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[3][4] This guide provides a comparative assessment of various synthetic routes to Pranlukast, focusing on their environmental impact. By examining key green chemistry metrics and analyzing the inherent hazards of reagents and solvents, we aim to provide researchers, scientists, and drug development professionals with the insights needed to select and develop more sustainable manufacturing processes.[5][6]
Introduction to Pranlukast and the Imperative for Greener Synthesis
Pranlukast, chemically known as N-[4-oxo-2-(2H-tetrazol-5-yl)-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide, is a vital therapeutic agent.[3] However, its synthesis, like that of many active pharmaceutical ingredients (APIs), can be resource-intensive and generate significant waste.[6][7] The application of green chemistry principles to API manufacturing is not merely an environmental consideration but also a strategic one, often leading to more efficient, safer, and cost-effective processes.[1][2] This guide will delve into a comparative analysis of published Pranlukast synthesis routes, evaluating them through the lens of established green chemistry metrics.
Key Green Chemistry Metrics for Evaluating Synthesis Routes
To objectively compare the environmental performance of different synthetic pathways, we will utilize several widely accepted green chemistry metrics:[8]
-
Atom Economy: This metric, foundational to green chemistry, measures the efficiency of a reaction in converting the mass of reactants into the desired product.[9][10] A higher atom economy signifies less waste generation at a molecular level.
-
E-Factor (Environmental Factor): The E-factor provides a broader measure of the waste produced in a process, defined as the total mass of waste divided by the mass of the product.[11][12][13] Lower E-factors are indicative of a more environmentally benign process.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final API.[1] A lower PMI value indicates a more sustainable and efficient process.
-
Solvent and Reagent Selection: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis.[14][15] We will assess the toxicity, environmental persistence, and safety hazards associated with the chemicals used in each route.
Comparative Analysis of Pranlukast Synthesis Routes
Several synthetic routes for Pranlukast have been reported in the literature, primarily in patents.[16][17][18][19] For the purpose of this guide, we will analyze two representative conceptual routes based on common starting materials and key transformations.
Route A: A Classical Approach
This route often commences with 3'-Amino-2'-hydroxyacetophenone and involves multiple steps, including the formation of the chromone core, introduction of the tetrazole ring, and a final acylation step.[20]
Key Transformations:
-
Chromone formation: Condensation and cyclization reactions.
-
Tetrazole synthesis: Often involves the use of azides, which can be hazardous.
-
Acylation: Coupling of the chromone intermediate with a derivative of 4-(4-phenylbutoxy)benzoic acid.[20]
Route B: An Alternative Pathway
This route may start from different precursors and employ alternative strategies for constructing the key structural features of Pranlukast, potentially offering advantages in terms of step economy or reagent choice.[18][21]
Key Transformations:
-
Convergent synthesis: Building key fragments separately before combining them, which can improve overall yield.
-
Catalytic methods: Employing catalysts can reduce the need for stoichiometric reagents, thereby improving atom economy and reducing waste.[14]
Quantitative Comparison of Synthesis Routes
To facilitate a direct comparison, the following table summarizes the estimated green chemistry metrics for the two conceptual routes. It is important to note that these are estimations based on typical laboratory-scale syntheses and would require further optimization for industrial-scale production.
| Metric | Route A (Classical) | Route B (Alternative) | Ideal Value |
| Atom Economy (%) | Lower | Higher | 100% |
| E-Factor | High | Moderate | 0 |
| Process Mass Intensity (PMI) | High | Moderate | 1 |
| Key Hazardous Reagents | Sodium azide, hazardous solvents (e.g., DMF) | Potentially fewer hazardous reagents | Benign reagents |
| Solvent Usage | High volume of traditional organic solvents | Reduced solvent usage or use of greener solvents | Minimal or recyclable solvents |
Experimental Protocols: A Focus on Greener Alternatives
While detailed, step-by-step protocols for every synthesis are beyond the scope of this guide, we will highlight key experimental choices that can lead to a greener process.
Example of a Greener Acylation Step (relevant to both routes):
Instead of using highly reactive and hazardous acyl chlorides, which generate stoichiometric amounts of hydrochloride waste, consider employing catalytic amidation methods.
Protocol:
-
Reactants: 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran (1.0 eq), 4-(4-phenylbutoxy)benzoic acid (1.1 eq).
-
Catalyst: A suitable amide coupling catalyst (e.g., a boronic acid-based catalyst).
-
Solvent: A greener solvent such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
-
Procedure: The reactants and catalyst are dissolved in the solvent and heated under reflux with azeotropic removal of water.
-
Work-up: After the reaction is complete, the catalyst can often be recovered, and the product is isolated through crystallization, minimizing the use of chromatography.
Visualization of Synthesis Logic
The following diagram illustrates the general workflow for evaluating the environmental impact of a synthesis route.
Caption: Workflow for the environmental assessment of chemical synthesis routes.
Conclusion and Future Directions
This comparative assessment demonstrates that significant improvements in the environmental profile of Pranlukast synthesis are achievable. By prioritizing routes with higher atom economy, lower E-factors and PMI, and by consciously selecting less hazardous reagents and solvents, the pharmaceutical industry can move towards more sustainable manufacturing practices.[14] Future research should focus on the development of catalytic and biocatalytic methods, which hold the promise of even greater efficiency and environmental performance.[1][14] Furthermore, a comprehensive life cycle assessment (LCA) would provide a more complete picture of the environmental impact, from raw material extraction to final product disposal.[7][22][23][24][25]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-(2-Hydroxy-3-nitrophenyl)ethanone
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS No. 28177-69-7), a common organic intermediate. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment. This document is structured to provide clarity on the causality behind each step, ensuring a self-validating and trustworthy safety system.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the first principle of safe handling and disposal. This compound is a solid organic compound that presents several health risks that directly inform our disposal strategy.[1]
Core Hazards: According to the Globally Harmonized System (GHS), this chemical is classified with the "Warning" signal word and carries the following primary hazards:
-
H335: May cause respiratory irritation.[3]
These hazards necessitate that the compound be treated as a hazardous waste stream, never to be disposed of via standard trash or drain systems. The irritant properties demand meticulous containment to prevent personnel exposure during waste accumulation and transport.
Table 1: Physicochemical and Hazard Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 28177-69-7 | [1][2] |
| Molecular Formula | C8H7NO4 | [1][2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 98.5 - 99.5 °C | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| GHS Signal Word | Warning | [1][2] |
| Hazard Statements | H302, H315, H319, H335 | [1][2][3] |
The Regulatory Imperative: Why We Follow This Protocol
The disposal of chemical waste is not merely a matter of institutional policy but is strictly governed by law. In the United States, the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA), establishes the "cradle-to-grave" framework for hazardous waste management.[5]
As an organic intermediate used in pharmaceutical synthesis, waste this compound falls under the purview of regulations for chemical and potentially pharmaceutical waste.[6] The EPA's regulations, particularly 40 CFR Part 266 Subpart P for pharmaceutical waste and the general hazardous waste generator rules in 40 CFR Part 262, mandate stringent procedures for waste characterization, accumulation, and disposal.[7] A cornerstone of these regulations is the absolute prohibition on disposing of hazardous waste pharmaceuticals down the drain (sewering), a rule that is effective in all U.S. states and territories.[8][9]
Your institution's Environmental Health & Safety (EHS) office is your direct partner in navigating these regulations, which also include state and local requirements that may be more stringent than federal law.[5][10]
Personal Protective Equipment (PPE) & Handling Precautions
Given the compound's irritant properties, all handling and disposal activities must be performed with appropriate engineering controls and PPE.
-
Engineering Controls: Always handle the solid compound and its waste within a certified chemical fume hood to mitigate the risk of inhaling dust, as per precautionary statement P261.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield (P280) to protect against accidental eye contact.[3][11]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[11]
-
Hygiene: Wash hands thoroughly after handling, as stipulated by P264, to prevent accidental ingestion or skin exposure.[3]
Waste Characterization and Segregation Workflow
Proper disposal begins with correct characterization and segregation at the point of generation. This workflow ensures that the waste is managed safely and compliantly from the moment it is created.
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A Senior Application Scientist's Guide to Handling 1-(2-Hydroxy-3-nitrophenyl)ethanone: From Hazard Assessment to Disposal
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS: 28177-69-7). Moving beyond a simple checklist, we will explore the chemical causality behind the required personal protective equipment (PPE) and operational plans, ensuring a self-validating system of safety for your laboratory.
Hazard Analysis: A Tale of Two Functional Groups
The necessity for stringent PPE protocols for this compound stems from the combined hazards of its core chemical structures: a phenolic group and a nitro-aromatic group . Understanding these distinct contributors to its toxicity is the first step in building a robust safety plan.
-
The Phenolic Backbone: Phenol and its derivatives are notoriously hazardous. The primary danger lies in their ability to be rapidly absorbed through the skin, causing severe chemical burns that may be painless at first due to a local anesthetic effect.[1][2] This rapid dermal uptake can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[3]
-
The Nitro-Aromatic Moiety: Aromatic nitro compounds are also recognized for their toxicity and capacity for skin absorption.[4] Systemic effects can include methaemoglobinaemia, leading to cyanosis and headaches.[5]
The compound is a pale yellow to yellow solid and is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[6][7]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6] |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[6] |
The Hierarchy of Controls: Your Primary Defense
Before relying on PPE, which is the last line of defense, a safe laboratory environment must be established through engineering and administrative controls. This proactive approach is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8]
-
Engineering Controls: The single most critical engineering control is a certified Chemical Fume Hood . All handling of this compound, especially in its solid, powdered form, must be conducted within a fume hood to minimize inhalation exposure.[1][9] Emergency eyewash stations and safety showers must be readily accessible.[8]
-
Administrative Controls: A written Chemical Hygiene Plan (CHP) must be in place, outlining standard operating procedures (SOPs) for handling this and other hazardous chemicals.[10] All personnel must receive documented training on these procedures and the specific hazards of the compound before work begins.[10]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed, as required by OSHA standard 29 CFR 1910.132.[11]
Eye and Face Protection
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound in solid or solution form.[12]
-
Recommended for Splash Risk: When transferring solutions, working with larger quantities, or if there is any risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][13]
Skin and Body Protection
-
Laboratory Coat: A chemical-resistant lab coat must be worn and fully buttoned.
-
Apron: For tasks involving significant quantities or a high risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]
-
Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1][3]
Hand Protection
Due to the high potential for dermal absorption and irritation, glove selection is critical. "Double gloving" is the recommended best practice, providing an additional layer of protection and allowing for the safe removal of the outer glove if contamination occurs.[4][14]
| Glove Material | Rating for Phenols/Nitro-Aromatics | Recommended Use |
| Butyl Rubber | Excellent | Recommended for direct handling and prolonged contact.[2][13] |
| Neoprene | Excellent | A robust choice for direct handling and spill cleanup.[3][9] |
| Viton™ | Excellent | Often recommended for handling highly toxic aromatic compounds.[4] |
| Nitrile (Double Layered) | Good to Fair | Suitable only for incidental, brief contact. Must be changed immediately upon any splash or suspected contact.[3][13] |
Respiratory Protection
While working in a fume hood should prevent respiratory exposure, if weighing or handling the solid compound outside of a certified fume hood is unavoidable, or if aerosolization is possible, respiratory protection is required. A NIOSH-approved air-purifying respirator with combination organic vapor/P100 (particulate) cartridges is necessary.[4] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and training.[11]
Caption: A logical workflow for PPE selection based on risk assessment.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment, chemicals, and waste containers before starting.
-
Don PPE: Put on all required PPE as described above, ensuring gloves are inspected for any defects.
-
Weighing: Carefully weigh the solid this compound on a tared weigh boat inside the fume hood to contain any dust.
-
Solubilization: Add the solid to the solvent in a suitable flask. Use a funnel to prevent spills.
-
Post-Handling: After the task is complete, wipe down the work area with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15 minutes.[2] If available, wiping the area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) is the preferred method for decontaminating phenol exposures.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill Response: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[9] For larger spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
Chemicals containing nitrated phenols are considered hazardous waste and must never be disposed of down the drain.[15] Improper disposal poses a significant environmental hazard.
-
Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions) must be collected separately. Do not mix this waste with other waste streams, especially organic solvents, unless compatibility has been verified.[16][17]
-
Containerization: Use designated, leak-proof, and chemically compatible hazardous waste containers.[17] Keep containers closed when not actively adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage & Disposal: Store the waste container in a designated satellite accumulation area.[17] Arrange for pickup and disposal through your institution's EHS office, which will use a licensed hazardous waste contractor.[1]
Caption: A step-by-step process for the safe disposal of chemical waste.
References
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
-
Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Phenol - OHS Information Sheet. Monash University. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
-
Phenol. Princeton University Environmental Health and Safety. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
2-Hydroxy-3-nitroacetophenone [28177-69-7]. GM CHEMICAL. [Link]
-
SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety. [Link]
-
2-nitrophenol waste : r/chemistry. Reddit. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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- 1. monash.edu [monash.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 28177-69-7|this compound|BLD Pharm [bldpharm.com]
- 7. gmchemic.com [gmchemic.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. osha.gov [osha.gov]
- 11. clarionsafety.com [clarionsafety.com]
- 12. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
